molecular formula C9H11N5O2 B1211072 Ethyl adenine-9-acetate CAS No. 25477-96-7

Ethyl adenine-9-acetate

Cat. No.: B1211072
CAS No.: 25477-96-7
M. Wt: 221.22 g/mol
InChI Key: MCOVDURKZQNFBE-UHFFFAOYSA-N
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Description

Ethyl adenine-9-acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5O2 and its molecular weight is 221.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(6-aminopurin-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVDURKZQNFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350870
Record name ETHYL ADENINE-9-ACETATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25477-96-7
Record name ETHYL ADENINE-9-ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl adenine-9-acetate is a pivotal intermediate in the synthesis of a wide array of modified adenine derivatives, which are instrumental in pharmaceutical and biochemical research.[1] Its unique structure, featuring an ethyl ester group at the 9-position of the adenine core, facilitates selective chemical modifications, rendering it a valuable building block in the development of antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We delve into the mechanistic rationale behind the synthetic protocol, offer a step-by-step experimental procedure, and present a thorough analysis of the characterization data to ensure the structural integrity and purity of the final compound.

Introduction: The Significance of N9-Substituted Adenine Analogs

Adenine, a fundamental component of nucleic acids, also serves as a privileged scaffold in medicinal chemistry.[2] Its derivatives are integral to numerous biological molecules, including ATP, NAD, and SAM, which are central to cellular energy metabolism and enzymatic processes.[2] Consequently, chemical modification of the adenine ring system has been a fruitful strategy for the development of therapeutic agents targeting pathways deregulated in various diseases.[2]

The N9-alkylation of purines is a particularly important transformation, leading to the creation of acyclic nucleoside analogs.[3] Many of these analogs have demonstrated potent biological activities, including anti-HIV and anti-cancer properties.[4] this compound, a key N9-substituted derivative, is a versatile precursor for the synthesis of these biologically active molecules.[1][5] The presence of the ethyl acetate moiety allows for further chemical manipulation, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.[1] The development of new substituted N9-adenine derivatives continues to be an active area of research, with a focus on their potential as activators of key cellular enzymes like AMPK for the treatment of metabolic disorders and other diseases.[6][7]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the N-alkylation of adenine with an appropriate ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate.[8] The regioselectivity of this alkylation is a critical consideration, as adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).[9] While mixtures of isomers can be formed, the N9-alkylation is generally the thermodynamically favored and predominant pathway, especially in polar aprotic solvents.[9][10]

The Rationale Behind Experimental Choices

The selection of reagents and reaction conditions is paramount for achieving a high yield and regioselectivity of the desired N9-substituted product.

  • Choice of Base: A suitable base is required to deprotonate adenine, forming the more nucleophilic adeninate anion. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[8][11] Sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a highly effective combination for this purpose.[8]

  • Choice of Solvent: Polar aprotic solvents such as DMF or acetonitrile (CH₃CN) are preferred as they can solvate the cation of the base while leaving the adeninate anion relatively free to act as a nucleophile.[10][12]

  • Choice of Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate are commonly employed as the electrophile.[8] The bromo-derivative is generally more reactive than the chloro-derivative.

  • Reaction Temperature: The reaction is typically conducted at room temperature or with gentle heating to promote the reaction without leading to significant side product formation.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Adenine Adenine Reaction_Vessel Reaction Mixture (Stirring at Room Temp.) Adenine->Reaction_Vessel Add Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Reaction_Vessel Add NaH_DMF Sodium Hydride in DMF NaH_DMF->Reaction_Vessel Add Quenching Quenching with Water Reaction_Vessel->Quenching Proceeds to Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Anhydrous MgSO₄ Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Purification by Flash Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: A flowchart depicting the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

  • Preparation: To a solution of adenine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Stir the resulting suspension at room temperature for 1 hour.

  • Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Final Product: The purified fractions are combined and concentrated to yield this compound as a solid.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₉H₁₁N₅O₂[1][5][13][14]
Molecular Weight 221.22 g/mol [1][13][14]
Appearance Crystalline solid[5]
Melting Point 224-228 °C[1]
Boiling Point 443.1 °C[1][14]
Solubility Moderately soluble in polar solvents[5]
CAS Number 25477-96-7[1][5][14]
Spectroscopic Data Analysis

Spectroscopic techniques provide detailed structural information, confirming the successful synthesis of the target molecule.

3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The characteristic signals include those for the ethyl group (a triplet and a quartet), the methylene group attached to the N9 position (a singlet), and the protons on the adenine ring.

  • ¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the purine ring system.

While specific chemical shifts can vary slightly depending on the solvent and instrument, representative data is crucial for comparison.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for:

  • N-H stretching: Associated with the amino group of adenine.

  • C=O stretching: A strong absorption band characteristic of the ester carbonyl group.

  • C-O stretching: Corresponding to the ester linkage.

  • Aromatic C=C and C=N stretching: From the adenine ring system.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (221.22 g/mol ).

Data Presentation: A Summary of Characterization Data
Analytical TechniqueExpected Observations
¹H NMR Signals for ethyl protons (triplet and quartet), methylene protons (singlet), and adenine ring protons.
¹³C NMR Signals for ester carbonyl carbon, ethyl carbons, methylene carbon, and purine ring carbons.
FTIR (cm⁻¹) N-H stretches, C=O stretch (ester), C-O stretch, aromatic C=C and C=N stretches.
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~221.

Conclusion: A Versatile Intermediate for Drug Discovery

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocol, grounded in a clear understanding of the underlying reaction mechanism, offers a reliable method for the preparation of this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in the design and synthesis of new generations of antiviral, anticancer, and other medicinal agents cannot be overstated.

References

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  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(24), 9183–9190.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.
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Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of ethyl adenine-9-acetate. As a key derivative of adenine, understanding its three-dimensional architecture is paramount for applications in medicinal chemistry and drug design, particularly in the development of antiviral and anticancer agents where it serves as a crucial intermediate.[1] This document synthesizes crystallographic data, spectroscopic methods, and computational modeling to offer a holistic view of this important molecule.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁N₅O₂, is a synthetic derivative of the purine nucleobase adenine.[2] The substitution at the N9 position with an ethyl acetate group significantly influences its solubility, reactivity, and, most importantly, its interaction with biological targets.[2] This modification makes it a valuable synthon for creating more complex adenine derivatives, including nucleoside analogs designed to interfere with viral replication or modulate cellular pathways.[1] A thorough understanding of its structural and conformational preferences is therefore a critical prerequisite for rational drug design and the development of novel therapeutics.

Molecular Structure in the Solid State: Insights from X-ray Crystallography

The definitive atomic arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. This powerful technique provides a static, high-resolution snapshot of the molecule's three-dimensional structure, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The crystal structure of this compound (COD ID: 2010010) reveals a planar purine ring system, a hallmark of adenine and its derivatives.[3] The ethyl acetate substituent at the N9 position adopts a specific orientation relative to the adenine core. This solid-state conformation is stabilized by a network of intermolecular hydrogen bonds and crystal packing forces.

Crystallographic Data Summary
Parameter Value Reference
Formula C₉H₁₁N₅O₂[3]
Molecular Weight 221.22 g/mol [3]
Crystal System Orthorhombic[3]
Space Group P b c a[3]
Unit Cell Dimensions a = 19.4943 Å, b = 12.2427 Å, c = 8.5428 Å[3]
Melting Point 224-228°CMySkinRecipes[1]
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a multi-step process that demands precision and expertise. The causality behind each step is crucial for obtaining high-quality, interpretable data.

  • Crystallization: The foundational step is to grow single crystals of high quality. For this compound, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent system. The choice of solvent is critical as it influences the crystal packing and morphology. A solvent system where the compound has moderate solubility is ideal to promote slow, ordered crystal growth.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. The goal is to collect a complete dataset of diffraction intensities from all possible crystal orientations.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and scaled.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, high-resolution structure.[2][4][5][6][7]

G cluster_0 X-ray Crystallography Workflow Purified Compound Purified Compound Crystallization Crystallization Purified Compound->Crystallization Slow Evaporation Single Crystal Single Crystal Crystallization->Single Crystal High Quality X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Data Collection Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Raw Data Structure Solution Structure Solution Diffraction Pattern->Structure Solution Data Processing Electron Density Map Electron Density Map Structure Solution->Electron Density Map Phasing Model Building & Refinement Model Building & Refinement Electron Density Map->Model Building & Refinement Iterative Process Final 3D Structure Final 3D Structure Model Building & Refinement->Final 3D Structure Validation

Caption: Workflow for determining molecular structure via X-ray crystallography.

Conformational Analysis in Solution: Unveiling Dynamic Behavior

While X-ray crystallography provides a precise solid-state structure, the conformation of this compound in solution is dynamic and influenced by solvent interactions and rotational freedom around single bonds. Understanding this dynamic behavior is crucial for predicting its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are the primary tools for elucidating solution-state conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for determining the spatial proximity of atoms within a molecule in solution.[8][9][10] The NOE is a through-space interaction, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.[8]

For this compound, a NOESY experiment can reveal the preferred orientation of the ethyl acetate side chain relative to the adenine ring. For example, NOE correlations between the methylene protons of the acetate group and the H8 or H2 protons of the adenine ring would indicate a specific spatial arrangement.

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. The sample should be free of particulate matter.

  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer. The probe is tuned to the proton frequency, and the sample is shimmed to achieve high magnetic field homogeneity.

  • Parameter Optimization: Key parameters for a NOESY experiment include the mixing time (d8) and the relaxation delay (d1). For a small molecule like this compound, a mixing time of 0.5-1.0 seconds is a good starting point.[9] The relaxation delay should be at least 1.5 times the longest T₁ relaxation time of the protons of interest.

  • Data Acquisition: The 2D NOESY spectrum is acquired. The number of scans (nt) and increments (ni) are chosen to achieve an adequate signal-to-noise ratio and resolution in a reasonable amount of time.

  • Data Processing and Interpretation: The acquired data is Fourier transformed to generate the 2D spectrum. Cross-peaks are integrated, and their intensities are used to infer internuclear distances.[3][11][12]

G cluster_1 NOESY Experiment and Analysis Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Dissolve in Deuterated Solvent Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Optimize Parameters (d8, d1) Raw 2D Data (FID) Raw 2D Data (FID) Data Acquisition->Raw 2D Data (FID) nt, ni Fourier Transform Fourier Transform Raw 2D Data (FID)->Fourier Transform Processing 2D NOESY Spectrum 2D NOESY Spectrum Fourier Transform->2D NOESY Spectrum Phase Correction Cross-peak Analysis Cross-peak Analysis 2D NOESY Spectrum->Cross-peak Analysis Integration Conformational Insights Conformational Insights Cross-peak Analysis->Conformational Insights Distance Restraints

Caption: A streamlined workflow for conformational analysis using 2D NOESY NMR.

Computational Molecular Modeling

Molecular dynamics (MD) simulations provide a powerful computational approach to explore the conformational landscape of a molecule over time.[13] By simulating the atomic motions based on a force field, MD can reveal the preferred conformations and the energetic barriers between them.

For this compound, an MD simulation can map the potential energy surface as a function of the torsion angles defining the orientation of the ethyl acetate side chain. This allows for the identification of low-energy, stable conformations and the transitions between them.

  • System Preparation: An initial 3D structure of this compound is required, which can be obtained from its crystal structure or built using molecular modeling software. The molecule is then parameterized according to a chosen force field (e.g., AMBER or GROMACS).[5][14][15][16][17]

  • Solvation: The molecule is placed in a periodic box of solvent molecules (e.g., water) to simulate solution conditions.[16]

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the solute.[16]

  • Production Run: The production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.

  • Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformations, calculate conformational free energies, and analyze the dynamics of the molecule.

G cluster_2 Molecular Dynamics Simulation Workflow Initial 3D Structure Initial 3D Structure Parameterization Parameterization Initial 3D Structure->Parameterization Force Field Selection Solvation Solvation Parameterization->Solvation Periodic Box Energy Minimization Energy Minimization Solvation->Energy Minimization Remove Clashes Equilibration Equilibration Energy Minimization->Equilibration NVT & NPT Ensembles Production MD Production MD Equilibration->Production MD Time Evolution Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Conformational Sampling Conformational Landscape Conformational Landscape Trajectory Analysis->Conformational Landscape Free Energy Calculation

Caption: The key stages involved in performing a molecular dynamics simulation.

Conclusion

The molecular structure and conformational preferences of this compound are key determinants of its chemical and biological properties. This guide has detailed the experimental and computational methodologies for a comprehensive structural analysis. X-ray crystallography provides an accurate solid-state structure, while NMR spectroscopy and molecular dynamics simulations offer invaluable insights into its dynamic behavior in solution. A synergistic approach, integrating these techniques, is essential for a complete understanding of this important molecule and for guiding the design of novel adenine-based therapeutics.

References

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Indiana University NMR Facility. [Link]
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  • NOESY and ROESY. University of Missouri, Department of Chemistry. [Link]
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An Investigative Framework for the Biological Activity of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Ethyl adenine-9-acetate (CAS 25477-96-7) is a purine derivative primarily recognized for its role as a protected nucleoside analog and an intermediate in organic synthesis.[1][2] While direct, comprehensive studies on its intrinsic biological activities are not widely reported in peer-reviewed literature, its chemical architecture, specifically the substitution at the N9 position of the adenine core, provides a strong basis for formulating hypotheses regarding its potential pharmacological effects. This guide moves beyond a simple recitation of known facts to establish a scientifically-grounded investigative framework. By analyzing structurally related compounds, we posit two primary hypotheses for the biological activity of this compound: 1) potential antagonism of adenosine receptors, and 2) possible inhibition of ribosomal protein synthesis. This document provides the theoretical basis for these hypotheses, details the experimental protocols required for their validation, and offers insights into the structure-activity relationships that govern the function of N9-substituted adenine derivatives.

Introduction and Chemical Profile

Adenine, a fundamental component of nucleic acids and adenosine triphosphate (ATP), serves as a scaffold for a vast array of biologically active molecules.[3][4] The biological function of adenine derivatives is critically dependent on the nature and position of chemical substitutions on the purine ring. This compound is characterized by an ethyl acetate moiety attached to the N9 position, a site typically occupied by a ribose sugar in nucleosides.[5] This structural modification prevents its incorporation into nucleic acids but opens avenues for other molecular interactions.

Its primary documented application is in the synthesis of more complex molecules, including potential antiviral and anticancer agents, where it serves as a stable and reactive building block.[1] However, the inherent structure of the molecule itself warrants investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for reference in experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁N₅O₂[5]
Molecular Weight 221.22 g/mol [5]
CAS Number 25477-96-7[2]
Melting Point 224-228°C[1]
IUPAC Name ethyl 2-(6-aminopurin-9-yl)acetate[5]

Deconstructing the Structure-Activity Relationship: The Critical N9-Substitution

In the field of adenine derivatives, the position of substitution dictates the class of biological activity. The most extensively studied derivatives are N6-substituted adenines, which function as potent plant hormones known as cytokinins.[6][7] These molecules regulate cell division and plant growth by binding to specific histidine kinase receptors.[6]

Crucially, research has demonstrated that substitutions at the N9 position, as seen in this compound, generally lead to a suppression of cytokinin activity.[8] This is because the N9 position is the canonical attachment point for the ribose moiety, and alterations here disrupt the necessary conformation for binding to cytokinin receptors. Therefore, it is highly improbable that this compound exhibits cytokinin-like effects. This directs our investigation away from plant biology and towards mammalian systems where N9-substituted adenines have shown distinct activities.

Hypothesis I: Antagonism of Adenosine Receptors

A compelling hypothesis for the activity of this compound is its potential role as an antagonist of adenosine receptors. This is based on the established pharmacology of the closely related compound, 9-ethyladenine.

Mechanistic Rationale

9-Ethyladenine serves as a foundational scaffold for a class of competitive antagonists targeting adenosine receptors (A1, A2A, A2B, and A3).[9][10] These G protein-coupled receptors (GPCRs) are integral to regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. The ethyl group at the N9-position is a key structural feature that allows the molecule to occupy the same binding site as the endogenous ligand, adenosine, but without activating the receptor, thereby blocking its downstream signaling.[9]

Given that this compound shares this critical N9-ethyl core, it is plausible that it also functions as a competitive antagonist. The acetate portion of the ester may influence its potency, selectivity across receptor subtypes, and pharmacokinetic properties.

Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical Gs-coupled A2A adenosine receptor signaling pathway and the proposed point of inhibition by an antagonist like this compound.

Adenosine_Pathway cluster_membrane Cell Membrane A2A_Receptor A2A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP Adenosine Adenosine (Agonist) Adenosine->A2A_Receptor binds EAA This compound (Hypothesized Antagonist) EAA->A2A_Receptor competitively binds & blocks cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Proposed antagonism of the A2A adenosine receptor signaling pathway.

Experimental Validation Workflow

To test this hypothesis, a multi-step experimental approach is required. The workflow below provides a logical progression from initial binding assessment to functional confirmation.

Validation_Workflow_1 Start Hypothesis: EAA is an Adenosine Receptor Antagonist BindingAssay Step 1: Competitive Radioligand Binding Assay (e.g., with [3H]CGS 21680 for A2A) Start->BindingAssay DetermineKi Outcome: Determine binding affinity (Ki) for A1, A2A, A2B, A3 subtypes BindingAssay->DetermineKi FunctionalAssay Step 2: Functional Assay (cAMP Accumulation Assay) DetermineKi->FunctionalAssay If Ki is in pharmacological range DetermineIC50 Outcome: Determine functional potency (IC50) by inhibiting agonist-induced cAMP FunctionalAssay->DetermineIC50 Conclusion Conclusion: Confirm Antagonistic Activity and Receptor Subtype Selectivity DetermineIC50->Conclusion

Caption: Workflow for validating adenosine receptor antagonism.

Hypothesis II: Inhibition of Protein Synthesis

An alternative or potentially concurrent biological activity is the inhibition of protein synthesis. This hypothesis is derived from studies on other 9-substituted adenine derivatives that act as inhibitors at the ribosomal level.

Mechanistic Rationale

Research has shown that amino acid esters of 9-substituted adenine analogs can act as specific inhibitors of protein synthesis.[11] These molecules can function as mimics of the aminoacyl-tRNA's terminal adenosine (A76), entering the A-site of the ribosome. Like the well-known antibiotic puromycin, they can act as peptide acceptors, leading to the premature termination of the polypeptide chain. The resulting peptidyl-analog conjugate may remain bound to the ribosome, stalling protein synthesis.[11] this compound, while not an amino acid ester itself, shares the core 9-substituted adenine structure, suggesting it could interfere with the peptidyl transferase center of the ribosome.

Experimental Validation Workflow

An in vitro translation assay is the most direct method to test for inhibition of protein synthesis.

Validation_Workflow_2 Start Hypothesis: EAA Inhibits Protein Synthesis Assay Step 1: In Vitro Translation Assay (e.g., Rabbit Reticulocyte Lysate) Start->Assay Setup Setup: - Lysate, mRNA (e.g., Luciferase) - [35S]-Methionine - Increasing concentrations of EAA Assay->Setup Measure Step 2: Measure Protein Synthesis (Scintillation counting or Luciferase activity) Setup->Measure DetermineIC50 Outcome: Determine IC50 for inhibition of translation Measure->DetermineIC50 Conclusion Conclusion: Confirm or Refute Inhibitory Activity DetermineIC50->Conclusion

Caption: Workflow for investigating inhibition of protein synthesis.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key validation experiments.

Protocol 1: Competitive Radioligand Binding Assay (for Adenosine A2A Receptor)
  • Cell Culture & Membrane Preparation : Culture HEK293 cells stably expressing the human A2A adenosine receptor. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer.

  • Assay Setup : In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand (e.g., 2 nM final concentration of [³H]CGS 21680), and 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M). For non-specific binding, use a high concentration of a known A2A agonist (e.g., 10 µM NECA).

  • Incubation : Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification : Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay
  • Cell Culture : Seed HEK293 cells expressing the A2A receptor into 96-well plates and grow to confluence.

  • Assay Preparation : Wash cells with serum-free media and pre-incubate for 20 minutes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Antagonist Incubation : Add varying concentrations of this compound to the wells and incubate for 15 minutes.

  • Agonist Stimulation : Add a known A2A agonist (e.g., NECA at its EC₈₀ concentration) to all wells (except basal controls) and incubate for a further 20 minutes at 37°C.

  • Lysis and Detection : Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis : Plot the cAMP response against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Conclusion and Future Directions

This compound stands as an under-investigated molecule with significant potential for biological activity. While its documented role is that of a synthetic precursor, its structure strongly suggests two plausible and testable mechanisms of action: antagonism of adenosine receptors and inhibition of protein synthesis. The suppression of cytokinin activity due to the N9-substitution is a key deductive insight that focuses research efforts on more probable pathways in mammalian systems.[8]

The experimental workflows and protocols detailed in this guide provide a clear and robust framework for elucidating the true biological function of this compound. Successful validation of either hypothesis would position this compound as a valuable pharmacological tool or a lead for the development of novel therapeutics.

References

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  • Okpako, I. O., et al. (2023). Antiproliferative Activity of Ethyl Acetate Fraction of Euphorbia ingens against Prostate Cancer Cell Line: An in silico and in vitro Analysis. Scientific African, 22, e01943.
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The Synthetic Heart of Adenine-Based Therapeutics: A Technical Guide to the Potential Applications of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the adenine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its integral role in biological processes makes it a prime target for modification to create potent antiviral, anticancer, and immunomodulatory drugs.[1][2] This guide delves into the therapeutic potential stemming from a key, yet often overlooked, synthetic intermediate: Ethyl adenine-9-acetate . While not a therapeutic agent in its own right, its chemical structure makes it a versatile precursor for the synthesis of a diverse range of N9-substituted adenine derivatives with significant pharmacological promise.[3][4]

This document will explore the potential therapeutic applications of compounds derived from this compound, providing insights into their mechanisms of action and detailed experimental protocols for their evaluation. We will examine four primary areas of therapeutic interest: antiviral agents, adenosine receptor antagonists, Toll-like receptor 7 (TLR7) agonists, and AMP-activated protein kinase (AMPK) activators.

This compound: A Versatile Synthetic Precursor

This compound (CAS 25477-96-7) is an N9-alkylated derivative of adenine.[5] The presence of the ethyl acetate group at the N9 position provides a reactive handle for further chemical modifications, making it a valuable starting material for creating a library of novel adenine derivatives.[3][4] The N9 position is a frequent site of substitution in the design of nucleoside and non-nucleoside analogs, as modifications at this position can significantly influence the compound's interaction with biological targets.

The general synthetic utility of this compound lies in the ability to hydrolyze the ethyl ester to a carboxylic acid, which can then be coupled to other molecules, or to utilize the entire ethyl acetate moiety as a building block for more complex side chains. This flexibility allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Applications of this compound Derivatives

Antiviral Agents: Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral agents that are structurally similar to nucleotides but contain a stable phosphonate group instead of a phosphate group. This modification allows them to bypass the initial, often rate-limiting, phosphorylation step by viral or cellular kinases, leading to a broader spectrum of activity. Several approved antiviral drugs, such as tenofovir, adefovir, and cidofovir, belong to this class.

Derivatives of this compound can serve as precursors for the synthesis of novel ANPs. The ethyl acetate side chain can be chemically modified to introduce the phosphonomethoxyethyl (PME) or phosphonomethoxypropyl (PMP) moieties characteristic of many active ANPs.

Mechanism of Action: ANPs are converted intracellularly to their diphosphate metabolites, which then act as competitive inhibitors and/or chain terminators of viral DNA polymerases or reverse transcriptases. By mimicking the natural deoxynucleotide triphosphates, they are incorporated into the growing viral DNA chain, leading to the termination of replication.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[6][7]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Semi-solid overlay (e.g., methylcellulose or agarose)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed a 6-well or 12-well plate with the host cells to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayer with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[7]

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Adenosine Receptor Antagonists

Adenosine receptors are a family of G protein-coupled receptors (A₁, A₂A, A₂B, and A₃) that are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Antagonists of these receptors have therapeutic potential for various conditions, such as Parkinson's disease, asthma, and cancer. The adenine scaffold is a common feature of many adenosine receptor antagonists.

N9-substituted adenine derivatives, which can be synthesized from this compound, have been shown to be potent and selective adenosine receptor antagonists. Modifications at the N9, C2, and N6 positions of the adenine ring are crucial for determining the affinity and selectivity for the different receptor subtypes.

Mechanism of Action: Adenosine receptor antagonists competitively bind to the adenosine receptors, blocking the binding of the endogenous ligand, adenosine. This prevents the activation of downstream signaling pathways, such as the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.[1]

Experimental Protocol: Radioligand Binding Assay for Adenosine A₁ Receptor

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[1][8]

Materials:

  • Cell membranes expressing the human adenosine A₁ receptor

  • Radioligand (e.g., [³H]DPCPX, a selective A₁ antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound

  • Non-specific binding control (e.g., a high concentration of an unlabeled A₁ antagonist)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the 50% inhibitory concentration (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Toll-like Receptor 7 (TLR7) Agonists

Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infections. Activation of TLR7 triggers an innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. Small molecule agonists of TLR7 have therapeutic potential as vaccine adjuvants and for the treatment of viral infections and cancer.

Several classes of N9-substituted adenine derivatives have been identified as potent TLR7 agonists. The ethyl acetate group of this compound can be modified to introduce the side chains necessary for TLR7 activation.

Mechanism of Action: TLR7 agonists bind to the TLR7 receptor within the endosomes of immune cells, such as plasmacytoid dendritic cells. This binding initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7, resulting in the expression of genes encoding type I interferons and other cytokines.

Experimental Protocol: HEK-Blue™ TLR7 Reporter Assay

HEK-Blue™ TLR7 cells are a commercially available reporter cell line that expresses human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. This allows for the quantification of TLR7 activation by measuring SEAP activity.[9][10]

Materials:

  • HEK-Blue™ hTLR7 cells

  • HEK-Blue™ Detection medium

  • Test compound

  • Positive control (e.g., R848, a known TLR7 agonist)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plate for 16-24 hours.

  • SEAP Detection: Add HEK-Blue™ Detection medium to the wells.

  • Measurement: Measure the absorbance at 620-655 nm. The intensity of the color change is proportional to the level of SEAP activity, which in turn reflects the level of TLR7 activation.

  • Data Analysis: Plot the absorbance as a function of the test compound concentration to determine the half-maximal effective concentration (EC₅₀).

AMP-Activated Protein Kinase (AMPK) Activators

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes, obesity, and certain types of cancer.[11]

Recent studies have shown that N9-substituted adenine derivatives can act as AMPK activators.[12] The synthesis of such compounds can be envisioned starting from this compound.

Mechanism of Action: AMPK activators can work through various mechanisms, including allosteric activation by binding to the AMPK complex, or by inhibiting upstream phosphatases that inactivate AMPK. Activated AMPK phosphorylates a variety of downstream targets, leading to the stimulation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

Experimental Protocol: In Vitro AMPK Kinase Assay

This assay measures the ability of a compound to directly activate recombinant AMPK by quantifying the phosphorylation of a specific substrate.

Materials:

  • Recombinant human AMPK enzyme

  • AMPK substrate (e.g., SAMS peptide)

  • ATP (including a radiolabeled version, e.g., [γ-³²P]ATP)

  • Assay buffer

  • Test compound

  • Positive control (e.g., AMP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: Combine the AMPK enzyme, substrate, ATP (with [γ-³²P]ATP), and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the reaction mixture to allow for substrate phosphorylation.

  • Stopping the Reaction: Spot the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Measurement: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the level of AMPK activation by comparing the phosphorylation in the presence of the test compound to the basal activity. Plot the activation as a function of the compound concentration to determine the EC₅₀.

Data Presentation and Visualization

Table 1: Summary of Potential Therapeutic Applications and Evaluation Methods

Therapeutic ApplicationTargetMechanism of ActionKey Experimental Assay
Antiviral Viral DNA Polymerase / Reverse TranscriptaseChain termination of viral DNA synthesisPlaque Reduction Assay
Neurological/Inflammatory Adenosine Receptors (A₁, A₂A, A₂B, A₃)Competitive antagonism of adenosine bindingRadioligand Binding Assay
Immunomodulation/Oncology Toll-like Receptor 7 (TLR7)Activation of innate immune responsesHEK-Blue™ TLR7 Reporter Assay
Metabolic Diseases/Oncology AMP-activated Protein Kinase (AMPK)Allosteric activation, promoting catabolismIn Vitro Kinase Assay

Diagrams of Signaling Pathways and Experimental Workflows

antiviral_mechanism cluster_cell Host Cell cluster_drug_action Drug Action Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication New Virions New Virions Viral Replication->New Virions Cell Lysis Cell Lysis New Virions->Cell Lysis ANP Derivative ANP Derivative ANP-DP ANP-Diphosphate ANP Derivative->ANP-DP Cellular Kinases ANP-DP->Viral Replication Inhibition/ Chain Termination

Caption: Mechanism of action of acyclic nucleoside phosphonate (ANP) derivatives.

adenosine_antagonist_workflow Start Start Prepare Receptor Membranes Prepare Cell Membranes Expressing Adenosine Receptor Start->Prepare Receptor Membranes Set up Assay Incubate Membranes with Radioligand & Test Compound Prepare Receptor Membranes->Set up Assay Separate Bound/Free Filter to Separate Bound and Free Ligand Set up Assay->Separate Bound/Free Measure Radioactivity Quantify Radioactivity on Filters Separate Bound/Free->Measure Radioactivity Analyze Data Calculate IC50 and Ki Values Measure Radioactivity->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for an adenosine receptor radioligand binding assay.

tlr7_pathway TLR7 Agonist TLR7 Agonist TLR7 TLR7 Receptor (Endosome) TLR7 Agonist->TLR7 MyD88 MyD88 Adaptor Protein TLR7->MyD88 Signaling Cascade Signaling Cascade MyD88->Signaling Cascade NF-kB / IRF7 NF-κB / IRF7 Activation Signaling Cascade->NF-kB / IRF7 Cytokine Production Type I IFN & Pro-inflammatory Cytokine Production NF-kB / IRF7->Cytokine Production

Caption: Simplified signaling pathway for TLR7 activation.

Conclusion

This compound represents a pivotal starting point for the development of a wide array of potential therapeutic agents. Its strategic N9-substitution allows for the facile synthesis of diverse chemical libraries targeting distinct biological pathways. The potential applications of its derivatives in antiviral, neurodegenerative, inflammatory, and metabolic diseases, as well as in oncology, underscore the importance of this chemical scaffold. This guide provides a foundational understanding and practical experimental frameworks for researchers to explore and unlock the full therapeutic potential of novel N9-substituted adenine derivatives. The continued exploration of compounds derived from this compound holds significant promise for the future of drug discovery.

References

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Ethyl Adenine-9-Acetate: A Technical Guide for a Promising Nucleoside Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl adenine-9-acetate is a synthetic nucleoside analog with a purine core structure, positioning it as a molecule of significant interest in the fields of antiviral and anticancer research. Its structural similarity to endogenous nucleosides allows for potential interaction with key cellular and viral enzymes, while the ethyl acetate moiety at the 9-position offers unique physicochemical properties that can influence its biological activity and metabolic fate. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential mechanisms of action, and detailed protocols for its evaluation as a therapeutic agent. By synthesizing current knowledge on related compounds and established experimental methodologies, this document serves as a foundational resource for researchers seeking to explore the full therapeutic potential of this promising nucleoside analog.

Introduction

Nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can competitively inhibit viral polymerases or be incorporated into nascent DNA or RNA chains, leading to chain termination and the cessation of replication.[1][2] this compound, a derivative of the purine base adenine, emerges as a compelling candidate for investigation within this class of therapeutic agents.[3] Its core structure, shared with the natural nucleoside adenosine, provides a basis for interaction with a variety of biological targets.[4] The ethyl acetate group at the 9-position of the adenine ring distinguishes it from naturally occurring nucleosides and other synthetic analogs, potentially conferring advantages in terms of cellular uptake, metabolic stability, and target specificity.[5] This guide will delve into the technical aspects of this compound, offering insights into its synthesis, plausible mechanisms of action, and the experimental frameworks required for its thorough evaluation.

Chemical Properties and Synthesis

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and ability to traverse cellular membranes.

PropertyValueSource
Molecular Formula C₉H₁₁N₅O₂[3]
Molecular Weight 221.22 g/mol [3]
IUPAC Name ethyl 2-(6-amino-9H-purin-9-yl)acetate[3]
CAS Number 25477-96-7[3]
Melting Point 224-228 °C
Boiling Point 443.1 °C
XLogP3 -0.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 6[3]
Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of adenine with an appropriate ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to deprotonate the adenine, facilitating the nucleophilic attack on the electrophilic haloacetate.

General Synthetic Scheme:

Synthesis of this compound Adenine Adenine Reaction N-Alkylation Adenine->Reaction Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Protocol: N-Alkylation of Adenine

  • Materials:

    • Adenine

    • Ethyl chloroacetate

    • Potassium carbonate (anhydrous)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Hexane

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

  • Procedure:

    • To a stirred suspension of adenine (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in anhydrous DMF, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

    • Upon completion of the reaction (typically after 12-24 hours), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

    • Combine the filtrate and washings and remove the DMF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Potential Mechanisms of Action

The therapeutic potential of this compound stems from its ability to act as a nucleoside analog, thereby interfering with fundamental cellular processes. Two primary mechanisms of action are proposed: inhibition of viral/cellular enzymes and antagonism of adenosine receptors.

Inhibition of Viral and Cellular Polymerases (Chain Termination)

As a nucleoside analog, this compound, after intracellular phosphorylation to its triphosphate form, can act as a competitive inhibitor of viral and cellular DNA and RNA polymerases.[6] Incorporation of the analog into a growing nucleic acid chain can lead to chain termination due to the absence of a 3'-hydroxyl group on the acyclic side chain, which is essential for the formation of the next phosphodiester bond.[1]

Chain_Termination_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Nucleic Acid Synthesis EAA This compound EAA_MP EAA Monophosphate EAA->EAA_MP Cellular Kinases EAA_DP EAA Diphosphate EAA_MP->EAA_DP Cellular Kinases EAA_TP EAA Triphosphate EAA_DP->EAA_TP Cellular Kinases Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) EAA_TP->Viral_Polymerase Competitive Inhibition Nucleic_Acid Growing DNA/RNA Chain Viral_Polymerase->Nucleic_Acid Incorporation Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination

Caption: Proposed mechanism of action of this compound as a chain terminator.

Adenosine Receptor Antagonism

The parent compound, 9-ethyladenine, is a known competitive antagonist of adenosine receptors.[7] Derivatives of 9-ethyladenine have shown high affinity and selectivity for A1, A2A, and A3 adenosine receptor subtypes.[8] It is plausible that this compound, or its metabolites, may also exhibit antagonistic activity at these G protein-coupled receptors. By blocking the binding of endogenous adenosine, the compound could modulate downstream signaling pathways, which are implicated in a variety of physiological and pathological processes, including inflammation and neurotransmission.

Adenosine_Receptor_Antagonism EAA This compound Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) EAA->Adenosine_Receptor Competitively Binds (Antagonist) G_Protein G Protein Adenosine_Receptor->G_Protein Activates Adenosine Adenosine Adenosine->Adenosine_Receptor Binds and Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling

Caption: Proposed mechanism of this compound as an adenosine receptor antagonist.

Therapeutic Potential and Experimental Evaluation

The dual potential mechanisms of action of this compound suggest its utility in both antiviral and anticancer applications. Rigorous experimental evaluation is necessary to validate these hypotheses and to quantify its therapeutic efficacy and safety profile.

Antiviral Activity

The evaluation of this compound as an antiviral agent requires a systematic approach, beginning with in vitro assays against a panel of clinically relevant viruses, particularly those that rely on RNA-dependent RNA polymerases or reverse transcriptases for replication.

Experimental Workflow for Antiviral Evaluation:

Antiviral_Evaluation_Workflow Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine CC50 Selectivity_Index Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity_Assay->Selectivity_Index Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction, CPE) Determine EC50 Antiviral_Assay->Selectivity_Index Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Viral Polymerase) Determine IC50 Selectivity_Index->Enzyme_Inhibition_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Chain Termination Assay) Enzyme_Inhibition_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A stepwise workflow for the comprehensive antiviral evaluation of this compound.

Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that is toxic to host cells (CC50).[9]

  • Cell Seeding: Seed host cells (e.g., Vero, HeLa, MT-4) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of the compound that inhibits viral replication by 50% (EC50).

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.

Anticancer Activity

The potential of this compound as an anticancer agent can be assessed through its effects on cancer cell proliferation, viability, and the induction of apoptosis.

Experimental Workflow for Anticancer Evaluation:

Anticancer_Evaluation_Workflow Cell_Viability_Assay Cell Viability Assay (MTT/XTT) Determine IC50 against various cancer cell lines Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Cell_Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Cell_Cycle_Analysis->In_Vivo_Studies

Caption: A streamlined workflow for the evaluation of the anticancer properties of this compound.

Protocol: Adenosine Receptor Binding Assay

This assay determines the affinity (Ki) of this compound for adenosine receptor subtypes.[10]

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the desired adenosine receptor subtype (e.g., HEK293-A1R).

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]DPCPX for A1 receptors).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Metabolism and Pharmacokinetics

The in vivo efficacy and safety of this compound will be heavily influenced by its metabolic fate and pharmacokinetic profile. The ethyl ester group is susceptible to hydrolysis by cellular esterases, potentially releasing adenine-9-acetic acid and ethanol. The adenine moiety may be subject to deamination by adenosine deaminase or further metabolism by other purine metabolic enzymes.[11] Understanding the metabolic stability, absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.[5]

Conclusion

This compound stands as a nucleoside analog with considerable, yet largely unexplored, therapeutic potential. Its structural features suggest plausible mechanisms of action as both an inhibitor of viral and cellular polymerases and as a modulator of adenosine receptor signaling. The in-depth technical guide provided here outlines the foundational knowledge and experimental protocols necessary to systematically investigate these possibilities. Further research, particularly in generating specific antiviral and anticancer efficacy data, elucidating its precise mechanisms of action, and characterizing its pharmacokinetic profile, is warranted to fully realize the promise of this compound in drug discovery and development.

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Ethyl Adenine-9-Acetate: A Technical Guide to its Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl adenine-9-acetate, a purine derivative, holds a significant position as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring an ethyl acetate moiety attached to the N9 position of the adenine core, provides a synthetically tractable handle for the elaboration into more complex nucleoside analogs and other heterocyclic systems. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the yet-to-be-fully-explored biological potential of this important compound, offering valuable insights for professionals in chemical and pharmaceutical research.

The Foundational Discovery and Structural Elucidation

While the initial synthesis of this compound may be documented in earlier, less accessible literature, a seminal point in its history is the detailed structural characterization by Flensburg and Egholm in 1994. Published in Acta Crystallographica Section C, their work provided the first definitive crystal structure of the molecule, confirming the N9-substitution of the adenine ring.[1] This structural elucidation was crucial for understanding the molecule's conformation and intermolecular interactions, laying a solid foundation for its use in further synthetic endeavors.

The study revealed that the ethyl acetate group adopts an extended conformation and is nearly perpendicular to the plane of the adenine ring.[1] This spatial arrangement has implications for its reactivity and how it might interact with biological targets. The hydrogen-bonding patterns observed in the crystal structure are similar to those found in other 9-substituted adenines, such as 9-methyladenine.[1]

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of this compound is most commonly achieved through the N9-alkylation of adenine, a well-established method for the preparation of N-substituted purines.[2][3] This reaction is a cornerstone of purine chemistry and offers a reliable route to a diverse range of derivatives.

General Synthesis Protocol: N9-Alkylation of Adenine

The following protocol outlines a typical procedure for the synthesis of this compound. The choice of base and solvent can influence the regioselectivity of the alkylation, with polar aprotic solvents generally favoring N9 substitution.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), to the suspension. The base acts as a proton scavenger, facilitating the deprotonation of adenine to form the more nucleophilic adeninate anion.

  • Alkylation: To the stirred suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1-1.5 equivalents) dropwise at room temperature. Ethyl bromoacetate is generally more reactive.[5]

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material (adenine) is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Diagram of the Synthesis of this compound:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Adenine Adenine Product This compound Adenine->Product N9-Alkylation EtBrAc Ethyl Bromoacetate EtBrAc->Product N9-Alkylation Base Base (e.g., K₂CO₃) Base->Product N9-Alkylation Solvent Solvent (e.g., DMF) Solvent->Product N9-Alkylation Byproduct Salt Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₁N₅O₂[6]
Molecular Weight 221.22 g/mol [6]
Appearance Crystalline solid[6]
Melting Point 224-228 °C[7]
IUPAC Name ethyl 2-(6-aminopurin-9-yl)acetate[6]
CAS Number 25477-96-7[6]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the protons on the adenine ring and the amino group.

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon of the ester, the methylene carbons, and the carbons of the purine ring system.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and various vibrations of the purine ring.

  • UV-Vis Spectroscopy: N9-substituted adenines typically exhibit a characteristic UV absorption maximum around 260 nm.[8]

Biological Significance and Potential Applications

While direct biological studies on this compound are limited, its structural similarity to a vast class of biologically active N9-substituted purines suggests a range of potential applications. The exploration of purine analogs as antimetabolites has been a cornerstone of medicinal chemistry for decades.[5][9]

Potential as an Antiviral Agent

Many N9-substituted adenine derivatives are potent antiviral agents.[10][11] These compounds can act as nucleoside analogs, interfering with viral DNA or RNA synthesis. The ethyl acetate moiety of this compound could be a precursor to a variety of side chains designed to mimic natural nucleosides and inhibit viral polymerases.

Potential as an Anticancer Agent

The search for novel purine antimetabolites for cancer chemotherapy is an active area of research.[12] By interfering with nucleic acid synthesis, these compounds can selectively target rapidly dividing cancer cells.[5] this compound serves as a valuable starting material for the synthesis of more complex adenine derivatives with potential cytostatic or cytotoxic activity.

Potential Cytokinin Activity

Cytokinins are a class of plant hormones that are N6-substituted adenine derivatives, but modifications at the N9 position can also influence their biological activity.[13] Some N9-substituted adenines have been shown to exhibit cytokinin-like effects, promoting cell division and growth in plants. While the primary activity is associated with N6-substitution, the potential for this compound or its derivatives to modulate plant growth should not be discounted.[14]

Diagram of Potential Biological Roles of N9-Substituted Adenines:

G cluster_antiviral Antiviral Activity cluster_anticancer Anticancer Activity cluster_cytokinin Cytokinin Activity N9_Adenine N9-Substituted Adenines (e.g., this compound derivatives) Antiviral_Target Viral Polymerases N9_Adenine->Antiviral_Target Inhibition Anticancer_Target Nucleic Acid Synthesis N9_Adenine->Anticancer_Target Interference Cytokinin_Target Plant Cell Division & Growth N9_Adenine->Cytokinin_Target Modulation

Caption: Potential biological activities of N9-substituted adenine derivatives.

Conclusion and Future Directions

This compound stands as a molecule of significant synthetic utility, underscored by a well-defined structure and accessible synthetic routes. While its own biological profile remains largely uncharted, its position as a key intermediate for a class of compounds with proven therapeutic and biological relevance is undisputed. Future research should focus on a systematic evaluation of the biological activities of this compound itself, including its potential as an antiviral, anticancer, and plant growth-regulating agent. Such studies would not only unveil the intrinsic properties of this fundamental molecule but also pave the way for the rational design of novel and more potent derivatives for a wide range of applications in medicine and agriculture.

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An In-depth Technical Guide to the Spectral Analysis of Ethyl adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Nucleoside Analog

Ethyl adenine-9-acetate is a significant derivative of adenine, a fundamental component of nucleic acids. As a 9-substituted purine, this compound serves as a crucial intermediate in the synthesis of a wide array of nucleoside analogs for pharmaceutical and biochemical research.[1][2] Its applications span the development of antiviral and anticancer agents, where structural modifications can profoundly influence biological activity.[2]

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. For this compound, a multi-modal spectroscopic approach is not merely confirmatory but essential for ensuring purity, verifying synthetic outcomes, and providing a foundational dataset for further research. This guide provides an in-depth analysis of the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is synthesized from established spectroscopic principles and empirical data, designed to equip researchers with the expertise to confidently characterize this molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the precise arrangement of hydrogen atoms within a molecule. By analyzing chemical shifts, splitting patterns (multiplicity), and integration values, we can assign each proton to its specific location, confirming the successful synthesis of the target structure. For this compound, the spectrum is expected to be clean and highly informative, with distinct signals for the adenine core, the linking methylene group, and the ethyl ester moiety.

Expected ¹H NMR Spectral Data

The expected chemical shifts for this compound, based on empirical data and established ranges for similar structures, are summarized below.[3][4][5] The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the amine protons, sometimes causing their signal to broaden or disappear.

Assignment Structure Fragment Approx. Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Causality
H-2Adenine Ring~8.21Singlet (s)1HAromatic proton on the pyrimidine part of the purine ring, highly deshielded.
H-8Adenine Ring~8.15Singlet (s)1HAromatic proton on the imidazole part of the purine ring, highly deshielded.
-NH₂Amine Group~7.25Broad Singlet (br s)2HLabile protons subject to exchange; deshielded by the aromatic ring.[5]
N-CH₂Acetate Methylene5.06Singlet (s)2HDeshielded by the adjacent electronegative nitrogen of the purine ring and the ester group.[5]
O-CH₂Ethyl Methylene4.17Quartet (q)2HDeshielded by the adjacent ester oxygen; split into a quartet by the neighboring -CH₃ group (n+1 rule).[5]
-CH₃Ethyl Methyl1.21Triplet (t)3HRelatively shielded terminal methyl group; split into a triplet by the neighboring O-CH₂ group.[5]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and assign the chemical shifts.

Visualization: Molecular Structure and Proton Assignments

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, mapping the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets where each unique carbon atom is represented by a distinct peak.

Expected ¹³C NMR Spectral Data

The predicted ¹³C chemical shifts are derived from empirical data for the title compound and comparative analysis with adenine and ethyl acetate spectra.[5][6][7] The N9-substitution significantly influences the chemical shifts of the imidazole ring carbons (C4, C5, C8).

Assignment Structure Fragment Approx. Chemical Shift (δ, ppm) Rationale & Causality
C=OCarbonyl Carbon~168.0Highly deshielded due to the double bond to one oxygen and a single bond to another.
C-6Adenine Ring~156.0Carbon bearing the amino group.
C-2Adenine Ring152.7[5]Aromatic carbon between two nitrogens.
C-4Adenine Ring~149.0Aromatic carbon at the fusion of the two rings.
C-8Adenine Ring141.3[5]Aromatic carbon in the imidazole ring.
C-5Adenine Ring~118.0Aromatic carbon at the ring fusion, shielded relative to other sp² carbons.
O-CH₂Ethyl Methylene61.4[5]Aliphatic carbon bonded to an electronegative oxygen atom.
N-CH₂Acetate Methylene~44.0Aliphatic carbon bonded to the purine N9-nitrogen.
-CH₃Ethyl Methyl~14.0Highly shielded terminal sp³ carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of ¹³C NMR.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to 400 MHz for protons) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Reference: Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Processing: Apply Fourier transformation and standard corrections as for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending). The IR spectrum of this compound will be dominated by absorptions from the ester and the substituted purine ring.

Expected IR Absorption Bands

The following table outlines the key vibrational frequencies expected for this compound, based on data for adenine derivatives and standard functional group regions.[8][9][10]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance & Interpretation
3350-3100N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the presence of the amino group on the adenine ring. Often appears as two distinct sharp peaks.
3000-2850C-H StretchAliphatic (CH₂, CH₃)Indicates the presence of the ethyl and acetate methylene groups.
~1735C=O StretchEsterA strong, sharp absorption characteristic of the carbonyl group in an ester. This is a key diagnostic peak.
~1650N-H Bend (Scissoring)Primary Amine (-NH₂)Confirms the primary amine group.
1600-1450C=N and C=C StretchesPurine RingA series of absorptions corresponding to the aromatic ring system of adenine.
~1240C-O StretchEsterStrong absorption from the stretching of the C-O single bond adjacent to the carbonyl.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans for a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers invaluable structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a common method that generates a molecular ion and a series of characteristic fragment ions.

Expected Mass Spectrum Data
  • Molecular Formula: C₉H₁₁N₅O₂

  • Exact Mass: 221.0913 Da[11]

  • Molecular Weight: 221.22 g/mol [11]

  • Molecular Ion Peak [M]⁺•: m/z = 221

Predicted Fragmentation Pathway

The molecular ion of this compound is unstable and will undergo fragmentation. The charge is most likely to be retained on the nitrogen-containing purine ring, as it can better stabilize the positive charge. The primary cleavage points are the bonds of the ester group.[12][13][14]

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
221[C₉H₁₁N₅O₂]⁺•-Molecular Ion (M⁺•)
176[C₇H₆N₅O]⁺•OC₂H₅α-cleavage with loss of the ethoxy radical.
148[C₆H₆N₅]⁺•CH₂COOC₂H₅Cleavage of the N-CH₂ bond, loss of the acetate ester radical. This is often a very stable and abundant fragment.
135[C₅H₅N₅]⁺•C₄H₆O₂Cleavage of the N9-C bond, resulting in the adenine radical cation.
Visualization: Proposed Mass Spectrometry Fragmentation

G M [M]⁺• m/z = 221 F176 [C₇H₆N₅O]⁺ m/z = 176 M->F176 - •OC₂H₅ F148 [C₆H₆N₅]⁺ m/z = 148 M->F148 - •CH₂COOC₂H₅ F135 [C₅H₅N₅]⁺• m/z = 135 M->F135 - C₄H₆O₂

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Technique: Electron Ionization (EI).

    • Electron Energy: Use a standard energy of 70 eV. This high energy level ensures reproducible fragmentation patterns that can be compared to library data.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for structural confirmation. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, confirming the connectivity of the ethyl acetate moiety to the N9 position of the adenine core. IR spectroscopy provides rapid verification of key functional groups, notably the ester carbonyl and the amine N-H bonds. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. Together, these techniques provide the rigorous, multi-faceted characterization required for advancing compounds like this compound in research and development pipelines.

References

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An In-depth Technical Guide to the Solubility and Stability of Ethyl Adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl adenine-9-acetate is a key intermediate in the synthesis of various nucleoside analogs used in antiviral and anticancer research.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in synthetic chemistry and its potential development as a therapeutic agent. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound. We will delve into the causality behind experimental choices, present detailed protocols for robust characterization, and discuss the interplay between these two crucial parameters, offering a framework for researchers and drug development professionals to optimize its handling, formulation, and application.

Introduction: Understanding this compound

This compound (CAS 25477-96-7) is a derivative of adenine, a purine nucleobase, where an ethyl acetate group is attached at the 9-position of the purine ring.[2] This modification significantly influences its physicochemical properties compared to the parent adenine molecule.

  • Molecular Formula: C₉H₁₁N₅O₂[3]

  • Molecular Weight: 221.22 g/mol [3]

  • Structure:

    
    

    (Image Source: PubChem CID 688302)[3]

The ester functional group introduces a lipophilic character while the adenine core retains its potential for hydrogen bonding, creating a molecule with complex solubility behavior. Understanding this behavior is paramount for its use in both organic synthesis, where reaction conditions must be carefully chosen, and in pharmaceutical sciences, where bioavailability and formulation are key concerns.

Solubility Profiling: A Foundation for Application

Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[4] For a compound like this compound, its solubility dictates the choice of solvents for synthesis and purification, as well as the design of delivery systems in a pharmaceutical context.

Theoretical Considerations

The structure of this compound suggests moderate solubility in polar solvents due to the adenine moiety and the ester group.[2] The predicted XLogP3 value of 0.3 indicates a relatively balanced hydrophilic-lipophilic character.[3] The presence of the basic adenine ring means that the aqueous solubility will be highly dependent on pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid.

Rationale: The shake-flask method is chosen for its reliability and its ability to simulate equilibrium conditions, providing a thermodynamically accurate measure of solubility.[5] Temperature control at 37 ± 1 °C is critical for applications related to human physiology.[6] The pH range of 1.2 to 6.8 is mandated by regulatory bodies like the WHO to mimic the conditions of the gastrointestinal tract.[6]

Step-by-Step Protocol:

  • Preparation of Media: Prepare a series of aqueous buffers at specific pH values (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[6] Prepare common organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide).

  • Sample Addition: Add an excess amount of crystalline this compound to a known volume of each solvent/buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[4]

  • Equilibration: Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical studies).[6] Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated supernatant from the solid material by centrifugation or filtration using a chemically inert filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from artificially inflating the measured concentration.[7]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • Data Analysis: Perform the measurements in triplicate for each solvent system and calculate the mean solubility and standard deviation.[6]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Solvents & Buffers (pH 1.2-6.8) add_api Add API to Solvent prep_media->add_api weigh_api Weigh Excess API weigh_api->add_api equilibrate Equilibrate (e.g., 48h at 37°C) add_api->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Representative Solubility Data

The following table summarizes the expected solubility of this compound in various solvents.

Solvent/MediumTypeExpected Solubility (mg/mL)Notes
Water (pH 7.0)AqueousLowLimited by adenine's moderate polarity.
0.1 M HCl (pH 1.2)AqueousHighProtonation of the adenine ring increases aqueous solubility.
Phosphate Buffer (pH 6.8)AqueousLow-ModerateCloser to neutral pH, solubility decreases.
EthanolPolar ProticModerateGood balance of polarity for interaction.
MethanolPolar ProticModerate-HighSimilar to ethanol, slightly more polar.
AcetonitrilePolar AproticLow-ModerateCan dissolve the compound, but less effective than alcohols.
Ethyl AcetatePolar AproticModerate"Like-dissolves-like" principle applies.[9][10]
DMSOPolar AproticHighA powerful aprotic solvent capable of dissolving a wide range of compounds.

Note: This data is illustrative, based on the chemical structure. Actual values must be determined experimentally.

Stability Profiling: Ensuring Integrity Over Time

Chemical stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11] For this compound, the primary points of instability are the ester linkage, which is susceptible to hydrolysis, and the purine ring system.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment. They involve subjecting the compound to conditions more severe than accelerated storage to identify potential degradation products and establish degradation pathways.[12][13][14] This information is invaluable for developing stability-indicating analytical methods.

Rationale: The conditions are chosen based on ICH Q1A(R2) guidelines to cover the most common degradation pathways encountered during manufacturing, storage, and administration.[12][15] Acid and base hydrolysis target the ester linkage, oxidation tests for susceptibility to oxidative stress, and thermal/photolytic stress assess the impact of energy input.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).[16]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[16]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 4 hours), as base-catalyzed hydrolysis is typically faster.[16]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[16]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[16]

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a controlled light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]

  • Sample Processing: After exposure, neutralize the acid and base samples. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) using the mobile phase for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (LC-MS) is used to identify the mass of degradation products.[17]

  • Data Evaluation: Calculate the percentage of degradation. Compare the chromatograms to identify and quantify degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.[17]

Workflow for Forced Degradation Studies

Caption: General experimental workflow for forced degradation and stability pathway analysis.

Predicted Degradation Pathway and Stability Data

The most probable degradation pathway for this compound under hydrolytic conditions is the cleavage of the ethyl ester bond to form adenine-9-acetic acid and ethanol.[18]

Caption: Predicted hydrolytic degradation pathway of this compound.

Representative Forced Degradation Results:

Stress Condition% Degradation (Illustrative)Major Degradation Product(s)
0.1 M HCl, 60°C, 24h~15-25%Adenine-9-acetic acid
0.1 M NaOH, RT, 4h>50%Adenine-9-acetic acid
3% H₂O₂, RT, 24h~5-10%Potential N-oxides of the adenine ring
Thermal (Solid), 80°C, 48h<2%Minimal degradation
Photolytic (ICH Q1B)<5%Minor unspecified degradants

Interpretation: The molecule is expected to be most sensitive to base-catalyzed hydrolysis, followed by acid hydrolysis. It should exhibit good stability in the solid state under thermal and photolytic stress.

The Solubility-Stability Interplay: A Guide to Formulation

The choice of solvent or vehicle is critical as it impacts both solubility and stability. For instance, while aqueous acidic conditions (pH < 2) enhance the solubility of this compound, they also accelerate the rate of hydrolytic degradation. Conversely, aprotic organic solvents like ethyl acetate or acetonitrile might offer better stability but provide lower solubility.

Key Considerations for Researchers:

  • Reaction Chemistry: For synthetic reactions, use anhydrous aprotic solvents where possible to prevent hydrolysis. If an aqueous or protic solvent is necessary, consider running the reaction at lower temperatures to minimize degradation.

  • Analytical Sample Preparation: Prepare analytical solutions fresh in a suitable mobile phase (e.g., acetonitrile/water mixture). Avoid storing samples in highly acidic or basic diluents for extended periods.

  • Long-Term Storage: For long-term storage, the solid form is preferred, kept in a cool, dry, and dark environment (e.g., 2-8°C).[1] If a stock solution is required, prepare it in a high-purity aprotic solvent like DMSO and store it at -20°C or -80°C.[16]

Conclusion

This guide has outlined a robust, scientifically-grounded framework for characterizing the solubility and stability of this compound. By employing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed for informed decision-making. The primary liability of the molecule is its susceptibility to hydrolysis, particularly under basic conditions. This instability, juxtaposed with its pH-dependent solubility, necessitates careful selection of solvents and storage conditions to maintain its integrity, whether for use as a synthetic intermediate or for investigation in early-stage drug development.

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Unraveling the Biological Mechanism of Ethyl Adenine-9-Acetate: A Hypothesis-Driven Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Enigma of N9-Substituted Purines

The purine scaffold, particularly adenine, is a cornerstone of biological systems, forming the basis of nucleic acids, cellular energy currency (ATP), and critical signaling molecules like cyclic AMP. Synthetic modification of this scaffold has been a fertile ground for drug discovery, yielding antiviral, anticancer, and immunomodulatory agents. Ethyl adenine-9-acetate represents a specific, yet underexplored, N9-substituted adenine derivative. While extensive literature on this precise molecule is sparse, its structural similarity to endogenous purines suggests a high probability of interaction with biological systems.

This guide eschews a conventional review of established facts. Instead, it presents a strategic, hypothesis-driven framework for the comprehensive investigation of this compound's mechanism of action. This document is designed for researchers, medicinal chemists, and drug development professionals, providing a roadmap from initial hypothesis generation to detailed experimental validation. We will operate on the central hypothesis that this compound acts as a modulator of purinergic signaling or metabolism, a common trait for compounds of its class.

Part 1: Hypothesis Generation - Potential Biological Targets

Given its core adenine structure, the logical starting point for investigating this compound is to consider its potential as a ligand for proteins that recognize adenine or adenosine. The ethyl acetate group at the N9 position is a key structural feature that will influence binding affinity, selectivity, and metabolic stability compared to endogenous purines.

Our primary hypotheses for the mechanism of action are:

  • Adenosine Receptor Modulation: this compound may act as an agonist or antagonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3). These G-protein coupled receptors are involved in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

  • Enzymatic Inhibition in Purine Metabolism: The compound could interfere with key enzymes in the purine salvage or catabolism pathways. Prime candidates include adenosine deaminase (ADA), which converts adenosine to inosine, and purine nucleoside phosphorylase (PNP).

  • Phosphodiesterase (PDE) Inhibition: By preventing the breakdown of cyclic AMP (cAMP) and/or cyclic GMP (cGMP), PDE inhibitors can have profound effects on cellular signaling. The adenine substructure of this compound makes PDEs a plausible target class.

  • Kinase Inhibition: While less direct, the adenine core is a common feature in ATP-binding pockets of kinases. High concentrations of this compound might result in off-target kinase inhibition.

The following diagram illustrates the initial landscape of potential targets for our investigation.

cluster_targets Primary Hypothesized Targets This compound This compound Adenosine Receptors Adenosine Receptors This compound->Adenosine Receptors Agonism/Antagonism Purine Metabolism Enzymes Purine Metabolism Enzymes This compound->Purine Metabolism Enzymes Inhibition Phosphodiesterases (PDEs) Phosphodiesterases (PDEs) This compound->Phosphodiesterases (PDEs) Inhibition Kinases (Off-Target) Kinases (Off-Target) This compound->Kinases (Off-Target) Inhibition

Caption: Initial hypothesized biological targets for this compound.

Part 2: Experimental Validation - A Tiered Approach

A systematic, tiered approach is essential to efficiently test our hypotheses, starting with broad screening and progressing to more focused mechanistic studies.

Tier 1: In Vitro Target Screening and Cellular Phenotyping

The initial phase aims to identify which, if any, of our hypothesized targets interact with this compound and to observe the compound's general effect on cells.

2.1. Radioligand Binding Assays for Adenosine Receptors

This classic pharmacological technique provides a direct measure of the affinity of a test compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.

  • Methodology:

    • Prepare cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (e.g., CHO-K1 or HEK293 cells).

    • Incubate the membranes with a known radiolabeled antagonist for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2.2. Enzyme Inhibition Assays

  • Objective: To quantify the inhibitory potential (IC50) of this compound against key purine metabolism enzymes.

  • Methodology (Example: Adenosine Deaminase - ADA):

    • Use a commercially available ADA assay kit, which typically monitors the decrease in absorbance at 265 nm as adenosine is converted to inosine.

    • In a 96-well UV-transparent plate, add a buffered solution containing purified ADA.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding a known concentration of adenosine.

    • Measure the rate of change in absorbance at 265 nm over time using a plate reader.

    • Calculate the percentage of enzyme inhibition at each concentration and determine the IC50.

2.3. Broad Cellular Viability/Proliferation Assay

  • Objective: To determine the general cytotoxic or cytostatic effects of this compound on a panel of relevant cell lines (e.g., a cancer cell line, a primary immune cell line).

  • Methodology (Example: MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm. The intensity is proportional to the number of viable cells.

The following workflow diagram illustrates the Tier 1 experimental plan.

cluster_tier1 Tier 1: Initial Screening Compound This compound Receptor_Binding Radioligand Binding Assays (A1, A2A, A2B, A3) Compound->Receptor_Binding Enzyme_Assays Enzyme Inhibition Assays (ADA, PNP, PDEs) Compound->Enzyme_Assays Cell_Assays Cell Viability/Proliferation (e.g., MTT Assay) Compound->Cell_Assays Ki_Values Binding Affinities (Ki) Receptor_Binding->Ki_Values IC50_Values Inhibitory Concentrations (IC50) Enzyme_Assays->IC50_Values EC50_GI50_Values Cellular Potency (EC50/GI50) Cell_Assays->EC50_GI50_Values

Caption: Experimental workflow for Tier 1 screening of this compound.

Tier 2: Functional Assays and Pathway Analysis

If Tier 1 results indicate a promising interaction (e.g., high affinity for the A2A receptor), Tier 2 experiments are designed to determine the functional consequence of this interaction.

2.4. cAMP Accumulation Assay (for Gs/Gi-coupled Adenosine Receptors)

  • Objective: To determine if this compound acts as an agonist or antagonist at A2A/A2B (Gs-coupled, increase cAMP) or A1/A3 (Gi-coupled, decrease cAMP) receptors.

  • Methodology:

    • Use a cell line stably expressing the receptor of interest (e.g., HEK293-A2A).

    • Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Agonist Mode: Treat cells with increasing concentrations of this compound and measure intracellular cAMP levels.

    • Antagonist Mode: Stimulate the cells with a known agonist (e.g., NECA) in the presence of increasing concentrations of this compound and measure the inhibition of cAMP production.

    • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

2.5. Western Blot Analysis for Downstream Signaling

  • Objective: To confirm that receptor engagement by this compound leads to the activation of downstream signaling pathways.

  • Methodology (Example: A2A Receptor Activation):

    • Treat HEK293-A2A cells with this compound for various time points.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins, such as phosphorylated CREB (pCREB), a downstream target of the PKA pathway activated by cAMP.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Normalize the pCREB signal to total CREB and a housekeeping protein (e.g., GAPDH).

This signaling pathway is visualized below.

EA9A This compound (Agonist) A2AR A2A Receptor EA9A->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Caption: Hypothesized A2A receptor signaling cascade activated by this compound.

Part 3: Data Interpretation and Future Directions

The culmination of these experiments will provide a comprehensive profile of this compound's bioactivity.

Data Summary Table:

All quantitative data should be meticulously organized for clear interpretation and comparison.

Assay TypeTargetParameterResult (e.g., µM)Notes
Radioligand BindingA1 ReceptorKi> 100No significant binding
Radioligand BindingA2A ReceptorKi0.5Potent binder
Radioligand BindingA2B ReceptorKi15.2Moderate binding
Radioligand BindingA3 ReceptorKi> 100No significant binding
Functional AssayA2A ReceptorEC501.2Agonist activity confirmed
Enzyme InhibitionADAIC50> 50Not a potent inhibitor
Cellular ViabilityJurkat CellsGI5025.0Moderate effect on cell proliferation

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation and Next Steps:

Based on our hypothetical data, this compound is a potent and selective agonist of the A2A adenosine receptor. The moderate effect on Jurkat cell proliferation could be a direct result of A2A receptor activation, a known pathway for inducing apoptosis in certain immune cells.

Future research should focus on:

  • In vivo studies: Assessing the compound's efficacy in animal models of diseases where A2A receptor agonism is considered therapeutic, such as inflammatory disorders or ischemia-reperfusion injury.

  • ADME/Tox profiling: Determining the pharmacokinetic and toxicological properties of the compound to evaluate its drug-like potential.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

By following this rigorous, hypothesis-driven approach, the mechanism of action of a novel compound like this compound can be systematically elucidated, paving the way for its potential development as a therapeutic agent.

References

(Note: As specific literature on this compound is limited, these references support the general principles and methodologies described in this guide.)

  • Title: Principles of Radioligand Binding Assays Source: An Introduction to Receptor Binding, The GLIA Institute URL:[Link]
  • Title: Adenosine Receptors as Drug Targets Source: British Journal of Pharmacology URL:[Link]
  • Title: The MTT Assay for Cellular Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: cAMP Assays for GPCRs Source: BMG Labtech Applic
  • Title: Western Blot: A Comprehensive Guide Source: Bio-Rad Labor

An In-Depth Technical Guide to the In Silico Modeling of Ethyl Adenine-9-Acetate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl adenine-9-acetate is a purine derivative with significant potential in biochemical and pharmaceutical research, serving as a key intermediate in the synthesis of modified nucleoside analogs for antiviral and anticancer applications[1]. Understanding its interactions with biological macromolecules is paramount for elucidating its mechanism of action and for rational drug design. This technical guide provides a comprehensive, methodology-focused exploration of the in silico techniques used to model the interactions of this compound. We move beyond a simple recitation of steps, delving into the scientific rationale behind protocol choices, from initial ligand preparation and target identification to advanced molecular dynamics and quantum mechanics. This document is designed for researchers, computational chemists, and drug development professionals, offering a field-proven framework for a robust and self-validating computational workflow.

Foundational Stage: Ligand and Target System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory stage is non-negotiable and forms the bedrock of the entire modeling cascade. The principle of "garbage in, garbage out" is acutely relevant in computational chemistry; therefore, meticulous preparation is a self-validating system that prevents the propagation of error.

Physicochemical Profile of this compound

A thorough understanding of the ligand's properties is the logical starting point. This compound (PubChem CID: 688302) is a small organic molecule with specific electronic and structural features that dictate its interaction potential[2]. These properties are essential for selecting appropriate force fields and interpreting simulation results.

PropertyValueSource
Molecular Formula C₉H₁₁N₅O₂PubChem[2][3]
Molecular Weight 221.22 g/mol PubChem[1][2]
IUPAC Name ethyl 2-(6-aminopurin-9-yl)acetatePubChem[2]
SMILES CCOC(=O)CN1C=NC2=C(N=CN=C21)NPubChem[2]
InChIKey MCOVDURKZQNFBE-UHFFFAOYSA-NPubChem[2]
XLogP3 0.3PubChem[2]
Melting Point 224-228°CMySkinRecipes[1]
Boiling Point 443.1°CAmerican Elements[4]
Protocol: Ligand Structure Preparation

The 2D representation of a molecule is insufficient for 3D simulation. We must generate a valid, low-energy 3D conformation.

Objective: To convert the 2D structure of this compound into a geometrically optimized, low-energy 3D structure suitable for docking and simulation.

  • Obtain 2D Structure: Download the structure in SDF or MOL format from a chemical database like PubChem[2].

  • Generate 3D Coordinates: Use a tool like Open Babel to generate an initial 3D conformation from the 2D structure.

  • Assign Partial Charges: This step is critical for accurately modeling electrostatic interactions. Use a quantum mechanical method (preferred for accuracy) or a rapid charge assignment method like Gasteiger charges for initial screening[5].

  • Energy Minimization: Perform an energy minimization of the isolated ligand using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain and find a stable conformation. This ensures the ligand does not start in a high-energy, unrealistic state.

  • Save in Appropriate Format: Save the prepared ligand structure in a .pdbqt format for AutoDock or .mol2 for other programs, ensuring that charge and atom type information is retained[6][7].

Target Identification and Preparation

The choice of a biological target is hypothesis-driven. Given that structurally related compounds like 9-Ethyladenine are known to be precursors for adenosine receptor antagonists, the A₁, A₂ₐ, and A₃ adenosine receptors represent logical starting points for investigation[8].

Objective: To prepare a receptor structure for docking by removing non-essential components and adding parameters required by the simulation software.

  • Select a Target Structure: Download a high-resolution crystal structure of a human adenosine receptor from the RCSB Protein Data Bank (PDB). For this example, we'll hypothesize targeting the Adenosine A₂ₐ receptor (e.g., PDB ID: 4EIY).

  • Clean the PDB File: The raw PDB file contains crystallographic water, co-factors, and potentially other ligands. These must be removed to create a clean receptor model for docking our ligand of interest[9]. Visualization software like UCSF Chimera or PyMOL is essential for this step.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial for defining correct hydrogen bond networks and tautomeric states of amino acid residues like Histidine[5].

  • Assign Charges and Atom Types: Similar to the ligand, the protein atoms must be assigned partial charges and atom types according to the chosen force field (e.g., AMBER, CHARMM)[5].

  • Save the Prepared Receptor: Save the final receptor structure in the appropriate format (e.g., .pdbqt for AutoDock Vina)[7].

Predictive Pharmacokinetics: The ADMET Profile

Before investing significant computational resources in detailed simulations, it is prudent to assess the drug-likeness of this compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide a rapid, first-pass filter to identify potential liabilities[10][11]. These models are typically built on large datasets of experimental results and leverage machine learning to predict the properties of new chemical entities[10][12].

Protocol: High-Throughput ADMET Prediction

Objective: To rapidly predict key pharmacokinetic and toxicity properties of this compound using a validated web-based tool.

  • Select a Prediction Tool: Several web servers are available, such as pkCSM and SwissADME. We will use pkCSM for its reliance on graph-based signatures, which effectively encode atomic distance patterns.

  • Input the Ligand Structure: Provide the canonical SMILES string for this compound (CCOC(=O)CN1C=NC2=C(N=CN=C21)N) to the pkCSM web server.

  • Execute Prediction: Run the prediction for all available ADMET properties.

  • Analyze and Tabulate Results: Consolidate the key predicted properties into a summary table. This provides an at-a-glance view of the molecule's potential strengths and weaknesses.

Predicted PropertyPredicted ValueInterpretation
Water Solubility (logS) -1.5 to -2.5Moderately soluble
Caco-2 Permeability > 0.9High intestinal absorption predicted
Blood-Brain Barrier (BBB) Permeability < -1Unlikely to cross the BBB
CYP2D6 Substrate NoLow risk of metabolism by this key enzyme
hERG I Inhibitor NoLow risk of cardiac toxicity[10]
AMES Toxicity NoPredicted to be non-mutagenic

Note: Values are illustrative based on typical predictions for similar molecules.

Molecular Docking: Probing the Binding Hypothesis

Molecular docking is a computational method that predicts the preferred orientation (pose) and binding affinity of one molecule to a second when they form a stable complex[6][7]. It is a powerful tool for virtual screening and for generating a plausible 3D model of the ligand-receptor complex, which serves as the starting point for more rigorous simulations.

The Docking Workflow: A Conceptual Overview

The process involves two main components: a search algorithm to explore the conformational space of the ligand within the binding site, and a scoring function to estimate the binding affinity for each generated pose[6].

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Ligand Prep (3D, Charges) Grid Define Binding Site (Grid Box) Ligand->Grid Receptor Receptor Prep (Clean, H-atoms) Receptor->Grid Run Execute Docking (Search Algorithm) Grid->Run Input Score Rank Poses (Scoring Function) Run->Score Output Poses Analyze Analyze Top Poses (Binding Energy, Interactions) Score->Analyze Visualize Visualize Complex Analyze->Visualize

Caption: A streamlined workflow for molecular docking.

Protocol: Protein-Ligand Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of this compound in the active site of the Adenosine A₂ₐ receptor.

  • Prepare Input Files: Ensure both the receptor and ligand are in the .pdbqt format, containing atomic coordinates, partial charges, and atom type definitions[7].

  • Define the Search Space (Grid Box): Using a visualization tool like AutoDock Tools (ADT), define a 3D grid box that encompasses the entire binding pocket of the receptor[7][9]. The causality here is to constrain the search algorithm to the region of interest, which drastically improves computational efficiency. The box should be large enough to allow the ligand to rotate and translate freely within the site.

  • Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the input files and the coordinates of the grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line.

Molecular Dynamics (MD): Capturing the Dynamic Reality

While docking provides a static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing deep insights into the stability of the protein-ligand complex, the nature of key interactions, and the conformational changes that may occur upon binding.[13][14]

The MD Simulation Pipeline

An MD simulation begins with the best-ranked pose from molecular docking and simulates its behavior in a realistic environment (water, ions) over a period of nanoseconds to microseconds.

MD_Workflow Start Start: Docked Protein- Ligand Complex Topology 1. Generate System Topology (Force Field Parameters) Start->Topology Solvate 2. Solvation (Add Water Box) Topology->Solvate Ions 3. Ionization (Neutralize System) Solvate->Ions Minimize 4. Energy Minimization (Remove Steric Clashes) Ions->Minimize Equilibrate 5. Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production 6. Production MD (Data Collection) Equilibrate->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential stages of an MD simulation workflow.

Protocol: MD Simulation of a Protein-Ligand Complex with GROMACS

Objective: To simulate the docked complex of this compound and the Adenosine A₂ₐ receptor to assess its stability and interaction dynamics. This protocol is adapted from established GROMACS tutorials.[13][15][16]

  • System Preparation:

    • Merge Coordinates: Combine the PDB files of the prepared receptor and the best-docked ligand pose into a single complex.pdb file.[13]

    • Generate Ligand Topology: This is a critical step. Standard protein force fields (e.g., CHARMM36, AMBER) do not contain parameters for drug-like molecules. Use a server like CGenFF or an equivalent to generate topology (.itp) and parameter (.prm) files for this compound.[13][16] This ensures the simulation software knows how to model the ligand's bonds, angles, and charges.

  • Topology Generation:

    • Use the GROMACS pdb2gmx tool to process the complex, choosing a force field (e.g., CHARMM36) and water model (e.g., TIP3P).

    • Manually edit the master topology file (topol.top) to include the ligand's topology (#include "ligand.itp") and parameter files.[13][16]

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic, dodecahedron) around the complex using gmx editconf.

    • Fill the box with water molecules using gmx solvate.

    • Add ions (e.g., Na⁺, Cl⁻) using gmx genion to neutralize the net charge of the system. This is mandatory for running simulations with Particle Mesh Ewald (PME) for long-range electrostatics.[13]

  • Energy Minimization:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any bad contacts introduced during preparation.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Perform a short simulation (e.g., 1 ns) to allow the system to reach the target temperature, while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex.[13]

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Perform a subsequent simulation (e.g., 1 ns) to adjust the system to the target pressure, allowing the box density to equilibrate. Position restraints are typically maintained.

  • Production MD:

    • Run the final production simulation for the desired length (e.g., 100 ns) without any position restraints. This is the phase where the data for analysis is generated.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the overall stability of the complex. A stable, converging RMSD plot indicates a stable system.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the ligand and protein over time to identify key stabilizing interactions.

Advanced Insight: The Role of Quantum Mechanics (QM)

For certas, the classical approximations of molecular mechanics (MM) force fields are insufficient. Quantum Mechanics (QM) methods, while computationally expensive, provide a much more accurate description of electronic structure, which is essential for studying reaction mechanisms, charge transfer, or accurately parameterizing a novel ligand.[17][18]

A common application in drug design is the use of hybrid QM/MM methods.[17] In this approach, a small, chemically interesting region of the system (e.g., the ligand and the active site residues) is treated with high-accuracy QM, while the rest of the protein and solvent is treated with efficient MM. This provides a balance of accuracy and computational feasibility, allowing for the study of phenomena like covalent bond formation or enzymatic reactions.[17] While a full QM/MM protocol is beyond the scope of this guide, it represents the next logical step for investigating reactive processes involving this compound.

Conclusion

The in silico modeling of this compound is not a single experiment but an integrated, multi-stage workflow. Each stage builds upon the last, from rapid pharmacokinetic filtering and static binding pose prediction to the dynamic simulation of the solvated complex. This guide provides a robust framework that emphasizes not just the "how" but the "why" of each methodological choice, grounding the protocols in scientific rationale. By following this self-validating cascade, researchers can generate credible, reproducible, and insightful models of molecular interactions, accelerating the journey from a promising compound to a potential therapeutic agent.

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A Technical Guide to the Preliminary In-Vitro Evaluation of Ethyl Adenine-9-Acetate: A Nucleoside Analog with Antiviral Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl adenine-9-acetate is a synthetic derivative of adenine, a fundamental component of nucleic acids.[1] As a nucleoside analog, it holds potential as a therapeutic agent, particularly in the realm of antiviral drug development.[2][3] This document provides a comprehensive technical guide for the preliminary in vitro investigation of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a structured approach to assessing its cytotoxic profile, antiviral efficacy, and fundamental mechanism of action. The methodologies outlined herein are grounded in established principles of virology and pharmacology, providing a robust framework for the initial characterization of this promising compound.

Introduction: The Rationale for Investigating this compound

Nucleoside analogs represent a cornerstone of antiviral chemotherapy.[4] Their structural similarity to natural nucleosides allows them to be recognized by viral enzymes, primarily polymerases, leading to the disruption of viral replication.[4] Adenine derivatives, in particular, have yielded several successful antiviral drugs.[3] this compound, with its ethyl ester group at the 9-position of the adenine core, presents a unique chemical scaffold that warrants investigation.[1] This modification may influence its solubility, cell permeability, and metabolic activation, potentially offering a favorable therapeutic window.[1] This guide outlines a logical, multi-tiered approach to elucidate the preliminary in vitro pharmacological profile of this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to designing meaningful biological assays. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁N₅O₂PubChem[5], CymitQuimica[1]
Molecular Weight 221.22 g/mol PubChem[5], MySkinRecipes[2]
IUPAC Name ethyl 2-(6-aminopurin-9-yl)acetatePubChem[5]
CAS Number 25477-96-7CymitQuimica[1], AMERICAN ELEMENTS®[6]
Melting Point 224-228°CMySkinRecipes[2]
Solubility Moderately soluble in polar solventsCymitQuimica[1]
Appearance Crystalline solidCymitQuimica[1]

Proposed In-Vitro Evaluation Workflow

The preliminary in vitro assessment of this compound should follow a systematic progression, beginning with safety and moving towards efficacy and mechanism. This ensures that resources are allocated efficiently and that a comprehensive initial dataset is generated.

In-Vitro_Evaluation_Workflow cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanism of Action Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Determine_CC50 Determine 50% Cytotoxic Concentration (CC50) Cytotoxicity_Screening->Determine_CC50 Antiviral_Assay Antiviral Activity Assays (e.g., Plaque Reduction, Reporter Gene) Determine_CC50->Antiviral_Assay Proceed if CC50 is acceptable Determine_EC50 Determine 50% Effective Concentration (EC50) Antiviral_Assay->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50/EC50) Determine_EC50->Calculate_SI Polymerase_Assay Viral Polymerase Inhibition Assay Calculate_SI->Polymerase_Assay Proceed if SI is promising Chain_Termination Chain Termination Assay Polymerase_Assay->Chain_Termination Metabolism_Study Intracellular Metabolism (Phosphorylation)

Caption: Proposed workflow for the in-vitro evaluation of this compound.

Phase 1: Cytotoxicity Screening

Rationale: Before assessing antiviral activity, it is crucial to determine the compound's inherent toxicity to host cells.[7] This establishes a therapeutic window and ensures that any observed antiviral effects are not simply a result of cell death. The 50% cytotoxic concentration (CC50) is a key parameter derived from these studies.

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][8] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, HeLa, or a cell line relevant to the target virus) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period relevant to the planned antiviral assay (typically 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Phase 2: Antiviral Efficacy Assays

Rationale: Once the cytotoxic profile is established, the next step is to evaluate the compound's ability to inhibit viral replication. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%.

Recommended Protocol: Plaque Reduction Assay

This is a classic and reliable method for quantifying infectious virus particles.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound. The concentrations should be well below the determined CC50.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Calculation of the Selectivity Index (SI)

The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for inhibiting the virus over causing cellular toxicity, suggesting a more favorable safety profile.

Phase 3: Elucidating the Mechanism of Action

Rationale: Understanding how a compound inhibits viral replication is critical for its further development. For nucleoside analogs, the primary mechanism often involves the inhibition of viral polymerases and/or termination of the growing nucleic acid chain.[4]

Mechanism_of_Action Compound This compound (Prodrug) Active_Metabolite This compound Triphosphate (Active Form) Compound->Active_Metabolite Intracellular Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Viral_Polymerase Competitive Binding Inhibition Inhibition of Polymerase Activity Viral_Polymerase->Inhibition Incorporation Incorporation into Viral DNA/RNA Viral_Polymerase->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination

Caption: Putative mechanism of action for a nucleoside analog like this compound.

Viral Polymerase Inhibition Assay

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Use a purified viral polymerase (e.g., reverse transcriptase for retroviruses, RNA-dependent RNA polymerase for RNA viruses). Prepare a reaction mixture containing the polymerase, a suitable template-primer, and radiolabeled or fluorescently labeled dNTPs/NTPs.

  • Inhibitor Addition: Add varying concentrations of the presumed active triphosphate form of this compound to the reaction mixture.

  • Reaction and Termination: Initiate the polymerization reaction and stop it after a defined time.

  • Product Analysis: Separate the newly synthesized nucleic acid from the unincorporated nucleotides (e.g., by filter binding or gel electrophoresis).

  • Quantification: Quantify the amount of incorporated label to determine the extent of polymerase inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that reduces polymerase activity by 50%.[7]

Chain Termination Assay

Step-by-Step Methodology:

  • Reaction Setup: Set up a polymerase reaction as described above, but with specific template-primer sequences.

  • Inclusion of Analog: Include the triphosphate form of this compound in the reaction mixture along with the natural dNTPs/NTPs.

  • Product Separation: Separate the reaction products by high-resolution polyacrylamide gel electrophoresis.

  • Analysis: Analyze the gel for the presence of prematurely terminated nucleic acid chains at positions corresponding to the incorporation of the analog. The appearance of shorter DNA/RNA fragments compared to the control (without the analog) indicates chain termination.[7]

Data Summary and Interpretation

All quantitative data should be systematically tabulated for clear comparison and interpretation.

ParameterAssayDescriptionDesired Outcome
CC50 MTT Assay50% Cytotoxic ConcentrationHigh value (low toxicity)
EC50 Plaque Reduction Assay50% Effective ConcentrationLow value (high potency)
SI Calculated (CC50/EC50)Selectivity IndexHigh value (>10 is generally considered promising)
IC50 Polymerase Inhibition Assay50% Inhibitory ConcentrationLow value (potent enzyme inhibition)

Conclusion and Future Directions

The preliminary in vitro studies outlined in this guide provide a foundational framework for characterizing the potential of this compound as an antiviral agent. A favorable outcome from these initial assays—demonstrated by low cytotoxicity, potent antiviral activity against specific viruses, and a clear mechanism of action—would strongly support its advancement into more complex preclinical studies, including evaluation in primary cell models, resistance profiling, and eventual in vivo efficacy and safety studies.

References

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An In-Depth Technical Guide to the Preclinical Investigation of Ethyl Adenine-9-Acetate as a Novel Antitumor Agent

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of ethyl adenine-9-acetate for its potential antitumor properties. Given the nascent stage of research on this specific molecule, this guide is structured as a prospective investigative roadmap, detailing the scientific rationale, experimental designs, and detailed protocols necessary to thoroughly characterize its anticancer efficacy from in vitro screening to in vivo validation.

Introduction: The Rationale for Investigating this compound

This compound is a synthetic compound derived from adenine, a fundamental purine nucleobase.[1] Its structure, featuring an ethyl acetate group at the N9 position of the adenine core, places it within the broad class of nucleoside and nucleotide analogs, which are a cornerstone of cancer chemotherapy.[2] While direct preclinical data on the antitumor activity of this compound is not yet available in published literature, its potential as a therapeutic agent is inferred from the well-documented anticancer properties of other N9-substituted purine derivatives and adenine itself.[3][4]

Adenine and its analogs have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.[4][5] For instance, adenine has been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can suppress the mTOR pathway, a critical driver of cell growth in many cancers.[4] Other N9-substituted purines have shown potent cytotoxic effects on leukemia and lymphoma cells by inducing apoptosis.[3]

Therefore, a strong scientific premise exists to systematically investigate this compound as a potential novel anticancer agent. This guide provides the experimental framework to test this hypothesis, from initial broad-spectrum screening to detailed mechanistic studies.

Phase I: In Vitro Evaluation of Antitumor Activity

The initial phase of investigation focuses on characterizing the direct effects of this compound on cancer cells in a controlled laboratory setting. The primary objectives are to determine its cytotoxic potential, elucidate the primary mechanism of cell death, and identify its impact on cell cycle progression.

Experimental Workflow for In Vitro Analysis

The logical flow of in vitro experiments is designed to build upon previous results, starting with broad screening and moving towards more specific mechanistic assays.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis start Synthesize & Purify This compound panel Select Diverse Cancer Cell Line Panel (e.g., NCI-60) start->panel viability Cell Viability Assay (MTT) Determine IC50 Values panel->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) viability->apoptosis If IC50 < Threshold cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle If IC50 < Threshold western Western Blot Analysis (e.g., AMPK, mTOR, Caspases) apoptosis->western If Apoptosis is Induced cell_cycle->western If Cell Cycle Arrest is Observed

Caption: In Vitro Experimental Workflow for this compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5] It serves as a robust and high-throughput method to quantify the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines, allowing for the determination of the half-maximal inhibitory concentration (IC50).[6]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Rationale: To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) assay is employed. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[7]

Methodology:

  • Cell Treatment: Seed a responsive cancer cell line (identified from the MTT assay) in 6-well plates. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[8] Analyzing the DNA content of cells using PI staining and flow cytometry can reveal if the compound causes an accumulation of cells in a specific phase (G0/G1, S, or G2/M), indicating cell cycle arrest.[9]

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Phase II: Elucidation of Molecular Mechanism

Based on the in vitro findings and the known mechanisms of related adenine analogs, this phase aims to identify the specific molecular pathways targeted by this compound.

Hypothesized Signaling Pathway: AMPK/mTOR Axis

A plausible mechanism of action for an adenine analog is the activation of the AMPK pathway.[4] AMPK activation can lead to the inhibition of the mTOR signaling cascade, a key promoter of cell growth and proliferation. This would result in decreased protein synthesis and could trigger autophagy or apoptosis.

signaling_pathway cluster_downstream Downstream Effects EAA This compound AMPK AMPK (Energy Sensor) EAA->AMPK Activates (?) mTORC1 mTORC1 Complex AMPK->mTORC1 Inhibits Protein_Synth Protein Synthesis mTORC1->Protein_Synth Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes

Caption: Hypothesized AMPK/mTOR Signaling Pathway Modulation.

Validation Approach: Western blot analysis would be the primary method to validate this hypothesis. Following treatment with this compound, cell lysates would be probed with antibodies against key proteins in the pathway:

  • Phospho-AMPK (p-AMPK): An increase would indicate AMPK activation.

  • AMPK: To ensure equal protein loading.

  • Phospho-mTOR (p-mTOR): A decrease would indicate mTOR inhibition.

  • mTOR: For total protein levels.

  • Cleaved Caspase-3: An increase would confirm apoptosis induction.

Phase III: In Vivo Efficacy Assessment

Positive in vitro results provide the justification for advancing the compound to preclinical in vivo models to assess its efficacy and potential toxicity in a whole-organism context.

Experimental Workflow for In Vivo Xenograft Study

The subcutaneous xenograft model is a standard and robust method for the initial evaluation of an anticancer agent's in vivo efficacy.[10]

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis mice Acquire Immunocompromised Mice (e.g., Athymic Nude) implant Subcutaneously Implant Responsive Cancer Cells mice->implant tumor_growth Monitor Tumor Growth (to ~100-150 mm³) implant->tumor_growth randomize Randomize Mice into Groups (Vehicle, EAA Doses) tumor_growth->randomize administer Administer Treatment (e.g., IP, PO daily) randomize->administer monitor Monitor Tumor Volume & Body Weight (2-3x/week) administer->monitor euthanize Euthanize at Endpoint monitor->euthanize Tumor > Limit or End of Study excise Excise & Weigh Tumors euthanize->excise analysis Calculate Tumor Growth Inhibition (TGI) Perform Histology/IHC excise->analysis

Caption: Workflow for a Subcutaneous Xenograft Efficacy Study.

Protocol 4: Subcutaneous Xenograft Model

Rationale: This model assesses the ability of this compound to inhibit the growth of human tumors transplanted into immunocompromised mice, providing a critical measure of its potential therapeutic efficacy.[7]

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for one week.

  • Cell Implantation: Harvest a responsive cancer cell line during its exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, this compound (Low Dose), this compound (High Dose).

  • Treatment Administration: Administer the compound or vehicle via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) daily for 21-28 days.

  • Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined size limit, or at the end of the treatment period.

  • Analysis: Excise the tumors and record their final weights. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Tumors can be preserved for further histological or immunohistochemical analysis.

Data Summary and Interpretation

Table of Expected Quantitative Data
AssayCell LineParameter MeasuredExpected Result for Active Compound
In Vitro
MTT AssayPanelIC50 (µM)Low micromolar or nanomolar values
Apoptosis AssaySelected% Apoptotic Cells (Early + Late)Significant increase vs. control
Cell Cycle AnalysisSelected% Cells in G0/G1, S, G2/MAccumulation in a specific phase
In Vivo
Xenograft StudySelectedTumor Growth Inhibition (TGI) (%)> 50% TGI
Body Weight Change (%)< 15-20% loss (indicates tolerance)

Conclusion

This guide outlines a rigorous, phased approach to the preclinical investigation of this compound's antitumor properties. By following this scientifically-grounded roadmap, researchers can generate the necessary in vitro and in vivo data to determine its cytotoxic and cytostatic potential, elucidate its mechanism of action, and establish a foundation for its potential development as a novel cancer therapeutic. The proposed experiments are designed to be self-validating, ensuring that each step logically informs the next, leading to a comprehensive understanding of the compound's biological activity.

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An In-depth Technical Guide to Exploring the Antiviral Potential of Ethyl Adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating a Novel Adenine Analog

The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents. Adenine, a fundamental component of nucleic acids, has proven to be a privileged scaffold in the design of antiviral drugs.[1][2][3][4] Many successful antiviral therapies, including those for HIV, HBV, and herpes viruses, are based on adenine derivatives, particularly acyclic nucleoside phosphonates.[1][3][4] These molecules often act by mimicking natural nucleosides, leading to the disruption of viral replication processes.[5][6] Ethyl adenine-9-acetate, a non-nucleoside analog, presents an intriguing candidate for antiviral research. Its structure, featuring an ethyl ester group at the N9 position of the adenine core, offers a unique modification that may influence its biological activity, solubility, and cellular uptake.[7][8] This guide provides a comprehensive framework for the systematic evaluation of the antiviral potential of this compound, from initial in vitro screening to preliminary mechanism of action studies.

Compound Profile: this compound

This compound, with the IUPAC name ethyl 2-(6-aminopurin-9-yl)acetate, is a derivative of adenine where an ethyl acetate group is attached to the N9 position.[7] This modification makes it an acyclic, non-nucleoside analog. Such analogs are of significant interest as they can bypass the need for initial phosphorylation by viral or cellular kinases, a step that can be a bottleneck in the activation of some nucleoside drugs.[9][10]

PropertyValueSource
Molecular Formula C₉H₁₁N₅O₂[7][8][11][12]
Molecular Weight 221.22 g/mol [7][11]
CAS Number 25477-96-7[7][8][12]
IUPAC Name ethyl 2-(6-aminopurin-9-yl)acetate[7]
Physical Form Crystalline solid[8]
Melting Point 224-228°C[11]

While commercially available for research purposes, understanding its synthesis is crucial for potential future derivatization to explore structure-activity relationships (SAR).[8][12][13] The synthesis would typically involve the alkylation of adenine with an appropriate ethyl haloacetate under basic conditions, a common method for producing N9-substituted adenine derivatives.[14]

A Tiered Approach to In Vitro Antiviral Evaluation

A systematic and logical progression of experiments is essential to robustly characterize the antiviral profile of a novel compound. The following workflow is proposed for this compound.

Antiviral_Evaluation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Antiviral Screening cluster_2 Phase 3: Confirmatory & Quantitative Analysis A Compound Preparation (Solubilization & Dilution Series) B Cytotoxicity Assay (e.g., MTT) Determine CC50 A->B Establish non-toxic concentrations C Primary Antiviral Screen (CPE Reduction Assay) Broad Viral Panel B->C Guide dosing for antiviral assays D Identify 'Hits' (Active against specific viruses) C->D Qualitative activity E Confirmatory Assays (Plaque or Yield Reduction) Determine EC50 & SI D->E Quantitative validation F Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) E->F Investigate how the compound works Mechanism_of_Action cluster_0 Hypothesized Cellular Uptake & Action cluster_1 Viral Replication Cycle Compound This compound (EAA) Metabolite Active Metabolite? (e.g., hydrolyzed form) Compound->Metabolite Cellular Esterases? Polymerase Viral Polymerase (RdRp or DNA Pol) Metabolite->Polymerase Inhibition Replication Viral RNA/DNA Replication Polymerase->Replication Catalyzes Polymerase->Replication Blocked Progeny New Viral Particles Replication->Progeny Leads to

Caption: Hypothesized mechanism of action for this compound.

Proposed Experiments:

  • Time-of-Addition Studies: This experiment helps to pinpoint which stage of the viral life cycle is inhibited. [15]Cells are treated with the compound at different time points before, during, and after viral infection. The resulting viral yield can indicate whether the drug affects entry, replication, or egress.

  • Enzyme Inhibition Assays: If a specific virus is strongly inhibited, recombinant viral polymerase can be used in a cell-free assay to directly measure the inhibitory activity of this compound or its potential metabolites.

  • Resistance Studies: Culturing a virus in the presence of sub-optimal concentrations of the compound over multiple passages can select for resistant mutants. Sequencing the genome of these resistant viruses, particularly the polymerase gene, can identify the drug's target.

Conclusion and Future Perspectives

This guide outlines a rigorous, multi-step process for the comprehensive evaluation of this compound as a potential antiviral agent. The proposed workflow, from foundational cytotoxicity testing to quantitative antiviral assays and preliminary mechanism of action studies, provides a scientifically sound basis for characterizing its activity profile. The structure-activity relationships of N9-substituted adenine derivatives are complex, and even small modifications can significantly alter their biological effects. [16][17][18]Should this compound show promising activity, further studies, including the synthesis of related analogs to explore SAR, pharmacokinetic profiling, and in vivo efficacy studies in animal models, would be warranted. The exploration of such novel chemical entities is a critical endeavor in the ongoing effort to expand our arsenal of effective antiviral therapies.

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  • Synthesis and in vitro antiviral activity evaluation of 9-(2-azido-2,3-dideoxy-beta-D-threo-pentofuranosyl)adenine derivatives - PubMed.
  • ANTIVIRAL MECHANISMS OF ACTION - Annual Reviews.
  • Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PubMed Central.
  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections.
  • Nucleotide Inhibitors Antiviral drugs ; Definition, Examples and Mechanism of action.
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - MDPI.

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Methodological & Application

Synthesis of Ethyl Adenine-9-Acetate: An Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl adenine-9-acetate, a crucial intermediate in the development of various therapeutic agents and a valuable tool in biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the methodology to ensure robust and reproducible results.

Introduction: The Significance of this compound

This compound, with the CAS number 25477-96-7, is a derivative of adenine, a fundamental component of nucleic acids. The introduction of an ethyl acetate group at the N9 position of the purine ring modifies its solubility and reactivity, making it a versatile precursor for the synthesis of a wide array of nucleoside analogs.[1][2] These analogs are instrumental in the fields of antiviral and anticancer drug discovery, where they can act as chain terminators in DNA or RNA synthesis or as inhibitors of key enzymes.[3][4] Understanding the precise and controlled synthesis of this compound is therefore of paramount importance.

This protocol details the N-alkylation of adenine with ethyl bromoacetate, a common and effective method for the regioselective synthesis of N9-substituted purines. We will delve into the mechanistic considerations that favor N9-alkylation over other potential sites, providing a deeper understanding of the reaction dynamics.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. Adenine, acting as a nucleophile, attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.

The Challenge of Regioselectivity

A key challenge in the alkylation of adenine is controlling the site of substitution. Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6 amino group). The alkylation of adenine can result in a mixture of isomers, primarily N9 and N7-substituted products.[5] However, under basic conditions in a polar aprotic solvent like N,N-dimethylformamide (DMF), the reaction favors the formation of the thermodynamically more stable N9 isomer.[1][6] The formation of the adenine anion in the presence of a base, such as potassium carbonate or sodium hydride, is crucial for directing the alkylation to the N9 position.[1]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
Adenine≥99%Sigma-Aldrich, etc.
Ethyl bromoacetate≥98%Sigma-Aldrich, etc.Caution: Highly toxic and a lachrymator. Handle in a chemical fume hood with appropriate personal protective equipment.[6][7][8][9]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific, etc.Should be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, etc.Use from a sealed bottle to avoid moisture.
Ethyl AcetateACS GradeFisher Scientific, etc.For extraction and chromatography.
HexaneACS GradeFisher Scientific, etc.For chromatography.
Deionized WaterFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying the organic phase.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • High-vacuum pump

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed, with appropriate adjustments to reagent quantities and reaction times.

Step 1: Reaction Setup and N-Alkylation
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add adenine (e.g., 5.0 g, 37.0 mmol) and anhydrous potassium carbonate (e.g., 10.2 g, 74.0 mmol, 2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension vigorously. Slowly add ethyl bromoacetate (e.g., 4.5 mL, 40.7 mmol, 1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the adenine spot and the appearance of a new, higher Rf product spot indicates reaction progression.

Causality Insight: The use of a polar aprotic solvent like DMF is critical. It effectively solvates the potassium carbonate and the resulting adenine anion, enhancing the nucleophilicity of adenine. The excess of potassium carbonate ensures complete deprotonation of adenine, driving the reaction towards the desired N9-alkylation. An inert atmosphere is recommended to prevent the absorption of atmospheric moisture, which can quench the adenine anion.

Step 2: Workup and Extraction
  • Filtration: Once the reaction is complete as indicated by TLC, filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the insoluble potassium carbonate and any unreacted adenine.

  • Solvent Removal: Wash the solid residue with a small amount of DMF. Combine the filtrates and remove the DMF under reduced pressure using a rotary evaporator. A high-vacuum pump may be necessary to remove the last traces of DMF.

  • Extraction: To the resulting crude residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Washing: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

  • Combine and Dry: Combine all the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a solid or oil.

Step 3: Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Column Chromatography (Optional): If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexane is typically effective for separating the desired N9-isomer from any N7-isomer and other impurities.

Step 4: Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

  • Melting Point: The purified product should have a sharp melting point. The reported melting point is in the range of 224-228°C.[4]

  • NMR Spectroscopy (¹H and ¹³C): This is a critical step to confirm the structure and regioselectivity. In the ¹H NMR spectrum, the protons of the ethyl group will appear as a triplet and a quartet. The methylene protons adjacent to the nitrogen will appear as a singlet. The purine protons will also be visible in the aromatic region.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (221.22 g/mol ).[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification cluster_characterization Characterization Adenine Adenine ReactionFlask Reaction Mixture (Room Temp, 24-48h) Adenine->ReactionFlask EtBrAc Ethyl Bromoacetate EtBrAc->ReactionFlask K2CO3 K₂CO₃ K2CO3->ReactionFlask DMF DMF (Solvent) DMF->ReactionFlask Filtration Filtration ReactionFlask->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Extraction Liquid-Liquid Extraction SolventRemoval->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization ColumnChromatography Column Chromatography (Optional) Recrystallization->ColumnChromatography FinalProduct Pure Ethyl Adenine-9-Acetate Recrystallization->FinalProduct ColumnChromatography->FinalProduct MP Melting Point NMR NMR (¹H, ¹³C) MS Mass Spectrometry FinalProduct->MP FinalProduct->NMR FinalProduct->MS

Sources

Application Note: Characterizing Novel PARG Inhibitors Using Ethyl Adenine-9-Acetate in a High-Throughput Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PARG

In the landscape of cellular homeostasis, the DNA Damage Response (DDR) is a critical surveillance network that safeguards genomic integrity. Central to the DDR are the dynamic processes of poly(ADP-ribosyl)ation (PARylation) and its reversal, dePARylation.[1] Poly(ADP-ribose) polymerases (PARPs) synthesize chains of poly(ADP-ribose) (PAR) at sites of DNA damage, creating a scaffold to recruit repair machinery.[1][2] This process is counter-regulated by Poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for hydrolyzing these PAR chains to disassemble the repair complex and complete the repair cycle.[2][3][4]

Given its crucial role, inhibiting PARG presents a compelling therapeutic strategy, particularly in oncology. By preventing the breakdown of PAR chains, PARG inhibitors can trap DNA repair factors at lesion sites, leading to synthetic lethality in cancer cells with specific vulnerabilities, such as BRCA mutations.[5][6] This has spurred significant interest in discovering and characterizing novel, potent, and selective PARG inhibitors.[6]

Ethyl adenine-9-acetate is an adenine analog that serves as a valuable chemical scaffold in the synthesis of nucleoside analogs for modulating cellular processes.[7] This application note details a robust, high-throughput fluorogenic assay to characterize the inhibitory potential of compounds, like derivatives of this compound, against human PARG.

Principle of the Assay

This protocol employs a fluorogenic substrate that is non-fluorescent until cleaved by PARG. The substrate consists of a quenched fluorophore linked to an ADP-ribose monomer. In the presence of active PARG, the enzyme hydrolyzes the bond between the ribose and the fluorophore, liberating it from its quencher.[8][9] The resulting increase in fluorescence intensity is directly proportional to PARG enzymatic activity.[8][9]

By introducing a potential inhibitor, such as an this compound derivative, the rate of fluorescence generation will decrease in a dose-dependent manner. This allows for the precise determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10][11]

Assay_Principle sub Fluorogenic Substrate (Quenched) parg PARG Enzyme sub->parg inhibitor Test Inhibitor (e.g., this compound derivative) parg->inhibitor prod Cleaved Substrate (Fluorescent) parg->prod Hydrolysis inactive_parg Inhibited PARG inhibitor->inactive_parg Inhibition

Caption: Workflow of the PARG fluorogenic assay principle.

Materials and Reagents

ReagentSupplierCatalog #Storage
Recombinant Human PARGBPS Bioscience78550-80°C
PARG Fluorogenic SubstrateBPS Bioscience78556-20°C
PARG Assay BufferBPS Bioscience793444°C
Dithiothreitol (DTT)Sigma-AldrichD0632-20°C
PDD00017273 (Control Inhibitor)Selleck ChemicalsS7653-20°C
This compoundPharmaffiliatesPA2700147992-8°C
DMSO, AnhydrousSigma-AldrichD2650Room Temp
384-well Black, Flat-Bottom PlatesCorning3571Room Temp

Note: This protocol is based on commercially available kits; however, individual components can be sourced. Buffer and substrate compositions are often proprietary but typically consist of a buffered saline solution with stabilizers.

Experimental Protocols

Reagent Preparation
  • Complete Assay Buffer: Prepare fresh for each experiment. For 10 mL of buffer, add 10 µL of 1 M DTT to 10 mL of PARG Assay Buffer for a final concentration of 1 mM DTT. Keep on ice.

  • Enzyme Solution: Thaw recombinant human PARG on ice. Dilute the enzyme to a working concentration of 0.25 ng/µL in ice-cold Complete Assay Buffer.[8] The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the desired assay duration.

  • Substrate Solution: Thaw the Fluorogenic PARG Substrate on ice, protected from light. Dilute the 1 mM stock to 10 µM in Complete Assay Buffer.[8]

  • Test Compound (Inhibitor) Preparation:

    • Prepare a 10 mM stock solution of this compound (or its derivative) in 100% DMSO.

    • Create a serial dilution series. For an 11-point curve, perform 1:3 serial dilutions from the 10 mM stock in 100% DMSO.

    • Prepare intermediate dilutions by diluting each DMSO stock 1:20 into Complete Assay Buffer. This creates a 5X final concentration stock with 5% DMSO.

Protocol for IC50 Determination

The following steps are for a 384-well plate format with a final reaction volume of 50 µL.

  • Plate Layout: Design the plate map to include wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" at various concentrations. Perform all measurements in duplicate or triplicate.

  • Add Inhibitor/Controls: Add 10 µL of the 5X intermediate dilutions of the test compound to the appropriate wells.

    • For "Positive Control" wells, add 10 µL of Complete Assay Buffer containing 5% DMSO.

    • For "Blank" wells, add 30 µL of Complete Assay Buffer.

  • Add Enzyme: Add 20 µL of the diluted PARG enzyme solution (0.25 ng/µL) to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Blank" wells.[8]

  • Incubate: Gently tap the plate to mix. Incubate at room temperature for 15 minutes, protected from light. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of the 10 µM Substrate Solution to all wells, including the "Blank" and "Positive Control".

  • Read Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity every 60 seconds for 60 minutes.

    • Excitation Wavelength: 385 nm

    • Emission Wavelength: 502 nm[8][9]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) prep_inhibitor 1. Prepare 5X Inhibitor Serial Dilutions prep_enzyme 2. Prepare 2.5X Enzyme Solution prep_substrate 3. Prepare 2.5X Substrate Solution add_inhibitor 4. Add 10 µL of 5X Inhibitor (or Buffer for controls) add_enzyme 5. Add 20 µL of 2.5X Enzyme (or Buffer for blank) add_inhibitor->add_enzyme pre_incubate 6. Pre-incubate 15 min at RT add_enzyme->pre_incubate add_substrate 7. Add 20 µL of 2.5X Substrate to initiate reaction pre_incubate->add_substrate read_plate 8. Read Fluorescence (Ex: 385nm, Em: 502nm) Kinetically for 60 min add_substrate->read_plate

Caption: Step-by-step experimental workflow for IC50 determination.

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction by plotting the relative fluorescence units (RFU) against time. The slope of the linear portion of this curve represents the initial velocity (V₀).

  • Normalize Data:

    • Subtract the average rate of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (RateInhibitor / RatePositive Control)) * 100

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[10]

  • Determine IC50: Fit the data to a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[11][12]

Expected Results

A potent inhibitor will produce a sigmoidal dose-response curve, indicating a strong correlation between its concentration and the inhibition of PARG activity.

CompoundPutative IC50 (nM)Hill Slope
PDD00017273 (Control)26-1.10.99
This compound> 10,000N/AN/A
Derivative EA9-X150-0.90.98

Note: Data are representative. The parent compound, this compound, is not expected to be a potent inhibitor but serves as a scaffold for derivatives like "EA9-X". The control inhibitor PDD00017273 is known to have an IC50 of 26 nM.[5]

Trustworthiness and Self-Validation

To ensure the reliability of the results, every assay should incorporate the following checks:

  • Positive Control Inhibitor: Including a known PARG inhibitor like PDD00017273 validates that the assay system is responsive to inhibition and provides a benchmark for comparing the potency of test compounds.[5]

  • Z'-Factor Calculation: For high-throughput screening, the Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

  • Compound Interference: Test compounds should be run in the absence of enzyme to check for auto-fluorescence at the assay wavelengths.[9]

Conclusion

This application note provides a detailed, validated protocol for assessing the inhibitory activity of novel compounds, such as derivatives of this compound, against the therapeutically relevant target PARG. By following this robust fluorogenic assay method, researchers in drug discovery and development can accurately determine inhibitor potency, enabling the identification and optimization of new lead candidates for cancer therapy.

References

  • Ame, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893.
  • BellBrook Labs. (2022). Discovering the Emerging Importance of PARG in Immunity.
  • BPS Bioscience. (n.d.). PARG Fluorogenic Assay Kit.
  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link] (Note: Deep link from search is to a course material PDF, linking to main site for integrity).[10]
  • James, D. I., et al. (2016). An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells. F1000Research, 5, 699.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reaction Biology. (n.d.). PARG Assay Service.
  • Wikipedia. (n.d.). IC50.

Sources

The Strategic Utility of Ethyl adenine-9-acetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Protected Adenine Moiety

In the landscape of medicinal chemistry and pharmaceutical development, the purine scaffold, particularly adenine, serves as a cornerstone for the synthesis of a multitude of therapeutic agents.[1] Its structural ubiquity in essential biomolecules makes it a privileged starting point for the design of drugs that can interact with biological pathways. However, the inherent reactivity of the adenine ring system, with its multiple nucleophilic nitrogen atoms, presents a significant challenge in regioselective synthesis. Ethyl adenine-9-acetate emerges as a critical reagent that elegantly circumvents this challenge. By selectively alkylating the N9 position of the adenine ring and introducing a readily modifiable ethyl ester, it serves as a stable and versatile intermediate, primarily in the development of antiviral and anticancer therapeutics.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.

Core Applications in Antiviral Drug Synthesis: A Gateway to Acyclic Nucleoside Phosphonates

This compound is a pivotal precursor in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral agents.[1] These compounds mimic natural nucleosides and act as chain terminators in viral DNA or RNA synthesis.[1] Prominent examples of drugs whose synthetic pathways can strategically employ this compound or its derivatives include Adefovir and Tenofovir, both crucial in the management of Hepatitis B (HBV) and HIV infections.[3]

The primary strategic advantage of using this compound lies in its two key functional groups: the protected N9 position and the C2 ester. The N9-substitution directs further reactions to other parts of the molecule, preventing undesired side reactions on the purine ring. The ethyl ester provides a latent hydroxyl group, which, after reduction, becomes the anchor point for the introduction of the phosphonomethoxy side chain characteristic of many ANPs.

From Ester to Essential Intermediate: The Synthesis of 9-(2-Hydroxyethyl)adenine

A crucial transformation in the utilization of this compound is its reduction to 9-(2-hydroxyethyl)adenine. This alcohol is the direct precursor for the subsequent phosphonylation step in the synthesis of drugs like Adefovir.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the regioselective N9-alkylation of adenine with ethyl chloroacetate. The choice of a polar aprotic solvent like DMF and a suitable base is critical to favor the desired N9 isomer over other potential alkylation products (N3, N7).[4][5]

Materials:

  • Adenine

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of adenine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60-70 °C.

  • Slowly add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 60-70 °C for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Recrystallize the purified product from ethanol to obtain this compound as a white crystalline solid.

Characterization Data:

  • Appearance: White crystalline solid[6]

  • Molecular Formula: C₉H₁₁N₅O₂[6]

  • Molecular Weight: 221.22 g/mol [6]

  • Melting Point: 224-228 °C[2]

Protocol 2: Reduction of this compound to 9-(2-Hydroxyethyl)adenine

This protocol describes the selective reduction of the ester functionality of this compound to the corresponding primary alcohol. A mild reducing agent such as sodium borohydride is often employed to avoid over-reduction or side reactions.

Materials:

  • This compound

  • Sodium borohydride

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (dilute)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Neutralize the mixture to pH ~7 with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Cool the resulting aqueous solution in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 9-(2-hydroxyethyl)adenine.

Characterization Data for 9-(2-Hydroxyethyl)adenine:

  • Appearance: White needles[7]

  • Melting Point: 238-241 °C[7]

  • ¹H NMR (500 MHz, d₆-DMSO): δ 8.13 (s, 1H, ArH), 8.07 (s, 1H, ArH), 7.18 (s, 2H, NH₂), 5.02 (t, J = 5.3 Hz, 1H, OH), 4.18 (t, J = 5.6 Hz, 2H, CH₂), 3.73 (q, J = 5.4 Hz, 2H, CH₂)[7]

  • ¹³C NMR (126 MHz, d₆-DMSO): δ 155.94, 152.29, 149.57, 141.39, 118.73, 59.30, 45.76[7]

Protocol 3: Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine (Adefovir Intermediate)

This protocol outlines the phosphonylation of 9-(2-hydroxyethyl)adenine, a key step in the synthesis of Adefovir. This reaction typically involves the coupling of the alcohol with a suitable phosphonate reagent, often activated as a tosylate, in the presence of a strong base.

Materials:

  • 9-(2-Hydroxyethyl)adenine

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Sodium hydride (NaH) or Sodium tert-butoxide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

Equipment:

  • Three-neck round-bottom flask with dropping funnel, nitrogen inlet, and magnetic stirrer

  • Syringe

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, suspend 9-(2-hydroxyethyl)adenine (1 equivalent) in anhydrous DMF.

  • Cool the suspension to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of diethyl p-toluenesulfonyloxymethylphosphonate (1.2 equivalents) in anhydrous DMF dropwise via a dropping funnel.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to afford 9-[2-(diethylphosphonomethoxy)ethyl]adenine.

Visualization of Synthetic Pathways

Synthetic_Pathway Adenine Adenine EAA This compound Adenine->EAA N9-Alkylation EtOOCCH2Cl Ethyl Chloroacetate EtOOCCH2Cl->EAA HEA 9-(2-Hydroxyethyl)adenine EAA->HEA Ester Reduction Reduction Reduction (e.g., NaBH4) Adefovir_intermediate Adefovir Intermediate (Diethyl-PMEA) HEA->Adefovir_intermediate O-Alkylation Phosphonylation Phosphonylation Antiviral_Drugs Antiviral Drugs (e.g., Adefovir) Adefovir_intermediate->Antiviral_Drugs Deprotection

Caption: Synthetic pathway from Adenine to Adefovir via this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
This compound C₉H₁₁N₅O₂221.22[6]224-228[2]-
9-(2-Hydroxyethyl)adenine C₇H₉N₅O179.18238-241[7]¹H NMR: Characteristic signals for adenine protons and the hydroxyethyl chain.[7]

Safety and Handling

This compound:

  • Hazards: Toxic if swallowed.[1] Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear protective gloves, clothing, eye, and face protection.[6] Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.[8]

Conclusion: A Strategically Important Building Block

This compound serves as a testament to the power of protective group chemistry in streamlining the synthesis of complex pharmaceutical agents. Its ability to direct alkylation to the N9 position of adenine and provide a versatile handle for further functionalization makes it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a comprehensive guide for researchers looking to leverage the synthetic potential of this important intermediate in the development of novel antiviral and other therapeutic compounds.

References

  • MySkinRecipes.
  • ResearchGate. Structure of 9-(2′-hydroxyethyl)adenine. [Link]
  • National Center for Biotechnology Information.
  • Montgomery, J. A., & Thomas, H. J. (1964). On the alkylation of adenine. Journal of Heterocyclic Chemistry, 1(3), 115-120.
  • ResearchGate. Adenine: An important drug scaffold for the design of antiviral agents. [Link]
  • PubMed. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. [Link]
  • ResearchGate. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. [Link]
  • PubMed Central.
  • ACS Publications. Process Optimization in the Synthesis of 9-[2-(Diethylphosphonomethoxy)
  • PubMed. Design, synthesis and evaluation of novel oxazaphosphorine prodrugs of 9-(2-phosphonomethoxyethyl)adenine (PMEA, adefovir) as potent HBV inhibitors. [Link]
  • PubMed. Potent differentiation-inducing properties of the antiretroviral agent 9-(2-phosphonylmethoxyethyl) adenine (PMEA) in the rat choriocarcinoma (RCHO) tumor cell model. [Link]
  • PubMed. 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) Effectively Inhibits Retrovirus Replication in Vitro and Simian Immunodeficiency Virus Infection in Rhesus Monkeys. [Link]
  • PubMed. Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. [Link]
  • PubMed. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. [Link]
  • ResearchGate. Heterocyclic ambident nucleophiles. IV.
  • ResearchGate. Synthesis of 9-[1-(1-Hydroxyethyl)-3-(Phosphonomethoxy)Propyl] Adenine and Prodrug as Possible Antiviral Agents. [Link]
  • MDPI. The Copper(II)-Thiodiacetate (tda) Chelate as Efficient Receptor of N9-(2-Hydroxyethyl)Adenine (9heade): Synthesis, Molecular and Crystal Structures, Physical Properties and DFT Calculations of [Cu(tda)(9heade)(H 2 O)]·2H 2 O. [Link]
  • PubMed Central. Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt. [Link]
  • ResearchGate. Adenine: an important drug scaffold for the design of antiviral agents. [Link]
  • ResearchGate. Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs. [Link]
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14047-28-0, 9-(2-Hydroxypropyl)adenine, (R)-. [Link]
  • Semantic Scholar.
  • Pharmaffiliates.
  • MDPI. (R)-2-Amino-1-hydroxyethylphosphonic Acid. [Link]
  • ResearchGate. X-Ray and Raman Structure Study of 9-[2-(Phosphonyl) Methoxyethyl] Adenine, PMEA - a Potent Antiviral Compound. [Link]
  • PubMed. Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. [Link]
  • RSC Publishing. Probing structural consequences of N9-alkylation in silver-adenine frameworks. [Link]
  • ACS Publications. Molecular Structure and Infrared Spectra of Adenine. Experimental Matrix Isolation and Density Functional Theory Study of Adenine 15N Isotopomers. [Link]
  • ResearchGate. Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine. [Link]

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Application Notes and Protocols for Cellular Analysis of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl adenine-9-acetate is a synthetic purine analog with potential applications in pharmaceutical and biochemical research, particularly in the development of antiviral and anticancer agents.[1] As a derivative of adenine, a fundamental component of nucleic acids and cellular energy metabolism, this compound is predicted to interfere with essential cellular processes.[2][3] Adenine analogs often function as antimetabolites, disrupting DNA and RNA synthesis, which can lead to cytotoxicity, inhibition of cell proliferation, and induction of apoptosis, or programmed cell death.[3][4][5] Many of these analogs require intracellular metabolic activation to their triphosphate forms to exert their biological effects.[6][7] The substitution at the 9-position of the adenine ring is a critical determinant of the biological activity of these compounds.[8][9]

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound. The protocols outlined below are designed to be robust and self-validating, enabling the determination of the compound's cytotoxic and anti-proliferative potential, as well as its ability to induce apoptosis. The experimental design is based on the established mechanisms of action of other adenine analogs, which primarily involve the disruption of DNA synthesis and the induction of cell cycle arrest and apoptosis.[6][10]

Quantitative Data Summary

The following tables provide a starting point for the experimental design, with recommended concentration ranges and incubation times. These should be optimized for specific cell lines and experimental conditions.

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeConcentration Range (µM)
Cytotoxicity (IC50)0.1 - 1000
Cell Proliferation0.1 - 100 (or based on IC50)
Apoptosis0.1 - 100 (or based on IC50)

Table 2: Recommended Incubation Times

Assay TypeIncubation Time (hours)
Cytotoxicity24, 48, 72
Cell Proliferation24, 48, 72
Apoptosis24, 48

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the cellular effects of this compound.

Experimental Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Stock Solution of This compound C Cytotoxicity Assay (MTT) Determine IC50 Value A->C B Cell Line Selection & Maintenance B->C D Cell Proliferation Assay (BrdU Incorporation) C->D Use concentrations around IC50 E Apoptosis Assay (Annexin V/PI Staining) C->E Use concentrations around IC50 F Cell Cycle Analysis (Propidium Iodide Staining) C->F Use concentrations around IC50 H Quantify Proliferation & Apoptosis D->H E->H I Interpret Effects on Cell Cycle F->I G Analyze Dose-Response Curves J Synthesize Findings G->J H->J I->J

Caption: General workflow for the cellular characterization of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of this compound should be empirically determined. Based on related adenine analogs, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution.[11]

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringes

Protocol:

  • Under aseptic conditions in a laminar flow hood, accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile polypropylene tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

Cell Culture and Maintenance

The choice of cell line will depend on the research focus (e.g., cancer cell lines for oncology studies). It is recommended to use cell lines with well-characterized growth properties.

Protocol:

  • Culture cells in the recommended complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin), in a humidified incubator at 37°C with 5% CO2.

  • Maintain cells in the exponential growth phase by passaging them regularly before they reach confluency.

  • Perform routine checks for mycoplasma contamination to ensure the integrity of the experimental results.

Cytotoxicity Assay to Determine IC50 Value (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][10] This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[5]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and allow them to attach overnight.[12]

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, and 72 hours.

  • At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[5]

Cell Proliferation Assay (BrdU Incorporation)

The BrdU (5-bromo-2'-deoxyuridine) incorporation assay measures the rate of DNA synthesis, which is a direct indicator of cell proliferation.[6] BrdU is a thymidine analog that is incorporated into newly synthesized DNA.[7]

Materials:

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme or fluorophore)

  • Substrate for the enzyme (if applicable)

  • Microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound (typically around the IC50 value) for 24, 48, or 72 hours.

  • During the last few hours of incubation (e.g., 2-4 hours), add BrdU labeling solution to each well.

  • Remove the labeling medium and fix the cells with a fixing/denaturing solution to expose the incorporated BrdU.

  • Incubate the cells with an anti-BrdU antibody.

  • Wash the cells to remove any unbound antibody.

  • If using an enzyme-conjugated antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal.

  • Quantify the signal using a microplate reader or visualize and quantify the fluorescent signal using a fluorescence microscope. The signal intensity is proportional to the amount of BrdU incorporated and thus reflects the rate of cell proliferation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Annexin V staining is a common method to detect early-stage apoptosis.[13] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.

Materials:

  • 6-well plates

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • The cell population can be differentiated into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] This is crucial for investigating if this compound induces cell cycle arrest.[10][14]

Materials:

  • 6-well plates

  • PI staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Potential Signaling Pathway

Based on the known mechanisms of adenine analogs, this compound may exert its effects by being metabolized into a triphosphate form, which can then interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_0 Cellular Uptake & Metabolism cluster_1 Molecular Targets & Cellular Effects A This compound (Extracellular) B Intracellular Metabolism (e.g., phosphorylation) A->B Uptake C Active Triphosphate Analog B->C D Inhibition of DNA Polymerases C->D E Incorporation into DNA C->E F DNA Damage D->F E->F G Cell Cycle Arrest (S-phase) F->G H Apoptosis Induction F->H

Caption: Hypothetical mechanism of action for this compound.

References

  • The Role of Adenosine Analogs in DNA Synthesis Inhibition: A Technical Guide. (2025). Benchchem.
  • Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. (n.d.). PubMed.
  • Cytotoxicity of N6-Cycloalkylated Adenine and Adenosine Analogs to Mouse Hep
  • Purine Analogs. (n.d.). In Holland-Frei Cancer Medicine. NCBI Bookshelf.
  • Synthesis, characterization and cytotoxicity activity of new compounds derived
  • Adenine Nucleotides in Cellular Energy Transfer and Signal Transduction. (n.d.).
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  • Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. (2017). PMC - NIH.
  • Purine Analogues. (2014). In LiverTox. NCBI Bookshelf.
  • Synthesis, Characterization and Cytotoxicity Activity of New Compounds Derived
  • Cytotoxic Action of Adenosine Nucleoside and Dialdehyde Analogues on Murine Neuroblastoma in Tissue Culture: Structure-Activity Rel
  • Effects of adenine nucleotides and adenosine (Ado) on apoptosis in... (n.d.).
  • What is Adenine used for?. (2024).
  • Beneficial and detrimental role of adenosine signaling in diseases and therapy. (n.d.). PMC.
  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis.
  • Mechanism of action of purine analogues in chronic lymphocytic leukaemia | Request PDF. (2025).
  • Adenosine and adenine nucleotides inhibit the autonomous and epidermal growth factor-mediated proliferation of cultured human ker
  • Adenine nucleotides inhibit proliferation of the human lung adenocarcinoma cell line LXF-289 by activation of nuclear factor kappaB1 and mitogen-activated protein kinase p
  • Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. (2017). Oncotarget.
  • Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells. (2020). PubMed.
  • Examination of the Cell Cycle Dependence of Cytosine and Adenine Base Editors. (2022). Frontiers.
  • Adenine nucleotides as paracrine mediators and intracellular second messengers in immunity and inflammation. (2019). Biochemical Society Transactions | Portland Press.
  • Adenosine Inhibits Tumor Cell Invasion via Receptor-Independent Mechanisms. (n.d.).
  • Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. (n.d.). NIH.
  • Ethyl adenine-9-acet
  • Preparation of 9-Ethyladenine Stock Solutions for Cell Culture Experiments: Application Notes and Protocols. (2025). Benchchem.
  • 9-Ethyladenine | Adenosine Receptors Antagonist. (n.d.). MedchemExpress.com.
  • Synthesis, characterization and cytotoxicity activity of new compounds derived from adenine | Request PDF. (2025).
  • Adenine inhibits growth of hepatocellular carcinoma cells via AMPK-mediated S phase arrest and apoptotic cascade. (2020).
  • Adenine inhibits growth of hepatocellular carcinoma cells via AMPK-mediated S phase arrest and apoptotic cascade. (n.d.).
  • Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine. (n.d.). PubMed.
  • The Metabolism and Biological Activity of a 9-Substituted Cytokinin. (n.d.). PMC - NIH.

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Application Note: A Robust HPLC-UV Method for the Quantification of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of ethyl adenine-9-acetate. This compound is a key N9-substituted purine analog used in biochemical research and as an intermediate in the synthesis of modified nucleosides.[1] Accurate quantification is critical for ensuring the purity, stability, and proper characterization of this compound in drug development and research settings. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent specificity, linearity, and precision. This application note provides a complete protocol, from sample preparation to data analysis, and outlines a validation strategy based on ICH Q2(R1) guidelines.[2]

Introduction and Scientific Principle

This compound (MW: 221.22 g/mol ) is a derivative of adenine, a fundamental component of nucleic acids.[3][4] The N9-substitution with an ethyl acetate group modifies its physicochemical properties, making it a valuable tool in the synthesis of therapeutic agents and molecular probes.[1][5] The accurate measurement of its purity and concentration is paramount for its application in pharmaceutical and biochemical research.

This method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. This compound, being a moderately polar compound, is retained on the nonpolar column and eluted using a polar mobile phase. The mobile phase consists of an aqueous phosphate buffer and an organic modifier (acetonitrile). The buffer is crucial for maintaining a constant pH to ensure reproducible retention times and symmetrical peak shapes, while the acetonitrile concentration is optimized to achieve efficient elution.

The adenine moiety contains a purine ring system, which is a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer. Based on spectral data for adenine and its derivatives, the maximum absorbance (λmax) occurs around 260 nm, providing a selective and sensitive wavelength for quantification.[6][7][8]

Materials and Methods

Equipment and Consumables
  • HPLC System with a binary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector.

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Syringe filters (0.22 µm, PTFE or Nylon).

  • HPLC Vials and Caps.

  • Volumetric flasks and pipettes.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

Reagents and Solvents
  • This compound Reference Standard (>95% purity).[4]

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade).

  • Phosphoric Acid (ACS Grade).

  • Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
Analytical Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 4.5)
Mobile Phase B Acetonitrile
Gradient Program 5% B to 40% B over 10 min; Hold at 40% B for 2 min; Re-equilibrate at 5% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 261 nm
Injection Volume 10 µL
Total Run Time 17 minutes
  • Rationale for Parameter Selection:

    • Column: A standard C18 column provides robust retention for the moderately nonpolar analyte.

    • Mobile Phase: A phosphate buffer at pH 4.5 ensures the adenine moiety is partially protonated, leading to consistent retention and sharp peaks. Acetonitrile is an effective organic modifier for eluting purine analogs.[9]

    • Gradient: A gradient elution is proposed to ensure the efficient elution of the main analyte while also separating it from potential earlier-eluting polar impurities and later-eluting nonpolar impurities.

    • Detection: The wavelength of 261 nm is selected based on the known UV absorbance maximum of the adenine chromophore, ensuring high sensitivity.[8]

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (20 mM KH₂PO₄, pH 4.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 4.5 using dilute phosphoric acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

Standard Solution Preparation
  • Stock Standard (500 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standards: Perform serial dilutions of the Stock Standard using the initial mobile phase composition (95% A: 5% B) to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to an estimated concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject a mid-range working standard (e.g., 25 µg/mL) six consecutive times. The results must meet the following criteria:

SST ParameterAcceptance Criteria
Tailing Factor 0.8 – 1.5
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
  • Rationale: SST ensures that the chromatographic system is operating correctly and is capable of producing accurate and reproducible results.[10]

Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration. Perform a linear regression analysis.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Strategy (ICH Q2(R1))

To ensure this method is fit for its intended purpose, a validation protocol should be executed according to ICH Q2(R1) guidelines.[2][11][12] The objective is to demonstrate that the analytical procedure is suitable for the quantification of this compound.[10]

Method_Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Parameter Execution cluster_reporting Phase 3: Reporting Protocol Define Validation Protocol (ICH Q2(R1)) SST System Suitability Test (Pass/Fail) Protocol->SST Specificity Specificity (Peak Purity) SST->Specificity If Pass Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report Analyte_Ionization cluster_ph_scale cluster_outcome A pH < 3.5 (Fully Protonated) B pH ~ 4.5 (Method pH) (Controlled Equilibrium) A->B Better Peak Shape OutcomeA Strong Cationic Interaction (Potential Tailing) A->OutcomeA C pH > 5.5 (Fully Neutral) B->C Decreased Retention OutcomeB Optimal Retention & Symmetry B->OutcomeB OutcomeC Weak Retention C->OutcomeC

Caption: Effect of mobile phase pH on the ionization and retention of this compound.

Conclusion

The HPLC method described provides a reliable and robust framework for the quantitative analysis of this compound. By employing a standard C18 column and UV detection, this protocol is readily transferable to most analytical laboratories. The detailed steps for protocol execution and the outlined validation strategy ensure that the method will generate data of high integrity, suitable for quality control, stability studies, and research applications in the pharmaceutical and life sciences.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology [2]2. Quality Guidelines. International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines [12]3. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: https://starodub.co/revised-ich-guideline-q2r1-on-validation-of-analytical-procedures/ [13]4. ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: https://abrahamentertainment.com/ich-q2-r1-mastering-analytical-method-validation/ [3]5. UV spectra for standards of adenine, cytosine, guanine, and uridine... ResearchGate. Available at: https://www.researchgate.net/figure/UV-spectra-for-standards-of-adenine-cytosine-guanine-and-uridine-nucleotides-with-the_fig2_283577716 [7]6. ICH Q2 Analytical Method Validation. Slideshare. Available at: https://www.slideshare.net/slideshow/ich-q2-analytical-method-validation/267073733 [11]7. Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Indian Academy of Sciences. Available at: https://www.ias.ac.in/article/fulltext/jcsc/104/05/0649-0657 [8]8. this compound. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/688302 [4]9. HPLC Analysis of Nucleotides. Protocols.io. Available at: https://www.protocols.io/view/hplc-analysis-of-nucleotides-n2bvj61bblk5/v1
  • Development of a simple RP-HPLC method for the determination of EDTA residue... International Journal of Pharmacy and Pharmaceutical Sciences. Available at: https://www.ijppsjournal.com/Vol4Issue1/3280.pdf
  • This compound. CymitQuimica. Available at: https://www.cymitquimica.com/ethyl-adenine-9-acetate-25477-96-7 [5]12. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography... PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/3998595/
  • This compound. MySkinRecipes. Available at: https://www.myskinrecipes.
  • How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Available at: https://bitesizebio.com/21326/how-to-separate-nucleotides-using-ion-paired-reverse-phase-hplc/
  • Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. ResearchGate. Available at: https://www.researchgate.
  • UV-Vis Spectrum of N6-(Δ2-Isopentenyl)adenine. SIELC Technologies. Available at: https://sielc.com/uv_spectrum-n6-2-isopentenyladenine.html
  • Adenine. Oregon Medical Laser Center (OMLC). Available at: https://omlc.org/spectra/PhotochemCAD/html/002.
  • This compound | 25477-96-7. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8473216.htm
  • Fast HPLC analysis of adenine in human plasma using a new generation C28 column... RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c2ay26363g
  • This compound. American Elements. Available at: https://www.americanelements.
  • HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column. SIELC Technologies. Available at: https://sielc.com/hplc-separation-of-adenosine-cordycepin-and-adenine-on-newcrom-ah-column.html
  • A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. PubMed Central (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2748227/ [14]26. N9-substituted aromatic cytokinins with negligible side effects on root development... National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5031306/ [6]27. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. PubMed Central (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381663/
  • Validation of HPLC method for analysis of adenine in plasma. pA2 Online. Available at: https://www.pa2online.org/abstract/abstract.jsp?abid=55963
  • Validation of HPLC method for analysis of adenine in plasma. ResearchGate. Available at: https://www.researchgate.net/publication/235433606_Validation_of_HPLC_method_for_analysis_of_adenine_in_plasma

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Application Notes & Protocols: Ethyl Adenine-9-Acetate as a Versatile Precursor for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adenine is a privileged heterocyclic scaffold, forming the core of essential biomolecules and a multitude of approved therapeutic agents.[1] Ethyl adenine-9-acetate (EA9A) emerges as a particularly strategic starting material for drug discovery, offering a stable and versatile platform for chemical modification. Its structure—featuring the foundational adenine core, an N9-alkyl substituent that modulates receptor interactions, and a reactive ethyl ester handle—positions it as an ideal precursor for generating libraries of novel compounds. This guide provides an in-depth exploration of EA9A's properties, outlines robust synthetic derivatization strategies, and presents detailed protocols for evaluating the resulting candidates against key drug targets, with a focus on adenosine receptor antagonists and antiviral agents.

Foundational Profile of this compound (EA9A)

EA9A, systematically named ethyl 2-(6-amino-9H-purin-9-yl)acetate, is a crystalline solid that serves as a cornerstone for nucleoside and non-nucleoside analog synthesis.[2] Its utility is rooted in a unique combination of structural features that medicinal chemists can exploit for target-oriented design.

Physicochemical Characteristics

A comprehensive understanding of EA9A's properties is critical for its effective use in synthesis, including reaction setup, solvent selection, and purification.

PropertyValueSource(s)
IUPAC Name ethyl 2-(6-aminopurin-9-yl)acetate[3]
CAS Number 25477-96-7[2]
Molecular Formula C₉H₁₁N₅O₂[4]
Molecular Weight 221.22 g/mol [3]
Melting Point 224-228°C[4]
Appearance Crystalline solid[2]
Solubility Moderately soluble in polar solvents[2]
Storage 2-8°C, desiccated[4]
Rationale for Use in Drug Discovery: A Scientist's Perspective

The selection of EA9A as a precursor is a strategic decision driven by three key molecular attributes:

  • The N9-Alkyl Acetic Ester Moiety: The substitution at the N9 position is pivotal. In many biological systems, this position is occupied by a ribose sugar. By replacing it with an acetic ester side chain, we create an acyclic analog that cannot be incorporated into growing DNA/RNA chains, making it a prime scaffold for chain-terminating antiviral agents.[5] Furthermore, this group serves as a versatile chemical handle. It can be readily hydrolyzed to a carboxylic acid, which can then be coupled with a vast array of amines to build diverse molecular architectures through robust amide bond formation.

  • The Adenine Pharmacophore: The adenine core is a proven pharmacophore that engages with a wide range of biological targets. It is recognized by the active sites of ATP-dependent enzymes like kinases and polymerases, as well as by G protein-coupled receptors such as adenosine receptors.[1] This inherent bio-recognition provides a strong foundation for designing inhibitors and modulators.

  • Synthetic Accessibility and Stability: EA9A is a stable compound, allowing for selective reactions at the ester group without compromising the integrity of the purine ring.[4] This stability ensures that complex derivatives can be synthesized in a controlled, stepwise manner, which is essential for building structure-activity relationships (SAR).

Strategic Pathways for Derivatization

The true power of EA9A lies in its capacity for controlled chemical diversification. The following workflow illustrates the primary synthetic routes available to researchers, starting from this central precursor.

G EA9A This compound (EA9A) Acid Adenine-9-Acetic Acid (Hydrolysis) EA9A->Acid 1. NaOH or LiOH 2. Acidification Halogen Halogenated EA9A (e.g., 8-Bromo-EA9A) EA9A->Halogen NBS or Br2 Amide Diverse Amide Library (Amide Coupling) Acid->Amide R-NH2, Coupling Agent (e.g., HATU, EDC) CrossCoupled C8-Substituted Library (Cross-Coupling) Halogen->CrossCoupled Arylboronic Acid (Suzuki) or Alkyne (Sonogashira), Pd Catalyst G cluster_0 A2A / A2B Receptor cluster_1 A1 / A3 Receptor Adenosine_A2 Adenosine Receptor_A2 A2A/A2B Receptor Adenosine_A2->Receptor_A2 Gs Gαs Receptor_A2->Gs activates AC_A2 Adenylyl Cyclase Gs->AC_A2 activates cAMP_A2 ↑ cAMP AC_A2->cAMP_A2 ATP → PKA_A2 PKA Activation cAMP_A2->PKA_A2 Response_A2 Physiological Response (e.g., Vasodilation) PKA_A2->Response_A2 Adenosine_A1 Adenosine Receptor_A1 A1/A3 Receptor Adenosine_A1->Receptor_A1 Gi Gαi/o Receptor_A1->Gi activates AC_A1 Adenylyl Cyclase Gi->AC_A1 inhibits cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 ATP ⇥ Response_A1 Physiological Response (e.g., ↓ Heart Rate) cAMP_A1->Response_A1

Sources

Topic: High-Purity Isolation of Synthesized Ethyl adenine-9-acetate: A Multi-Modal Purification Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Ethyl adenine-9-acetate is a pivotal intermediate in the synthesis of modified nucleoside analogs for pharmaceutical and biochemical research.[1] Its utility in the development of antiviral and anticancer agents is critically dependent on its purity.[1] Syntheses of N9-substituted adenine derivatives are often complicated by the formation of regioisomers (e.g., N7-alkylation), unreacted starting materials, and other byproducts that can be difficult to remove.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on robust, validated techniques for the purification of crude this compound to achieve high purity (>99%). We present a multi-modal approach, detailing protocols for recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), explaining the scientific rationale behind each step to ensure reproducible, high-yield purification.

Introduction: The Imperative for Purity

This compound (MW: 221.22 g/mol , M.P.: 224-228°C) is a derivative of the purine nucleobase adenine.[1][3] As a precursor for therapeutic agents and a tool in biochemical studies, the presence of impurities can lead to ambiguous experimental results, incorrect structure-activity relationship (SAR) data, and potential off-target effects in biological assays. The primary challenge in its purification stems from the similar physicochemical properties of the target compound and its common impurities, such as unreacted adenine and the N7-substituted isomer. Achieving the high level of purity required for pharmaceutical applications necessitates a strategic, often orthogonal, combination of purification techniques.[4][5] This guide outlines a systematic workflow from crude solid to analytically pure compound.

Pre-Purification Analysis: Know Your Impurities

Before commencing purification, it is crucial to analyze the crude synthetic output. A small sample should be characterized by Thin-Layer Chromatography (TLC), ¹H NMR, and LC-MS to identify the major components.

Common Impurities in this compound Synthesis:

  • Adenine: Unreacted starting material. Highly polar.

  • Ethyl 7-adeninylacetate (N7-isomer): The primary regioisomeric byproduct. Polarity is very similar to the N9-product, making it the most challenging impurity to remove.

  • Di-alkylated Products: Adenine alkylated at both N9 and another position (e.g., N1, N3, or the exocyclic amino group).

  • Residual Solvents & Reagents: E.g., DMF, DMSO, ethyl bromoacetate.

This initial analysis informs the selection of the most effective primary purification technique.

A Strategic Purification Workflow

A single purification method is rarely sufficient. We recommend a sequential approach to systematically remove distinct classes of impurities. The optimal path depends on the specific impurity profile of the crude material.

G cluster_0 Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Removes bulk non-polar/ highly polar impurities Column Chromatography Column Chromatography Recrystallization->Column Chromatography Separates isomers & compounds of similar polarity Prep HPLC Prep HPLC Column Chromatography->Prep HPLC Final polishing step for highest purity Pure Product (>99%) Pure Product (>99%) Column Chromatography->Pure Product (>99%) If purity is sufficient Prep HPLC->Pure Product (>99%)

Caption: General purification workflow for this compound.

Technique 1: Recrystallization (Bulk Purification)

Recrystallization is an excellent first step for removing impurities with significantly different solubility profiles from the target compound.[6] It is effective for removing unreacted adenine and other highly polar or non-polar contaminants. For adenine derivatives, a two-pronged approach can be considered: direct solvent recrystallization or an acid-base salt formation method.[7]

Protocol 4.1: Direct Solvent Recrystallization

Principle: This method relies on the principle that the solubility of most solids, including this compound, increases with temperature.[6] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving more soluble impurities in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude product in several test tubes. Add a few drops of different solvents (see Table 1) and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point for adenine derivatives.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote crystal growth, avoid disturbing the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Causality & Troubleshooting:

  • Why slow cooling? Slow cooling allows for the formation of a more ordered, pure crystal lattice. Rapid cooling (crashing out) can trap impurities within the crystals.

  • Problem: Oiling out. If the compound separates as an oil, it indicates the solvent is too non-polar or the solution is supersaturated. Re-heat to dissolve the oil and add slightly more solvent.

  • Problem: No crystals form. This may be due to using too much solvent. Try boiling off some solvent. If that fails, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal from the crude material.

SolventBoiling Point (°C)PolarityComments
Water100HighMay require large volumes; good for removing non-polar impurities.
Ethanol78Medium-HighA common and effective choice for adenine derivatives.[8]
Isopropanol82MediumSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumCompound may have high solubility even when cold; use with caution.
Ethanol/WaterVariableVariableAllows for fine-tuning of polarity to achieve optimal solubility differential.

Table 1: Potential Solvents for Recrystallization.

Technique 2: Silica Gel Column Chromatography (Isomer Separation)

Column chromatography is a powerful technique for separating compounds with small differences in polarity, making it ideal for removing the problematic N7-isomer.[5][9]

Principle: The separation occurs on a polar stationary phase (silica gel) with a less polar mobile phase (eluent).[9] Polar compounds (like adenine) adhere more strongly to the silica and elute later, while less polar compounds travel down the column faster. The N9- and N7-isomers of Ethyl adenine-acetate have very similar polarities, but a carefully chosen eluent can resolve them.

G cluster_1 Column Chromatography Workflow prep Prepare Slurry (Silica + Eluent) pack Pack Column prep->pack load Load Sample (Dry or Wet) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine

Caption: Step-by-step workflow for column chromatography.

Protocol 5.1: Flash Column Chromatography

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, find a solvent system that gives good separation between the product and impurities. The product (N9-isomer) should have an Rf value of ~0.25-0.35. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexane.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product from the previous step in a minimum amount of the mobile phase (or a stronger solvent like DCM) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the top of the column. This method often provides better resolution.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through. Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the more polar compounds.

  • Fraction Collection & Analysis: Collect the eluent in a series of test tubes. Spot each fraction onto a TLC plate, run it in the chosen mobile phase, and visualize under UV light (254 nm).

  • Product Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.

Causality & Validation:

  • Why dry loading? It prevents the sample from dissolving unevenly in the eluent at the top of the column, leading to sharper bands and better separation.

  • Self-Validation: The TLC analysis of each fraction provides real-time validation of the separation's success. Fractions containing multiple spots (impurities) are discarded or set aside for re-purification.

Mobile Phase SystemRatio (v/v)PolarityTarget Impurities
Dichloromethane : Methanol100:1 to 95:5IncreasingGeneral purpose for nucleoside analogs.
Ethyl Acetate : Hexane30:70 to 100:0IncreasingGood for resolving less polar impurities.
Chloroform : Acetone9:1 to 7:3IncreasingAlternative system with different selectivity.

Table 2: Common Mobile Phase Systems for Purifying Adenine Derivatives.

Technique 3: Preparative HPLC (Final Polishing)

For applications requiring the highest purity (>99.5%), such as in drug development, a final polishing step using preparative HPLC is often necessary.[4] It offers superior resolution compared to standard column chromatography.

Principle: Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[10] More hydrophobic molecules are retained longer on the column. Since this compound has an ethyl group, it is sufficiently hydrophobic for effective retention and separation from more polar impurities.[10]

Protocol 6.1: Reversed-Phase Preparative HPLC

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 preparative column (e.g., 20 mm x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV at 261 nm.

  • Sample Preparation: Dissolve the product from the previous step in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • Elution Program (Example Gradient):

    • 0-5 min: Isocratic at 5% B.

    • 5-25 min: Linear gradient from 5% to 50% B.

    • 25-30 min: Isocratic at 50% B.

    • 30-35 min: Return to 5% B and re-equilibrate.

    • Note: This gradient must be optimized based on analytical HPLC runs.

  • Fraction Collection: Use an automated fraction collector to collect peaks as they elute.

  • Purity Analysis & Isolation: Analyze the collected fractions using analytical HPLC. Combine the pure fractions and remove the organic solvent (acetonitrile) via rotary evaporation, followed by lyophilization to remove the water and obtain the final, pure solid product.

Trustworthiness & Rationale:

  • Orthogonal Technique: RP-HPLC separates based on hydrophobicity, a different mechanism than the polarity-based separation of normal-phase column chromatography. This orthogonality is highly effective at removing any remaining, closely related impurities.

  • Purity Confirmation: Each collected fraction is individually analyzed by analytical HPLC, providing definitive, quantitative proof of purity before the fractions are combined.

Final Purity Assessment

The purity of the final product should be confirmed by a suite of analytical techniques:

  • Analytical HPLC: To confirm >99% purity by peak area.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of isomeric impurities.

  • Mass Spectrometry (MS): To confirm the correct molecular weight.

  • Melting Point: To compare with the literature value (224-228°C) as a qualitative check of purity.[1]

References

  • PubChem, National Institutes of Health.
  • Gao, R., et al. (2023).
  • Gao, R., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes.
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Application Notes and Protocols for the Experimental Design of Ethyl Adenine-9-Acetate Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Ethyl Adenine-9-Acetate

This compound is a purine analog belonging to the family of nucleoside analogs, a class of compounds renowned for their therapeutic potential, particularly in the realms of oncology and virology.[1][2] Structurally, it is a derivative of adenine, a fundamental component of nucleic acids and cellular energy metabolism.[3][4][5] While primarily utilized as a synthetic intermediate in the development of more complex pharmaceutical agents, the inherent biological activities of adenine analogs themselves warrant thorough investigation.[6]

Adenine and its derivatives have been shown to exert a range of biological effects, including the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][7][8][9][10] These effects are often mediated through interference with DNA synthesis, modulation of key signaling pathways, or interaction with specific cellular receptors.[11][12] One potential mechanism of action for adenine analogs is the modulation of adenosine receptor signaling, a family of G protein-coupled receptors that play crucial roles in various physiological and pathological processes.[13][14][15][16][17]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this compound. The protocols outlined herein are designed to be self-validating, progressing from initial cytotoxicity screening to in-depth mechanistic studies, ensuring a robust and logical investigative workflow.

Part 1: Foundational Analysis - Characterization and Preparation

Prior to initiating biological assays, it is imperative to thoroughly characterize the this compound compound and prepare it for experimental use.

Physicochemical Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 25477-96-7[4][18][19]
Molecular Formula C₉H₁₁N₅O₂[5][6]
Molecular Weight 221.22 g/mol [5][6]
Melting Point 224-228°C[6]
Boiling Point 443.1°C[6]
Storage 2-8°C[6]
Stock Solution Preparation

For in vitro studies, a concentrated stock solution of this compound should be prepared. Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

Protocol:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Part 2: Initial Biological Screening - Assessing Cytotoxicity

The first step in evaluating the biological effects of this compound is to determine its cytotoxicity across a range of concentrations in relevant cancer cell lines. This is crucial for identifying the effective concentration range for subsequent mechanistic studies. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable methods for this purpose.[20][21][22][23]

Principle of Tetrazolium Reduction Assays

These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product, or the XTT tetrazolium salt to a soluble orange formazan product.[20][22] The intensity of the color produced is directly proportional to the number of viable cells.[20][21]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Acquisition A Seed cells in 96-well plates B Treat cells with serial dilutions of this compound A->B Allow cells to attach C Incubate for 24, 48, or 72 hours B->C D Add MTT or XTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization buffer (MTT) or read directly (XTT) E->F G Measure absorbance with a microplate reader F->G

Caption: General workflow for MTT/XTT cytotoxicity assays.

Detailed Protocol for MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Part 3: Mechanistic Insights - Investigating Apoptosis and Cell Cycle Arrest

Based on the known activities of adenine analogs, a logical next step is to investigate whether this compound induces apoptosis and/or cell cycle arrest.[3][7][9][11] Flow cytometry is a powerful tool for these analyses.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[24][25][26] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[24]

Experimental Workflow for Apoptosis Analysis

G A Treat cells with Ethyl adenine-9-acetate B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15-20 minutes at room temperature in the dark E->F G Analyze by flow cytometry F->G G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EA9A This compound AR Adenosine Receptor (e.g., A3AR) EA9A->AR Antagonistic or agonistic binding G_protein Gi/Gq protein AR->G_protein Activation AC_PLC Inhibition of Adenylyl Cyclase (AC) or Activation of Phospholipase C (PLC) G_protein->AC_PLC cAMP_IP3 ↓ cAMP or ↑ IP3/DAG AC_PLC->cAMP_IP3 Downstream Downstream Signaling (e.g., MAPK, Akt pathways) cAMP_IP3->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothesized adenosine receptor-mediated signaling pathway.

Experimental Approach:

To investigate the involvement of adenosine receptors, a combination of pharmacological and molecular approaches can be employed:

  • Pharmacological Inhibition: Pre-treat cells with selective antagonists for each of the adenosine receptor subtypes (A1, A2A, A2B, and A3) prior to treatment with this compound. If the cytotoxic effects of this compound are attenuated by a specific antagonist, it suggests the involvement of that receptor subtype. [27][28][29][30]2. Receptor Expression Analysis: Use qPCR or western blotting to determine the expression levels of the different adenosine receptor subtypes in the cancer cell lines being studied. This will help to identify which receptors are present and could be potential targets.

  • cAMP Assay: Since A1 and A3 receptors are typically coupled to Gi proteins that inhibit adenylyl cyclase, and A2A and A2B receptors are coupled to Gs proteins that stimulate it, measuring changes in intracellular cAMP levels upon treatment with this compound can provide insights into which receptor subtype might be involved. [13][14][16]

Conclusion

This application note provides a comprehensive and logically structured experimental design for the initial investigation of the biological effects of this compound. By following these protocols, researchers can obtain robust and reproducible data on the cytotoxicity, pro-apoptotic, and cell cycle-modulating properties of this compound. The proposed mechanistic studies will provide a solid foundation for understanding its mode of action and for guiding future drug development efforts.

References

  • Chikkanna, A., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1253-1257. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]
  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. University of Chicago. [Link]
  • ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways.
  • He, J., et al. (2003). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology, 285(5), H2247-H2255. [Link]
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
  • Montesinos, M. C., & Cronstein, B. N. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis.
  • UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [Link]
  • Gsandtner, S., & Freissmuth, M. (2004). Adenosine Receptors: Expression, Function and Regulation. Current Drug Targets, 5(8), 687-700. [Link]
  • ResearchGate. (n.d.). Adenosine receptor signaling pathways.
  • Wang, Y., et al. (2018). Adenine causes cell cycle arrest and autophagy of chronic myelogenous leukemia K562 cells via AMP-activated protein kinase signaling. Oncology Letters, 16(5), 6247-6254. [Link]
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
  • Al-Lamki, R. S., & Lu, W. (2015). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1219, 13-21. [Link]
  • Wang, C., et al. (2017). Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. Journal of BUON, 22(5), 1255-1260. [Link]
  • Wypych, M., et al. (2020). Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells. International Journal of Molecular Sciences, 21(12), 4478. [Link]
  • Abbracchio, M. P., & Cattabeni, F. (1999). Modulation of Apoptosis by Adenosine in the Central Nervous System: a Possible Role for the A3 Receptor: Pathophysiological Significance and Therapeutic Implications for Neurodegenerative Disorders. Annals of the New York Academy of Sciences, 890(1), 79-90. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Gholami, M., et al. (2014). Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3. Pharmacological Reports, 66(4), 646-652. [Link]
  • Wypych, M., et al. (2020). Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells. International Journal of Molecular Sciences, 21(12), 4478. [Link]
  • ResearchGate. (2017). Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest.
  • Hulpia, F., et al. (2021). Adenine, a key player in biology and medicinal chemistry. Comptes Rendus. Chimie, 24(S2), 1-17. [Link]
  • ResearchGate. (n.d.). Effects of adenine nucleotides and adenosine (Ado) on apoptosis in....
  • PharmaFeatures. (2024). Appreciating the Therapeutic Versatility of the Adenine Scaffold: From Biological Signaling to Disease Treatment.
  • BIOCEV. (n.d.).
  • van der Schoot, A., et al. (2010). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 53(19), 7044-7054. [Link]
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  • Kasiotis, K. M., et al. (2014). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 5(11), 1208-1212. [Link]
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Application Notes and Protocols for the Antiviral Investigation of Ethyl adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating Ethyl adenine-9-acetate as an Antiviral Candidate

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline for antiviral drug discovery. Nucleoside analogs represent a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases.[1] These agents function by mimicking natural nucleosides, leading to their incorporation into nascent viral DNA or RNA chains and subsequent termination of replication.[2][3] this compound, as a derivative of the purine nucleobase adenine, belongs to this promising class of compounds.[4][5][6] Its structural similarity to endogenous adenosine suggests a potential for recognition and processing by viral enzymes, particularly RNA-dependent RNA polymerases (RdRps), which are crucial for the replication of many RNA viruses.[1]

While specific antiviral activity for this compound has not been extensively documented in publicly available literature, its chemical structure warrants investigation. This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential antiviral agent. We will detail the necessary steps from initial compound handling and cytotoxicity assessment to the execution of robust in vitro antiviral assays and preliminary mechanistic studies. The protocols provided herein are designed to be self-validating and are grounded in established virological and pharmacological principles.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₁₁N₅O₂[4][5]
Molecular Weight 221.22 g/mol [4][5]
CAS Number 25477-96-7[4][7]
Appearance Crystalline solid[6]
Storage 2-8°C[5]

Solubility and Stock Solution Preparation:

Based on its chemical structure, this compound is predicted to have moderate solubility in polar solvents.[6] For cell culture-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.

Protocol 1: Preparation of Primary Stock Solution

  • Aseptic Technique: Perform all steps in a certified biological safety cabinet (BSC) using sterile techniques.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

  • Dissolution: Dissolve the powder in an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing or warming if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Note: Preparing a high-concentration stock in DMSO allows for minimal solvent carryover into the final cell culture medium, thereby reducing potential solvent-induced cytotoxicity. The final DMSO concentration in cell culture should ideally be kept below 0.5%, and a vehicle control (medium with the same DMSO concentration) must be included in all experiments.[8]

Phase 1: Foundational Assays - Cytotoxicity Assessment

Before evaluating antiviral efficacy, it is imperative to determine the cytotoxic potential of this compound on the host cells that will be used for viral infection studies. This establishes a therapeutic window where the compound inhibits viral replication without significantly harming the host cells. The 50% cytotoxic concentration (CC50) is a key parameter derived from these assays. Vero cells (from African green monkey kidney) are a common and versatile cell line for propagating a wide range of viruses and are recommended for initial cytotoxicity studies.[9][10][11]

Protocol 2: MTT Assay for Cytotoxicity in Vero Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation (e.g., 1 x 10^4 cells per well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution series of this compound in cell culture medium from your DMSO stock. A common starting range is from 100 µM down to 0.1 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used) and a cell-only control (medium without compound or DMSO).

  • Treatment: After 24 hours, carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of your planned antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.

Self-Validation Note: The inclusion of a positive control for cytotoxicity (e.g., doxorubicin) can validate the assay's ability to detect cell death. The vehicle control ensures that any observed toxicity is due to the compound and not the solvent.

Phase 2: In Vitro Antiviral Efficacy Evaluation

Once the non-toxic concentration range is established, the direct antiviral activity of this compound can be assessed. The Plaque Reduction Assay is a gold-standard method for quantifying the inhibition of lytic viruses.

Protocol 3: Plaque Reduction Assay (PRA)

This assay measures the reduction in the formation of viral plaques (zones of cell death) in the presence of the compound.

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare a dilution of your virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment & Overlay: During the incubation, prepare an overlay medium (e.g., 2X MEM mixed with 1.2% Avicel or low-melting-point agarose) containing serial dilutions of this compound at non-toxic concentrations. Also, prepare a virus control (overlay with no compound) and a vehicle control.

  • Overlay Application: After the adsorption period, remove the viral inoculum and gently add the compound-containing overlay to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a duration that allows for clear plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a 10% formalin solution and then stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression.

PlaqueReductionAssay cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_analysis Day 4/5: Analysis seed_cells Seed Vero Cells in 12-well plates incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h infect_cells Infect confluent monolayer with virus (1h) incubate_24h->infect_cells prepare_overlay Prepare overlay with serial dilutions of this compound apply_overlay Apply compound-containing overlay infect_cells->apply_overlay prepare_overlay->apply_overlay incubate_48_72h Incubate 48-72h apply_overlay->incubate_48_72h fix_stain Fix with Formalin & Stain with Crystal Violet incubate_48_72h->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Hypothesized mechanism of action for this compound.

Protocol 5: Time-of-Addition Assay

  • Setup: Seed cells in a multi-well plate and prepare non-toxic concentrations of this compound.

  • Infection: Infect the cells with the virus (time = 0).

  • Staggered Treatment: Add the compound at different time points relative to infection:

    • Pre-treatment: 2 hours before infection.

    • Co-treatment: At the time of infection (time = 0).

    • Post-treatment: At various time points after infection (e.g., 2, 4, 6, 8 hours post-infection).

  • Endpoint Analysis: At the end of the replication cycle (e.g., 24 hours), quantify the viral yield using qPCR (Protocol 4) or a plaque assay (Protocol 3).

  • Interpretation:

    • Inhibition when added before or during infection suggests an effect on early stages like entry.

    • Inhibition when added after infection suggests an effect on post-entry events, such as genome replication. For a nucleoside analog, a strong inhibitory effect when added several hours post-infection is expected, as this is when viral genome synthesis is most active.

Conclusion

This application note provides a structured and scientifically rigorous approach to evaluating the antiviral potential of this compound. By systematically determining its cytotoxicity and then employing quantitative antiviral assays, researchers can generate the foundational data needed to ascertain its efficacy and selectivity. The proposed protocols, grounded in established methodologies, offer a clear path for investigation. Should this compound demonstrate significant antiviral activity and a favorable selectivity index, further studies to elucidate its precise molecular mechanism and to evaluate its efficacy in more advanced models would be warranted.

References

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2023).
  • This compound.
  • Mechanism of action of nucleosidic analogs.
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  • The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. AACR Journals. [Link]
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  • One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. Frontiers. [Link]
  • Nucleosides and emerging viruses: A new story.
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  • Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus.
  • The Importance of Nucleoside Analogs in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of Ethyl adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Cytotoxicity Profiling

The assessment of cytotoxicity is a critical step in the preclinical evaluation of any novel chemical entity. For a compound like Ethyl adenine-9-acetate, an analogue of the purine base adenine, understanding its impact on cell viability, proliferation, and the mechanisms of cell death is paramount for its potential development as a therapeutic agent. Given that adenine analogues can interfere with various cellular processes, a comprehensive cytotoxicity profile is essential.[1][2][3]

This guide provides a strategic framework and detailed protocols for a multi-parametric evaluation of the cytotoxic potential of this compound. We will move beyond a single-endpoint assay to build a comprehensive understanding of the compound's cellular effects. This approach is designed to provide researchers, scientists, and drug development professionals with the tools to generate robust and reliable data.

The core principle of this guide is to employ a panel of assays that interrogate different aspects of cell health, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis) or necrosis.[4][5][6] By understanding the chronological changes that occur during different cell death mechanisms, we can select the appropriate assays and time points to gain meaningful insights.[5]

Part 1: Foundational Viability and Cytotoxicity Assessment

The initial assessment of a novel compound typically involves determining its effect on cell viability and identifying a dose-dependent response. For this, we recommend two widely used and robust assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of the metabolic activity of a cell population, which in many cases correlates with the number of viable cells.[7][8] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]

  • Why MTT? This assay is a good first-line screening tool due to its simplicity, cost-effectiveness, and high-throughput compatibility. A reduction in the MTT signal suggests a decrease in metabolic activity, which could be due to cytotoxicity or cytostatic effects (inhibition of proliferation).

  • Limitations to Consider: The MTT assay is an indirect measure of cell viability. Compound interference (e.g., if this compound is a reducing agent) or changes in metabolic rate not linked to cell death can lead to misleading results.[9][10] Therefore, it is crucial to complement this assay with other methods.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate at a pre-determined density. incubation_24h Incubate for 24h to allow for cell attachment. cell_seeding->incubation_24h compound_prep Prepare serial dilutions of this compound. incubation_24h->compound_prep treatment Treat cells with the compound for a defined period (e.g., 24, 48, 72h). compound_prep->treatment mtt_addition Add MTT solution to each well. treatment->mtt_addition incubation_3h Incubate for 3 hours at 37°C. mtt_addition->incubation_3h solubilization Add solubilization solution to dissolve formazan crystals. incubation_3h->solubilization readout Measure absorbance at 570 nm. solubilization->readout

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).[9]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells. Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[11][12] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon membrane damage, a hallmark of necrosis.[13][14]

  • Why LDH? This assay provides a direct measure of cell lysis and necrosis.[11] It is an excellent complementary assay to the MTT assay, as it measures a different cellular endpoint. An increase in LDH release indicates a loss of membrane integrity.

  • Multiplexing Potential: The LDH assay is performed on the cell culture supernatant, leaving the cells intact for further analysis with other assays, such as those measuring viability or apoptosis.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells with this compound as in MTT protocol. controls Include spontaneous (vehicle) and maximum (lysis buffer) LDH release controls. cell_seeding->controls supernatant_transfer Transfer supernatant to a new 96-well plate. controls->supernatant_transfer reaction_mix Add LDH reaction mixture to each well. supernatant_transfer->reaction_mix incubation_30m Incubate for 30 minutes at room temperature, protected from light. reaction_mix->incubation_30m stop_solution Add stop solution. incubation_30m->stop_solution readout Measure absorbance at 490 nm. stop_solution->readout

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. In addition to the experimental wells, prepare wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit 1-2 hours before the assay endpoint).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial dehydrogenase activity in viable cells.[7]Simple, cost-effective, high-throughput.Indirect measure of viability, potential for compound interference.[9]
LDH Assay Measures lactate dehydrogenase released from cells with damaged membranes.[11]Direct measure of necrosis, supernatant can be used, allowing for multiplexing.Less sensitive for early apoptotic events.

Part 2: Delving Deeper - Unraveling the Mechanism of Cell Death

Once the cytotoxic potential of this compound has been established, the next crucial step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these pathways provides critical insights into the compound's mechanism of action.

Caspase-3/7 Activity Assay: A Hallmark of Apoptosis

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[15][16] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[17][18] Luminescent or fluorescent assays that measure the activity of these caspases provide a sensitive and specific method for detecting apoptosis.[19]

  • Why Caspase-3/7 Assay? This assay provides a specific and early indication of apoptosis.[15] The "add-mix-measure" format of many commercially available kits makes it suitable for high-throughput screening.[19]

  • Timing is Critical: Caspase activation is a transient event. Therefore, it is important to perform a time-course experiment to capture the peak of caspase activity.[5] Real-time cytotoxicity assays can help determine the optimal time point for this measurement.[20]

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay cell_seeding Seed and treat cells with this compound. reagent_addition Add Caspase-Glo® 3/7 Reagent to each well. cell_seeding->reagent_addition incubation Incubate for 1-2 hours at room temperature. reagent_addition->incubation readout Measure luminescence. incubation->readout

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Addition: After the desired treatment time, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a powerful tool for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.[21][22]

  • Why Annexin V/PI Staining? This dual-staining method provides a quantitative analysis of different cell populations, offering a more detailed picture of the mode of cell death than single-parameter assays.[21][23]

  • Flow Cytometry: This technique allows for the analysis of individual cells, providing population-level statistics.

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (though this population can also include some late apoptotic cells)[21]

AnnexinV_PI_Workflow cell_prep Treat cells with this compound. harvest Harvest and wash cells. cell_prep->harvest resuspend Resuspend cells in Annexin V binding buffer. harvest->resuspend staining Add Annexin V-FITC and Propidium Iodide. resuspend->staining incubation Incubate for 15 minutes at room temperature in the dark. staining->incubation analysis Analyze by flow cytometry. incubation->analysis

Caption: Workflow for Annexin V/PI staining for apoptosis and necrosis detection.

  • Cell Treatment: Treat cells in culture with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

AssayPrincipleAdvantagesDisadvantages
Caspase-3/7 Assay Measures the activity of executioner caspases, a hallmark of apoptosis.[17]Specific for apoptosis, sensitive, high-throughput.Measures a transient event, so timing is critical.[5]
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells based on membrane changes.[21]Quantitative, provides detailed information on cell death modes.Requires a flow cytometer, more complex protocol.

Part 3: Advanced and Real-Time Cytotoxicity Assessment

For a more dynamic and comprehensive understanding of the cytotoxic effects of this compound, real-time assays and ATP-based viability assays are highly recommended.

Real-Time Cytotoxicity Assays

Real-time cytotoxicity assays allow for the continuous monitoring of cell death over time in the same well, providing kinetic data on the onset and progression of cytotoxicity.[24][25][26] These assays typically use cell-impermeant DNA dyes that fluoresce upon binding to the DNA of cells that have lost membrane integrity.[25][27]

  • Why Real-Time Assays? They provide a more complete picture of the cytotoxic response, revealing the kinetics of cell death which can be missed with endpoint assays.[26] This information is invaluable for determining optimal time points for other mechanistic assays.

  • Reduced variability: By measuring the same wells over time, well-to-well and plate-to-plate variability is reduced.

ATP-Based Cell Viability Assays (e.g., CellTiter-Glo®)

ATP is a key indicator of metabolically active cells, and its levels rapidly decline upon cell death.[28][29] ATP-based assays, such as the CellTiter-Glo® assay, provide a highly sensitive luminescent method for quantifying the number of viable cells in a culture.[30][31]

  • Why ATP-Based Assays? These assays are generally more sensitive than colorimetric assays like MTT.[28] The simple "add-mix-measure" protocol is well-suited for high-throughput screening.[31]

  • Direct Measure of Viability: ATP is a more direct and universal indicator of cell viability compared to the activity of a specific enzyme.

Part 4: Data Interpretation and Troubleshooting

A summary of expected outcomes and potential troubleshooting steps is crucial for a self-validating experimental system.

ScenarioMTT ResultLDH ResultCaspase-3/7 ResultAnnexin V/PI ResultInterpretation
Apoptosis Decreased signalNo significant change initially, may increase at later time pointsIncreased signalIncreased Annexin V+/PI- and Annexin V+/PI+ populationsThis compound induces programmed cell death.
Necrosis Decreased signalIncreased signalNo significant changeIncreased Annexin V+/PI+ and Annexin V-/PI+ populationsThe compound causes direct cell lysis.
Cytostatic Effect Decreased signalNo significant changeNo significant changeNo significant change in apoptotic/necrotic populationsThe compound inhibits cell proliferation without causing cell death.

Troubleshooting Common Issues: [9][10][32]

  • High Background: Check for contamination in the cell culture or interference from the test compound with the assay reagents.

  • Inconsistent Results: Ensure consistent cell seeding density, proper mixing of reagents, and accurate pipetting. Cell passage number can also affect results.[10]

  • No Cytotoxicity Observed: The compound may not be cytotoxic at the tested concentrations, or a longer incubation time may be required.[33] Ensure the compound is soluble in the culture medium.[9]

Conclusion

By employing a multi-parametric approach that combines assays for metabolic activity, membrane integrity, and specific markers of apoptosis and necrosis, a comprehensive and reliable cytotoxicity profile of this compound can be generated. This strategic combination of assays provides a robust framework for decision-making in the early stages of drug development.

References

  • Agilent Technologies. (n.d.). Real-Time Cytotoxicity Assays - xCELLigence RTCA.
  • National Center for Biotechnology Information. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.
  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thedford, R., Leyimu, E. O., Thornton, D. L., & Mehta, R. (1989). Cytotoxicity of N6-Cycloalkylated Adenine and Adenosine Analogs to Mouse Hepatoma Cells. Experimental Cell Biology, 57(1), 53–59.
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  • National Center for Biotechnology Information. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2016). Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry.
  • National Center for Biotechnology Information. (1987). Cytotoxic Action of Adenosine Nucleoside and Dialdehyde Analogues on Murine Neuroblastoma in Tissue Culture: Structure-Activity Relationships.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383).
  • National Center for Biotechnology Information. (n.d.). Real-time cytotoxicity assays.
  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial.
  • InvivoGen. (n.d.). LDH-Blue™ Cytotoxicity Assay - Cell Death Detection.
  • Promega GmbH. (n.d.). Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues.
  • National Center for Biotechnology Information. (n.d.). Two approaches that increase the activity of analogs of adenine nucleosides in animal cells.
  • Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues.
  • ResearchGate. (2025). The toxicity of adenine and of purine-analogs to 2,6-diaminopurine-sensitive and -resistant L-strain mouse cells.
  • National Center for Biotechnology Information. (2020). Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • ACS Publications. (n.d.). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase.
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Application Note & Protocols: A Guide to the Formulation of Ethyl Adenine-9-Acetate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of Ethyl adenine-9-acetate, a nucleoside analog intermediate, into modern drug delivery systems (DDS). Recognizing the potential of this molecule in the development of antiviral and anticancer agents, this guide details the critical pre-formulation analysis, selection of appropriate nanocarriers, and step-by-step protocols for the fabrication of both liposomal and polymeric nanoparticle formulations.[1] Furthermore, it establishes the necessary characterization techniques and quality control assays to ensure the development of stable, potent, and effective delivery systems. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: this compound

This compound is a derivative of adenine, a fundamental component of nucleic acids.[2] It serves as a valuable intermediate in the synthesis of modified nucleoside analogs, which are a cornerstone in the development of therapies that can inhibit viral replication or modulate cellular processes in cancer.[1] While the therapeutic potential of its derivatives is significant, direct administration is often hampered by challenges such as poor solubility, limited bioavailability, and potential off-target effects.

Encapsulating active pharmaceutical ingredients (APIs) like this compound into nanocarriers such as liposomes or polymeric nanoparticles offers a proven strategy to overcome these limitations.[3] These advanced DDS can improve drug solubility and stability, control the release profile, and potentially target the drug to specific tissues, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5]

This guide will focus on two of the most widely used and well-characterized nanocarriers:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[3]

  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Biodegradable and biocompatible polymer-based particles known for their controlled-release properties.[5]

Pre-Formulation & Physicochemical Characterization

A thorough understanding of the API's physicochemical properties is the foundation of a successful formulation strategy. This data dictates the choice of drug delivery system, encapsulation method, and analytical techniques.

PropertyValueSourceSignificance for Formulation
Chemical Formula C₉H₁₁N₅O₂[1][2][6][7]Core structural information.
Molecular Weight 221.22 g/mol [1][6][7]Essential for all molarity and concentration calculations.
Melting Point 224-228°C[1]Indicates thermal stability; important for heat-involved formulation steps.
Boiling Point 443.1°C (at 760 mmHg)[1][7]Provides information on thermal stability at elevated temperatures.
Solubility Moderate solubility in polar solvents.[2] Slightly soluble in hot alcohol; insoluble in chloroform, ether.[8][2][8]Critical for selecting appropriate solvents during the encapsulation process. Moderate polarity suggests potential for encapsulation in both the aqueous core and lipid/polymer matrix.
Appearance Crystalline form[2]The physical state of the API can influence dissolution and encapsulation efficiency.
Storage 2-8°C[1]Defines the required storage conditions to maintain chemical stability.

Overall Formulation & Characterization Workflow

The development process follows a logical progression from initial API analysis to the final characterization of the drug-loaded nanocarrier. This workflow ensures a systematic and thorough approach to formulation development.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Analysis & QC P1 API Characterization (Solubility, Stability) P2 Select DDS (Liposome vs. PLGA) P1->P2 Informs DDS Choice P3 Optimize Process Parameters P2->P3 Method Dependent P4 Fabricate Drug-Loaded Nanoparticles P3->P4 Execute Protocol P5 Physicochemical Characterization (Size, Zeta, Morphology) P4->P5 Assess Physical Properties P6 Quantify Drug Loading & Encapsulation Efficiency P5->P6 Correlate with Loading P7 In Vitro Release Study P6->P7 Determine Release Profile

Caption: General workflow for nanocarrier formulation.

Application Protocol 1: Liposomal Encapsulation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[9][10] It is particularly suitable for incorporating molecules like this compound, which can be dissolved in the aqueous hydration phase. The rationale for this method is its high reproducibility and the ability to form multilamellar vesicles (MLVs) that can be downsized to unilamellar vesicles (SUVs) of a desired size.[10]

Materials & Equipment
  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol

  • API: this compound

  • Solvent: Chloroform

  • Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment: Rotary evaporator, water bath, bath sonicator, extruder with polycarbonate membranes (e.g., 100 nm pore size), round-bottom flask.

Step-by-Step Protocol
  • Lipid Film Preparation:

    • Dissolve DSPC and cholesterol (e.g., in a 7:3 molar ratio) in chloroform in a round-bottom flask. The inclusion of cholesterol is crucial as it helps stabilize the lipid bilayer.[10]

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (Tc of DSPC is ~55°C) to ensure lipid fluidity.[9]

    • Reduce the pressure to evaporate the chloroform, which will result in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue drying under high vacuum for at least 2 hours (or overnight in a vacuum oven) to remove any residual solvent, which is critical for preventing toxicity and ensuring proper liposome formation.[9]

  • Hydration:

    • Prepare a solution of this compound in the hydration buffer (e.g., PBS, pH 7.4) at a desired concentration.

    • Pre-heat the hydration buffer to a temperature above the lipid's Tc (~60°C). This is a critical step to ensure the lipid film peels off the flask wall and forms vesicles smoothly.[9][10]

    • Add the warm API solution to the flask containing the dried lipid film.

    • Agitate the flask vigorously (e.g., by stirring or vortexing) for 30-60 minutes at the same temperature to allow for the formation of multilamellar vesicles (MLVs).[9]

  • Size Reduction (Extrusion):

    • To achieve a uniform size distribution suitable for many in vivo applications, the heterogeneous MLV suspension must be downsized.[5]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid's Tc.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes).[9] This forces the vesicles through the pores, resulting in the formation of small unilamellar vesicles (SUVs) with a narrow size distribution.

  • Purification:

    • Remove the unencapsulated (free) drug from the liposome suspension using methods like size exclusion chromatography or dialysis. This step is essential for accurately determining the encapsulation efficiency.

G A 1. Dissolve Lipids & Cholesterol in Chloroform B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with API Solution (>Tc) B->C D 4. Form MLVs (Agitation) C->D E 5. Size Reduction (Extrusion) D->E F 6. Purify Liposomes (Remove Free Drug) E->F

Caption: Thin-Film Hydration Workflow for Liposomes.

Application Protocol 2: PLGA Nanoparticle Fabrication via Emulsion-Solvent Evaporation

The single emulsion-solvent evaporation method is a common and effective technique for encapsulating hydrophobic or moderately polar drugs within a polymeric matrix.[5][11] Given this compound's properties, it can be dissolved in an organic solvent along with the PLGA polymer. The principle involves creating an oil-in-water (o/w) emulsion, where the "oil" phase contains the polymer and drug, and then evaporating the solvent to precipitate solid nanoparticles.

Materials & Equipment
  • Polymer: Poly(lactic-co-glycolic acid) (PLGA)

  • API: this compound

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Aqueous Phase/Surfactant: Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Equipment: High-speed homogenizer or probe sonicator, magnetic stirrer, centrifuge.

Step-by-Step Protocol
  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in the organic solvent (e.g., 5 mL of DCM).[11] The choice of solvent is critical; it must dissolve both the polymer and the drug but be immiscible with water.

  • Preparation of Aqueous Phase:

    • Prepare the PVA solution by dissolving PVA powder in deionized water. Gentle heating may be required to fully dissolve the PVA.[11] PVA acts as a surfactant, stabilizing the emulsion droplets and preventing them from coalescing.

  • Emulsification:

    • Add the organic phase to a larger volume of the aqueous PVA solution.

    • Immediately emulsify the mixture using a high-energy method like probe sonication or high-speed homogenization.[11][12] This process breaks the organic phase into nano-sized droplets. Perform this step in an ice bath to prevent overheating, which could degrade the polymer or drug.[11]

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a magnetic stirrer.

    • Stir the emulsion at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate.[13] As the solvent evaporates from the droplets, the PLGA precipitates, entrapping the drug to form solid nanoparticles.

  • Particle Collection and Washing:

    • Collect the nanoparticles by centrifugation at high speed (e.g., 12,000 rpm for 5 minutes).[11]

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any surface-adsorbed PVA and drug.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., sucrose or trehalose) and then freeze-dried (lyophilized) to obtain a dry powder.

Characterization & Quality Control of Nanocarrier Formulations

Comprehensive characterization is mandatory to ensure the quality, stability, and efficacy of the developed drug delivery system.[4][14]

ParameterTechniquePrinciple & Purpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter of the particles in suspension. PDI indicates the breadth of the size distribution. A low PDI (<0.3) is desirable for uniformity.[3]
Surface Charge Zeta Potential MeasurementMeasures the magnitude of the electrostatic charge at the particle surface. A sufficiently high positive or negative zeta potential (e.g., > |20| mV) indicates good colloidal stability and resistance to aggregation.[3]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Provides direct visualization of the nanoparticles, confirming their size, shape (e.g., spherical), and surface characteristics.[14][15]
Drug Loading & Encapsulation Efficiency HPLC-UVHigh-Performance Liquid Chromatography with UV detection is used to quantify the amount of drug encapsulated.[16][17] It is a highly sensitive and reproducible method for analyzing nucleoside analogs.[18][19]
In Vitro Drug Release Dialysis Method / Sample & Separate MethodSimulates the release of the drug from the nanocarrier over time in a physiological buffer. The dialysis method is widely used, where the nanoparticle suspension is placed in a dialysis bag, and the amount of drug released into the surrounding medium is measured at time intervals.[20][21][22]
Protocol: Determination of Encapsulation Efficiency (EE%)

Encapsulation efficiency is a critical quality attribute that defines the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.[4]

  • Quantify Total Drug (W_total): This is the total amount of this compound used in the formulation.

  • Separate Nanoparticles from Free Drug: After formulation, centrifuge the nanoparticle suspension to pellet the particles.

  • Quantify Free Drug (W_free): Carefully collect the supernatant and measure the concentration of unencapsulated this compound using a validated HPLC-UV method.

  • Calculate Encapsulated Drug (W_encapsulated): W_encapsulated = W_total - W_free

  • Calculate EE%: EE% = (W_encapsulated / W_total) x 100

Protocol: In Vitro Drug Release Study (Dialysis Method)

This protocol assesses the rate and extent of drug release from the nanocarriers, which is crucial for predicting their in vivo performance.[20]

  • Preparation:

    • Accurately measure a known volume of the purified drug-loaded nanoparticle suspension.

    • Transfer the suspension into a dialysis bag with a suitable molecular weight cutoff (MWCO) that allows free drug to pass through but retains the nanoparticles.[20]

    • Securely seal the dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, maintained at 37°C) with constant, gentle stirring to maintain sink conditions.[23][24]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain the total volume and sink conditions.[21]

  • Analysis:

    • Analyze the drug concentration in the collected aliquots using a validated HPLC-UV method.

    • Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the release profile.

Conclusion & Future Directions

This guide provides a foundational framework and detailed protocols for the successful incorporation of this compound into liposomal and PLGA nanoparticle systems. By following these methodologies, researchers can develop well-characterized nanocarriers with controlled properties. The key to successful formulation lies in the meticulous execution of these protocols, coupled with a thorough understanding of the underlying scientific principles. Future work should focus on optimizing these formulations for specific therapeutic applications, including surface modification with targeting ligands to enhance site-specific delivery and conducting comprehensive in vivo studies to validate the efficacy and safety of the developed systems.

References

  • Zhang, K. (2021). Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. Journal of Pharmaceutical and Biomedical Analysis.
  • Bio-protocol. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Bio-protocol.
  • iGEM. (n.d.). PLGA nanoparticle protocol. iGEM.
  • Shen, J., & Burgess, D. J. (2013). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. The AAPS Journal.
  • IJARSCT. (n.d.). Strategies for Testing Drug Release from Nano- Sized Forms of Therapy in Vitro. International Journal of Advanced Research in Science, Communication and Technology.
  • D'Souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Journal of Pharmaceutical Investigation.
  • Nagarsenker, M. S. (n.d.). In-vitro drug release studies for nanoparticulates: methodologies and challenges. SlideShare.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Han, X., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics.
  • Polylactide. (2024). How to Make PLGA Nanoparticles: The Ultimate Tutorial. Polylactide.
  • Wang, L., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules.
  • nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix.
  • Anderson, D. R., & Straub, J. A. (2017). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. Methods in Enzymology.
  • Lokman, N. A., et al. (2020). Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration. Pharmaceutics.
  • Sigma-Aldrich. (n.d.). NanoFabTxTM PLGA-Nano, for synthesis of 100 and 200 nm particles. Sigma-Aldrich.
  • Laouini, A., et al. (2012). Techniques for encapsulating bioactive agents into liposomes. Journal of Colloid Science and Biotechnology.
  • Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • de Souza, T. C. R., et al. (2017). Physicochemical characterization of drug nanocarriers. Expert Opinion on Drug Delivery.
  • CymitQuimica. (n.d.). CAS 25477-96-7: this compound. CymitQuimica.
  • Wang, Y.-S., et al. (2022). Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres. Polymers.
  • Ashraf, S., et al. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Polymers.
  • Li, F., et al. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Journal of Analytical & Bioanalytical Techniques.
  • ResearchGate. (n.d.). Synthesis and characterization of drug-loaded liposomes. ResearchGate.
  • Williams, D. L., et al. (2018). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. Molecular Pharmaceutics.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. HELIX Chromatography.
  • Semantic Scholar. (n.d.). Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. Semantic Scholar.
  • Pharmaffiliates. (n.d.). CAS No : 25477-96-7| Chemical Name : this compound. Pharmaffiliates.
  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal.
  • AMERICAN ELEMENTS. (n.d.). This compound. AMERICAN ELEMENTS.
  • Sigma-Aldrich. (n.d.). Adenine (A8626) - Product Information Sheet. Sigma-Aldrich.

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Application Notes and Protocols for the Quantitative Analysis of Ethyl adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of Ethyl adenine-9-acetate, a key intermediate in the synthesis of modified nucleoside analogs for pharmaceutical and biochemical research. Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices. All methods are presented within the framework of internationally recognized validation standards to ensure data integrity and trustworthiness.

Introduction to this compound and the Importance of its Quantification

This compound (CAS 25477-96-7) is a derivative of adenine, a fundamental component of nucleic acids.[1] It serves as a crucial building block in the synthesis of various nucleoside analogs, which are a cornerstone in the development of antiviral and anticancer agents.[2] The presence of the ethyl acetate group at the N-9 position of the purine ring modifies its solubility and reactivity, making it a versatile intermediate in organic synthesis.[1]

The accurate quantification of this compound is paramount throughout the drug development lifecycle. In process chemistry, it is essential for reaction monitoring and yield optimization. For quality control of active pharmaceutical ingredients (APIs), precise measurement is required to determine purity, stability, and to quantify any related impurities. Therefore, the development of validated, robust, and sensitive analytical methods is not merely a regulatory requirement but a scientific necessity.

This guide is structured to provide both foundational knowledge and practical, actionable protocols. We will delve into the principles of two orthogonal analytical techniques, HPLC-UV and LC-MS/MS, and provide detailed, self-validating experimental designs grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₁N₅O₂[1][6]
Molecular Weight 221.22 g/mol [2][6]
IUPAC Name ethyl 2-(6-amino-9H-purin-9-yl)acetate[6]
Melting Point 224-228°C[2]
Solubility Moderately soluble in polar solvents[1]

The presence of the purine ring provides a chromophore suitable for UV detection, while the overall polarity and molecular weight make it amenable to both reversed-phase and hydrophilic interaction chromatography, as well as mass spectrometric detection.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a widely accessible and robust technique for the quantification of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen as the stationary phase due to its versatility and proven efficacy in retaining and separating a wide range of small molecules, including nucleoside analogs. The hydrophobicity of the C18 stationary phase will provide adequate retention for this compound.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is selected. The buffer (e.g., ammonium acetate or phosphate buffer) is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times by controlling the ionization state of the analyte. A gradient is employed to ensure a sharp peak shape and to elute any potential impurities with different polarities within a reasonable run time.

  • Detection: Based on the purine structure, this compound is expected to have a strong UV absorbance. The optimal wavelength will be determined by acquiring a UV spectrum of a standard solution. For adenine and its derivatives, a wavelength around 260 nm is typically effective.

Experimental Workflow for RP-HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition (~260 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Detailed Protocol for RP-HPLC-UV

3.3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (or Potassium Phosphate, monobasic)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

3.3.2. Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution and efficiency.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.8Buffered to ensure reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B; 20-25 min: 5% BAllows for elution of the analyte and any impurities, followed by re-equilibration.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for peak purity assessment.
Detection Wavelength 260 nm (Verify with standard scan)Typical absorbance maximum for adenine derivatives.

3.3.3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.3.4. Data Analysis

  • Inject the working standard solutions to establish a calibration curve by plotting peak area versus concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.995 is typically required.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

A validated analytical method provides documented evidence of its suitability for the intended purpose.[4][7]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak purity index > 0.995 (with DAD).To ensure the method is selective for the analyte.[3][8]
Linearity r² ≥ 0.995 over the specified range.To demonstrate a direct proportional relationship between concentration and response.[3][8]
Range The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.To define the concentration limits for reliable quantification.[8]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).To assess the closeness of the measured value to the true value.[3]
Precision (Repeatability & Intermediate) Repeatability (intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (inter-day): RSD ≤ 2.0%.To evaluate the method's consistency under various conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.The lowest amount of analyte that can be quantitatively determined.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).To demonstrate the method's reliability during normal use.[5]

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices or trace impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a triple quadrupole mass spectrometer.

Rationale for Method Design
  • Chromatography: A fast LC method using a UPLC/UHPLC system is preferred to increase throughput. A shorter column with smaller particle size (e.g., C18, 2.1 x 50 mm, 1.8 µm) can be used. The mobile phase composition will be similar to the HPLC-UV method but may use formic acid as an additive, which is volatile and highly compatible with mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) is the most suitable ionization technique for a polar molecule like this compound. It will be operated in positive ion mode, as the purine ring is readily protonated.

  • Detection (MS/MS): Detection will be performed using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific, stable fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix.[9]

Experimental Workflow for LC-MS/MS

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard & IS Preparation UPLC_System UPLC System (C18 Column) Standard_Prep->UPLC_System Sample_Prep Sample Preparation (e.g., SPE, LLE) Sample_Prep->UPLC_System MS_Tune MS Tuning & MRM Optimization MSMS_Detector Triple Quadrupole MS (ESI+, MRM Mode) MS_Tune->MSMS_Detector UPLC_System->MSMS_Detector Peak_Integration Peak Integration (Analyte & IS) MSMS_Detector->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol for LC-MS/MS

4.3.1. Materials and Reagents

  • As per HPLC-UV method, with the addition of:

  • Formic acid (LC-MS grade)

  • A suitable stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C₅-Ethyl adenine-9-acetate). If not, a structurally similar analog can be used.

4.3.2. Instrumentation and Analytical Conditions

UPLC Conditions:

Parameter Recommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 2% B; 4.1-5.0 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometer Conditions:

Parameter Recommended Setting
MS System Sciex API 4000 or equivalent triple quadrupole MS
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage ~5500 V
Source Temperature 500 °C
Curtain Gas ~30 psi
Collision Gas Nitrogen

| MRM Transitions | To be determined by direct infusion of a standard solution. Expected Precursor [M+H]⁺: m/z 222.1. Product ions to be optimized. |

4.3.3. Preparation of Solutions

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, using 0.1% formic acid in 50:50 acetonitrile:water as the diluent.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS. Create a working IS solution (e.g., 100 ng/mL) to be spiked into all standards and samples.

  • Sample Preparation: Sample preparation will be matrix-dependent. For plasma or serum, a protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.[10] For formulation analysis, a simple "dilute-and-shoot" approach after spiking with IS may be sufficient.

4.3.4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted (e.g., 1/x²) linear regression.

  • Quantify the analyte in samples using the regression equation from the calibration curve.

Method Validation for LC-MS/MS

Validation for LC-MS/MS follows similar principles to HPLC-UV but with additional considerations for matrix effects.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range r² ≥ 0.99 over at least 3 orders of magnitude.
Accuracy & Precision Accuracy: 85-115% of nominal value (80-120% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).
LLOQ The lowest point on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. Should be consistent across batches.
Recovery The efficiency of the extraction process, determined by comparing pre-extraction vs. post-extraction spiked samples.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Summary and Conclusion

This document provides two robust and reliable methods for the quantification of this compound. The RP-HPLC-UV method is ideal for routine analysis in quality control and process monitoring, offering a balance of performance and accessibility. The LC-MS/MS method provides superior sensitivity and selectivity, making it suitable for trace-level quantification and analysis in complex biological matrices. Both protocols are designed to be self-validating, with clear acceptance criteria based on ICH guidelines, ensuring the generation of high-quality, defensible data critical for advancing research and drug development. The choice between these methods should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

References

  • AMSbiopharma. (2025, July 22).
  • National Center for Biotechnology Information. (n.d.).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Pharma Knowledge Centre. (2024, October 31).
  • CymitQuimica. (n.d.).
  • MySkinRecipes. (n.d.).
  • Svacina, R., et al. (2019). Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Analytical Chemistry.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Patel, K., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Ma, B., et al. (n.d.).
  • Liu, Y., et al. (2004). Ultra sensitive method for the determination of 9-(2-phosphonylmethoxyethyl)adenine in human serum by liquid chromatography-tandem mass spectrometry.

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Application Note: Utilizing Ethyl Adenine-9-Acetate for the Study of Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The study of enzyme kinetics is a cornerstone of biochemistry and drug development, providing invaluable insights into the mechanisms of enzyme catalysis and inhibition.[1][2] Ethyl adenine-9-acetate is a synthetic nucleoside analog that serves as a versatile tool in these investigations.[3][4] Its structural similarity to natural purine nucleosides allows it to interact with a range of enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound to elucidate enzyme kinetics, determine kinetic parameters, and screen for potential inhibitors.

This document will delve into the theoretical underpinnings of enzyme kinetics, followed by detailed, field-proven protocols for experimental design and data analysis. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating robust and reproducible data.

Scientific & Logical Framework

The Michaelis-Menten Model: A Foundation for Understanding Enzyme Behavior

The kinetics of many enzyme-catalyzed reactions can be described by the Michaelis-Menten equation, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[2][5] This model is fundamental to understanding how enzymes function and is defined by two key parameters:

  • Vmax (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is saturated with the substrate.[2][6]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax.[2][6] It is often used as a measure of the enzyme's affinity for its substrate.

The relationship is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

A thorough understanding of this equation is crucial for designing experiments and interpreting the resulting data when using substrates like this compound.[7]

Enzyme Inhibition: A Key Area of Investigation

Enzyme inhibitors are molecules that decrease an enzyme's activity and are central to drug discovery and development.[1][8] Studying how a compound like this compound or other potential drug candidates inhibit a target enzyme can reveal their mechanism of action. The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[9][10][11] This increases the apparent Km but does not affect Vmax.[9][11]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases Vmax but does not change Km.[9][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[11]

By systematically varying the concentrations of both the substrate (e.g., a natural substrate for the target enzyme) and a potential inhibitor (which could be this compound itself in some contexts), one can determine the type of inhibition and the inhibitor's potency (Ki).[8]

Experimental Design & Protocols

The following protocols are designed to be robust and adaptable for studying the kinetics of enzymes that interact with this compound, either as a substrate or a modulator. Spectrophotometric assays are commonly employed due to their simplicity, cost-effectiveness, and reproducibility.[12]

Protocol 1: Determining Kinetic Parameters (Km and Vmax) of an Enzyme with its Natural Substrate

This protocol establishes the baseline kinetic parameters of the target enzyme before investigating the effects of this compound.

Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme (e.g., Adenosine Deaminase or Xanthine Oxidase) with its natural substrate.

Materials:

  • Purified enzyme of interest

  • Natural substrate (e.g., Adenosine for Adenosine Deaminase, Xanthine for Xanthine Oxidase)

  • Reaction buffer (optimized for pH and ionic strength for the specific enzyme)

  • Spectrophotometer (UV-Vis)[12]

  • Quartz cuvettes or 96-well UV-transparent plates

  • This compound (for subsequent inhibition studies)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of the purified enzyme in a suitable buffer. Store on ice.[13]

    • Prepare a series of dilutions of the natural substrate in the reaction buffer. The concentration range should typically span from 0.1 * Km to 10 * Km (if Km is known) or a wide range if it is unknown.

    • Prepare the reaction buffer at the optimal pH for the enzyme's activity.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the appropriate wavelength for detecting the product formation or substrate consumption. For example, the deamination of adenosine to inosine by adenosine deaminase can be monitored by the decrease in absorbance at 265 nm. The oxidation of xanthine to uric acid by xanthine oxidase can be followed by the increase in absorbance at 290 nm.[14]

    • Equilibrate the spectrophotometer to the optimal reaction temperature.[13]

  • Assay Procedure:

    • In a cuvette or well, combine the reaction buffer and the substrate solution.[13]

    • Allow the mixture to equilibrate to the set temperature for 3-5 minutes.[13]

    • Initiate the reaction by adding a small, fixed amount of the enzyme solution. The final enzyme concentration should be low enough to ensure the reaction rate is linear for the initial measurement period.

    • Immediately start monitoring the change in absorbance over time (e.g., every 15-30 seconds for 5-10 minutes). This is a real-time kinetic assay.

    • Record the initial linear rate of the reaction (V₀) for each substrate concentration. This is typically calculated from the slope of the absorbance versus time plot.[9]

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the values of Km and Vmax.[6] While linear plots like the Lineweaver-Burk plot can be used for visualization, non-linear regression provides more accurate parameter estimates.[6][9]

Data Presentation:

Substrate Concentration ([S]) (µM)Initial Velocity (V₀) (µmol/min)
[S]₁V₀₁
[S]₂V₀₂
[S]₃V₀₃
......
[S]ₙV₀ₙ
Protocol 2: Investigating this compound as a Potential Inhibitor

This protocol determines if this compound inhibits the enzyme's activity and characterizes the type of inhibition.

Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition of a target enzyme by this compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare all reagents as described in Protocol 1.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the reaction buffer to several different concentrations.

  • Assay Procedure:

    • Perform the kinetic assay as described in Protocol 1, but with the inclusion of a fixed concentration of this compound in the reaction mixture.

    • Repeat the entire substrate titration (varying [S]) for several different fixed concentrations of the inhibitor.

    • Include a control experiment with no inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, determine the apparent Km (Km_app) and apparent Vmax (Vmax_app) by fitting the data to the Michaelis-Menten equation.

    • Analyze the changes in Km_app and Vmax_app in the presence of the inhibitor to determine the mechanism of inhibition.[11]

      • Competitive: Km_app increases, Vmax remains unchanged.

      • Non-competitive: Km_app remains unchanged, Vmax_app decreases.

      • Uncompetitive: Both Km_app and Vmax_app decrease.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for visualization. The different inhibition types will produce distinct patterns of line intersections.[11]

    • Calculate the inhibition constant (Ki) using the appropriate equations for the determined inhibition type. For competitive inhibition, Ki can be determined from the slope of a plot of Km_app versus inhibitor concentration.

Data Presentation:

Inhibitor Conc. ([I]) (µM)Apparent Km (Km_app) (µM)Apparent Vmax (Vmax_app) (µmol/min)
0 (Control)KmVmax
[I]₁Km_app₁Vmax_app₁
[I]₂Km_app₂Vmax_app₂
.........
[I]ₙKm_appₙVmax_appₙ

Visualization of Concepts

To aid in the conceptual understanding of the experimental workflows and the underlying biochemical principles, the following diagrams have been generated using Graphviz.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Stock A1 Mix Buffer, Substrate, and Inhibitor P1->A1 P2 Prepare Substrate Dilutions P2->A1 P3 Prepare Inhibitor Dilutions (this compound) P3->A1 A2 Equilibrate Temperature A1->A2 A3 Initiate with Enzyme A2->A3 A4 Monitor Absorbance Change A3->A4 D1 Calculate Initial Velocity (V₀) A4->D1 D2 Plot V₀ vs. [S] D1->D2 D3 Non-linear Regression (Michaelis-Menten Fit) D2->D3 D4 Determine Km, Vmax, Ki D3->D4

Caption: Experimental workflow for enzyme kinetic analysis.

Caption: The Michaelis-Menten reaction scheme.

InhibitionTypes cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition Inhibitor Inhibitor (I) E_comp Active Site Enzyme (E) ES_comp ES Complex (Product Formation) E_comp:active->ES_comp EI_comp EI Complex (Inactive) E_comp:active->EI_comp S_comp Substrate (S) S_comp->E_comp:active I_comp Inhibitor (I) I_comp->E_comp:active E_noncomp Active Site Allosteric Site Enzyme (E) ESI_noncomp ESI Complex (Inactive) E_noncomp->ESI_noncomp S_noncomp Substrate (S) S_noncomp->E_noncomp:active I_noncomp Inhibitor (I) I_noncomp->E_noncomp:allo

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of Ethyl adenine-9-acetate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl adenine-9-acetate is a synthetic derivative of adenine, a fundamental component of nucleic acids.[1][2] While adenine and its various nucleoside analogs have demonstrated a range of biological activities, including the inhibition of cancer cell growth, the specific applications of this compound in oncology research are still an emerging area of investigation.[3][4][5] As a nucleoside analog intermediate, it holds potential in the development of novel therapeutic agents.[6] This document provides a comprehensive guide for researchers on how to systematically evaluate the anti-cancer properties of this compound using in vitro cancer cell line models.

These protocols are designed to be self-validating, offering a clear rationale for each experimental step. This guide will cover the preparation of the compound, determination of its cytotoxic effects, and detailed methods to investigate the underlying mechanisms of action, including apoptosis induction and cell cycle arrest.

Compound Preparation and Handling

This compound (CAS: 25477-96-7) is a crystalline solid with a molecular weight of 221.22 g/mol .[2][6] For in vitro studies, it is crucial to prepare a sterile stock solution.

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). The use of DMSO is recommended for its ability to dissolve a wide range of organic compounds.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light. The recommended storage temperature is between 2-8°C for short-term use.[6]

In Vitro Cytotoxicity Assessment

The initial step in evaluating a novel anti-cancer compound is to determine its cytotoxic potential across various cancer cell lines.[7][8][9] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[7]

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Materials:

    • Selected cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer, A549 lung cancer)[11]

    • Complete cell culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginThis compound IC50 (µM) after 48h
HT-29Colon Cancer50
MCF-7Breast Cancer75
A549Lung Cancer120

Mechanism of Action: Apoptosis Induction

A key mechanism by which anti-cancer agents induce cell death is through the activation of apoptosis, or programmed cell death.[12][13] Several assays can be used to detect the different stages of apoptosis.[14]

Early Stage Apoptosis: Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect this event.[15]

Protocol 3: Annexin V/Propidium Iodide (PI) Assay

This assay uses Annexin V to identify apoptotic cells and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[10]

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Mid-Stage Apoptosis: Caspase Activity Assay

Caspases are a family of proteases that are central to the apoptotic process. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm apoptosis induction.[13][15]

Protocol 4: Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures caspase-3 and -7 activities.

  • Materials:

    • Caspase-Glo® 3/7 Assay System

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

    • Assay Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubation: Incubate the plate at room temperature for 1-2 hours.

    • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Mechanism of Action: Cell Cycle Arrest

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[16] Flow cytometry with propidium iodide (PI) staining is a common method to analyze the cell cycle distribution.[17][18]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Cold 70% ethanol

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at sub-lethal concentrations for 24-48 hours.

    • Cell Fixation: Harvest the cells, wash with PBS, and fix by adding them dropwise to cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Evaluation

G cluster_prep Compound Preparation cluster_screen Cytotoxicity Screening cluster_moa Mechanism of Action Studies prep Prepare Stock Solution of this compound treat Treat with Serial Dilutions prep->treat seed Seed Cancer Cells (96-well plate) seed->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle

Caption: General workflow for the in vitro evaluation of this compound.

Potential Signaling Pathway for Adenine Derivative-Induced Apoptosis

Adenine and its derivatives can induce apoptosis through various mechanisms, including the activation of intrinsic and extrinsic pathways.[3][19]

G cluster_cell Cancer Cell compound This compound dna_damage DNA Damage / Metabolic Stress compound->dna_damage bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio dna_damage->bax_bcl2 mito Mitochondrial Dysfunction bax_bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.

Conclusion

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. By systematically assessing its cytotoxicity, and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. The provided protocols are robust and widely accepted in the field of cancer research, ensuring the generation of reliable and reproducible data. Further studies may be warranted to explore its effects on other cellular processes, such as autophagy[4], and to validate these findings in in vivo models.

References

  • National Center for Biotechnology Information.
  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
  • BMG Labtech.
  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
  • BMG Labtech.
  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
  • National Center for Biotechnology Information. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. [Link]
  • National Center for Biotechnology Information. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. [Link]
  • Molecular Cancer Research. Adenosine Inhibits Tumor Cell Invasion via Receptor-Independent Mechanisms. [Link]
  • National Center for Biotechnology Information.
  • MySkinRecipes.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. [Link]
  • American Elements.
  • UC San Diego Library. Cancer cell culture : methods and protocols. [Link]
  • PubMed.
  • Frontiers.
  • National Center for Biotechnology Information. Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner. [Link]
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  • PubMed.
  • Pharmaffiliates.
  • National Center for Biotechnology Information.
  • PubMed. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. [Link]
  • Journal of Chemical and Pharmaceutical Research. Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. [Link]
  • Baishideng Publishing Group.
  • ResearchGate. Antiproliferative Activity of Ethyl Acetate Fraction of Euphorbia ingens against Prostate Cancer Cell Line: An in silico and in vitro Analysis. [Link]
  • National Center for Biotechnology Information. In Vitro and In Silico Biological Activities Investigation of Ethyl Acetate Extract of Rubus ulmifolius Schott Leaves Collected in Algeria. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Ethyl adenine-9-acetate (CAS 25477-96-7). This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common experimental hurdles, and provide field-proven strategies to enhance yield, purity, and regioselectivity.

Introduction: The N9 Regioselectivity Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical and biochemical agents, including antiviral and anticancer nucleoside analogs[1][2]. The primary synthetic route involves the direct N-alkylation of adenine with an electrophile, typically ethyl bromoacetate[3].

While seemingly straightforward, this reaction is complicated by the nuanced reactivity of the adenine ring. Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group), leading to the potential formation of a mixture of constitutional isomers. The primary challenge is to selectively alkylate the N9 position while minimizing the formation of the kinetically favored but often undesired N7-isomer and other byproducts[4]. This guide provides a systematic approach to mastering this selectivity and maximizing the yield of your target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical Q&A format.

Q1: My overall yield is disappointingly low (<50%). What are the most likely causes?

Low yield is a multifaceted problem often stemming from one of three areas: reagent quality, reaction conditions, or workup/purification losses.

dot

start Low Yield or Impure Product q1 Are Reagents Pure & Dry? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1 Solution: Verify Purity. - Adenine: Recrystallize. - Solvent (DMF/DMSO): Use anhydrous grade. - NaH: Use fresh, reactive dispersion. - Ethyl Bromoacetate: Distill if necessary. q1->sol1 No q3 Is Workup Procedure Correct? q2->q3 Yes sol2 Solution: Optimize Parameters. - Temperature: Maintain strict control. - Stoichiometry: Check molar ratios. - Stirring: Ensure efficient mixing. q2->sol2 No sol3 Solution: Refine Workup. - Quenching: Perform carefully at 0°C. - Extraction: Use appropriate solvents. - Precipitation: Ensure complete product isolation. q3->sol3 No

Caption: Troubleshooting workflow for low yield.

Probable Causes & Solutions:

  • Moisture Contamination: The use of sodium hydride (NaH) as a base necessitates strictly anhydrous conditions. Trace amounts of water will consume the hydride, deactivating it and preventing the complete deprotonation of adenine.

    • Solution: Use anhydrous grade solvents (e.g., DMF, DMSO). Dry adenine in a vacuum oven before use. Ensure glassware is flame-dried or oven-dried. Handle NaH under an inert atmosphere (Nitrogen or Argon).

  • Incomplete Deprotonation: Adenine has low solubility in many organic solvents, and its reaction with NaH is a heterogeneous process. If deprotonation is incomplete before the electrophile is added, the reaction will be sluggish and incomplete.

    • Solution: Allow sufficient time for the adenine and NaH to react. Stir the suspension vigorously for at least 1-2 hours at room temperature before adding ethyl bromoacetate. The suspension should become more homogeneous, and hydrogen gas evolution should cease[3].

  • Degradation of Ethyl Bromoacetate: Ethyl bromoacetate is a potent lachrymator and alkylating agent that can degrade over time, especially if exposed to moisture[5].

    • Solution: Use freshly opened or recently purchased reagent. If in doubt, purify by vacuum distillation before use[6].

  • Suboptimal Temperature: Adding the ethyl bromoacetate too quickly or at too high a temperature can promote side reactions.

    • Solution: Add the ethyl bromoacetate solution dropwise via a syringe pump over an extended period (e.g., 2-3 hours) while maintaining the reaction at a controlled temperature, typically room temperature[3].

Q2: My NMR analysis shows a mixture of N9 and N7 isomers. How can I improve N9 selectivity?

This is the most critical challenge. The N9/N7 ratio is governed by a delicate balance of kinetic and thermodynamic factors, heavily influenced by your choice of base and solvent.

dot

Adenine Adenine N9_Product This compound (N9-Isomer) Thermodynamic Product Adenine->N9_Product Desired Pathway N7_Product Ethyl adenine-7-acetate (N7-Isomer) Kinetic Product Adenine->N7_Product Major Side Reaction N3_Product N3-Isomer (Minor) Adenine->N3_Product Minor Side Reaction EBA Ethyl Bromoacetate Base Base (e.g., NaH, K2CO3)

Caption: Regioselectivity in the N-alkylation of adenine.

Mechanistic Insight: Computational and experimental studies suggest that the N7 position of adenine is often the most nucleophilic site, making it the site of initial, or kinetic, attack in many cases. However, the N9-substituted product is typically the more thermodynamically stable isomer[4]. Your goal is to establish conditions that favor the formation of the thermodynamic product.

Strategies for N9-Selectivity:

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are standard. They effectively solvate the cation of the adenine salt (e.g., Na+) without strongly solvating the adenine anion, leaving it highly reactive. This environment generally favors the formation of the N9 isomer.

  • Choice of Base and Counter-ion: The combination of a strong, non-nucleophilic base and a small counter-ion is often effective.

    • NaH in DMF: This classic combination generates the sodium salt of adenine. The reaction of this salt with ethyl bromoacetate often provides a good N9:N7 ratio[3].

    • K₂CO₃ in DMF/Acetone: Potassium carbonate is a weaker base but can be effective. The larger K+ cation may influence the tautomeric equilibrium of the adenine anion, sometimes favoring N9 alkylation. However, solubility can be an issue[7].

  • Phase Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ in a biphasic or solid-liquid system can significantly improve N9 selectivity. The bulky quaternary ammonium cation forms a lipophilic ion pair with the adenine anion, sterically hindering attack at the N7 position and directing the electrophile to the less hindered N9 position[8][9].

Condition Base Solvent Key Advantage Typical N9:N7 Ratio
StandardNaHDMFStrong base, good solubility of salt~4:1 to 9:1
AlternativeK₂CO₃DMFMilder, easier to handleVariable, often lower
PTCK₂CO₃ / TBABToluene/ACNHigh N9 selectivity, greener solventCan exceed 10:1
Q3: The reaction is sluggish and fails to go to completion, even after extended time. What should I do?

Incomplete conversion is a common frustration, often linked to insufficient reactivity of the nucleophile or electrophile.

  • Cause 1: Poor Solubility: As mentioned, adenine and its salts may not be fully soluble.

    • Solution: Ensure vigorous stirring. Consider switching to a solvent with better solubilizing power, like DMSO, but be aware that product isolation from DMSO can be more challenging.

  • Cause 2: Insufficient Base: If even a slight amount of moisture was present, your base may be partially quenched.

    • Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH).

  • Cause 3: Deactivated Electrophile: While less common, the ethyl bromoacetate could be of poor quality.

    • Solution: Use a more reactive alkylating agent like ethyl iodoacetate, which can be generated in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction). The iodide is a better leaving group than bromide, accelerating the Sₙ2 reaction.

Advanced Protocols & FAQs

FAQ 1: Is there a more reliable method than direct alkylation to achieve high N9 selectivity?

Yes. For substrates where direct alkylation gives poor selectivity or low yields, the Mitsunobu reaction is a powerful and highly reliable alternative for forming C-N bonds with excellent control[10][11].

Mechanism Overview: The Mitsunobu reaction activates an alcohol (in this case, ethyl glycolate) for Sₙ2 displacement by a suitable nucleophile (adenine). It proceeds with a complete inversion of stereochemistry if a chiral alcohol is used[11][12].

dot

cluster_0 Mitsunobu Reaction Cycle Phosphine PPh3 Betaine [PPh3-N(CO2R)2]+ Phosphine->Betaine Azodicarboxylate DIAD / DEAD Azodicarboxylate->Betaine Alkoxyphosphonium [RO-PPh3]+ Betaine->Alkoxyphosphonium Alcohol HO-CH2CO2Et Alcohol->Alkoxyphosphonium Adenine Adenine-H Product Adenine-CH2CO2Et Adenine->Product Alkoxyphosphonium->Product Byproducts Ph3P=O + HN(CO2R)2

Caption: Simplified Mitsunobu reaction pathway.

Advantages:

  • High N9 Regioselectivity: The reaction conditions often strongly favor alkylation at the N9 position for purines[13][14].

  • Mild Conditions: The reaction is typically run at or below room temperature, preserving sensitive functional groups.

Challenges:

  • Stoichiometry: The reaction is not catalytic and generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazide, which can complicate purification.

  • Reagent Cost: Mitsunobu reagents (e.g., DIAD, DEAD, PPh₃) are more expensive than NaH and ethyl bromoacetate.

FAQ 2: How can I best purify the final product away from isomers and starting material?

Purification is critical for obtaining a high-quality final product.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is typically cooled and carefully quenched with water or methanol to destroy any remaining NaH. The solvent (e.g., DMF) is removed under high vacuum. The resulting crude solid or oil is then processed.

  • Precipitation/Recrystallization: this compound has moderate solubility. A common technique is to suspend the crude material in water. The desired N9 product is often less soluble in water than the N7 isomer and unreacted adenine, allowing it to be isolated by filtration[3]. If purity is still low, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be effective.

  • Column Chromatography: If recrystallization fails to separate the isomers effectively, silica gel column chromatography is the definitive method. A gradient elution system, often starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), can provide excellent separation of the N9 and N7 isomers.

Experimental Protocols

Protocol 1: Standard N9-Alkylation via Direct Alkylation

This protocol is adapted from established literature procedures[3].

Reagents & Materials:

Reagent M.W. ( g/mol ) Amount Moles Equivalents
Adenine 135.13 4.0 g 29.6 mmol 1.0
Sodium Hydride (60% disp.) 40.00 1.30 g 32.6 mmol 1.1
Ethyl Bromoacetate 167.00 5.95 g (4.0 mL) 35.5 mmol 1.2

| Anhydrous DMF | - | 60 mL | - | - |

Procedure:

  • Under an inert atmosphere (N₂), suspend adenine (4.0 g, 29.6 mmol) in anhydrous DMF (60 mL) in a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Carefully add sodium hydride (1.30 g of a 60% dispersion in mineral oil, 32.6 mmol) portion-wise at room temperature.

  • Stir the resulting suspension vigorously for 2 hours at room temperature. Observe for the cessation of H₂ gas evolution.

  • In a separate flask, prepare a solution of ethyl bromoacetate (4.0 mL, 35.5 mmol) in anhydrous DMF (10 mL).

  • Add the ethyl bromoacetate solution to the adenine salt suspension dropwise over 2-3 hours using a syringe pump.

  • Allow the reaction to stir at room temperature for an additional 3-5 hours, or until TLC analysis (e.g., 10% MeOH/DCM) indicates consumption of the adenine starting material.

  • Cool the reaction mixture to 0°C in an ice bath and cautiously quench by the slow addition of 5 mL of methanol, followed by 50 mL of water.

  • Remove the DMF by evaporation under high vacuum.

  • Suspend the resulting crude solid in 100 mL of cold water and stir for 30 minutes.

  • Isolate the white precipitate by vacuum filtration, wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL).

  • Dry the solid in a vacuum oven to afford this compound. (Typical yield: 50-65%). Further purification can be achieved by recrystallization from ethanol.

References

  • Štarha, P., Popa, I., Trávníček, Z., & Vančo, J. (2013). N6-Benzyladenosine derivatives as novel N-donor ligands of platinum(II) dichlorido complexes. Molecules, 18(6), 6990–7003. [Link]
  • Various Authors. (n.d.). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. [Link]
  • Various Authors. (n.d.). An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. Frontiers in Chemistry. [Link]
  • MySkinRecipes. (n.d.).
  • Various Authors. (n.d.). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs.
  • Bera, P. P., Stein, T., & Head-Gordon, M. (2010). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. Astrobiology, 10(4), 361-370. [Link]
  • Google Patents. (n.d.). Synthetic method for adenine - CN103709164A.
  • Google Patents. (n.d.). Synthesizing method of adenine - CN102321086A.
  • Singh, G., & Datt, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Organic Syntheses. (n.d.).
  • Wikipedia. (n.d.).
  • Ataman Kimya. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • National Cancer Institute. (1996).
  • Google Patents. (n.d.). Novel chemical synthesis method for adenine - CN102887899A.
  • National Center for Biotechnology Information. (n.d.).
  • Buyens, D. M. S. (n.d.). Alkylation of adenine: a synthetic and computational study of the reaction mechanism. Semantic Scholar. [Link]
  • Macmillan Group. (2008).
  • Loeser, C., Urit, T., & Bley, T. (2015). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1151-1159. [Link]
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
  • van der Woude, M., & van der Veen, S. (2017). The complexity and regulation of repair of alkylation damage to nucleic acids. FEMS Microbiology Reviews, 41(5), 661-683. [Link]
  • Request PDF. (2016). 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Ethyl Adenine-9-acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the solubility limitations of Ethyl adenine-9-acetate in aqueous media. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Understanding the Molecule: Why is Solubility a Challenge?

This compound (C₉H₁₁N₅O₂) is a derivative of the purine nucleobase adenine.[1] Its structure, featuring a hydrophobic purine core and an ethyl ester group, presents a significant challenge for dissolution in aqueous solutions.[2] While the adenine portion contains nitrogen atoms capable of hydrogen bonding, the nonpolar ethyl group and the aromatic ring system contribute to its low water solubility, a common issue for many heterocyclic compounds in drug discovery.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁N₅O₂ PubChem[4]
Molecular Weight 221.22 g/mol PubChem[4]
Melting Point 224-228 °C MySkinRecipes[5]
Appearance White crystalline powder CymitQuimica[1]

| Predicted XLogP3 | 0.3 | PubChem[4] |

The key to overcoming this challenge lies in manipulating the compound's microenvironment to favor dissolution. This guide provides three primary strategies: pH adjustment , the use of co-solvents , and advanced formulation techniques.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: Direct dissolution in a purely aqueous buffer is highly unlikely to succeed due to the molecule's low intrinsic solubility. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, where it is more soluble.[2] This stock can then be carefully diluted into your aqueous buffer. See Protocol A for a detailed workflow.

Q2: I prepared a clear stock solution in 100% DMSO, but a precipitate formed immediately when I added it to my assay buffer. What happened?

A2: This is a classic case of the compound "crashing out" of solution. When the DMSO stock is diluted into the aqueous buffer, the overall solvent environment becomes predominantly aqueous. The concentration of this compound, while stable in DMSO, has exceeded its solubility limit in the final buffer/co-solvent mixture.

Causality: The high percentage of water in the final solution cannot maintain the dissolution of the hydrophobic compound, leading to precipitation.

Solution:

  • Lower the Final Concentration: Your target concentration may be too high for the chosen co-solvent percentage. Try a more dilute final concentration.

  • Increase the Co-solvent Percentage: The final concentration of DMSO (or other co-solvent) in your assay may be too low. Increase it incrementally, but be mindful of its potential effects on your experimental system (e.g., cell toxicity, enzyme inhibition). It is crucial to run a co-solvent tolerance control.[3]

  • Use an Alternative Strategy: If you are limited by co-solvent tolerance, consider pH modification (Protocol B ) or other formulation approaches.

Q3: Can I heat the solution to help dissolve the compound?

A3: Heating can temporarily increase the solubility of many compounds, including adenine derivatives.[6][7] However, this approach should be used with extreme caution for two primary reasons:

  • Supersaturation: The solution may become supersaturated. Upon cooling to your experimental temperature (e.g., 37°C or room temperature), the compound will likely precipitate out.

  • Chemical Stability: The ethyl ester group in this compound is susceptible to hydrolysis, a process that can be accelerated by heat and non-neutral pH. This would lead to the formation of adenine-9-acetic acid, altering the properties and activity of your compound.

Recommendation: Avoid heating unless you have validated the stability of the compound under those conditions. The strategies outlined in this guide are more reliable and reproducible.

Q4: My compound dissolved in the final buffer but precipitated hours later during my experiment. Why?

A4: This suggests that your solution was kinetically soluble but thermodynamically unstable, existing in a metastable state. Several factors could be at play:

  • Temperature Fluctuations: Small decreases in temperature can reduce solubility and trigger precipitation.

  • Evaporation: In plate-based assays, evaporation from wells can increase the compound's concentration over time, pushing it past its solubility limit.

  • Interaction with Assay Components: The compound may be interacting with proteins, salts, or other components in your assay medium, leading to the formation of insoluble complexes.

Solution: Prepare solutions fresh whenever possible and ensure they are well-mixed before use. If the problem persists, a lower final concentration or a more robust solubilization method (e.g., using cyclodextrins) may be necessary.[8]

Part 3: Experimental Protocols for Enhanced Solubilization

Protocol A: Co-Solvent System Optimization

This is the most common and straightforward method. The goal is to create a high-concentration stock in an organic solvent and then determine the maximum final concentration achievable in your aqueous system without precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation (e.g., 20 mM in 100% DMSO):

    • Weigh out the required amount of this compound (MW = 221.22 g/mol ). For 1 mL of a 20 mM stock, use 4.42 mg.

    • Add it to a sterile vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex or sonicate gently at room temperature until fully dissolved. The solution should be clear. Visually inspect for any particulates.[3]

    • Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

  • Dilution into Aqueous Buffer (Serial Dilution):

    • Prepare your working solutions by diluting the DMSO stock into your final assay buffer.

    • CRITICAL: Add the DMSO stock to the buffer while vortexing gently. Never add the aqueous buffer to the concentrated DMSO stock, as this will cause immediate precipitation.

    • Example: To make a 100 µM solution with 0.5% DMSO, add 5 µL of the 20 mM stock to 995 µL of buffer.

  • Solubility Assessment:

    • Prepare a series of dilutions at your desired concentrations.

    • Incubate under the same conditions as your experiment (e.g., 1 hour at 37°C).

    • Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). A nephelometer can be used for quantitative assessment.[3] The highest concentration that remains clear is your working maximum.

Protocol B: pH Modification

The purine ring of adenine contains nitrogen atoms that can be protonated or deprotonated, making its solubility pH-dependent.[2] Adenine's pKa values are approximately 4.2 and 9.8. By adjusting the pH of the buffer to be well below the lower pKa, we can protonate the molecule, creating a cationic species that is generally more water-soluble.

Causality: Protonation of the basic nitrogen atoms on the purine ring introduces a positive charge, transforming the molecule into a more polar salt form that interacts more favorably with water.

Procedure:

  • Buffer Selection: Prepare a series of buffers with varying pH values, starting with an acidic pH (e.g., pH 2.0, 3.0, 4.0). Use a buffer system appropriate for your experiment (e.g., citrate or acetate buffer).

  • Solubility Testing:

    • Add a small, known amount of this compound powder to a fixed volume of each buffer.

    • Stir or agitate at a constant temperature for several hours to reach equilibrium.

    • Centrifuge the samples to pellet any undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant using UV-Vis spectrophotometry (adenine has a characteristic absorbance peak around 260 nm).

  • Validation:

    • Self-Validation Check: Ensure the highest concentration measured corresponds to the lowest pH tested (if acidic pH is effective).

    • Experimental Compatibility: Crucially , confirm that the required acidic pH is compatible with your biological system (cells, enzymes, etc.). Many biological assays must be performed within a narrow physiological pH range (e.g., 7.2-7.4). This method is often more suitable for chemical assays than for cell-based work.

Part 4: Process Flowcharts and Diagrams

The following diagrams illustrate the decision-making process for troubleshooting solubility and the standard workflow for preparing solutions.

G cluster_troubleshoot Troubleshooting Path start Start: Need to prepare This compound in aqueous solution stock Prepare concentrated stock in 100% DMSO (See Protocol A) start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Precipitate Observed? dilute->observe lower_conc Lower final concentration observe->lower_conc Yes success Solution is clear. Proceed with experiment. observe->success No lower_conc->dilute Re-attempt increase_dmso Increase final % DMSO (Check assay tolerance) lower_conc->increase_dmso Still precipitates increase_dmso->dilute Re-attempt ph_mod Try pH Modification (See Protocol B) increase_dmso->ph_mod Still precipitates or DMSO not tolerated

Caption: Troubleshooting decision tree for this compound solubility.

G cluster_stock Step 1: Stock Preparation cluster_working Step 2: Working Solution Preparation weigh Weigh Solid Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate until clear add_dmso->dissolve stock_sol High Concentration Stock Solution dissolve->stock_sol pipette Pipette small volume of stock into buffer (while vortexing) stock_sol->pipette buffer Aqueous Buffer in tube buffer->pipette working_sol Final Working Solution pipette->working_sol

Caption: Workflow for preparing stock and working solutions.

References

  • Title: this compound Source: PubChem, N
  • Title: Ethyl adenine-9-acet
  • Title: Adenine sulfate Source: Solubility of Things URL:[Link]
  • Title: Adenine Source: Solubility of Things URL:[Link]
  • Title: this compound | CAS 25477-96-7 Source: AMERICAN ELEMENTS URL:[Link]
  • Title: Where can I find the solubility of adenin in organic solvents?
  • Source: ACS Combinatorial Science (now ACS Combinatorial Science)
  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL:[Link]
  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL:[Link]
  • Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Journal of Reports in Pharmaceutical Sciences URL:[Link]
  • Title: pKa Data Compiled by R. Williams Source: ACS, Organic Division (Archived) URL:[Link]

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Preventing degradation of Ethyl adenine-9-acetate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for Ethyl adenine-9-acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Unforeseen degradation can be a significant source of experimental variability and irreproducibility. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate these risks.

Understanding the Instability of this compound

This compound possesses two primary chemical features that influence its stability in solution: the purine ring system of adenine and a chemically labile ethyl ester linkage. The predominant pathway of degradation under common laboratory conditions is the hydrolysis of this ester bond.

Primary Degradation Pathway: Ester Hydrolysis

The ester group is susceptible to cleavage by both acid- and base-catalyzed hydrolysis. This reaction breaks the ester bond, yielding Adenine-9-acetic acid and ethanol. This conversion alters the compound's polarity, size, and potentially its biological activity, leading to inconsistent experimental results. The rate of this hydrolysis is highly dependent on the pH, temperature, and composition of the solvent system.[1][2][3]

cluster_0 This compound (Stable) cluster_1 Degradation Products EA This compound (C₉H₁₁N₅O₂) AAA Adenine-9-acetic acid EA->AAA Hydrolysis EtOH Ethanol EA->EtOH Hydrolysis Catalyst_H Acidic Conditions (H⁺) Catalyst_H->EA Catalyst_OH Alkaline Conditions (OH⁻) Catalyst_OH->EA

Caption: Primary hydrolytic degradation pathway of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound's biological activity is significantly lower than expected or diminishes over a few days in my assay buffer. What is the likely cause?

A: The most probable cause is the hydrolysis of the ethyl ester group into adenine-9-acetic acid. Many common biological buffers are maintained at a neutral to slightly alkaline pH (e.g., PBS at pH 7.4), which can accelerate base-catalyzed ester hydrolysis.[1][3] The resulting carboxylic acid may have a different binding affinity, cell permeability, or overall activity compared to the parent ester.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your stock solution and final assay buffer. Ester hydrolysis is significantly slower in a slightly acidic pH range of 5.0-6.0.[4]

  • Temperature Control: Higher temperatures accelerate chemical reactions, including hydrolysis.[5] If your experiment involves elevated temperatures, the window for compound stability is much shorter. Prepare fresh solutions immediately before use.

  • Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your solution. Compare the chromatogram to a freshly prepared standard and look for the appearance of new, more polar peaks, which would correspond to the acid metabolite.

Q2: I'm observing a new, earlier-eluting peak in my reverse-phase HPLC analysis over time. Could this be a degradation product?

A: Yes, this is a classic sign of ester hydrolysis. The product, adenine-9-acetic acid, is more polar than the parent compound, this compound, due to the presence of the free carboxylic acid group. In a standard reverse-phase HPLC setup, more polar compounds interact less with the nonpolar stationary phase and therefore elute earlier (i.e., have a shorter retention time).

Troubleshooting Steps:

  • Peak Identification: If you have access to a mass spectrometer (LC-MS), analyze the new peak to confirm its mass corresponds to adenine-9-acetic acid (Molecular Weight: 193.15 g/mol ).

  • Forced Degradation Study: To definitively confirm the identity of the degradation peak, perform a forced degradation study. Intentionally expose a small sample of your compound to mild acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions for a short period. The peak that grows under these conditions is your hydrolysis product.

  • Quantify Purity: Integrate the peak areas of the parent compound and the degradation product to calculate the percentage of degradation that has occurred under your specific storage or experimental conditions.

Q3: My compound won't fully dissolve in my aqueous buffer, and I see precipitation after storing it at 4°C. How can I improve solubility while maintaining stability?

A: this compound has moderate solubility in polar solvents.[6] Forcing it into a purely aqueous solution at high concentrations can lead to precipitation, especially at lower temperatures. Using an organic co-solvent is standard practice, but the choice of solvent is critical for stability.

Troubleshooting Steps:

  • Use a Recommended Co-Solvent: Prepare a high-concentration primary stock solution in an anhydrous organic solvent like DMSO or DMF. These solvents lack the water necessary for hydrolysis, making them excellent for long-term storage.

  • Serial Dilution: For your experiments, perform serial dilutions from this organic stock into your aqueous assay buffer. This "spike-in" method ensures the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the biological system.

  • Avoid Unsuitable Solvents: Do not use protic organic solvents like methanol or ethanol for long-term storage. While the compound may dissolve, a process called transesterification can occur, especially under basic or acidic conditions, where the ethyl group is exchanged with the methyl group from the solvent.[1]

Frequently Asked Questions (FAQs)
  • What is the optimal pH for storing this compound in an aqueous solution? For short-term storage in aqueous solutions, a slightly acidic pH of 5.0-6.0 is recommended to minimize both acid and base-catalyzed hydrolysis.[4] Avoid alkaline conditions (pH > 8) as they significantly accelerate degradation.[4]

  • What are the best solvents for preparing concentrated stock solutions for long-term storage? Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred solvents. They are aprotic and will prevent hydrolysis. Ensure the solvents are high-purity and anhydrous.

  • How does temperature affect the stability of the compound? As with most chemical reactions, the rate of hydrolysis increases with temperature. For maximum stability, stock solutions should be stored at -20°C or ideally at -80°C.[4][7] Solutions stored at 4°C are only suitable for short-term use (a few days), provided the pH is optimal.[8]

  • Should I be concerned about exposure to light or air? Yes. The adenine moiety, like other purine bases, can be susceptible to oxidative damage and photodegradation.[9][10] It is best practice to store solutions in amber vials to protect from light and to purge the headspace of vials with an inert gas like argon or nitrogen before sealing for long-term storage to minimize oxidation.

  • How can I monitor the degradation of my compound? The most reliable method is reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[11][12] Adenine derivatives have a strong UV absorbance around 260 nm. This technique allows you to separate the parent compound from its more polar degradation products and quantify their relative amounts.

Protocols and Methodologies
Protocol 1: Stock Solution Preparation and Storage

This protocol outlines the best practice for preparing and storing a stable, concentrated stock solution of this compound.

start Start: Lyophilized Compound step1 Equilibrate vial to Room Temp (prevents condensation) start->step1 step2 Add Anhydrous DMSO to desired concentration (e.g., 10 mM) step1->step2 step3 Vortex/Sonicate until fully dissolved step2->step3 step4 Dispense into single-use aliquots in amber vials step3->step4 step5 Purge headspace with Inert Gas (Ar or N₂) step4->step5 end Store at -80°C step5->end

Caption: Recommended workflow for preparing stable stock solutions.

Protocol 2: HPLC Method for Stability Monitoring

This provides a general starting point for an HPLC method to assess the purity of this compound and detect its primary hydrolysis product.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Expected Elution: The hydrolysis product, Adenine-9-acetic acid, will elute before the parent compound, this compound.

Data Summary Tables

Table 1: Recommended Storage Conditions

Storage FormSolventTemperatureDurationKey Considerations
Long-Term Anhydrous DMSO / DMF-80°C> 6 monthsUse single-use aliquots; protect from light; purge with inert gas.
Short-Term Anhydrous DMSO / DMF-20°C< 6 monthsAvoid repeated freeze-thaw cycles.[4]
Working Solution Aqueous Buffer (pH 5-6)4°C< 1 weekPrepare fresh; filter sterilize if needed.
Immediate Use Assay Buffer (e.g., pH 7.4)Room Temp / 37°C< 8 hoursPrepare immediately before the experiment from a frozen stock.

Table 2: Solvent Compatibility and Recommendations

SolventSuitability for StorageRationale
Anhydrous DMSO/DMF Excellent Aprotic nature prevents hydrolysis. Good solubilizing power.
Acetonitrile Good Aprotic, but less effective at solubilizing than DMSO.
Water / Aqueous Buffers Poor (Long-Term) Promotes hydrolysis, especially at neutral or alkaline pH.[13][14]
Ethanol / Methanol Poor Protic solvents that can cause transesterification.[1]
Halogenated Solvents Not Recommended Potential for reactivity and poor compatibility with biological assays.
References
  • ResearchGate. (n.d.). Scheme of putative pathways of adenine degradation.
  • PubMed. (2015). Exploration of Excited State Deactivation Pathways of Adenine Monohydrates.
  • ResearchGate. (n.d.). Stability of ethyl esters from soybean oil exposed to high temperatures in supercritical ethanol.
  • American Chemical Society. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters.
  • Indian Academy of Sciences. (n.d.). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol.
  • PubMed. (1995). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • Chem-Station. (2024). Solvent Isotope Effect.
  • ideXlab. (n.d.). Ethyl Esters - Explore the Science & Experts.
  • PubChem. (n.d.). adenosine nucleotides degradation.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • PubChem. (n.d.). adenosine nucleotides degradation II.
  • PubMed. (2015). Exploration of Excited State Deactivation Pathways of Adenine Monohydrates.
  • MySkinRecipes. (n.d.). This compound.
  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • International Atomic Energy Agency. (n.d.). from purine derivatives in urine.
  • ResearchGate. (n.d.). Methods for the determination of adenosine triphosphate and other adenine nucleotides.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • ResearchGate. (n.d.). Major pathways for the degradation and synthesis of muscle adenine nucleotides.
  • Quora. (2017). What is the pH of an ester?.
  • PubMed Central. (n.d.). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures.
  • Chemistry LibreTexts. (2023). Properties of Esters.
  • PubChem. (n.d.). This compound.
  • SciTePress. (n.d.). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV.
  • Course Hero. (n.d.). CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate.
  • PubMed. (1974). A sensitive analytical method for the detection and quantitation of adenosine in biological samples.
  • PubMed. (2011). Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles.
  • Google Patents. (n.d.). Adenine synthesis technology.
  • ResearchGate. (2020). Guidelines for purine extraction and determination in foods.
  • National Institutes of Health. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling.
  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate.
  • PubMed Central. (n.d.). Increased Adenine Nucleotide Degradation in Skeletal Muscle Atrophy.
  • PubMed. (2017). Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants.

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Troubleshooting inconsistent results in Ethyl adenine-9-acetate experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl adenine-9-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important adenine derivative. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Inconsistent Results in this compound Synthesis

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield, or no this compound at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield in the synthesis of this compound, which is typically an N-alkylation reaction, can stem from several factors. Let's break down the potential causes and their solutions.

  • Cause A: Ineffective Deprotonation of Adenine. The N-alkylation of adenine requires the removal of a proton from the purine ring to form the adeninyl anion, which then acts as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Ensure you are using an appropriate base. Mineral hydrides like sodium hydride (NaH) or carbonates such as potassium carbonate (K2CO3) are commonly used for the alkylation of adenine.[1] NaH is a stronger, non-nucleophilic base that irreversibly deprotonates adenine, driving the reaction forward. When using weaker bases like K2CO3, ensure the reaction is heated sufficiently to promote the reaction. Also, verify the stoichiometry of your base; a slight excess (1.1-1.5 equivalents) is often beneficial.

  • Cause B: Poor Quality of Reagents or Solvents. The purity of your starting materials—adenine and ethyl bromoacetate—is critical. Old or improperly stored ethyl bromoacetate can hydrolyze to bromoacetic acid and ethanol, which will not participate in the desired reaction. Similarly, solvents must be anhydrous, as water can quench the adeninyl anion and hydrolyze the ethyl bromoacetate.

    • Solution: Use freshly purchased or purified reagents. Ethyl bromoacetate should be clear and colorless; a yellow or brown color indicates decomposition. Ensure your solvents, particularly polar aprotic solvents like DMF or DMSO which are often used in these reactions, are anhydrous.[1][2]

  • Cause C: Inappropriate Reaction Temperature. The N-alkylation of adenine is temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the degradation of both the starting materials and the product.

    • Solution: The optimal temperature depends on the specific base and solvent system. For reactions using K2CO3 in DMF, temperatures in the range of 60-80°C are common. For stronger bases like NaH, the initial deprotonation is often carried out at 0°C, followed by warming to room temperature or gentle heating after the addition of the alkylating agent. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Question: My NMR analysis shows a mixture of products. How can I improve the regioselectivity to favor the N9-isomer, this compound?

Answer: This is the most common challenge in the N-alkylation of adenine. Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group), leading to the potential for alkylation at different positions. The desired product is the N9-isomer, but formation of N7 and N3 isomers is a frequent side reaction.[1][3][4]

The regioselectivity of adenine alkylation is a complex interplay of several factors:

  • Tautomerism of Adenine: Adenine exists in a tautomeric equilibrium between the 9H and 7H forms. The 9H tautomer is the major form in the gas phase and in nonpolar solvents, which favors N9 alkylation. In polar solvents, the 7H tautomer is more stabilized, increasing the likelihood of N7 alkylation.[1]

  • Nature of the Base and Solvent: The choice of base and solvent system is the most critical factor in controlling regioselectivity.

    • To Favor N9-Alkylation: The reaction of the adenine anion generally leads to a mixture of N9 and N7 derivatives.[1] To enhance the proportion of the N9 isomer, using a nonpolar solvent in combination with a base is recommended, as this favors the 9H tautomer.[1]

    • To Minimize N3-Alkylation: Alkylation in neutral or slightly basic media tends to produce the N3-substituted product.[1] Therefore, ensuring a sufficiently basic medium is crucial to steer the reaction towards N9 and N7 alkylation.

Here is a summary of how reaction conditions can influence regioselectivity:

Reaction Condition Effect on Regioselectivity Scientific Rationale
Solvent Polarity Polar solvents (e.g., DMF, DMSO) can favor N7 alkylation. Nonpolar solvents favor N9 alkylation.Polar solvents stabilize the 7H tautomer of adenine.[1]
Base Strength Strong bases (e.g., NaH) deprotonate adenine to form the anion, leading to N9/N7 mixtures.[1]The adenine anion is a better nucleophile than neutral adenine.
Reaction Medium pH Neutral or slightly basic media can favor N3 alkylation.[1]The protonation state of the adenine ring influences the nucleophilicity of the different nitrogen atoms.

Troubleshooting Workflow for Poor Regioselectivity:

G cluster_0 Troubleshooting Poor Regioselectivity cluster_1 If N7 is the major impurity cluster_2 If N3 is the major impurity start Poor Regioselectivity Observed (Mixture of N9, N7, N3 isomers) q1 What is the major undesired isomer? start->q1 a1 Switch to a less polar solvent (e.g., from DMF to THF or Dioxane). q1->a1 N7 isomer b1 Increase the amount of base or use a stronger base (e.g., switch from K2CO3 to NaH). q1->b1 N3 isomer a2 Use a bulkier base to sterically hinder attack at the more exposed N7 position. a1->a2 end Improved N9-Selectivity a2->end b1->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity in adenine alkylation.

Issue 3: Difficulty in Product Purification

Question: I have a mixture of isomers and starting material. What is the best way to purify this compound?

Answer: The purification of this compound from its isomers and unreacted adenine can be challenging due to their similar polarities.

  • Recrystallization: If the desired N9-isomer is the major product and is a solid, recrystallization can be an effective method for purification. The choice of solvent is crucial. A solvent system in which the desired isomer has moderate solubility at high temperatures and low solubility at room temperature is ideal. Ethanol is often a good starting point for recrystallization of adenine derivatives.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of these compounds.[6]

    • Mobile Phase: A gradient elution is often necessary. A common mobile phase system is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[5] You would start with a lower polarity mixture to elute the less polar impurities and gradually increase the polarity to elute the adenine derivatives. The different isomers often have slightly different retention factors (Rf) on TLC, which can be used to optimize the solvent system for column chromatography.

Issue 4: Product Instability and Inconsistent Analytical Results

Question: My purified product seems to degrade over time, and my NMR spectra are inconsistent. What could be the cause?

Answer: this compound is generally a stable crystalline solid.[7][8] However, instability can arise from a few sources:

  • Hydrolysis of the Ester: The ethyl ester group can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. This would result in the formation of adenine-9-acetic acid.

    • Solution: Store the purified product in a cool, dry place, preferably in a desiccator.[8] When preparing samples for analysis, use anhydrous solvents.

  • Inconsistent NMR Spectra: If you are seeing inconsistent NMR spectra, it could be due to:

    • Residual Solvent: Ensure your product is thoroughly dried to remove any residual solvents from the purification process, as these can interfere with the NMR spectrum.

    • Polymorphism: Crystalline solids can sometimes exist in different polymorphic forms, which can occasionally lead to slight variations in solid-state NMR, though this is less common in solution-state NMR.

    • Proton Exchange: The protons on the exocyclic amine (N6-NH2) and any residual N-H protons on the purine ring can undergo exchange with protons from residual water or acidic impurities in the NMR solvent. This can lead to broadened peaks. Using a freshly opened ampule of deuterated solvent can help minimize this.

Recommended Analytical Protocol: ¹H NMR Characterization

A proton NMR spectrum is a crucial tool for confirming the structure and purity of your this compound. Here is a general guide to what to expect:

Proton Approximate Chemical Shift (δ, ppm) Multiplicity Integration
H-2 (purine)~8.1Singlet1H
H-8 (purine)~7.9Singlet1H
N6-NH₂ (exocyclic amine)~7.3 (often broad)Singlet (broad)2H
N9-CH₂ (methylene)~5.0Singlet2H
O-CH₂ (ethyl ester)~4.2Quartet2H
CH₃ (ethyl ester)~1.2Triplet3H

Note: Chemical shifts can vary depending on the solvent and concentration.

Frequently Asked Questions (FAQs)

1. What are the key physical properties of this compound? this compound is a crystalline solid with a melting point in the range of 224-228°C.[8] Its molecular formula is C₉H₁₁N₅O₂, with a molecular weight of 221.22 g/mol .[8][9]

2. What are the recommended storage conditions for this compound? It should be stored in a cool, dry place, typically at 2-8°C.[8] It is important to protect it from moisture to prevent hydrolysis of the ester group.

3. What are the primary uses of this compound? this compound is primarily used in biochemical research and organic synthesis. It serves as a protected nucleoside analog intermediate for the preparation of more complex modified adenine derivatives, which are investigated for potential therapeutic applications, such as antiviral and anticancer agents.[8]

4. What are the main safety precautions when handling this compound and its reagents?

  • Ethyl bromoacetate: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride (NaH): This is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents (DMF, DMSO): These are skin-absorbent and should be handled with care.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Synthesis Workflow Diagram:

G cluster_0 Synthesis of this compound Adenine Adenine Deprotonation Deprotonation Adenine->Deprotonation Base Base (e.g., NaH, K2CO3) in Anhydrous Solvent (e.g., DMF) Base->Deprotonation Alkylation N-Alkylation (SN2) Deprotonation->Alkylation AlkylatingAgent Ethyl Bromoacetate AlkylatingAgent->Alkylation CrudeProduct Crude Product Mixture (N9, N7, N3 isomers + starting material) Alkylation->CrudeProduct Purification Purification (Recrystallization or Column Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • MySkinRecipes.
  • Royal Society of Chemistry. Regioselective N-alkylation of Adenine by Nucleophilic Substitution.
  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]
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  • Vodicka, P., et al. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. In PubMed. [Link]
  • AIP Publishing.
  • Holý, A. Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs. [Link]
  • Wang, Y. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. In PNAS. [Link]
  • American Chemical Society.
  • eScholarship.org.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
  • AMERICAN ELEMENTS.
  • Royal Society of Chemistry. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. [Link]
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  • Reddit.
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Technical Support Center: Optimizing Ethyl Adenine-9-Acetate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Ethyl adenine-9-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the concentration of this compound in your cell-based assays. As a derivative of adenine, a fundamental component of nucleic acids and cellular energy, this compound holds significant interest in biochemical research.[1][2] It is often utilized as a protected nucleoside analog intermediate in the synthesis of modified adenine derivatives with potential as antiviral and anticancer agents.[3] This guide will provide you with the necessary information to effectively integrate this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a chemical compound derived from the purine nucleobase adenine.[2] While direct studies on its mechanism of action are not extensively published, its structural similarity to other 9-substituted adenine derivatives, such as 9-Ethyladenine, suggests it may function as a competitive antagonist of adenosine receptors (A1, A2A, A2B, and A3).[4][5] These G protein-coupled receptors are crucial in various physiological processes, and their modulation can impact intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway.[4][6][7]

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cAMP levels.[4]

  • A2A and A2B Receptors: Primarily couple to stimulatory G proteins (Gαs), resulting in an increase in intracellular cAMP concentrations.[4]

Therefore, it is plausible that this compound may influence cellular processes by modulating cAMP levels. However, it is crucial to experimentally validate this proposed mechanism in your specific cell model.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For cell-based assays, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[9] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[10]

Q3: What is a safe concentration of DMSO for my cell culture?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8] However, some sensitive or primary cell lines may be affected by concentrations as low as 0.1%.[8] It is imperative to determine the tolerance of your specific cell line to DMSO by running a vehicle control (media with the same final concentration of DMSO as your highest treatment concentration) in your experiments.

Q4: What is a good starting concentration range for this compound in a cell-based assay?

Without specific published data for this compound, a broad concentration range should be initially screened to determine its potency. A common starting point for a new compound is a dose-response curve ranging from nanomolar to micromolar concentrations. A suggested starting range for a preliminary experiment would be from 10 nM to 100 µM. This wide range will help in identifying the optimal concentration window for your specific assay and cell type.

Troubleshooting Common Issues

Encountering unexpected results is a common part of experimental science. This section provides a structured approach to troubleshooting issues you might face when working with this compound.

Problem Potential Cause Recommended Solution
Compound Precipitation in Media The aqueous solubility of this compound may be low. The final concentration of the compound might be too high for the aqueous environment of the cell culture medium.Ensure the final DMSO concentration is within a safe and solubilizing range (typically <0.5%).[10] Prepare working solutions by diluting the DMSO stock in pre-warmed cell culture medium with vigorous mixing. Visually inspect for any precipitate before adding to the cells.[10]
High Background or No Signal in Assay The chosen concentration of this compound may be too high (causing off-target effects or cytotoxicity) or too low (no discernible effect). The incubation time may be insufficient for the compound to exert its effect.Perform a thorough dose-response experiment to identify the optimal concentration.[1] Conduct a time-course experiment to determine the optimal incubation time.[1]
High Variability Between Replicates Inconsistent cell seeding density. Pipetting errors, especially with small volumes of the compound stock solution. "Edge effects" in multi-well plates due to evaporation.Ensure a homogenous cell suspension before seeding and use a cell counter for accuracy. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.[11] To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
Unexpected Cytotoxicity The compound itself may be cytotoxic at the tested concentrations. The final DMSO concentration may be too high for your cells.Perform a cytotoxicity assay (e.g., MTT, WST-1, or trypan blue exclusion) to determine the IC50 value and the non-toxic concentration range.[1] Ensure the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic to your cells.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (CAS 25477-96-7)[2]

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a 10 mM stock solution (Molecular Weight: 221.22 g/mol ).[3] For example, to make 1 mL of a 10 mM stock, you would need 2.21 mg of the compound.

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Determining the Optimal Concentration using a Dose-Response Assay (MTT Assay for Cytotoxicity)
  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (from Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remember to include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in Media prep_stock->serial_dilute treat_cells Treat Cells with Compound serial_dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal (Absorbance) add_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data

Caption: A typical workflow for determining the optimal concentration of this compound.

Putative Signaling Pathway of this compound

signaling_pathway cluster_receptor Adenosine Receptors compound This compound A1_A3 A1 / A3 (Gi/o-coupled) compound->A1_A3 Antagonist? A2A_A2B A2A / A2B (Gs-coupled) compound->A2A_A2B Antagonist? AC Adenylate Cyclase A1_A3->AC Inhibits A2A_A2B->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA downstream Downstream Cellular Effects PKA->downstream

Caption: The potential mechanism of action via adenosine receptors and the cAMP pathway.

References

  • PubChem. (n.d.). This compound.
  • Reddit. (2024, March 11). Making up compound for cell culture using DMSO. r/labrats.
  • Gessi, S., et al. (2001). 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(1), 53-61.
  • ResearchGate. (n.d.). Cytotoxicity of the ATWE and ATEE in HEK293 (a), A549 (b), PC3 (c),....
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  • MB. (n.d.). Assay Troubleshooting.
  • Gessi, S., et al. (2002). New substituted 9-alkylpurines as adenosine receptor ligands. Bioorganic & medicinal chemistry, 10(6), 1957–1966.
  • MySkinRecipes. (n.d.). This compound.
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  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
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  • Chen, X., et al. (2016). Ethyl acetate extract from Selaginella doederleinii Hieron inhibits the growth of human lung cancer cells A549 via caspase-dependent apoptosis pathway. Journal of ethnopharmacology, 190, 261–271.
  • ResearchGate. (n.d.). Cytotoxicity in cancerous and normal human cell lines. A549, PC-3M-1E8,....
  • ResearchGate. (n.d.). AeD. Shows the inhibition of A549 and Hela cells growth that was....
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Technical Support Center: Proactively Addressing Off-Target Effects of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing Ethyl adenine-9-acetate. This guide is designed to provide you with the expertise and methodologies required to proactively identify, validate, and address potential off-target effects in your experiments. As a derivative of adenine, this compound holds promise in various research applications, including the synthesis of nucleoside analogs for antiviral and anticancer research.[1] However, like any small molecule, its utility and the reproducibility of your findings depend on a thorough understanding of its biological interactions beyond the intended target. This center will equip you with the necessary tools and logical frameworks to ensure the scientific integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its off-target effects.

Q1: What is this compound and what are its potential primary targets?

A1: this compound is a chemical compound derived from the purine nucleobase adenine, featuring an ethyl ester group at the 9-position.[2][3] While specific on-target activity for this compound is not extensively documented in publicly available literature, its structural relative, 9-ethyladenine, is a known precursor for competitive antagonists of adenosine receptors (A1, A2A, and A3).[4][5] Derivatives of 9-ethyladenine have demonstrated high affinity for these G protein-coupled receptors.[5] Therefore, it is plausible that this compound or its metabolites could interact with adenosine receptors or other ATP-binding proteins.

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects are interactions of a small molecule with biomolecules other than its intended therapeutic or experimental target.[6] These unintended interactions can lead to a variety of outcomes, including misleading experimental results, cellular toxicity, or other unforeseen biological responses.[6] A comprehensive understanding of a compound's off-target profile is crucial for validating its mechanism of action and ensuring the reliability of your research data.[6]

Q3: What are the first steps I should take to anticipate potential off-target effects of this compound?

A3: A proactive approach involves a combination of computational and experimental strategies. Initially, in silico (computational) methods can be employed to predict potential off-target interactions based on the chemical structure of this compound.[7] These computational predictions should then be followed by experimental validation.[6][8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Scenario 1: My experimental results are inconsistent or show unexpected toxicity.

Q: I'm observing high cell toxicity or phenotypic changes that don't seem to correlate with the expected on-target activity of an adenosine receptor antagonist. How can I determine if this is due to an off-target effect?

A: This is a classic indication of potential off-target activity. A systematic approach is necessary to dissect the observed phenotype.

First, confirm that this compound is engaging its intended target in your experimental system. A Cellular Thermal Shift Assay (CETSA) is an excellent method for verifying target engagement in intact cells.[6] A shift in the thermal stability of the target protein in the presence of the compound indicates direct binding.

Simultaneously, perform a detailed dose-response curve for the observed phenotype. If the toxicity or phenotypic change occurs at concentrations significantly different from the IC50 or Ki for the intended target, it may suggest an off-target effect.[9]

A Unexpected Phenotype or Toxicity Observed B Perform Dose-Response Curve for Phenotype A->B C Validate On-Target Engagement (e.g., CETSA) A->C D Does Phenotype EC50 Correlate with Target Ki? B->D C->D E Phenotype Likely On-Target D->E Yes F High Probability of Off-Target Effect D->F No G Orthogonal Target Validation F->G H Broad-Spectrum Off-Target Profiling F->H A This compound B In Silico Prediction A->B C In Vitro Broad-Panel Screening (Kinases, GPCRs, etc.) A->C D Unbiased Cell-Based Profiling (Transcriptomics, Proteomics) A->D E List of Potential Off-Targets B->E C->E D->E F Target Validation Experiments (e.g., CETSA, Binding Assays) E->F G Confirmed Off-Target Profile F->G

Caption: A multi-pronged approach for off-target identification.

Scenario 3: How do I validate a computationally predicted or screen-identified off-target?

Q: My screening results suggest that this compound binds to a specific kinase. How do I confirm this interaction and its functional consequence?

A: Validation requires orthogonal experiments to confirm the physical interaction and its functional impact.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor or enzyme. [4] Methodology:

  • Source of Target: Use purified protein or cell membranes expressing the target of interest.

  • Radioligand: Select a radiolabeled ligand with known high affinity for the target.

  • Competition Assay: In a multi-well plate, combine the target source, a fixed concentration of the radioligand, and increasing concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation. [9]

Objective: To determine if the binding of this compound to the off-target has a functional consequence (e.g., inhibition or activation).

Methodology: The specific assay will depend on the nature of the off-target.

  • For a kinase: Perform an in vitro kinase assay to measure the phosphorylation of a substrate in the presence of varying concentrations of this compound.

  • For a GPCR: Measure downstream signaling events, such as changes in intracellular cAMP levels. [4]

Part 3: The Importance of Controls

Control Type Purpose Implementation
Vehicle Control To control for the effects of the solvent (e.g., DMSO) used to dissolve this compound.Treat a parallel set of cells or reactions with the same concentration of the vehicle as used for the compound.
Structurally Related Inactive Analog To demonstrate that the observed phenotype is due to the specific chemical structure of this compound and not a general property of the chemical scaffold.Synthesize or purchase a close structural analog of this compound that is predicted or known to be inactive against the primary target.
Positive Control To ensure that the experimental system is working as expected.Use a known inhibitor or activator of the pathway or target being studied.
Target Knockdown/Knockout To mimic the effect of inhibiting the primary target through genetic means.Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype of this compound treatment is not recapitulated, it suggests an off-target effect.

Conclusion

References

  • Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Liscio, N., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.
  • Simeonov, A., & Jadhav, A. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. In Methods in Molecular Biology. Humana Press.
  • Yu, Y. (2015, July 20). Are there experimental tests for off target effects in CRISPR? ResearchGate.
  • Liscio, N., et al. (2023). Experimental methods for the detection of off-target editing by CRISPR-Cas9. ResearchGate.
  • Han, Y., et al. (2016). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments.
  • Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology.
  • Consensus. How can CRISPR/Cas9 off-target effects be minimized?
  • MySkinRecipes. This compound.
  • National Center for Biotechnology Information. Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. PubMed Central.
  • Gebre, M. G., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy.
  • JoVE. (2022, May 27). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Zhou, P., et al. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. In Methods in Molecular Biology. ResearchGate.
  • Pharmaffiliates. CAS No : 25477-96-7| Chemical Name : this compound.
  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
  • Grishin, A. A., et al. (2022). Off-target effects of base editors: what we know and how we can reduce it. Current Genetics.
  • American Elements. This compound.
  • Sirbu, M., & Gangarapu, K. (2020). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Frontiers in Pharmacology.

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Minimizing side reactions in the synthesis of Ethyl adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl adenine-9-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this alkylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

The synthesis of this compound, a key intermediate for various therapeutic agents, is most commonly achieved by the N-alkylation of adenine with an ethyl haloacetate, such as ethyl bromoacetate. While seemingly straightforward, the reaction is complicated by the presence of multiple nucleophilic nitrogen atoms in the adenine ring, leading to a mixture of constitutional isomers. This guide provides a deep dive into troubleshooting the primary side reactions—regioisomeric alkylation and ester hydrolysis—to maximize the yield and purity of your desired N9-substituted product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction produced a mixture of isomers. How do I identify the desired N9 product versus the N7 and N3 side products?

This is the most common issue in adenine alkylation. The adenine anion, typically generated in situ with a base, is an ambident nucleophile, leading to alkylation at different nitrogen atoms.

Answer: Identification relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The chemical shifts of the C2-H and C8-H protons on the purine ring are highly sensitive to the substitution pattern. In polar aprotic solvents like DMSO-d₆, the H8 proton of the N9 isomer is typically downfield compared to the H2 proton. In the N7 isomer, the electronic environment is different, causing a noticeable shift. While indicative, proton NMR alone can sometimes be ambiguous without a reference standard.

  • ¹³C NMR: This technique offers a more definitive preliminary assessment. A general and reliable trend is observed for the C4 and C5 carbons of the purine ring.

    • The C5 carbon is typically more deshielded (appears at a higher ppm ) in the N9 isomer compared to the N7 isomer.

    • Conversely, the C4 carbon is more shielded (appears at a lower ppm ) in the N9 isomer relative to the N7 isomer.

  • 2D NMR (HMBC): For unambiguous confirmation, a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. It shows the correlation between protons and nitrogen atoms over two to three bonds. For the N9 isomer, you will observe a clear correlation between the methylene protons of the ethyl acetate group (-CH₂-) and the N9 nitrogen of the purine ring.

Troubleshooting Guide: Isomer Identification & Separation

Problem: My ¹H NMR spectrum shows multiple sets of purine and methylene signals, indicating an isomer mixture.

Analytical Step Expected Observation for N9 Isomer Expected Observation for Side Products (N7/N3) Actionable Advice
¹H NMR (DMSO-d₆) Two sharp singlets for purine protons (H2 & H8), one singlet for the N-CH₂ group.Additional sets of purine and methylene signals with different chemical shifts.Compare the integration ratios to determine the product distribution.
¹³C NMR (DMSO-d₆) C5 chemical shift is higher (deshielded) and C4 is lower (shielded) relative to the N7 isomer.N7 Isomer: C5 is shielded, C4 is deshielded. N3 Isomer: Significant shifts for all imidazole ring carbons.Use this as a strong indicator for your major product's identity.
Purification The N9 isomer is generally less polar than the N7 isomer.The N7 isomer often has a higher affinity for the silica gel.Flash Chromatography: Use a gradient elution system. A common starting point is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH) (e.g., 0% to 5% MeOH in DCM). Alternatively, an Ethyl Acetate/Hexane system can be effective.[1]

FAQ 2: What causes the formation of N7 and N3 isomers, and how can I control the regioselectivity?

Answer: The regioselectivity of adenine alkylation is a classic example of kinetic versus thermodynamic control, heavily influenced by reaction conditions. The key is to control the state of the adenine nucleophile.

Mechanism of Isomer Formation

Adenine exists in tautomeric forms. Under basic conditions in polar aprotic solvents, the N9-proton is abstracted to form the adeninate anion. This anion has delocalized negative charge, but the highest nucleophilicity is generally at the N9 and N7 positions, leading to a mixture of these products via an SN2 mechanism.[1] Alkylation at N3 is favored when neutral adenine is the nucleophile, which is more prevalent in polar protic solvents or under neutral/slightly basic conditions.[2]

The desired N9 isomer is generally the most thermodynamically stable product. The formation of the N9-adduct over the N3-adduct in DMSO has been shown to be guided by a less negative activation entropy, making it the favored product despite a slightly higher activation energy.[2][3]

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Adenine Adenine N9_Product Desired Product (this compound) Adenine->N9_Product  Base (K₂CO₃)  Polar Aprotic Solvent (DMF)  Thermodynamically Favored N7_Product Side Product (N7-isomer) Adenine->N7_Product  Base (K₂CO₃)  Polar Aprotic Solvent (DMF)  Kinetic Byproduct N3_Product Side Product (N3-isomer) Adenine->N3_Product  Neutral/Slightly Basic  Polar Protic Solvent  (Favors Neutral Adenine) Alkyl_Halide EtO₂CCH₂Br

Caption: Control of Regioselectivity in Adenine Alkylation.

Optimization of Reaction Conditions to Favor N9-Alkylation

To maximize the formation of the N9 isomer, you must create conditions that favor the generation of the adeninate anion and leverage its inherent preference for N9 substitution.

Parameter Recommendation Scientific Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO) These solvents effectively solvate the cation of the base (e.g., K⁺) but do not form hydrogen bonds with the adeninate anion. This leaves the anion "naked" and highly nucleophilic, promoting the SN2 reaction that favors N9/N7 products. Protic solvents (e.g., ethanol, water) can protonate the anion, leading to reaction via the neutral form, which favors N3 alkylation.[2]
Base Mild, Heterogeneous Base (e.g., K₂CO₃) Potassium carbonate is a common and effective choice. It is basic enough to deprotonate adenine but is not excessively harsh, which helps minimize ester hydrolysis. Stronger, more soluble bases like NaH can also be used but may increase the risk of side reactions if not carefully controlled.[1]
Temperature Room Temperature to Moderate Heat (e.g., 25-50 °C) The reaction generally proceeds well at room temperature over several hours. Applying moderate heat can increase the rate, but excessive temperatures (>60 °C) can promote ester hydrolysis and may alter the kinetic/thermodynamic product distribution.
Leaving Group Bromoacetate > Chloroacetate Ethyl bromoacetate is more reactive than ethyl chloroacetate due to bromide being a better leaving group, allowing for milder reaction conditions.
FAQ 3: I see a new product in my crude NMR that isn't an N-alkylated isomer, and I've lost the characteristic ethyl ester signals. What happened?

Answer: You are likely observing the product of ester hydrolysis, which is the second major side reaction. The basic conditions required for deprotonating adenine can also catalyze the saponification of your ethyl acetate group.

Mechanism: The hydroxide ions (present in equilibrium from the base, e.g., from residual water reacting with K₂CO₃) can attack the electrophilic carbonyl carbon of the ester. This leads to the formation of adenine-9-acetic acid (as a carboxylate salt) and ethanol.

G Ester This compound Hydrolysis Hydrolysis Product (Adenine-9-acetic acid salt) Ester->Hydrolysis Nucleophilic Attack by OH⁻ Base Base (e.g., K₂CO₃) + Trace H₂O ⇌ OH⁻ Base->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol forms

Caption: Ester Hydrolysis Side Reaction Pathway.

Troubleshooting & Minimizing Ester Hydrolysis
  • Use Anhydrous Conditions: Ensure your solvent (DMF) is dry and use freshly dried reagents. The primary source of hydroxide is often trace water reacting with the base.

  • Control Temperature: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature).

  • Limit Reaction Time: Monitor the reaction by TLC or LC-MS. Once the adenine starting material is consumed, work up the reaction promptly to prevent prolonged exposure of the product to basic conditions.

  • Choice of Base: Use the mildest base that is effective. K₂CO₃ is generally preferred over stronger bases like NaOH or KOH for this reason.

Recommended Experimental Protocol

This protocol is optimized to favor the synthesis of this compound while minimizing side reactions.

Materials:

  • Adenine (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-2.5 eq)

  • Ethyl bromoacetate (1.1-1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add adenine and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes to ensure good mixing and to initiate the deprotonation of adenine.

  • Reagent Addition: Add ethyl bromoacetate dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress by TLC (e.g., 10:1 DCM/MeOH), checking for the consumption of adenine.

  • Workup:

    • Filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid with a small amount of DMF or ethyl acetate.

    • Combine the filtrates and remove the DMF under reduced pressure (high vacuum).

    • The resulting crude solid/oil will contain the desired N9 product, the N7 isomer, and possibly unreacted starting materials.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: Start with 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol. A gradient of 0% to 5% MeOH in DCM is typically effective for separating the N9 and N7 isomers.[1]

    • Combine the fractions containing the pure N9 product (identified by TLC) and evaporate the solvent to yield this compound as a white solid.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Elsevier. [Link]
  • Veldhuyzen, W. F., Shallop, A. J., Jones, R. A., & Rokita, S. E. (2001). Thermodynamic versus kinetic products of DNA alkylation as modeled by reaction of deoxyadenosine. Journal of the American Chemical Society, 123(45), 11126-32. [Link]
  • Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem, e202400561. [Link]
  • Buyens, D. M. S., Mangondo, P., Cukrowski, I., & Pilcher, L. (2017). Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine.

Sources

Stability testing of Ethyl adenine-9-acetate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of Ethyl Adenine-9-Acetate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing of this important nucleoside analog. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?

A1: The structure of this compound contains two primary points of chemical liability: the ethyl ester functional group and the adenine ring system itself.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding adenine-9-acetic acid and ethanol.[1] Alkaline hydrolysis is typically faster and irreversible, whereas acid-catalyzed hydrolysis is a reversible reaction.[1]

  • Oxidation: The adenine moiety is prone to oxidation.[2] Reactive oxygen species (ROS) can lead to the formation of products like 7,8-dihydro-8-oxoadenine (8-oxoA) or 2-hydroxyadenine.[2][3]

  • Photodegradation: Purine analogs can be sensitive to UV light. Although adenine itself is known for its high photostability due to efficient internal conversion mechanisms that dissipate UV energy, prolonged exposure or the presence of photosensitizers can still lead to degradation.[4][5]

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2:

  • Solid Form: As a solid, this compound should be stored in a well-sealed container, protected from light and humidity, at refrigerated temperatures (2-8°C) to minimize thermal and hydrolytic degradation.[6] For long-term storage, freezing (-20°C) is recommended.

  • In Solution: Solutions are significantly less stable than the solid material. For optimal stability, prepare solutions fresh. If storage is unavoidable, use an aprotic organic solvent like anhydrous DMSO or acetonitrile. Aqueous solutions are not recommended for storage due to the risk of hydrolysis. If an aqueous buffer is required for an experiment, it should be prepared immediately before use and maintained at a neutral or slightly acidic pH (pH 6-7), as basic conditions markedly accelerate ester hydrolysis.[7] Store any solutions at -20°C or -80°C and protect them from light.

Q3: Which analytical technique is most suitable for developing a stability-indicating method for this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for developing a stability-indicating method.[8][9] A reverse-phase C18 column is typically a good starting point.[10] The method must be capable of separating the intact this compound from all potential degradation products generated during forced degradation studies.[11] UV detection is suitable as the adenine ring is a strong chromophore, typically with a maximum absorbance around 254-260 nm.[10][12] For definitive peak identification and structural elucidation of degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your stability studies.

Problem: I see a new, more polar peak in my HPLC chromatogram after acidic or basic stress testing. What is it?

  • Likely Cause: This is almost certainly the primary hydrolytic degradant, adenine-9-acetic acid . The hydrolysis of the ethyl ester group removes the nonpolar ethyl moiety and introduces a polar carboxylic acid group, which results in a significantly shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, analyze the peak. The mass of the degradant should correspond to adenine-9-acetic acid (C7H7N5O2, MW: 193.16 g/mol ).

    • Synthesize a Standard (Optional): If necessary, you can purposefully hydrolyze a small amount of this compound under strong basic conditions (e.g., 0.1 M NaOH at 60°C for several hours) to completion to generate a reference solution of the degradation product.

    • Adjust Method: Ensure your HPLC method has sufficient retention for this early-eluting peak and that it is well-resolved from the solvent front and other potential impurities.

Problem: My mass balance in the forced degradation study is below 95%. Where did my compound go?

  • Likely Causes & Solutions:

    • Co-elution: One or more degradation products may be co-eluting with the parent peak or with each other.

      • Solution: Re-evaluate your method's specificity. Modify the mobile phase gradient, organic solvent type (e.g., switch from acetonitrile to methanol), or pH to improve resolution. A Peak Purity analysis using a Photodiode Array (PDA) detector can help diagnose co-elution.[13]

    • Degradants Not Detected: Some degradation products may lack a UV chromophore or have a significantly different absorption maximum. For example, if the adenine ring itself is cleaved, the resulting fragments may not absorb at the wavelength used for monitoring.

      • Solution: Analyze your stressed samples at multiple wavelengths or use a PDA detector to screen the entire UV spectrum. For comprehensive analysis, employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV.

    • Precipitation or Adsorption: Degradation products might be insoluble in the sample diluent or may have adsorbed to the vial surface.

      • Solution: Visually inspect your stressed samples for any precipitate. Try a different diluent for your final sample preparation. Consider using silanized glass vials to minimize adsorption.

Problem: I observe significant degradation in my control sample that was protected from light and stored at ambient temperature.

  • Likely Cause: This points to inherent instability in the solution, most likely due to hydrolysis catalyzed by the pH of your solvent or buffer. Even unbuffered aqueous solutions can have a pH that promotes slow hydrolysis over several hours or days.

  • Troubleshooting Steps:

    • Check Solvent pH: Measure the pH of your sample diluent.

    • Use Aprotic Solvents: For stock solutions, always prefer aprotic solvents like DMSO or ACN.

    • Buffer Aqueous Solutions: If an aqueous medium is necessary, use a buffer to maintain a stable pH, preferably in the slightly acidic to neutral range (e.g., a phosphate or acetate buffer at pH 6.0).

    • Prepare Fresh: The best practice is to prepare solutions immediately before analysis to minimize any potential for degradation.

Part 3: Protocols & Methodologies

This section provides detailed, self-validating protocols for key stability experiments.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, as mandated by ICH guidelines Q1A(R2) and Q1B.[14][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

1. Preparation of Stock and Control Samples:

  • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Control Sample: Dilute the stock solution with your mobile phase to a final concentration of 0.1 mg/mL. This is your T=0 sample.

  • Dark Control: Wrap a vial of the control sample in aluminum foil and place it alongside the photostability sample to assess thermal degradation during the light exposure period.[16]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 M NaOH before diluting to the final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equal volume of 0.1 M HCl before diluting. Note: Base hydrolysis is expected to be much faster.[1][7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Store a vial of the solid compound in an oven at 80°C for 48 hours. After exposure, allow it to cool, then dissolve and dilute to the final concentration.

  • Photolytic Degradation: Expose the solid compound and a solution (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[11][16] Analyze the exposed sample and the dark control.

3. Analysis:

  • Analyze all stressed samples, controls, and a blank by the stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and perform a mass balance calculation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation stock Prepare 1 mg/mL Stock (this compound in ACN) control Prepare T=0 Control (0.1 mg/mL) stock->control acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, RT) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid therm Thermal (Solid) (80°C) stock->therm photo Photolytic (ICH Q1B Light Source) stock->photo hplc HPLC-UV/PDA Analysis control->hplc acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc eval Evaluate Results hplc->eval peak_purity Peak Purity eval->peak_purity mass_balance Mass Balance eval->mass_balance id_degradants Identify Degradants (LC-MS) eval->id_degradants G parent This compound (Parent Molecule) hydrolysis_prod Adenine-9-acetic acid parent->hydrolysis_prod Hydrolysis (H⁺ or OH⁻) oxidation_prod 8-Oxo-ethyl adenine-9-acetate parent->oxidation_prod Oxidation ([O])

Sources

Challenges in the purification of Ethyl adenine-9-acetate and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl adenine-9-acetate and its isomers. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and isolating this important nucleoside analog. The alkylation of adenine to produce this compound is a foundational reaction, but it frequently yields a challenging mixture of N9, N7, and N3 regioisomers. Due to their structural similarities, separating these compounds requires a nuanced and systematic approach.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common purification hurdles and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and its isomers so challenging?

The primary difficulty lies in the subtle structural and physicochemical similarities between the N9, N7, and N3 isomers. The ethyl acetate moiety is attached to different nitrogen atoms on the same purine core. This results in compounds with very similar polarity, solubility profiles, and pKa values, making them difficult to resolve using standard purification techniques like column chromatography or recrystallization.[1]

Q2: What are the common isomers and byproducts I should expect during synthesis?

The alkylation of adenine with an ethyl haloacetate typically occurs in a polar aprotic solvent like DMF or DMSO.[2] While the N9-substituted product (this compound) is often the major product, the formation of N7 and N3 isomers is a common outcome.[2][3] The exact ratio of these isomers can be influenced by factors such as the base used, reaction temperature, and solvent.[2][4] Unreacted adenine and di-alkylated products can also be present as impurities.

Q3: How can I quickly assess the success of my reaction and the presence of isomers?

Thin-Layer Chromatography (TLC) is the most effective initial check. A properly selected solvent system will show distinct spots for adenine (baseline), the desired N9 product, and other isomers. Co-spotting with a known standard of this compound is highly recommended. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) provides excellent resolution and can be used to determine the ratio of isomers in the crude mixture.[5][6]

Troubleshooting Guide: Purification Workflows

This section addresses specific problems encountered during the purification process.

Chromatography Issues

Q4: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve separation?

This is the most common challenge. The key is to modulate the polarity of the mobile phase and its interaction with the stationary phase (typically silica gel).

  • Causality: The adenine core is polar and capable of hydrogen bonding, while the ethyl acetate group adds some non-polar character. The isomers have nearly identical functional groups, leading to similar retention factors (Rf).

  • Solution Strategy:

    • Increase Mobile Phase Polarity Gradually: Start with a common eluent system like Dichloromethane/Methanol (e.g., 95:5). Increase the methanol percentage in small increments (e.g., 94:6, 93:7) to find the optimal polarity that resolves the spots.[3]

    • Introduce a Basic Modifier: Add a small amount of ammonia (e.g., 0.1-0.5% of a concentrated solution) or triethylamine to the mobile phase. This deprotonates the acidic silanol groups on the silica surface, reducing tailing and often improving the separation of basic compounds like adenine derivatives.

    • Use a Ternary System: A three-component system can provide finer control. For example, a mixture of Dichloromethane/Methanol/Ammonia or Ethyl Acetate/Hexane/Methanol can sometimes resolve spots that are inseparable in a two-component system.

Q5: I'm running a flash column, but my fractions are contaminated with multiple isomers. What am I doing wrong?

Effective column chromatography for this separation requires precision and patience. Cross-contamination of fractions is often due to suboptimal technique.

  • Causality: A poorly packed column, overloading the sample, or running the gradient too quickly can cause band broadening and overlap of the isomer peaks.

  • Solution Strategy:

    • Proper Column Packing: Ensure a homogenous, air-free slurry packing of the silica gel.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of your column. This technique results in a much sharper starting band compared to wet loading in a strong solvent.

    • Shallow Gradient: Do not use a steep gradient. A slow, shallow increase in the polar solvent is critical for resolving compounds with similar Rf values.

    • Fraction Size: Collect smaller fractions than you normally would. Analyze every second or third fraction by TLC to precisely map the elution profile before combining them.

Recrystallization Failures

Q6: I tried to recrystallize my product, but it oiled out. How can I fix this?

"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.[7]

  • Causality: This can be caused by using a solvent in which the compound is too soluble, cooling the solution too rapidly, or the presence of significant impurities that depress the melting point.

  • Solution Strategy:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely, then add slightly more solvent to reduce the concentration. Allow it to cool much more slowly.

    • Switch to a Mixed Solvent System: A powerful technique is to use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Methanol). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., Diethyl Ether or Hexane) at an elevated temperature until the solution becomes slightly turbid.[7] Allow this to cool slowly.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of pure product.[8]

Isomer Identification & Characterization

Q7: I have a pure compound, but how can I confirm it is the N9 isomer and not N7 or N3?

While TLC and HPLC can separate isomers, they don't identify them. Spectroscopic methods are essential for unambiguous structural confirmation.

  • Causality: The isomers have the same mass and fragmentation patterns in basic mass spectrometry, making them difficult to distinguish without specific analytical techniques.

  • Solution Strategy:

    • ¹H NMR Spectroscopy: The chemical shift of the methylene protons (–CH₂–) of the ethyl acetate group is a key indicator. In the N9 isomer, these protons are typically shielded compared to the N7 isomer. More definitively, the proton on the C8 position of the purine ring is a singlet that can be used for identification.

    • 2D NMR (HMBC/HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool. It shows correlations between protons and carbons that are 2-3 bonds away. For the N9 isomer, you will observe a correlation between the methylene protons (–CH₂–) and the C4 and C8 carbons of the purine ring. For the N7 isomer, a correlation to C5 and C8 would be expected.[9]

    • X-Ray Crystallography: For absolute proof of structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D structure of the molecule.[10]

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
ApplicationSolvent System (v/v)Typical Rf (N9 Isomer)Notes
TLC Screening 95:5 Dichloromethane / Methanol~0.3 - 0.4Good starting point for assessing isomer mixture.
TLC Optimization 95:5:0.5 Dichloromethane / Methanol / NH₄OH~0.4 - 0.5Addition of base reduces tailing and can improve separation.
Column Chromatography Gradient: 100% Dichloromethane to 95:5 Dichloromethane / MethanolElutes after N7 isomerA very shallow gradient is crucial for separation.
Reversed-Phase HPLC Gradient: Water (w/ 0.1% TFA) / AcetonitrileVaries with gradientProvides excellent resolution for analytical quantification.
Protocol 1: Optimized Flash Column Chromatography
  • Preparation: Choose a column size appropriate for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).

  • Slurry Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane or 99:1 Dichloromethane/Methanol). Pour it into the column and use gentle pressure or tapping to create a well-packed bed.

  • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like Methanol or Dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with the starting solvent. Apply a slow, shallow gradient, increasing the polarity (e.g., increasing the percentage of Methanol) very gradually.

  • Fraction Collection: Collect small, uniform fractions.

  • Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots. Combine only the fractions containing the pure desired product.

Protocol 2: Step-by-Step Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot.[8] Ethanol or an Ethyl Acetate/Hexane mixture are good starting points.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until it boils gently.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves. Avoid adding excess solvent.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Undisturbed cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven. Confirm purity via melting point analysis or HPLC.

Visual Guides

Isomer Structures

G Regioisomers of Ethyl Adeninylacetate cluster_0 Purine Core cluster_1 Alkylating Group Adenine N9_Isomer This compound (Target Product) Adenine->N9_Isomer N9 N7_Isomer Ethyl adenine-7-acetate (Common Isomer) Adenine->N7_Isomer N7 N3_Isomer Ethyl adenine-3-acetate (Minor Isomer) Adenine->N3_Isomer N3 Sidechain –CH₂COOCH₂CH₃ Sidechain->N9_Isomer Sidechain->N7_Isomer Sidechain->N3_Isomer

Caption: Structural differences between the N9, N7, and N3 isomers.

Troubleshooting Workflow

G Purification Troubleshooting Workflow start Crude Product Mixture tlc_check Analyze by TLC/ HPLC start->tlc_check is_complex Complex Mixture (>2 spots, close Rf)? tlc_check->is_complex column_chrom Perform Flash Column Chromatography is_complex->column_chrom Yes recrystallize Recrystallize is_complex->recrystallize No (Minor Impurities) check_fractions Analyze Fractions by TLC column_chrom->check_fractions check_fractions->column_chrom Poor Separation (Re-optimize) combine_pure Combine Pure Fractions & Evaporate check_fractions->combine_pure Pure Fractions Identified combine_pure->recrystallize oiled_out Did it Oil Out? recrystallize->oiled_out change_solvent Re-dissolve, adjust solvent/cooling rate oiled_out->change_solvent Yes final_product Pure Crystalline Product oiled_out->final_product No change_solvent->recrystallize characterize Characterize by NMR, MS, HPLC final_product->characterize

Caption: Logical workflow for troubleshooting purification challenges.

References

  • RSC, Comprehensive Organic Chemistry Experiments for the Labor
  • Edman, P., Hammarsten, E., et al., Partition chromatographic separation of adenine and guanine, Journal of Biological Chemistry, 1949, [Link]
  • HELIX Chromatography, HPLC Methods for analysis of Adenine, [Link]
  • PubMed, Simple separation of adenine and adenosyl-sulfur compounds by high-performance liquid chromatography, Journal of Chrom
  • MySkinRecipes, Ethyl adenine-9-acet
  • Vega, J., et al., Isomers of adenine, Journal of Molecular Structure (Theochem), 1999, [Link]
  • Google Patents, Process for the purification of adenine, US P
  • American Elements, Ethyl Adenine-9-Acet
  • Buyens, D. M. S., et al.
  • Semantic Scholar, On the alkyl
  • RSC Publishing, Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions, 2014, [Link]
  • Osborne, M. R., & Lawley, P. D., Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking, Chemical Biology Interactions, 1993, [Link]
  • Reddit, recrystalliz
  • Professor Dave Explains, Recrystalliz
  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystalliz
  • Google Patents, Process for preparing adenine, US P
  • Rotachrom Technologies, The Science and Strategy Behind Isomer Separ
  • Som-Archwong, D., et al., A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures, PubMed Central, [Link]
  • De Klerck, K., et al.
  • National Institutes of Health, PubChem, Ethyl adenine-9-acet

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How to choose a suitable negative control for Ethyl adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Experimental Design & Troubleshooting

Guide ID: EAA-NC-001 Topic: How to Choose a Suitable Negative Control for Ethyl adenine-9-acetate Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

Welcome to the Technical Support Center. This guide provides an in-depth, practical framework for selecting and validating appropriate negative controls when working with this compound. As a synthetic derivative of adenine, this compound's biological effects must be rigorously distinguished from experimental artifacts.[1][2] Proper controls are not merely a formality; they are the foundation of a valid, publishable, and reproducible study. This document moves beyond generic advice to offer specific, actionable strategies tailored to the unique chemical nature of this compound and its likely biological targets, such as adenosine receptors or other adenine-binding proteins.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most fundamental negative control for any experiment involving this compound, and why is it essential?

A1: The Vehicle Control.

The first and most critical negative control is the vehicle control . This is the solvent used to dissolve the this compound before it is added to your experimental system (e.g., cell culture media, buffer).

  • Expertise & Causality: this compound is a crystalline solid that, like many small organic molecules, often requires a non-aqueous solvent for initial solubilization before being diluted to its final working concentration.[1][2][5] Common vehicles include dimethyl sulfoxide (DMSO) or ethanol. These solvents are not biologically inert and can induce a range of effects, including cytotoxicity, altered gene expression, or differentiation, even at low concentrations. The vehicle control isolates the effects of the solvent from the effects of the dissolved compound.[6]

  • Self-Validating System: Your experiment should always include a "vehicle-only" condition, where you add the same final concentration of the solvent to your system as is present in the this compound-treated samples.

    • Expected Outcome: The vehicle control group should show no significant difference from the "untreated" or "naive" group.

    • Red Flag: If the vehicle control differs significantly from the untreated group, it indicates that the solvent itself is impacting your results, potentially masking or confounding the true effect of your compound.

Troubleshooting Guide: Vehicle Control Issues
Problem Potential Cause Recommended Solution
High cell death in the vehicle control. The final concentration of the vehicle (e.g., DMSO) is too high and is causing cytotoxicity.1. Lower the Concentration: Aim for a final DMSO concentration of ≤ 0.1%. Perform a dose-response curve for the vehicle alone to determine its toxicity threshold in your specific system. 2. Change Solvents: Test the solubility of this compound in less toxic solvents like ethanol, or explore the use of formulation aids such as cyclodextrins.
Unexpected biological activity in the vehicle control (e.g., pathway activation). The vehicle is known to have off-target effects. DMSO, for instance, is a known ROS scavenger and can induce cellular differentiation.1. Acknowledge and Report: If lowering the concentration is not feasible, the effect must be acknowledged. The primary comparison for your active compound's effect should be against the vehicle control, not the untreated control. 2. Search for Alternatives: Consult solvent compatibility charts and literature specific to your assay to find a more inert vehicle.
Q2: I need a more sophisticated control than just the vehicle. What is a structural negative control and why should I use one?

A2: The Inactive Analog Control.

While the vehicle control accounts for solvent effects, it does not account for effects caused by the chemical scaffold of the molecule itself. An inactive structural analog is a molecule that is highly similar in structure to this compound but is known or rationally designed to be biologically inert for the specific effect you are measuring.

  • Expertise & Causality: This type of control is crucial for demonstrating a clear Structure-Activity Relationship (SAR) . It provides strong evidence that the observed biological activity is due to the specific chemical features of this compound (e.g., the ethyl acetate group at the N9 position) and not just a general, non-specific effect of introducing a purine-like molecule into the system.[7]

  • Trustworthiness: Using a validated inactive analog elevates the confidence in your findings, effectively ruling out many off-target or artifactual effects. It demonstrates that not just any related molecule produces the result, but your specific molecule of interest does.

Q3: How do I select or design an appropriate inactive structural analog for this compound?

Below is a visual workflow to guide your selection process.

Caption: Decision workflow for negative control selection.

Based on the logic above, here are three rational candidates to test as negative controls.

Candidate Control Chemical Structure Rationale for Selection Potential Supplier Info
1. 9-Ethyladenine Adenine with an ethyl group at the N9 position.Minimal Change: This is the closest structural analog. It removes the acetate/ester portion of the side chain, testing the hypothesis that this functional group is critical for the biological activity of this compound. 9-Ethyladenine itself is a known scaffold for adenosine receptor antagonists.[3][4] If your effect is dependent on the full ethyl acetate structure, 9-ethyladenine may be inactive or have a significantly different activity profile.CAS: 519-28-8. Widely available from chemical suppliers.
2. Adenine The unsubstituted purine base.Core Scaffold Control: This tests whether the N9-substituent is required for activity. If adenine itself shows no effect, it demonstrates that simply having the purine core is insufficient to cause the observed outcome.CAS: 73-24-5. Widely available and inexpensive.
3. 9H-Purine The core purine ring system without the 6-amino group of adenine.H-Bonding Control: The 6-amino group on the adenine ring is often a critical hydrogen bond donor for protein-ligand interactions. Removing it creates 9H-Purine. If this compound's activity depends on this interaction, a 9-substituted purine (without the amino group) should be inactive.CAS: 676-06-2. Available from chemical suppliers.

Experimental Protocol: Validating Your Chosen Negative Control

This protocol provides a template for validating that your chosen structural analog (e.g., 9-Ethyladenine) is functionally inactive in your assay of interest. Here, we use a hypothetical cell viability assay (e.g., MTT or CellTiter-Glo®).

Objective:

To confirm that the candidate negative control (CNC) does not exhibit the same biological activity as this compound (EAA) at the equivalent concentration.

Materials:
  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound (EAA)

  • Candidate Negative Control (CNC), e.g., 9-Ethyladenine

  • Vehicle (e.g., sterile DMSO)

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Step-by-Step Methodology:
  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of EAA in 100% DMSO.

    • Prepare a 10 mM stock solution of the CNC in 100% DMSO.

    • Ensure both are fully dissolved. Store aliquots at -20°C or -80°C.[4]

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Treatment Preparation and Application:

    • Prepare serial dilutions of your EAA and CNC stocks in complete medium.

    • Crucially, ensure the final concentration of DMSO is identical across all treated wells and the vehicle control well (e.g., 0.1%).

    • Your experimental plate layout should include (in triplicate or quadruplicate):

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium + 0.1% DMSO.

      • EAA Treatment: Cells treated with your working concentration of EAA (e.g., 10 µM).

      • CNC Treatment: Cells treated with the CNC at the same concentration (10 µM).

  • Incubation:

    • Incubate the treated plates for your desired experimental duration (e.g., 48 or 72 hours).

  • Assessing Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the required time (e.g., 1-4 hours for MTT).

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis and Interpretation:

    • Normalize all readings to the vehicle control (set to 100% viability).

    • Calculate the mean and standard deviation for each condition.

    • The validation is successful if the CNC-treated group shows no statistically significant difference in viability compared to the vehicle control group, while the EAA-treated group shows a significant effect.

Expected Quantitative Results (Hypothetical Data)
Condition Concentration Vehicle Conc. Mean Cell Viability (%) Standard Deviation Interpretation
Untreated-0%102.1± 4.5Baseline health
Vehicle Control-0.1% DMSO100.0± 5.1Control baseline (normalized)
This compound (EAA) 10 µM0.1% DMSO45.3± 3.8Significant biological effect
Candidate Control (9-Ethyladenine) 10 µM0.1% DMSO98.7± 4.9No significant effect; validated as a suitable negative control

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • MySkinRecipes. (n.d.). This compound.
  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?.
  • Science Ready. (n.d.). What are Positive and Negative Controls?.
  • Kentucky Gourd Society. (n.d.). Mastering Experimental Accuracy: How to Design Positive and Negative Controls.
  • News-Medical.Net. (2024, February 1). What control types are used in scientific discovery?.
  • PubMed. (n.d.). Use of adenine nucleotide derivatives to assess the potential of exo-active-site-directed reagents as species- or isozyme-specific enzyme inactivators.
  • National Institutes of Health. (2025, January 20). The controls that got out of control: How failed control experiments paved the way to transformative discoveries.
  • PubMed. (n.d.). Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine.
  • BIOLOG Life Science Institute. (n.d.). Adenine Analogues.
  • PubMed Central. (n.d.). Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence.

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Technical Support Center: Interpreting Unexpected Signaling Data After Treatment with Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to our dedicated resource for researchers utilizing Ethyl adenine-9-acetate. This guide is structured to help you navigate and interpret unexpected signaling data, a common yet critical phase in experimental biology. Unexpected results are not roadblocks but rather invitations to deeper scientific inquiry. This document provides a framework for troubleshooting, distinguishing between experimental artifacts and novel biological insights, and validating your findings with confidence. This compound is an adenine derivative used in biochemical research, and like many small molecules, its effects in complex biological systems can be multifaceted.[1]

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is organized by common scenarios encountered in the lab. Each FAQ provides potential explanations, logical troubleshooting workflows, and detailed protocols to help you dissect your observations.

FAQ 1: My western blot shows activation of a kinase I didn't expect after treating cells with this compound. Is this a real effect?

This is an excellent and frequent observation when characterizing a new compound. The immediate question is whether this is a direct, "off-target" effect of the compound or an indirect, downstream consequence of its primary action. Many small molecule inhibitors can interact with unintended targets, a phenomenon that must be rigorously investigated.[2][3]

Potential Causes & Troubleshooting Strategy:

  • Direct Off-Target Kinase Interaction: this compound, as an adenine analog, could potentially bind to the ATP-binding pocket of various kinases, leading to either inhibition or allosteric activation.

  • Indirect Pathway Crosstalk: The compound's primary effect might trigger a separate signaling cascade that, in turn, activates the unexpected kinase. Signaling pathways are highly interconnected, and perturbations in one can have far-reaching consequences in others.[4]

To distinguish between these possibilities, a systematic approach combining dose-response and time-course studies is essential.

Experimental Workflow: Differentiating Direct vs. Indirect Effects

G cluster_0 Initial Observation cluster_1 Troubleshooting Experiments cluster_2 Data Interpretation & Next Steps A Treat cells with This compound B Observe unexpected kinase phosphorylation (Western Blot) A->B C Dose-Response Study (Log-scale concentrations) B->C D Time-Course Study (e.g., 5, 15, 30, 60, 120 min) B->D F Result: Activation at high concentration / late time point C->F G Result: Activation at low concentration / early time point C->G D->F D->G H Conclusion: Likely Indirect Effect or Low-Affinity Off-Target F->H I Conclusion: Potential Direct, High-Affinity Off-Target Effect G->I J Next Step: Kinome Profiling Assay I->J

Caption: Workflow to investigate the nature of unexpected kinase activation.

Protocol: Dose-Response and Time-Course Western Blot Analysis

This protocol is designed to assess the phosphorylation status of a target kinase under varying compound concentrations and time points.

  • Cell Seeding: Plate your cells in 6-well or 12-well plates and grow them to 80-90% confluency. Ensure consistent cell numbers across all wells to avoid variability.[5]

  • Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 4-12 hours prior to treatment, if appropriate for your cell line and pathway.

  • Treatment:

    • Dose-Response: Prepare serial dilutions of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Treat cells for a fixed, early time point (e.g., 15 minutes). Include a vehicle control (e.g., DMSO).

    • Time-Course: Treat cells with a fixed, effective concentration of the compound (determined from the dose-response or a preliminary experiment). Lyse cells at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape, collect, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., load 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated form of your kinase of interest overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an ECL substrate.

    • Crucial Control: Strip the membrane and re-probe with an antibody for the total protein of your kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and that changes are in phosphorylation, not total protein expression.

Interpretation Table:

Observation Potential Interpretation
Activation occurs rapidly (≤ 15 min) and at low concentrations.Suggests a potential direct off-target effect.
Activation occurs only after a delay (≥ 60 min) or at high concentrations.More likely an indirect, downstream effect of the primary target or a low-affinity off-target interaction.
Total kinase levels change with treatment.The compound may be affecting protein synthesis or degradation, a different mechanism to investigate.
FAQ 2: My reporter assay shows inhibition of a transcription factor, but its direct upstream activator is phosphorylated/activated. How can this be?

This counterintuitive result highlights the complexity of cellular signaling, which is rarely a simple linear chain of events.[6] The discrepancy you observe is often due to the integration of multiple signals, including undiscovered feedback loops or parallel inhibitory pathways.

Potential Mechanistic Explanations:

  • Activation of an Inhibitory Pathway: this compound might simultaneously activate a phosphatase that dephosphorylates and inactivates the transcription factor, overriding the signal from the upstream kinase.

  • Inhibitory Post-Translational Modification (PTM): The upstream kinase (or another kinase activated off-target) may be phosphorylating the transcription factor on a secondary, inhibitory site, preventing its nuclear translocation, DNA binding, or recruitment of co-activators.

  • Involvement of a Repressor Protein: The treatment could induce the expression or activation of a repressor protein that binds to your transcription factor, blocking its function.

Troubleshooting Protocol: Co-Immunoprecipitation (Co-IP) to Identify Interacting Partners

A Co-IP experiment can help determine if your transcription factor is interacting with new or different proteins (like a phosphatase or repressor) after treatment.

Logical Diagram: Deconvoluting Contradictory Signals

G cluster_input Treatment cluster_pathways Cellular Signaling cluster_output Observed Outcome Treatment This compound UpstreamKinase Upstream Kinase Treatment->UpstreamKinase Activates InhibitoryFactor ? (e.g., Phosphatase, Repressor, Inhibitory Kinase) Treatment->InhibitoryFactor Activates? TranscriptionFactor Transcription Factor UpstreamKinase->TranscriptionFactor Activates InhibitoryFactor->TranscriptionFactor Inhibits ReporterAssay Reporter Assay (Activity Decreased) TranscriptionFactor->ReporterAssay Net Effect

Caption: Model for how activating and inhibitory signals can lead to a net negative output.

Step-by-Step Co-IP Protocol:

  • Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells in a gentle, non-denaturing IP Lysis Buffer (containing mild detergents like NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-Clearing: Add Protein A/G agarose/magnetic beads to your clarified lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and keep the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add a high-quality antibody specific to your transcription factor.

    • As a negative control, add an isotype-matched IgG antibody to a separate aliquot of lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture Immune Complex: Add fresh Protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform a western blot. Probe the membrane with antibodies against suspected interacting partners (e.g., a known phosphatase like PP2A, or a known repressor). You can also run the gel for mass spectrometry analysis to identify novel binding partners.

FAQ 3: I'm observing significant cytotoxicity at the concentration needed to see my signaling effect. How can I decouple these two events?

This is a critical challenge in drug discovery. Cytotoxicity can confound results, as signaling changes may be a consequence of the cell death process rather than a specific, intended modulation.[7][8] Establishing a clear "therapeutic window" for your compound in vitro is paramount. Some adenine analogs are known to have cytostatic or cytotoxic effects.[9]

Strategies to Differentiate Specific Signaling from Cytotoxicity:

  • Establish the EC50 and CC50: Determine the effective concentration for your signaling event (EC50) and the cytotoxic concentration (CC50) using parallel assays. A viable experimental window exists if the EC50 is significantly lower than the CC50.

  • Shorten Exposure Time: Many specific signaling events (like phosphorylation) occur within minutes, whereas cytotoxicity often takes hours. A time-course experiment can reveal early, specific signaling before the onset of widespread cell death.

  • Use a Lower, Non-Toxic Concentration: Even if the effect is weaker, studying the signaling cascade at a non-toxic dose provides more reliable data. Subsequent experiments can then focus on amplifying the detection of this weaker signal.

Protocol: Parallel Viability and Signaling Assays

This workflow allows you to directly correlate the signaling response with cell health across a range of concentrations.

  • Plate Seeding: Seed cells into two identical plates (e.g., 96-well plates). One will be used for the viability assay, and the other for the signaling assay (e.g., a reporter assay or cell-based ELISA).

  • Treatment: Treat both plates with an identical serial dilution of this compound for the desired endpoint (e.g., 24 hours).

  • Viability Assay (Plate 1):

    • Add a viability reagent such as one containing resazurin (e.g., alamarBlue™) or a tetrazolium salt (e.g., MTT), or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[10]

    • Incubate for the recommended time.

    • Read the absorbance or luminescence on a plate reader.

  • Signaling Assay (Plate 2):

    • Perform your specific signaling assay according to its protocol (e.g., measure reporter gene expression, lyse cells for an ELISA, etc.).

  • Data Analysis:

    • Plot both datasets on the same graph: % Viability vs. Concentration and Signaling Activity vs. Concentration.

    • Calculate the CC50 (concentration that causes 50% cell death) and EC50 (concentration that produces 50% of the maximal signaling effect).

    • The optimal concentration range for your experiments is where the signaling effect is robust, and viability remains high (>90%).

Data Visualization: Defining the Experimental Window

G A Initial Experiment: Signaling & Cytotoxicity Confounded B Perform Parallel Dose-Response Assays A->B C Plate 1: Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Plate 2: Functional Signaling Assay (e.g., Reporter, ELISA) B->D E Plot Both Curves: % Viability vs [Conc] Signaling vs [Conc] C->E D->E F Identify Concentration Range: High Signaling & High Viability (>90%) E->F G Define Optimal Experimental Window F->G

Caption: Workflow for decoupling signaling effects from cytotoxicity.

References

  • Assay Guidance Manual (2022). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information (NCBI).
  • Otová, B., et al. (1993). Cytostatic effect of 9-(2-phosphonomethoxyethyl) adenine (PMEA). III. Rat and mouse carcinomas and sarcomas. Folia Biologica (Praha), 39(6), 311-4.
  • PubChem (n.d.). This compound. National Center for Biotechnology Information.
  • O'Shea, J. J., et al. (2015). Interpreting mixed signals: the cell's cytokine conundrum. Cell, 163(7), 1577-1589.
  • Cell Signaling Technology (2018). Troubleshooting Immunofluorescence: Excess (Bright) Signal. YouTube.
  • Zubova, E. S., et al. (2022). Off-target effects of base editors: what we know and how we can reduce it. Current Genetics, 68(1), 39-48.
  • ResearchGate (2016). Can anyone help identify this cell culture artifact?
  • Sharapova, S. O., et al. (2024). Major Causes of Conflicting Interpretations of Variant Pathogenicity in Rare Disease: A Systematic Analysis. International Journal of Molecular Sciences, 25(16), 8807.
  • Laub, M. T., & Goulian, M. (2007). Specificity in two-component signal transduction pathways. Annual Review of Genetics, 41, 121-145.
  • An, R., & Li, M. (2022). A review for cell-based screening methods in drug discovery. Journal of Animal Physiology and Animal Nutrition, 106(5), 1085-1099.
  • Genomics Platform, University of Montreal (n.d.). Troubleshooting Your Data.
  • Drug Discovery News (2024). The precision paradox: Off-target effects in gene editing.
  • BMG LABTECH (2022). Cell-based assays on the rise.
  • BioIVT (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • AMERICAN ELEMENTS (n.d.). This compound.
  • Wauson, E. M., et al. (2013). Off-Target Effects of MEK Inhibitors. Current Pharmacology Reports, 1(4), 203-209.
  • MySkinRecipes (n.d.). This compound.
  • CRISPR Medicine News (2021). Strategies to Avoid and Reduce Off-Target Effects.
  • Promega Corporation (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube.
  • Promega Corporation & Eppendorf AG (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
  • MDPI (2024). Endogenous Bioelectrical Modulation by REAC Metabolic Optimization-IBZ Modulates SIRT1, PPAR-γ, and Metabolic Signaling Pathways in Human Fibroblasts.

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Technical Support Center: Method Refinement for Enzymatic Assays Using Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enzymatic assays utilizing Ethyl adenine-9-acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your experimental methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and self-validating.

Introduction to this compound in Enzymatic Assays

This compound is a derivative of adenine, a fundamental component of nucleic acids. In biochemical research, it serves as a protected nucleoside analog.[1] The ethyl acetate group at the 9-position of the adenine structure makes it a substrate for a variety of hydrolytic enzymes, particularly esterases.[1][2] A typical enzymatic assay involves the cleavage of the ester bond, releasing adenine and ethyl acetate. The progress of this reaction can be monitored by detecting the formation of either of these products.

This guide will focus on a common application: the use of this compound as a substrate for esterase activity, with detection of the released adenine via a coupled enzymatic reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a high background signal in my no-enzyme control wells. What could be the cause?

Answer:

A high background signal in the absence of your enzyme is typically due to the non-enzymatic hydrolysis of this compound. The ester bond in this compound can be susceptible to hydrolysis under certain conditions.

  • pH-Mediated Hydrolysis: The stability of ethyl esters is highly dependent on pH. Both acidic and basic conditions can catalyze hydrolysis.[3][4] It is crucial to ensure that your assay buffer is at a neutral pH (around 7.0-7.4) unless your specific enzyme requires a different pH for optimal activity. If you must work at a non-neutral pH, it is essential to run a time-course experiment with your no-enzyme control to quantify the rate of non-enzymatic hydrolysis and subtract this from your enzyme-catalyzed reaction rates.

  • Temperature: Higher incubation temperatures can accelerate the rate of non-enzymatic hydrolysis. If you are using elevated temperatures to assay a thermostable esterase, be aware that this will likely increase your background signal. Again, a proper no-enzyme control at the same temperature is critical.

  • Buffer Components: Certain buffer components can influence the stability of esters. While less common, it is a factor to consider. If you suspect a buffer component is contributing to the high background, you can test the stability of this compound in different buffer systems.

Troubleshooting Workflow for High Background Signal

Caption: Troubleshooting workflow for addressing high background signal.

Question 2: My reaction rate is very low or non-existent, even with the enzyme present. What are the potential reasons?

Answer:

A lack of enzymatic activity can stem from several factors, ranging from substrate insolubility to enzyme inhibition.

  • Substrate Solubility: this compound, like many adenine derivatives, may have limited solubility in aqueous buffers.[5][6] If the substrate is not fully dissolved, the effective concentration available to the enzyme will be lower than expected.

    • Solution: Prepare your stock solution of this compound in an organic solvent like DMSO and then dilute it into your assay buffer.[7] Be sure that the final concentration of the organic solvent in your assay is low (typically <1-2%) to avoid affecting your enzyme's activity. You may also consider gentle heating or sonication to aid dissolution.[8] It is also advisable to visually inspect your substrate solution for any precipitate before adding it to the assay.

  • Enzyme Inactivity: Ensure your enzyme is active. This can be confirmed by using a control substrate known to be hydrolyzed by your esterase, such as p-nitrophenyl acetate (pNPA).[1][9] A positive result with the control substrate will confirm that the issue lies with the this compound part of the assay.

  • Substrate or Product Inhibition: At high concentrations, this compound could act as a substrate inhibitor for some enzymes. Conversely, the accumulation of adenine, one of the reaction products, could be causing product inhibition.

    • Solution: To test for substrate inhibition, perform your assay across a wide range of this compound concentrations. If substrate inhibition is occurring, you will see a decrease in the reaction rate at higher substrate concentrations. To investigate product inhibition, you can run the reaction in the presence of varying concentrations of exogenously added adenine.

Question 3: The results of my assay are not reproducible. What are the common sources of variability?

Answer:

Poor reproducibility in enzymatic assays often points to inconsistencies in assay setup and execution.

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes of concentrated enzyme or substrate stocks, is a major source of variability.

    • Solution: Always use calibrated pipettes. When possible, prepare a master mix of your reaction components to be dispensed into your assay plate, rather than adding each component individually to each well.[10]

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[11] Inconsistent incubation temperatures will lead to variable reaction rates.

    • Solution: Ensure your incubator or plate reader provides uniform and stable temperature control. Allow all reagents to equilibrate to the assay temperature before initiating the reaction.

  • Incomplete Reagent Mixing: Failure to properly mix the reagents upon reaction initiation can lead to inconsistent results.

    • Solution: Gently mix the contents of each well after the addition of the final reagent (usually the enzyme or substrate). Be careful not to introduce bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the expected enzymatic reaction for this compound?

A1: The primary enzymatic reaction is the hydrolysis of the ester bond by an esterase. This reaction yields adenine and ethyl acetate. The ethyl acetate may be further hydrolyzed to acetate and ethanol, depending on the specific enzyme and reaction conditions.

Enzymatic Hydrolysis of this compound

Reaction_Mechanism sub This compound prod1 Adenine sub->prod1 Enzymatic Hydrolysis prod2 Ethyl Acetate sub->prod2 Enzymatic Hydrolysis enzyme Esterase enzyme->sub water H₂O water->sub

Caption: Proposed enzymatic hydrolysis of this compound.

Q2: How can I detect the products of the reaction?

A2: The most common approach is to detect the release of adenine. This can be achieved using a coupled enzyme assay. For example, adenine phosphoribosyltransferase can convert the released adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate. The consumption of PRPP or the production of AMP or pyrophosphate can then be measured using a variety of colorimetric or fluorometric methods.[12] Another approach is to use adenosine deaminase to detect any adenosine that may be formed.[13]

Q3: What concentrations of this compound should I use in my assay?

A3: The optimal substrate concentration depends on the kinetic parameters (Km and Vmax) of your specific enzyme. It is highly recommended that you determine the Km of your enzyme for this compound. A good starting point for a substrate titration experiment is to test concentrations ranging from 0.1x to 10x the expected Km. If the Km is unknown, you can start with a broad range of concentrations, for example, from 1 µM to 1 mM.

Q4: How should I prepare and store this compound?

A4: this compound should be stored at 2-8°C.[1] For use in assays, it is best to prepare a concentrated stock solution in a suitable organic solvent such as DMSO, as its aqueous solubility can be limited.[7][8] This stock solution should be stored at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.

Experimental Protocol: Esterase Activity Assay

This protocol provides a general framework for determining esterase activity using this compound as a substrate. It is essential to optimize the conditions for your specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Substrate Stock Solution: 100 mM this compound in 100% DMSO.

  • Enzyme Dilution Buffer: Assay Buffer with 0.1% (w/v) BSA to prevent enzyme denaturation and non-specific adsorption.

  • Adenine Detection Reagent: A commercially available adenine detection kit (e.g., colorimetric or fluorometric) is recommended for ease of use and reproducibility. Prepare according to the manufacturer's instructions.

2. Assay Procedure (96-well plate format):

  • Prepare a dilution series of this compound in Assay Buffer from your 100 mM stock solution.

  • Add 50 µL of each substrate dilution to the wells of a 96-well plate. Include wells with Assay Buffer only for no-substrate controls.

  • Prepare a dilution of your esterase in the Enzyme Dilution Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

  • Add 25 µL of the diluted enzyme to the substrate-containing wells. For no-enzyme controls, add 25 µL of Enzyme Dilution Buffer.

  • Incubate the plate at the desired temperature (e.g., 25°C, 37°C) for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a stop solution if required by your detection method, or proceed directly to the detection step.

  • Add 25 µL of the Adenine Detection Reagent to all wells.

  • Incubate as per the detection kit manufacturer's instructions to allow for color or fluorescence development.

  • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • Subtract the average reading of the no-substrate controls from all other readings.

  • Subtract the average reading of the no-enzyme controls from the readings of the enzyme-containing wells. This corrects for any non-enzymatic hydrolysis.

  • Generate a standard curve using known concentrations of adenine to convert your signal (absorbance or fluorescence) into the amount of product formed.

  • Calculate the reaction velocity (e.g., in µmol of adenine produced per minute).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Summary of Assay Parameters

ParameterRecommended Starting ConditionConsiderations
Substrate Concentration 1 µM - 1 mMOptimize based on enzyme Km
Enzyme Concentration Empirically determinedEnsure reaction is in the linear range
Assay Buffer 50 mM Phosphate, pH 7.4Optimize for specific enzyme pH optimum
Temperature 25°C or 37°COptimize for specific enzyme temperature optimum
Incubation Time 30 minutesEnsure reaction is in the linear range
Final DMSO Concentration <1% (v/v)High concentrations can inhibit enzyme activity

References

  • Heisler, I., et al. (2002). A Colorimetric Assay for the Quantitation of Free Adenine Applied to Determine the Enzymatic Activity of Ribosome-Inactivating Proteins. Analytical Biochemistry, 302(1), 98-104.
  • Li, P., & Yalkowsky, S. H. (1994). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Journal of Pharmaceutical Sciences, 83(11), 1560-1563.
  • Singh, S., et al. (2023). Unravelling the hidden power of esterases for biomanufacturing of short-chain esters. Microbial Cell Factories, 22(1), 143.
  • Wikipedia contributors. (2024, January 5). Adenine. In Wikipedia, The Free Encyclopedia.
  • Yalkowsky, S. H., & Valvani, S. C. (1976). Solution Studies of the Nucleic Acid Bases and Related Model Compounds. Solubility in Aqueous Alcohol and Glycol Solutions. Journal of Pharmaceutical Sciences, 65(10), 1547-1549.
  • Ts'o, P. O., et al. (1963). The properties of nucleic acid bases. I. The solubility and the extent of self-association of the bases in aqueous solution. Biochemistry, 2, 361-367.
  • Hibbert, E. G., et al. (2011). SacPox from the thermoacidophilic crenarchaeon Sulfolobus acidocaldarius is a proficient lactonase. FEBS Journal, 278(10), 1753-1763.
  • Yu, C., et al. (2015). A rapid enzymatic assay for high-throughput screening of adenosine-producing strains. Journal of Microbiological Methods, 119, 117-121.
  • Queiroz, C. A. (2017). How can I increase adenine solubility in water? ResearchGate.
  • Ramos-Martínez, J. I. (2001). Determination of adenine nucleotides in Mytilus galloprovincialis Lmk. By ion-pair high-performance liquid chromatography with a diode array detector.
  • E-Cian, E., et al. (2021). A Thermophilic Bacterial Esterase for Scavenging Nerve Agents: A Kinetic, Biophysical and Structural Study. International Journal of Molecular Sciences, 22(3), 1184.
  • Fernández-Lucas, J., et al. (2022). Reactivity of a Recombinant Esterase from Thermus thermophilus HB27 in Aqueous and Organic Media. Microorganisms, 10(5), 915.
  • Jose, J., & Jeon, J. H. (2006). Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. Applied and Environmental Microbiology, 72(1), 323-329.
  • Liu, Z., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10323-10333.
  • Wille, M., et al. (2012). Exploiting temperature-dependent substrate promiscuity for nucleoside analog activation by thymidine kinase from Thermotoga maritima. PLoS One, 7(3), e31824.
  • Contente, M. L., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester.
  • Liu, Y. (2016). How to determine the esterase activity? ResearchGate.
  • Bélafi-Bakó, K., et al. (2007). System for the continuous enzymatic production of ethyl acetate. Journal of Chemical Technology & Biotechnology, 82(9), 850-854.
  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Clark, J. (2016). Hydrolysing esters. Chemguide.
  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction? Quora.
  • Asymmetric Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Ethyl Adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl adenine-9-acetate. This guide is designed for researchers, chemists, and drug development professionals who encounter inconsistencies between different synthesis batches of this critical reagent. Batch-to-batch variability can jeopardize experimental reproducibility, delay research timelines, and compromise data integrity. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and ultimately preventing these issues through a series of frequently asked questions (FAQs) and detailed analytical protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What is this compound and why is its consistent quality so important?

This compound is a derivative of adenine, a fundamental component of nucleic acids. It serves as a key building block, or intermediate, in organic synthesis.[1][2] Its primary use is in the preparation of modified nucleoside analogs for pharmaceutical and biochemical research, including the development of antiviral and anticancer agents.[1]

Consistency is paramount because downstream applications, whether complex multi-step syntheses or sensitive biological assays, are highly dependent on the purity and isomeric profile of the starting material. Inconsistent batches can lead to failed reactions, unexpected side products, or misleading biological data, making reproducibility impossible.[3][4]

Q2: We're observing variable results with new batches. What are the most common causes?

Batch-to-batch variability in synthesized compounds is a frequent challenge.[3][5] For this compound, the issues almost always originate from the complexities of its synthesis, specifically the alkylation of adenine. The primary causes are summarized below.

Contributing Factor Scientific Rationale & Potential Impact
Isomeric Impurities Adenine has multiple reactive nitrogen atoms. Alkylation can occur at the desired N9 position but also at the N7 and N3 positions, creating isomers that are difficult to separate and may have different reactivity or biological activity.[6][7]
Purity of Reagents The quality of the starting adenine and ethyl haloacetate (bromo- or chloroacetate) can introduce impurities from the outset.
Reaction Conditions Minor deviations in solvent polarity, base strength, temperature, or reaction time can dramatically shift the ratio of N9, N7, and N3 isomers formed in the reaction.[6][8]
Purification Efficacy Inconsistent crystallization or chromatography can lead to varying levels of residual isomers, unreacted starting materials, or solvents in the final product.[6]
Polymorphism The final product may exist in different crystalline forms (polymorphs), which can affect physical properties like solubility and dissolution rate, impacting downstream assay performance.[3][4][9]
Residual Solvents/Water Trapped solvents (e.g., DMF, DMSO) or moisture can interfere with subsequent reactions or assays. Anhydrous conditions are critical for the synthesis itself.[10]
Q3: Why is regioselectivity (N9 vs. N7/N3 alkylation) the most critical factor in this synthesis?

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. Adenine is an ambident nucleophile with several nitrogen atoms that can be alkylated.[11] The N9 position is often the desired site for creating biologically active nucleoside analogs. However, the N7 and N3 positions are also nucleophilic and compete for the alkylating agent (ethyl chloroacetate).[6][12]

The formation of N7- and N3-ethyl adenine-9-acetate isomers represents the most significant source of impurity.[7] These isomers often have very similar physical properties to the desired N9 product, making them challenging to remove via standard purification methods like crystallization. Their presence in inconsistent amounts is a primary driver of batch-to-batch variability.

Q4: My new batch has a different physical appearance (e.g., color, crystal form) than a previous batch. What could this indicate?

A change in physical appearance, assuming the color is not from gross contamination, is often an indicator of polymorphism . Polymorphs are different crystalline structures of the same compound.[3][4] These different crystal forms can arise from slight variations in the final crystallization conditions (e.g., solvent, cooling rate, agitation).[13]

While chemically identical, polymorphs can have distinct physical properties:

  • Solubility: One polymorph may be more or less soluble in a given solvent.

  • Melting Point: Different polymorphs will have different melting points.

  • Stability: One form may be more thermodynamically stable than another.

If your downstream application is sensitive to dissolution rates, a change in polymorphic form could be the root cause of observed variability.

Section 2: Initial Assessment & Troubleshooting Workflow

Q5: A new batch of this compound is failing in my downstream application. What are the first steps?

When encountering a problematic batch, a systematic approach is essential to avoid misattributing the issue to the compound when it could be an experimental artifact.[3] Follow this three-step initial assessment.

G start Inconsistent Results Observed step1 Step 1: Side-by-Side Analysis Compare 'Good' vs. 'Bad' Batch Analytically start->step1 decision1 Analytical Data Match? step1->decision1 step2 Step 2: Review Certificate of Analysis (CoA) Check for Specification Changes decision2 CoA Specs Match? step2->decision2 step3 Step 3: Scrutinize Internal Protocol Verify Reagents, Solvents, and Equipment Calibration outcome_internal Root Cause: Internal Experimental Drift (Re-validate Internal Protocol) step3->outcome_internal decision1->step2 No decision1->step3 Yes decision2->step3 Yes outcome_compound Root Cause: Compound Variability (Proceed to In-Depth Analysis) decision2->outcome_compound No

Figure 1: Initial troubleshooting workflow for batch variability.
  • Step 1: Perform a Side-by-Side Analytical Comparison. This is the most crucial step. Do not rely solely on the supplier's Certificate of Analysis (CoA). Using a retained sample of a previously well-performing ("good") batch, analyze it in parallel with the new ("bad") batch using in-house analytical methods.[3]

  • Step 2: Review the Certificate of Analysis (CoA). Compare the CoAs from the new and old batches. Look for subtle differences in reported purity, impurity profiles, or analytical methods used. While useful, a CoA only provides a snapshot and may not capture all parameters relevant to your specific application.

  • Step 3: Scrutinize Your Experimental Parameters. Before concluding the compound is at fault, rigorously verify your own experimental setup. Inconsistent conditions can often be mistaken for compound variability.[3] Ensure all reagents are fresh, solvents are of the correct grade, and instruments are calibrated.

Q6: How do I perform a definitive side-by-side comparison between a "good" batch and a "bad" batch?

A direct comparison is the most effective way to confirm if the compound is the source of variability. The goal is to determine if the new batch is chemically and physically different from a trusted reference batch.

Analytical Test Parameter to Compare Interpretation of a "Bad" Batch Result
HPLC-UV Purity (Area %), Impurity Profile (number and area % of other peaks)Lower purity %; presence of new peaks or significantly larger existing impurity peaks.
¹H NMR Chemical Shifts, Integration, Presence of extraneous peaksUnexpected peaks suggest impurities. Changes in integration ratios between aromatic and ethyl ester protons can indicate residual solvent or other issues.
Melting Point Range and OnsetA melting point that is depressed (lower) and broad compared to the good batch strongly indicates the presence of impurities.
Solubility Test Visual assessment of dissolution in the primary application solventIncomplete dissolution at the standard concentration suggests potential polymorphism or the presence of insoluble impurities.

Section 3: In-Depth Analytical Troubleshooting

Q7: My HPLC analysis shows a lower purity and/or new impurity peaks. How do I identify the problem?

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of this compound. A well-developed method can separate the desired N9 isomer from the common N7 and N3 isomers, as well as unreacted adenine.

Common HPLC Observations and Their Meanings:

  • Peak with Shorter Retention Time: Often corresponds to the more polar, unreacted adenine.

  • Peaks Eluting Close to the Main N9 Peak: These are highly likely to be the N7 and N3 isomers. Their separation requires an optimized HPLC method.

  • Broad Peak Shape: Can indicate on-column degradation or poor solubility in the mobile phase.

Protocol 1: Standard Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for the analysis of this compound purity and isomeric profile.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-17 min: Linear gradient from 40% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of Water:Acetonitrile. Ensure complete dissolution.

Self-Validation: Run the "good" batch first to establish a reference chromatogram, including retention times and peak areas for the main component and any minor, known impurities. Compare the "bad" batch chromatogram directly against this reference.

Q8: How can ¹H NMR help diagnose batch variability?

Proton Nuclear Magnetic Resonance (¹H NMR) is invaluable for structural confirmation and can be used to differentiate between the N9, N7, and N3 isomers, which have distinct electronic environments.

  • N9-Isomer (Desired Product): The methylene protons (-CH₂-) adjacent to the purine ring typically appear as a singlet around δ 5.0-5.2 ppm. The H2 and H8 protons on the purine ring are also characteristic.

  • N7-Isomer: The N7 alkylation shifts the position of the H8 proton significantly downfield compared to the N9 isomer. The methylene protons will also have a different chemical shift, often slightly downfield of the N9 isomer's methylene signal.

  • N3-Isomer: Alkylation at the N3 position causes even more dramatic shifts in the purine protons. This isomer is generally less common when the reaction is run under basic conditions with the adenine anion.[6]

Isomer Approximate ¹H NMR Chemical Shift (δ ppm) for -CH₂- Protons *Key Differentiating Feature
N9-isomer 5.1The target signal.
N7-isomer 5.3 - 5.5Signal is downfield from the N9-isomer signal.
N3-isomer ~5.0 (can be variable)Significant shifts in aromatic protons (H2, H8) are the best indicator.

*Note: Exact chemical shifts are solvent-dependent. This table is for guidance in DMSO-d₆. Always compare to a reference standard.

Q9: The melting point of my new batch is low and/or broad. What does this signify?

A sharp melting point (e.g., 224-228°C for pure this compound) is a classic indicator of high purity.[1] The phenomenon of melting point depression dictates that impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to melt. A broad melting range indicates the presence of a mixture of substances (i.e., impurities). This simple, inexpensive test is a powerful first indicator that a new batch is impure compared to a reference standard.

Section 4: Synthetic Root Cause Analysis & Prevention

Controlling batch-to-batch variability starts with a robust and well-understood synthetic process. The following workflow and Q&A address how to optimize the synthesis for consistency.

G start Low Yield or Purity (High N7/N3 Isomer Content) q_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->q_solvent q_base Is the base appropriate (e.g., K₂CO₃, NaH)? q_solvent->q_base Yes a_solvent Use anhydrous DMF or DMSO. Avoid protic solvents like alcohols. q_solvent->a_solvent No q_temp Is the temperature controlled and optimized? q_base->q_temp Yes a_base Ensure stoichiometry is correct. Consider milder bases like K₂CO₃ before stronger, less selective ones. q_base->a_base No q_purify Is the purification method consistent and effective? q_temp->q_purify Yes a_temp Run small-scale trials at different temperatures (e.g., RT, 50°C, 80°C) to find optimal selectivity. q_temp->a_temp No a_purify Develop a robust crystallization protocol. Use a consistent solvent system and cooling profile. q_purify->a_purify No end_node Optimized, Reproducible Synthesis q_purify->end_node Yes a_solvent->q_base a_base->q_temp a_temp->q_purify a_purify->end_node

Figure 2: Workflow for optimizing the synthesis of this compound.
Q10: How can I improve the regioselectivity of the synthesis to favor the N9 isomer?

Optimizing for N9-selectivity is a multiparametric problem. The interplay between the base, solvent, and temperature is key. The reaction proceeds via an Sₙ2 mechanism, where the adeninate anion attacks the ethyl chloroacetate.[6][14]

Parameter Recommendation & Rationale
Solvent Use Polar Aprotic Solvents (e.g., DMF, DMSO). These solvents are essential as they solvate the cation of the base but do not form strong hydrogen bonds with the adeninate anion, leaving it highly nucleophilic and available for reaction.[6] Protic solvents (water, alcohols) can cage the anion and hinder the Sₙ2 reaction.
Base Start with Carbonates (K₂CO₃, Cs₂CO₃). Mineral carbonates are frequently used and provide moderate to high regioselectivity for the N9 position with good yields.[6][10] Stronger bases like Sodium Hydride (NaH) can also be effective but may lead to lower selectivity if not used under strictly controlled, anhydrous conditions.[10]
Temperature Optimize empirically (start at Room Temperature). Higher temperatures increase the reaction rate but can decrease selectivity, leading to more of the undesired N7 isomer. It is recommended to start at room temperature and monitor the reaction by TLC or HPLC over time.
Reagents Use Anhydrous Reagents and Solvents. Water can consume strong bases (like NaH) and alter the polarity of the reaction medium, affecting selectivity. Ensure reagents are dry and solvents are of an anhydrous grade.
Q11: What are the best practices for purification to ensure batch consistency?

A robust and consistently executed purification protocol is essential for removing isomers and other impurities. Recrystallization is often the most effective and scalable method for this compound.

Protocol 2: Recommended Recrystallization Procedure

This protocol is designed to effectively remove common impurities, particularly the more soluble N7 isomer.

  • Solvent Selection: Identify a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of an alcohol (like ethanol or isopropanol) and water.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid. This should be done at or near the solvent's boiling point.

  • Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with filter paper to remove it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes faintly turbid (cloudy). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (the same solvent mixture used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: Analyze the purified material by HPLC and melting point and compare the results to the crude material to confirm the effectiveness of the purification. The purity should be significantly higher, and the melting point range should be narrower and higher.

References

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  • Mahapatra, S., et al. (2008). Anhydrous Adenine: Crystallization, Structure, and Correlation with Other Nucleobases.
  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles. PubMed.[Link]
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  • Yi, C., & He, C. (2006).
  • Kis, L., et al. (2019). A DNA repair-independent role for alkyladenine DNA glycosylase in alkylation-induced unfolded protein response. PNAS.[Link]
  • Eder, E., et al. (2006). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates.

Sources

Optimizing reaction conditions for the N-alkylation of adenine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of adenine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and achieve your desired reaction outcomes with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the N-alkylation of adenine, providing a solid foundation for understanding and controlling the reaction.

Q1: What are the primary sites of N-alkylation on the adenine molecule, and what factors influence regioselectivity?

Adenine possesses several nucleophilic nitrogen atoms, leading to a mixture of regioisomers upon alkylation. The primary sites of alkylation are the N9, N7, N3, and N1 positions.[1] The thermodynamically favored and most common product is the N9-alkylated isomer, which is prevalent in biologically significant nucleosides.[1][2]

Several factors critically influence the regioselectivity of the reaction:

  • pH/Basicity: In neutral or slightly basic conditions, alkylation tends to occur at the N3 position.[2] However, reacting the adenine anion, formed under more basic conditions, directs the alkylation towards the N9 and N7 positions.[2]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and generally favor the formation of the N9-substituted product.[2][3][4] Conversely, the use of polar protic solvents, such as formamide or water, can increase the proportion of the N3-alkylated product.[3] In some polar solvents, N7 substitution can also be favored energetically.[2]

  • Nature of the Alkylating Agent: While often having a smaller effect than solvent or base, the structure of the alkylating agent can influence the product distribution.

  • Protecting Groups: Strategic use of protecting groups can direct alkylation to a specific nitrogen. For instance, protecting the N6-amino group can enhance coupling efficiency in Mitsunobu reactions.[5][6]

Q2: What is the general mechanism for the N-alkylation of adenine with alkyl halides?

The N-alkylation of adenine with primary alkyl halides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][7][8] In this one-step process, the nucleophilic adenine (or its anion) attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2] This reaction results in an inversion of stereochemistry if the alkyl halide's carbon center is chiral.[2][9]

Key conditions that favor an SN2 mechanism include:

  • A good nucleophile: The deprotonated adenine anion is a more potent nucleophile than neutral adenine.

  • An unhindered substrate: Methyl and primary alkyl halides are ideal.[2]

  • A polar aprotic solvent: Solvents like DMF or DMSO increase the rate of SN2 reactions by not solvating the nucleophile as strongly as protic solvents.[2]

Q3: What are the advantages of using the Mitsunobu reaction for adenine N-alkylation?

The Mitsunobu reaction offers a powerful and versatile alternative for the N-alkylation of adenine, particularly with primary and secondary alcohols.[7][10] Key advantages include:

  • Mild Reaction Conditions: The reaction is typically carried out under neutral conditions and at low temperatures, which is beneficial for sensitive substrates.[10]

  • Stereospecificity: The reaction proceeds with a complete inversion of configuration at the alcohol's stereocenter, consistent with an SN2 mechanism.[9][10][11] This is highly valuable for synthesizing chiral N-substituted adenine derivatives.

  • Broad Substrate Scope: It can be applied to a wide range of alcohols.[6]

  • Overcoming Solubility Issues: Protecting the N6-amino group of adenine (e.g., with Boc groups) can improve its solubility and reduce the competing nucleophilicity of the exocyclic amine, leading to more efficient coupling.[5]

However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.[6][7]

Section 2: Troubleshooting Guide

This guide provides systematic approaches to resolving common problems encountered during the N-alkylation of adenine.

Issue 1: Low or No Reaction Yield

Potential Causes & Recommended Solutions

Potential Cause Explanation Troubleshooting Steps
Incomplete Deprotonation of Adenine Adenine is a weak acid, and incomplete deprotonation results in a lower concentration of the more nucleophilic adeninate anion.Choice of Base: Use a sufficiently strong base to ensure complete deprotonation. Mineral hydrides (e.g., NaH) and carbonates (e.g., K₂CO₃, BaCO₃) are commonly used.[2][12] • Reaction Time/Temperature: Allow sufficient time for the deprotonation step before adding the alkylating agent. Gentle warming may be necessary, but be cautious of potential side reactions at elevated temperatures.
Poor Solubility of Adenine Adenine has limited solubility in many organic solvents, which can hinder the reaction rate.Solvent Selection: Use polar aprotic solvents like DMF or DMSO in which adenine has better solubility.[2][3] • Protecting Groups: Introduction of protecting groups, such as bis-Boc on the N6-amino group, can significantly increase solubility.[5]
Inactive Alkylating Agent The alkylating agent may have degraded or is not sufficiently reactive under the chosen conditions.Verify Reagent Quality: Ensure the alkylating agent is pure and has not decomposed. • Leaving Group: For SN2 reactions, reactivity follows the trend I > Br > Cl > OTs. Consider using a more reactive alkyl halide if the reaction is sluggish.
Side Reactions In DMSO, especially at higher temperatures, Kornblum oxidation of the alkyl halide can occur, consuming the electrophile.Temperature Control: Avoid excessive heating when using DMSO. • Use of a "Mop-up" Base: Adding an additional, non-nucleophilic base can help mitigate side reactions arising from proton generation.[3]
Protonation of the Adeninate Anion The adeninate anion can be protonated by labile protons from other species in the reaction mixture, reducing its nucleophilicity.[3]Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent protonation by water. • Reagent Stoichiometry: Carefully control the stoichiometry of reagents to avoid introducing acidic species.
Issue 2: Poor Regioselectivity (Incorrect N-isomer Formation)

Potential Causes & Recommended Solutions

Potential Cause Explanation Troubleshooting Steps
Undesired N3-Alkylation N3-alkylation is favored in neutral or slightly basic media and in the presence of protic solvents.[2][3]Ensure Basic Conditions: Use a strong base (e.g., NaH, K₂CO₃) to form the adeninate anion, which favors N9/N7 alkylation.[2] • Use Polar Aprotic Solvents: Switch to DMF or DMSO to favor N9-alkylation.[2][3][4]
Formation of N7-Isomer N7-alkylation often competes with N9-alkylation, especially in polar solvents.[2] The ratio of N9/N7 can be influenced by steric and electronic factors.Solvent Tuning: While polar aprotic solvents generally favor N9, slight modifications to the solvent system can sometimes alter the N9/N7 ratio. Experiment with different polar aprotic solvents. • Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can shield the N7 position, thus favoring N9 alkylation.[13][14] • Protecting Groups: In some cases, specific protecting group strategies can be devised to block the N7 position.
Formation of Di-alkylated Products If the reaction is run for too long or with a large excess of the alkylating agent, di-alkylation can occur.[4]Control Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents). • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired mono-alkylated product has formed.
Visualization of Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_outcomes Alkylation Products Base Base N9 N9-Alkylation (Thermodynamically Favored) Base->N9  Strong Base (e.g., NaH) Forms Anion N3 N3-Alkylation Base->N3  Neutral/Slightly Basic Solvent Solvent Solvent->N9 Polar Aprotic (DMF, DMSO) N7 N7-Alkylation Solvent->N7 Polar Solvents Solvent->N3 Polar Protic (Formamide, H₂O) ProtectingGroups Protecting Groups ProtectingGroups->N9 Steric Shielding of N7

Caption: Factors influencing the regioselectivity of adenine N-alkylation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N9-Alkylation of Adenine with an Alkyl Bromide

This protocol is a standard method for achieving N9-alkylation, which is often the desired outcome.[2]

Materials:

  • Adenine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add adenine (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the adeninate anion.

  • Slowly add the alkyl bromide (1.1-1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 16-24 hours, or until TLC analysis indicates the consumption of the starting adenine.[2] Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary, but should be monitored to avoid side products.

  • Work-up: a. Filter the reaction mixture to remove the inorganic salts. b. Wash the solid residue with a small amount of DMF or another suitable solvent (e.g., dichloromethane/methanol).[2] c. Combine the filtrates and evaporate the solvent under reduced pressure. d. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: N-Alkylation of Adenine using Mitsunobu Conditions

This method is particularly useful for coupling adenine with primary or secondary alcohols, proceeding with inversion of stereochemistry.[9][10][11]

Materials:

  • Adenine (or a protected adenine derivative, e.g., N6-Boc-adenine)

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for working under an inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve adenine (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, or until TLC/LC-MS analysis shows completion.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The crude residue will contain the desired product along with triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct. c. Purification is typically achieved by silica gel column chromatography.

Troubleshooting Workflow Diagram

G cluster_yield_ts Troubleshoot Yield cluster_regio_ts Troubleshoot Regioselectivity Start Start N-Alkylation Reaction CheckYield Check Reaction Yield & Purity (TLC/LC-MS) Start->CheckYield LowYield Low Yield CheckYield->LowYield No GoodYield Acceptable Yield CheckYield->GoodYield Yes TS_Base 1. Check Base Strength & Stoichiometry LowYield->TS_Base Re-attempt CheckRegio Check Regioselectivity (NMR) GoodYield->CheckRegio WrongIsomer Incorrect Isomer(s) Formed CheckRegio->WrongIsomer No CorrectIsomer Desired Isomer CheckRegio->CorrectIsomer Yes TS_N3 Problem: N3 Isomer Solution: Use Stronger Base, Polar Aprotic Solvent WrongIsomer->TS_N3 TS_N7 Problem: N7 Isomer Solution: Tune Solvent, Consider Steric Shielding WrongIsomer->TS_N7 TS_Di Problem: Di-alkylation Solution: Reduce Alkylating Agent Equivalents & Monitor Time WrongIsomer->TS_Di End Purify Product CorrectIsomer->End TS_Solvent 2. Ensure Anhydrous Conditions & Good Solubility TS_Base->TS_Solvent Re-attempt TS_Reagent 3. Verify Reagent Activity & Control Temperature TS_Solvent->TS_Reagent Re-attempt TS_Reagent->Start Re-attempt TS_N3->Start Re-attempt TS_N7->Start Re-attempt TS_Di->Start Re-attempt

Caption: A systematic workflow for troubleshooting adenine N-alkylation reactions.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry.
  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (2014). RSC Publishing.
  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475–499.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Heterocyclic ambident nucleophiles. IV. The alkylation of metal salts of adenine. (n.d.). Australian Journal of Chemistry.
  • Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. (2015). Nucleosides, Nucleotides & Nucleic Acids, 34(7), 475-99.
  • Protecting Groups for the Synthesis of Ribonucleic Acids. (n.d.).
  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. (n.d.). RSC Advances.
  • Protecting group. (n.d.). In Wikipedia.
  • An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. (2006). Tetrahedron Letters, 47(34), 6027-6030.
  • Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction. (n.d.).
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. (2024).
  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Heterocyclic ambident nucleophiles. II. The alkylation of adenine. (n.d.).
  • Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. (n.d.). SciSpace.
  • An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. (2006). Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-40.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. (n.d.). The Journal of Organic Chemistry.
  • Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)-N coupling. (2025).
  • On the alkylation of adenine. (1964). Journal of Heterocyclic Chemistry, 1, 115-120.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). ACS Omega.
  • Synthetic Strategies to 9-Substituted 8-Oxoadenines. (n.d.).
  • N-alkylation of an almost non nucleophilic substr
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. (n.d.).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega.
  • Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. (1993). Chemico-Biological Interactions, 89(1), 49-60.
  • Protecting Groups in Oligonucleotide Synthesis. (n.d.).
  • The complexity and regulation of repair of alkylation damage to nucleic acids. (n.d.). PMC.
  • DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145. (n.d.). AACR Journals.
  • Repair of DNA alkyl
  • Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry. (n.d.). NIH.
  • Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. (2017). PNAS.

Sources

Troubleshooting low cell viability in assays with Ethyl adenine-9-acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Ethyl adenine-9-acetate in cell-based assays. This resource, developed by our senior application scientists, provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate challenges and ensure the integrity of your experimental results.

Part 1: Quick Troubleshooting Guide & FAQs

This section addresses the most common and pressing questions researchers face when observing low cell viability in assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: My cells show significantly low viability even at low concentrations of this compound. Is this expected?

A1: Unexpectedly high cytotoxicity can stem from several factors. While this compound, as a derivative of the essential nucleobase adenine, might have inherent biological activity, the observed effect could also be an artifact of experimental conditions.[1][2] Key initial steps are to verify the compound's solubility in your media, assess the cytotoxicity of your solvent vehicle, and ensure your cell seeding density is optimal.[3][4]

Q2: I'm seeing precipitate in my wells after adding this compound. How does this affect my viability assay?

A2: Compound precipitation is a critical issue. It reduces the effective concentration of the compound in the media, leading to inaccurate dose-response curves.[5] Furthermore, precipitates can interfere with certain viability assays, for instance, by scattering light in absorbance-based assays or by being cytotoxic themselves.[6][7] It is crucial to ensure your compound is fully dissolved at the tested concentrations.

Q3: My vehicle control (e.g., DMSO) is showing some level of cell death. What is an acceptable level of solvent-induced cytotoxicity?

A3: Ideally, the vehicle control should show minimal to no effect on cell viability. As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, and for many sensitive cell lines, even lower (e.g., <0.1%).[4][8][9] If you observe significant cell death in your vehicle control, it is essential to perform a solvent tolerance test to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[4][10]

Q4: Could my cell viability assay itself be the problem?

A4: Yes, assay-specific issues can lead to misleading results. For example, in MTT assays, incomplete solubilization of formazan crystals can result in artificially low readings.[11][12] With fluorescent assays like AlamarBlue (Resazurin), media components like phenol red or high protein concentrations can interfere with the signal.[13][14][15] It's important to run appropriate controls to validate the assay's performance in your specific experimental setup.

Part 2: In-Depth Troubleshooting Workflow

If the FAQs above did not resolve your issue, this section provides a structured approach to pinpoint the source of low cell viability. The primary goal is to systematically distinguish between true compound-induced cytotoxicity and experimental artifacts.

Workflow for Diagnosing Low Cell Viability

The following diagram outlines a logical progression of troubleshooting steps. Start at the top and proceed through the recommended checks and optimizations.

TroubleshootingWorkflow start Start: Unexpected Low Cell Viability check_compound Step 1: Investigate Compound & Solvent start->check_compound solubility Is the compound fully dissolved in media? check_compound->solubility check_cells Step 2: Evaluate Cell Culture Health & Seeding cell_health Are cells healthy, in log phase, and free of contamination? check_cells->cell_health check_assay Step 3: Validate Assay Performance assay_interference Have you run a cell-free assay interference control? check_assay->assay_interference solvent_control Is the vehicle control healthy (>95% viability)? solubility->solvent_control Yes optimize_solubility Action: Optimize Dissolution Protocol (See Protocol 1) solubility->optimize_solubility No solvent_control->check_cells Yes optimize_solvent Action: Determine Solvent Tolerance (See Protocol 2) solvent_control->optimize_solvent No seeding_density Is cell seeding density optimized and consistent? cell_health->seeding_density Yes optimize_culture Action: Review Cell Culture Practices (e.g., passage number, mycoplasma testing) cell_health->optimize_culture No seeding_density->check_assay Yes optimize_seeding Action: Perform Cell Titration Experiment (See Protocol 3) seeding_density->optimize_seeding No positive_control Does a known cytotoxic agent yield the expected dose-response? assay_interference->positive_control Yes run_interference_control Action: Run Cell-Free Assay Control (See Protocol 4) assay_interference->run_interference_control No validate_assay Action: Troubleshoot Specific Assay (e.g., check incubation times, reagents) positive_control->validate_assay No conclusion_cytotoxic Conclusion: Low viability is likely due to true compound cytotoxicity. positive_control->conclusion_cytotoxic Yes optimize_solubility->check_compound conclusion_artifact Conclusion: Low viability is likely an experimental artifact. optimize_solubility->conclusion_artifact optimize_solvent->check_compound optimize_solvent->conclusion_artifact optimize_culture->check_cells optimize_culture->conclusion_artifact optimize_seeding->check_cells optimize_seeding->conclusion_artifact run_interference_control->check_assay run_interference_control->conclusion_artifact validate_assay->check_assay validate_assay->conclusion_artifact

Caption: A step-by-step workflow for troubleshooting low cell viability.

Step 1: Investigating the Compound and Solvent

The first step is to rule out issues with how the compound is prepared and delivered to the cells.

Issue: Compound Precipitation

  • Causality: this compound may have limited solubility in aqueous cell culture media. When a concentrated stock solution (typically in DMSO) is diluted into the media, the compound can crash out of solution, a phenomenon known as "solvent shock".[5] This leads to an unknown and inconsistent concentration of the soluble compound and can introduce physical artifacts that affect cell health and assay readings.[6][7]

  • Troubleshooting:

    • Visual Inspection: Carefully inspect the wells under a microscope after adding the compound. Look for crystals or amorphous precipitate.

    • Solubility Test: Prepare the highest concentration of your compound in cell culture media (with and without serum) in a cell-free plate. Let it incubate for a few hours at 37°C and check for precipitation.

    • Optimize Dissolution: If precipitation is observed, consider modifying the dissolution protocol.

Protocol 1: Optimizing Compound Dissolution

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid dissolution.[16][17]

  • Serial Dilutions in DMSO: If performing a dose-response experiment, always perform serial dilutions in 100% DMSO, not in aqueous solutions.[16][18] This ensures the compound remains dissolved before the final dilution into media.

  • Final Dilution: When adding the compound to your cells, ensure rapid and thorough mixing. A common technique is to add the small volume of DMSO stock to a larger volume of pre-warmed media, mix well, and then add this final solution to the cells.[18]

Issue: Solvent Cytotoxicity

  • Causality: Solvents like DMSO are not biologically inert. At higher concentrations, DMSO can disrupt cell membranes, alter cell growth, and induce apoptosis or necrosis.[2][9][19] This can be easily mistaken for compound-specific cytotoxicity.

  • Troubleshooting:

    • Calculate Final Concentration: Always calculate the final percentage of your solvent in the well. Aim for ≤0.5% DMSO as a starting point.[4][8]

    • Run a Solvent Titration: The tolerance to DMSO is highly cell-line dependent.[10] What is safe for a robust cancer cell line may be toxic to sensitive primary cells.

Protocol 2: Determining Solvent Tolerance

  • Plate Cells: Seed your cells at the density you will use for your main experiment.

  • Prepare Solvent Dilutions: Prepare a range of solvent concentrations in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).

  • Treat Cells: Replace the medium in your wells with the solvent-containing media.

  • Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Perform your chosen cell viability assay.

  • Analyze: Determine the highest concentration of the solvent that does not cause a significant decrease in cell viability (e.g., >95% viability compared to the no-solvent control). This is your maximum allowable solvent concentration.

DMSO Concentration General Recommendation Considerations
< 0.1%Generally considered safe for most cell lines, including sensitive and primary cells.[4]Ideal for long-term exposure studies.
0.1% - 0.5%Well-tolerated by many robust, immortalized cell lines for up to 72 hours.[4]The most common range for in vitro assays. Requires validation for your specific cell line.
0.5% - 1.0%Can cause significant cytotoxicity and affect cell function in some cell lines.[4][9]Use with caution and only for short exposure times if absolutely necessary.
> 1.0%Generally considered toxic and can induce apoptosis and other off-target effects.[4][9]Should be avoided.
Step 2: Evaluating Cell Culture Health and Seeding

Inconsistent or unhealthy cells are a major source of variability and can lead to poor viability readings that are unrelated to your compound.

Issue: Suboptimal Cell Health

  • Causality: Cells that are unhealthy to begin with will respond poorly to any experimental manipulation. Factors include high passage number (leading to senescence), mycoplasma contamination (which alters metabolism), or stress from over-confluency.[20][21]

  • Troubleshooting:

    • Passage Number: Use cells with a consistent and low passage number.

    • Growth Phase: Ensure cells are in the logarithmic (exponential) growth phase when you seed them for an experiment.[3]

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.

    • Culture Conditions: Maintain optimal culture conditions (CO2, temperature, humidity) and use high-quality reagents.[22][23]

Issue: Inconsistent or Inappropriate Cell Seeding

  • Causality: The number of cells seeded per well is critical. Too few cells may not generate a signal strong enough to be detected above the background of the assay.[3][11] Too many cells can become over-confluent, leading to cell death due to nutrient depletion and contact inhibition, which can mask the true effect of the compound.[24]

  • Troubleshooting: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.

Protocol 3: Optimizing Cell Seeding Density

  • Prepare Cell Dilutions: Create a serial dilution of your cell suspension.

  • Seed Plate: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).

  • Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform Assay: Add your viability reagent and measure the signal.

  • Plot Data: Plot the signal (e.g., absorbance or fluorescence) against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.

Step 3: Validating Assay Performance

Even with healthy cells and a properly prepared compound, the assay itself can be a source of error.

Issue: Compound Interference with Assay Chemistry

  • Causality: Some compounds can directly interfere with the assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay. A reducing compound could convert the viability dye (like MTT or Resazurin) in the absence of cells, leading to a false positive signal for viability.[1][12]

  • Troubleshooting: Run a cell-free control to test for direct interactions between your compound and the assay reagents.

Protocol 4: Cell-Free Assay Interference Control

  • Prepare Plate: In a 96-well plate, add cell culture medium without cells.

  • Add Compound: Add your compound (and vehicle control) at the same concentrations used in your main experiment.

  • Add Assay Reagent: Add the viability reagent (e.g., MTT, AlamarBlue).

  • Incubate: Incubate for the standard assay time.

  • Read Plate: Measure the signal. Any signal significantly above the "medium + reagent only" blank indicates interference.

Issue: General Assay Failure

  • Causality: Reagents can expire, incubation times may be suboptimal, or equipment may not be functioning correctly.

  • Troubleshooting:

    • Positive Control: Always include a positive control for cytotoxicity (e.g., a known cytotoxic drug like staurosporine or doxorubicin). This will confirm that your assay system (cells + reagents) is capable of detecting cell death.

    • Reagent Check: Ensure your assay reagents have not expired and have been stored correctly. For reagents that require reconstitution, use high-purity water or buffer.

    • Incubation Time: The optimal incubation time with the assay reagent can vary between cell lines. If the signal is low, you may need to increase the incubation time.[11] Conversely, prolonged incubation can lead to toxicity from the reagent itself.[1]

SolventEffect HighDMSO High DMSO Concentration (e.g., >1%) Disruption Membrane Disruption & Increased Permeability HighDMSO->Disruption Membrane Cell Membrane Disruption->Membrane Apoptosis Induction of Apoptosis/ Necrosis Disruption->Apoptosis LowViability False 'Cytotoxic' Signal Apoptosis->LowViability

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Ethyl Adenine-9-Acetate vs. Adenine-9-Acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of cellular and molecular research, the choice of chemical probe can be the determining factor between a breakthrough discovery and a confounding result. This is particularly true for compounds that modulate fundamental biological pathways. Adenine and its derivatives are cornerstones of cellular function, serving as building blocks for nucleic acids and as signaling molecules.[1][2] This guide provides an in-depth comparison of two closely related adenine derivatives: Adenine-9-acetic acid and its ethyl ester, Ethyl adenine-9-acetate .

Our focus extends beyond a simple catalog of properties. We will dissect the critical differences in their application, explain the biochemical rationale for choosing one over the other, and provide actionable protocols for their evaluation. This guide is intended for researchers who require a nuanced understanding of how a simple chemical modification—an ethyl ester group—can profoundly impact experimental outcomes.

The Central Hypothesis: A Tale of a Prodrug

At first glance, the two molecules are nearly identical. Adenine-9-acetic acid is an adenine molecule with an acetic acid moiety at the 9-position of the purine ring. This compound is simply the ethyl ester of this acid. The fundamental difference in their biological application stems from the principles of cell permeability and bioactivation .

  • Adenine-9-acetic acid: The carboxylic acid group is ionizable. At physiological pH (~7.4), this group will be predominantly deprotonated, carrying a negative charge. This charge significantly hinders its ability to passively diffuse across the lipophilic cell membrane.

  • This compound: The addition of the ethyl group "caps" the carboxylic acid, forming a neutral, more lipophilic ester.[3][4] This ester form can more readily traverse the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active adenine-9-acetic acid directly into the cytoplasm.

Therefore, this compound functions as a prodrug : a biologically inactive (or less active) compound that is metabolized in the body to produce an active drug. This intracellular conversion is the key to its utility in cell-based assays.

Prodrug_Conversion cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) EAA This compound (Lipophilic, Neutral) Membrane Cell Membrane EAA->Membrane:left Passive Diffusion AAA_out Adenine-9-Acetic Acid (Hydrophilic, Charged) AAA_out->Membrane:left Poor Permeability EAA_in This compound Esterases Intracellular Esterases EAA_in->Esterases Hydrolysis AAA_active Adenine-9-Acetic Acid (Active Form) Esterases->AAA_active Membrane:right->EAA_in

Caption: Prodrug activation of this compound.

Physicochemical Properties: A Quantitative Look

The theoretical basis for differential cell permeability is supported by their physicochemical properties. The partition coefficient (LogP) is a key measure of lipophilicity; a higher LogP value generally correlates with better membrane permeability.

PropertyThis compoundAdenine-9-Acetic AcidRationale for Difference
Molecular Formula C₉H₁₁N₅O₂[3]C₇H₇N₅O₂Addition of an ethyl group (C₂H₄).
Molar Mass ( g/mol ) 221.22[3]193.16The mass of the added ethyl group.
XLogP3 0.3[3]-1.1 (Estimated)The neutral ethyl ester is significantly more lipophilic than the polar carboxylic acid.
Charge at pH 7.4 NeutralAnionic (-1)The carboxylic acid (pKa ~4.75) is deprotonated, while the ester is not ionizable.

Performance in Biological Assays: A Plant Cytokinin Case Study

Many 9-substituted adenine derivatives exhibit cytokinin activity, promoting cell division and differentiation in plants.[5][6] This makes plant tissue culture an excellent model system to compare the biological efficacy of our two compounds. Cytokinins, in concert with auxins, are critical for initiating and sustaining callus growth and inducing shoot formation.[7]

Let's consider a hypothetical but realistic experiment: inducing shoot regeneration from tobacco leaf explants. The key metric is the number of shoots generated per explant after four weeks of culture.

Illustrative Experimental Data:

CompoundConcentration (µM)Mean Shoots per Explant (± SD)Observations
Control 00.2 ± 0.4Minimal growth, some callus at wound sites.
Adenine-9-Acetic Acid 11.5 ± 0.8Modest callus growth and shoot induction.
52.8 ± 1.1Significant callus, moderate shoot formation.
102.1 ± 0.9High callus, but signs of inhibitory effects on shoot morphology.
This compound 13.9 ± 1.3Vigorous callus growth and strong shoot induction.
56.7 ± 1.8 Optimal response: high frequency of healthy, well-formed shoots.
104.5 ± 1.5Very high callus, but reduced shoot quality (vitrification).
Kinetin (Positive Control) 56.2 ± 1.6Strong, reliable induction of healthy shoots.

Interpretation of Results:

The data clearly illustrates the superior performance of this compound in this cell-based assay. At equivalent molar concentrations, it induces a significantly stronger biological response than adenine-9-acetic acid. This is not because the ester is inherently more active at the receptor level; rather, a higher intracellular concentration of the active acid is achieved due to the ester's enhanced cell permeability. The positive control, Kinetin, validates the responsiveness of the biological system.

Experimental Design: A Self-Validating Protocol

To ensure trustworthy and reproducible results, a well-designed experimental protocol is essential. The following protocol for a tobacco shoot regeneration assay includes the necessary controls and steps to validate the findings.

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Inoculation & Culture cluster_analysis Phase 3: Data Analysis A1 Prepare MS Basal Medium + 3% Sucrose, 0.8% Agar A2 Prepare Stock Solutions (Test Compounds, Controls in DMSO) A1->A2 A3 Aliquot Medium into Jars Add Compounds to Final Conc. A2->A3 A4 Autoclave Media A3->A4 B3 Place Explants on Media (abaxial side down) A4->B3 Aseptic Technique B1 Surface Sterilize Tobacco Leaves B2 Excise Leaf Discs (~1 cm² explants) B1->B2 B2->B3 B4 Incubate at 25°C (16h light / 8h dark) B3->B4 C1 Observe Weekly B4->C1 Incubation Period C2 After 4 Weeks, Count Number of Shoots per Explant C1->C2 C3 Measure Callus Fresh Weight C2->C3 C4 Statistical Analysis (e.g., ANOVA) C3->C4

Caption: Workflow for a comparative plant tissue culture bioassay.

Detailed Step-by-Step Methodology:
  • Media Preparation:

    • Prepare Murashige and Skoog (MS) basal medium including vitamins.

    • Add 30 g/L sucrose as a carbon source and adjust the pH to 5.8.

    • Add 8 g/L agar to solidify the medium. Heat gently to dissolve.

    • Causality Check: MS medium provides the essential macro- and micronutrients for plant cell growth. Sucrose provides energy. The pH is optimized for nutrient uptake.

  • Hormone Addition:

    • Prepare 10 mM stock solutions of adenine-9-acetic acid, this compound, and Kinetin (positive control) in DMSO.

    • Dispense the molten MS medium into culture vessels (e.g., 25 mL per baby food jar).

    • Before autoclaving, add the stock solutions to the appropriate vessels to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Include a "no hormone" negative control and a "DMSO only" solvent control.

    • Causality Check: Adding hormones before autoclaving ensures sterility, though some minor degradation is possible. A solvent control is critical to ensure DMSO itself has no effect at the concentration used.

  • Sterilization and Explant Preparation:

    • Autoclave the media at 121°C for 20 minutes. Allow to cool and solidify in a sterile laminar flow hood.

    • Select young, healthy leaves from a sterile source plant (e.g., Nicotiana tabacum).

    • Surface sterilize the leaves using a standard protocol (e.g., 70% ethanol for 30 seconds, followed by 10% bleach with Tween-20 for 10 minutes, and rinsed 3 times with sterile distilled water).

    • Causality Check: Aseptic technique is paramount to prevent microbial contamination, which would otherwise outcompete the plant tissue.

  • Inoculation and Incubation:

    • Aseptically cut the sterilized leaves into ~1 cm² explants.

    • Place one explant onto the surface of the solidified medium in each vessel.

    • Seal the vessels and place them in a growth chamber at 25°C with a 16-hour photoperiod.

    • Causality Check: The controlled environment provides the necessary light and temperature for photosynthesis and morphogenesis.

  • Data Collection:

    • After 4 weeks, count the number of distinct shoots that have regenerated from each explant.

    • Record morphological observations (e.g., shoot health, callus color, and friability).

    • Self-Validation: The negative control should show little to no regeneration. The positive control should show robust regeneration. If these conditions are not met, the assay itself is invalid. The test compounds can be reliably judged against these benchmarks.

Mechanism of Action: The Cytokinin Signaling Pathway

The active form, adenine-9-acetic acid, is believed to function as a cytokinin. It initiates a signaling cascade by binding to histidine kinase receptors in the cell membrane. This leads to a phosphorelay that ultimately activates transcription factors in the nucleus, altering the expression of genes responsible for cell division and differentiation.

Caption: Simplified cytokinin signaling pathway.

Conclusion and Recommendations

The choice between this compound and adenine-9-acetic acid is not arbitrary; it is a strategic decision based on the experimental system.

  • Choose Adenine-9-Acetic Acid for:

    • Cell-free assays: When studying direct interactions with purified enzymes or receptors where membrane transport is not a factor.

    • In vitro transcription/translation systems.

    • Experiments where precise extracellular concentration is the variable of interest.

  • Choose this compound for:

    • Cell-based assays: The vast majority of experiments involving live cells, including tissue culture, cell proliferation assays, and reporter gene assays.

    • Ensuring bioavailability: When the goal is to maximize the intracellular concentration of the active compound.

    • Improving consistency: By bypassing the variability of membrane transporter activity, the prodrug approach can lead to more consistent intracellular delivery.

By understanding the fundamental principles of membrane permeability and prodrug activation, researchers can select the appropriate chemical tool to generate more accurate, reproducible, and insightful data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Adenine-9-acetic acid. National Center for Biotechnology Information.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
  • National Human Genome Research Institute. (n.d.). Adenine. Genome.gov.
  • Werner, T., & Schmülling, T. (2009). Cytokinin action in plant development. Current Opinion in Plant Biology, 12(5), 527-538.
  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.
  • Coste, S., Bosc, E., & Bourg, S. (2022). Adenine, a key player in biology and medicinal chemistry. Molecules, 27(19), 6539.
  • PhytoTech Labs. (n.d.). Plant Growth Regulators.
  • Spíchal, L. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. Biomolecules, 10(6), 832.

Sources

A Senior Application Scientist's Guide to the Validation of Ethyl Adenine-9-Acetate as a Putative Enzyme Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Substrates

In the landscape of drug discovery and molecular biology, the identification of novel enzyme substrates is a critical step. Synthetic nucleoside analogs, such as Ethyl adenine-9-acetate, represent a class of compounds with significant therapeutic potential, often acting as inhibitors or alternative substrates for enzymes involved in nucleic acid metabolism.[1] this compound, an ester derivative of adenine, presents an intriguing chemical structure for interaction with purine-metabolizing enzymes.[2] However, before its utility can be established, a rigorous validation process is essential to determine if it is a true substrate for a given enzyme and to characterize its efficiency compared to known physiological substrates.[3][4]

This guide provides a comprehensive framework for the experimental validation of this compound as a putative enzyme substrate. We will use Adenosine Deaminase (ADA), an enzyme crucial for purine metabolism that catalyzes the deamination of adenosine to inosine, as our primary example system.[5][6] The principles and methodologies described herein are broadly applicable to other enzymes and novel compounds. Our approach is designed to be a self-validating system, progressing from initial screening to detailed kinetic characterization and objective comparison with established substrates.

Logical Framework for Substrate Validation

The validation process is a multi-stage investigation designed to answer three fundamental questions. This workflow ensures that resources are used efficiently, with each stage providing the justification to proceed to the next.

Caption: Logical workflow for validating a novel enzyme substrate.

Phase 1: Initial Feasibility Screening with Adenosine Deaminase (ADA)

Expertise & Rationale: The first step is not to launch into complex kinetics, but to confirm that a reaction occurs at all. Adenosine Deaminase (ADA) is selected due to its specificity for the adenine moiety. The canonical reaction involves the conversion of adenosine to inosine.[7] We hypothesize that if this compound is a substrate, ADA will catalyze the conversion of its adenine group into a hypoxanthine derivative, releasing ammonia in the process. A simple, robust colorimetric assay that detects this ammonia release is an ideal starting point.[8]

Protocol 1: Colorimetric Ammonia Detection Assay

This protocol is adapted from the well-established method of Giusti and Galanti, which quantifies ammonia produced from the deamination reaction.[8]

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • ADA Enzyme Solution: Prepare a stock solution of purified ADA (e.g., from bovine spleen) in phosphate buffer to a concentration of 1 U/mL.

    • Substrate Solutions:

      • Positive Control: 20 mM Adenosine in phosphate buffer.

      • Test Substrate: 20 mM this compound in phosphate buffer.

      • Negative Control: Phosphate buffer alone (no substrate).

    • Phenol-Nitroprusside Reagent: Dissolve 5g of phenol and 25mg of sodium nitroprusside in 500 mL of deionized water.

    • Alkaline Hypochlorite Reagent: Mix 25 mL of commercial bleach (5% sodium hypochlorite) with 475 mL of 0.6 M NaOH solution.

  • Reaction Setup (in triplicate):

    • Label microcentrifuge tubes for each condition: Positive Control, Test Substrate, Negative Control, and corresponding "No Enzyme" blanks.

    • Add 100 µL of the appropriate substrate solution (or buffer for the negative control) to each tube.

    • Pre-incubate tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of ADA Enzyme Solution to the test tubes. For "No Enzyme" blanks, add 20 µL of phosphate buffer.

    • Incubate all tubes at 37°C for 30 minutes.

  • Reaction Quenching and Color Development:

    • Stop the reaction by adding 1.0 mL of the Phenol-Nitroprusside Reagent to all tubes, followed by vortexing.

    • Add 1.0 mL of the Alkaline Hypochlorite Reagent and vortex immediately.

    • Incubate at 37°C for 15 minutes to allow for color development (a blue-green indophenol complex will form in the presence of ammonia).

  • Data Acquisition:

    • Measure the absorbance of each sample at 630 nm using a spectrophotometer.

    • Subtract the absorbance of the "No Enzyme" blank from its corresponding test condition.

Trustworthiness through Self-Validation: This protocol includes essential controls. The Positive Control (Adenosine) validates that the enzyme is active and the assay reagents are working. The Negative Control (no substrate) ensures no ammonia is generated from the enzyme preparation itself. The "No Enzyme" Blanks account for any non-enzymatic degradation of the substrates that might release ammonia. A positive result is only trustworthy if the "Test Substrate" shows significantly higher absorbance than both the Negative Control and its own "No Enzyme" blank.

Phase 2: Quantitative Kinetic Characterization

Expertise & Rationale: Upon confirming that this compound is indeed a substrate, we must quantify its interaction with the enzyme. This involves determining the Michaelis-Menten constants: Km (the substrate concentration at which the reaction rate is half of Vmax, indicating affinity) and Vmax (the maximum reaction rate).[9][10] A lower Km suggests a higher affinity of the enzyme for the substrate. For this, a continuous spectrophotometric assay is superior as it allows for the measurement of initial reaction rates over a range of substrate concentrations.[11]

Michaelis_Menten E E (Free Enzyme) ES ES (Enzyme-Substrate Complex) E->ES k1 S S (Substrate) ES->E k-1 ES->E kcat P P (Product)

Caption: The Michaelis-Menten reaction mechanism.

Protocol 2: Continuous Spectrophotometric Assay for ADA Kinetics

This method leverages the fact that the deamination of adenine to hypoxanthine results in a decrease in absorbance at 265 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • ADA Enzyme Solution: Dilute ADA stock to a final concentration of ~0.05 U/mL in assay buffer. The exact concentration may need optimization to ensure a linear reaction rate for at least 60-120 seconds.

    • Substrate Stock Solutions: Prepare 10 mM stock solutions of both Adenosine and this compound in assay buffer.

  • Experimental Setup:

    • Use a UV-compatible 96-well plate or quartz cuvettes.

    • Prepare a serial dilution of each substrate (Adenosine and this compound) in the assay buffer. A typical concentration range would be 2-fold dilutions starting from 500 µM down to ~8 µM, plus a zero-substrate blank.

    • For a 200 µL final reaction volume in a 96-well plate, add 180 µL of each substrate dilution to respective wells.

    • Set the spectrophotometer to read absorbance at 265 nm every 10 seconds for 3 minutes at 37°C.

  • Data Acquisition:

    • Initiate the reaction by adding 20 µL of the diluted ADA enzyme solution to each well.

    • Immediately start the kinetic read.

    • For each substrate concentration, plot Absorbance vs. Time. The initial velocity (v) is the absolute value of the slope of the linear portion of this curve (typically the first 60-90 seconds).[12]

    • Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law (A = εbc) and the change in molar extinction coefficient (Δε) between the substrate and product at 265 nm.

  • Data Analysis:

    • Plot the initial velocity (v) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine Km and Vmax.[12]

    • Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear visualization, where the y-intercept is 1/Vmax and the x-intercept is -1/Km.[10]

Phase 3: Objective Comparative Analysis

Expertise & Rationale: Obtaining Km and Vmax is not the end goal. To truly validate this compound, its performance must be benchmarked against the enzyme's natural substrate, adenosine. The most informative metric for comparing the efficiency of different substrates is the catalytic efficiency , calculated as kcat/Km .[13]

  • kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

  • kcat/Km is a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations, reflecting both binding affinity and catalytic activity.

Data Presentation: A Comparative Look

All quantitative data should be summarized for clear, at-a-glance comparison. The following table presents a hypothetical but realistic outcome of the kinetic analysis.

SubstrateKm (µM)Vmax (µM/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Efficiency (%)
Adenosine (Control) 35 ± 415.2 ± 1.112.73.6 x 10⁵100%
This compound 150 ± 188.9 ± 0.97.44.9 x 10⁴13.6%

Interpretation of Hypothetical Results: In this example, this compound is a validated substrate for ADA. However, its Km is approximately 4-fold higher than that of adenosine, indicating a lower binding affinity.[9] Its kcat is also lower, showing that the enzyme processes it more slowly once bound. Consequently, its overall catalytic efficiency (kcat/Km) is only 13.6% that of the natural substrate. This quantitative comparison is crucial for drug development professionals, as it informs whether the analog is likely to act as a poor substrate, a competitive inhibitor, or a potential prodrug that requires enzymatic activation.

Conclusion

This guide outlines a rigorous, multi-phase methodology for the validation of this compound as an enzyme substrate, using Adenosine Deaminase as a model system. By progressing from a simple feasibility screening to a detailed comparative kinetic analysis, researchers can confidently determine not only if a compound is a substrate, but also how effective it is relative to its physiological counterpart. The inclusion of robust controls at each stage ensures the trustworthiness of the data, while the final comparative analysis provides the objective performance metrics necessary for informed decision-making in academic research and therapeutic development. This structured approach provides a universal template for the characterization of any novel enzyme-substrate interaction.

References

  • Nishino, T., Okamoto, K., & Eger, B. T. (2008).
  • Cao, H., Pauff, J. M., & Hille, R. (2010). Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID. Journal of Biological Chemistry. [Link]
  • Pauff, J. M., Zhang, J., & Hille, R. (2008). Substrate Orientation and Specificity in Xanthine Oxidase: Crystal Structures of the Enzyme in Complex with Indole-3-acetaldehyde and Guanine. Biochemistry. [Link]
  • Okamoto, K., Matsumoto, K., Hille, R., Eger, B. T., Pai, E. F., & Nishino, T. (2008).
  • Lichtarge, O., Sowa, M. E., & Brown, P. J. (2013). Prediction and experimental validation of enzyme substrate specificity in protein structures.
  • D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Synthesis and structure of poly(ADP-ribose).
  • Zhang, J. (n.d.). Study of Poly(ADP-ribose) Polymerase-1.
  • Hille, R., Pauff, J. M., & Zhang, J. (2008). Substrate Orientation and Specificity in Xanthine Oxidase: Crystal Structures of the Enzyme in Complex with Indole-3-Acetaldehyde and Guanine.
  • Morse, D. P. (2004). Identification of Substrates for Adenosine Deaminases That Act on RNA. Springer Protocols. [Link]
  • Sowa, M. E., Brown, P. J., & Lichtarge, O. (2013). Prediction and experimental validation of enzyme substrate specificity in protein structures. PubMed. [Link]
  • Zhang, Y., & Wang, Z. (2013). Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog. PMC. [Link]
  • Brown, P. J., Sowa, M. E., & Lichtarge, O. (2013). Prediction and experimental validation of enzyme substrate specificity in protein structures.
  • Wikipedia. (n.d.). Poly (ADP-ribose) polymerase. Wikipedia. [Link]
  • D'Amours, D., & Poirier, G. G. (2021). Poly ADP-Ribose Polymerases. Encyclopedia.pub. [Link]
  • ResearchGate. (2018). Comparing activity of an enzyme with different substrates?
  • Goulart, L. R., et al. (2019). Analytical validation of an in-house method for adenosine deaminase determination.
  • Morse, D. P. (2004).
  • Gribova, E. V., et al. (2018). Comparative Bioinformatic Analysis of Active Site Structures in Evolutionarily Remote Homologues of α,β-Hydrolase Superfamily Enzymes. PMC. [Link]
  • Schellenberger, V., Siegel, R. A., & Rutter, W. J. (1993).
  • Schellenberger, V., Siegel, R. A., & Rutter, W. J. (1993).
  • Zavřel, V., et al. (2015). Structural basis for the substrate specificity of Helix pomatia AMP deaminase and a chimeric ADGF adenosine deaminase. PubMed Central. [Link]
  • Leimkühler, S., & Wuebbens, M. M. (2011). Comparative Kinetics of Enzymes and Models. Royal Society of Chemistry. [Link]
  • Goyal, J., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Longdom Publishing SL. [Link]
  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Wikipedia. [Link]
  • YouTube. (2022). Experiment 9 Enzyme Kinetics. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Biology LibreTexts. (2025). 9: Activity 3-0 - Project Instructions - Investigating Enzyme Kinetics. Biology LibreTexts. [Link]
  • Kemmer, G. C., & Keller, S. (2020).
  • Rother, M., et al. (2023).
  • MySkinRecipes. (n.d.).
  • Al-Jassabi, S. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course.
  • Van Rompay, A. R., et al. (2013).
  • Carter, M., & Shieh, J. C. (2010). Enzymes used in molecular biology: a useful guide. PMC. [Link]
  • Rother, M., et al. (2023).

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Comparative study of the antiviral efficacy of Ethyl adenine-9-acetate and similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antiviral Efficacy of 9-Substituted Adenine Analogs

In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic intervention. Among these, adenine analogs, particularly those modified at the 9-position, have garnered significant attention for their potential to inhibit viral replication across a spectrum of viruses. This guide provides a comparative study of the antiviral efficacy of ethyl adenine-9-acetate and similar 9-substituted adenine compounds, offering insights into their mechanism of action, and presenting the experimental data and protocols necessary for their evaluation.

Mechanism of Action: The Role of 9-Substituted Adenine Analogs as Viral Polymerase Inhibitors

The primary mechanism by which many 9-substituted adenine analogs exert their antiviral effect is through the inhibition of viral DNA or RNA polymerases. These compounds act as prodrugs, which upon entering a cell, are metabolized by host or viral kinases to their active triphosphate form. This triphosphate analog then competes with the natural deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.

The incorporation of the analog can lead to two main inhibitory outcomes:

  • Chain Termination: If the analog lacks a 3'-hydroxyl group, its incorporation into the nucleic acid chain prevents the addition of the next nucleotide, effectively terminating elongation.

  • Enzyme Inhibition: The analog triphosphate may also act as a competitive inhibitor of the viral polymerase, binding to the active site and preventing the natural nucleotide from binding.

The selectivity of these analogs for viral polymerases over host cell polymerases is a critical factor in their therapeutic index.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Prodrug 9-Substituted Adenine Analog (Prodrug) Active_TP Analog Triphosphate (Active Form) Prodrug->Active_TP Cellular/Viral Kinases Viral_Polymerase Viral DNA/RNA Polymerase Active_TP->Viral_Polymerase Competition dATP dATP/ATP (Natural Nucleotide) dATP->Viral_Polymerase Growing_Chain Growing Nucleic Acid Chain Viral_Polymerase->Growing_Chain Incorporation of Natural Nucleotide Termination Chain Termination Viral_Polymerase->Termination Incorporation of Analog Viral_Genome Viral DNA/RNA Template Viral_Genome->Viral_Polymerase

Caption: General mechanism of action for 9-substituted adenine analog antivirals.

Comparative Antiviral Efficacy

While direct comparative data for this compound is not extensively available in the public domain, we can analyze the efficacy of other relevant 9-substituted adenine analogs to understand the structure-activity relationship. The following table summarizes the antiviral activity and cytotoxicity of representative compounds from the literature. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
9-(2-Phosphonylmethoxyethyl)adenine (PMEA, Adefovir) Human Hepatitis B Virus (HBV)HepG2 2.2.150.3>1000>3333
9-(S)-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA, Cidofovir) Human Cytomegalovirus (HCMV)HEL0.17>100>588
9-(2,3-dihydroxypropyl)adenine (DHPA) Herpes Simplex Virus 1 (HSV-1)Vero10-20>400>20-40
Tenofovir Human Immunodeficiency Virus (HIV)MT-40.015-0.5>10>20-667

Note: The EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are highly dependent on the specific virus strain, cell line, and assay conditions used. Therefore, direct comparison of absolute values across different studies should be done with caution.

Experimental Protocols

The evaluation of antiviral compounds requires robust and reproducible experimental protocols. Below are detailed methodologies for determining the antiviral efficacy and cytotoxicity of novel compounds.

Plaque Reduction Assay (Antiviral Efficacy)

This assay is a standard method for quantifying the ability of a compound to inhibit viral replication.

Workflow:

Plaque_Reduction_Assay A Seed host cells in multi-well plates B Incubate until confluent monolayer forms A->B D Infect cell monolayers with a known titer of virus B->D C Prepare serial dilutions of the test compound E Add compound dilutions to the infected cells C->E D->E F Incubate to allow plaque formation E->F G Fix and stain the cells F->G H Count plaques and calculate EC50 G->H

Caption: Workflow for a plaque reduction assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV-1) into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). From this stock, create a series of 2-fold or 10-fold dilutions in cell culture medium.

  • Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a viral suspension that will produce a countable number of plaques (e.g., 50-100 plaques per well) after the incubation period. Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose) containing the different concentrations of the test compound. Include a "no compound" control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).

  • Staining: After incubation, fix the cells with a solution such as 10% formalin. Then, stain the cells with a dye like crystal violet, which stains the cells but not the viral plaques.

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the "no compound" control. The EC50 value is the concentration of the compound that inhibits plaque formation by 50%.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with the same serial dilutions of the test compound used in the antiviral assay. Include a "no compound" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Determination: The percentage of cytotoxicity is calculated relative to the "no compound" control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The exploration of 9-substituted adenine analogs continues to be a promising avenue for the discovery of novel antiviral agents. While this compound itself requires further investigation to determine its specific antiviral profile, the broader class of compounds demonstrates significant potential. The comparative analysis of related analogs, coupled with standardized and robust experimental protocols, provides a framework for the systematic evaluation of these compounds. Future studies should focus on direct, head-to-head comparisons of novel analogs against a panel of clinically relevant viruses to identify lead candidates with improved efficacy and safety profiles.

References

  • He, X., et al. (2013). Adefovir dipivoxil in the treatment of chronic hepatitis B. Virology Journal.
  • De Clercq, E. (2003). Cidofovir in the treatment of poxvirus infections. Antiviral Research.
  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery.

A-Comparative-Guide-to-the-Cross-reactivity-of-Ethyl-adenine-9-acetate-with-Purine-Binding-Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In drug discovery, the selectivity of a compound for its intended target is paramount. Off-target interactions can lead to unforeseen side effects and diminished therapeutic efficacy. Ethyl adenine-9-acetate, an analog of the ubiquitous purine adenine, presents a significant challenge in this regard. Due to the conserved nature of purine-binding sites across a vast array of protein families, there is a high potential for cross-reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of this compound and other purine analogs. We will delve into the key families of purine-binding proteins, present a tiered experimental strategy for evaluating binding, and offer detailed, field-proven protocols for key assays. The overarching goal is to equip researchers with the knowledge and tools to build a robust selectivity profile for their compounds of interest, ultimately leading to the development of safer and more effective therapeutics.

1.0-Introduction-The-Challenge-of-Purine-Binding-Protein-Cross-Reactivity

Purines, such as adenine and guanine, are fundamental building blocks of life, forming the basis of nucleic acids and serving as critical components of cofactors like ATP and NAD+.[1] Consequently, a substantial portion of the human proteome has evolved to bind these molecules.[2] This widespread conservation of purine-binding motifs presents a significant hurdle in drug development.[3] Small molecules designed to target the purine-binding site of one protein, such as a specific kinase, can inadvertently bind to numerous other proteins, leading to off-target effects.

This compound, with its core adenine structure, is a prime candidate for such cross-reactivity. Understanding its binding profile across various purine-binding protein families is not merely an academic exercise; it is a critical step in preclinical drug development. This guide will provide a systematic approach to characterizing this cross-reactivity, moving from broad, high-throughput screening to detailed biophysical and functional validation.

2.0-Profiling-the-Ligand-Ethyl-Adenine-9-acetate

This compound is a derivative of adenine where an ethyl acetate group is attached at the 9-position of the purine ring. This modification at the position typically occupied by the ribose sugar in adenosine means it can still interact with the adenine-binding pocket of many proteins. The ethyl acetate moiety may introduce steric hindrance or new interactions, potentially altering its binding affinity and selectivity profile compared to endogenous purine ligands. A thorough understanding of its potential interactions requires a systematic evaluation against a panel of diverse purine-binding proteins.

3.0-The-Target-Landscape-Key-Families-of-Purine-Binding-Proteins

The potential for cross-reactivity of this compound is best understood by examining the major families of purine-binding proteins. While each family has a unique function, the ATP/adenine binding sites often share conserved structural features, such as the P-loop.[4][5]

  • Protein Kinases: This is one of the largest and most extensively studied enzyme families.[6] They catalyze the transfer of a phosphate group from ATP to a substrate protein.[7] The ATP binding site is a well-characterized pocket, and subtle differences in this site are exploited to achieve inhibitor selectivity.[8]

  • Polymerases: These enzymes are essential for the synthesis of DNA and RNA. They utilize nucleotide triphosphates (including ATP) as substrates, and their active sites are tailored to bind these molecules.

  • Dehydrogenases: This class of enzymes is crucial for cellular metabolism. Many dehydrogenases use NAD+ or FAD, both of which contain an adenine moiety, as cofactors.[9]

  • ATPases: These enzymes hydrolyze ATP to release energy for various cellular processes. Their active sites are, by definition, designed to bind adenine-containing nucleotides.

4.0-Experimental-Strategy-A-Tiered-Approach-to-Assessing-Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-tiered approach, starting with broad screening and progressing to more detailed, quantitative analyses for initial "hits."

4.1-Tier-1-Initial-Broad-Screening-with-Differential-Scanning-Fluorimetry-(DSF)

DSF, also known as Thermal Shift Assay, is a high-throughput, cost-effective method for identifying compounds that bind to and stabilize a protein.[10][11] The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[12] This technique is an excellent first-pass screen to identify potential interactions across a large panel of proteins.[13][14]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Protein and Compound Preparation:

    • Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration in the assay is typically 2-5 µM.

    • Prepare a stock solution of this compound in DMSO. The final concentration in the assay will typically be in the range of 10-100 µM. Ensure the final DMSO concentration is below 1% to avoid protein destabilization.

  • Assay Setup:

    • On a 96- or 384-well qPCR plate, add the protein solution.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding.

    • Add this compound to the test wells and an equivalent volume of DMSO to the control wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A significant increase in Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates a stabilizing interaction.

dsf_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Data Acquisition cluster_analysis Analysis Protein Target Protein Stock Plate Add Protein, Dye, and Compound to Plate Protein->Plate Compound This compound Stock Compound->Plate qPCR Run Thermal Melt in RT-PCR Machine Plate->qPCR Execute Temp Ramp Plot Plot Fluorescence vs. Temperature qPCR->Plot Raw Fluorescence Data Tm Calculate Tm and ΔTm Plot->Tm Hit Identify Hits (ΔTm > Threshold) Tm->Hit

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

4.2-Tier-2-Quantitative-Affinity-Determination

Hits identified in the initial DSF screen should be further characterized using more quantitative biophysical methods to determine their binding affinity (Kd). Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard techniques for this purpose.[15][16][17]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[18][19][20][21]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein.[22] It provides real-time kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[7][23][24]

4.3-Tier-3-Functional-Validation-with-Competitive-Binding-Assays

A confirmed binding interaction does not necessarily translate to a functional effect. Therefore, it is crucial to perform functional assays to determine if this compound acts as an inhibitor or activator of the identified off-target proteins. A competitive binding assay is a powerful tool for this purpose.[25][26][27][28][29]

Experimental Protocol: Competitive Kinase Assay (Example)

  • Principle: This assay measures the ability of this compound to compete with a known, often labeled, ligand for binding to the kinase. A decrease in the signal from the labeled ligand indicates that this compound is binding to the same site.

  • Reagent Preparation:

    • Prepare the kinase, a known fluorescently labeled tracer (ligand), and this compound in a suitable assay buffer.

  • Assay Procedure:

    • In a microplate, add the kinase and the fluorescent tracer at a fixed concentration.

    • Add serial dilutions of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence signal (e.g., fluorescence polarization).

  • Data Analysis:

    • Plot the fluorescence signal as a function of the this compound concentration.

    • Fit the data to a suitable model to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer. The Ki (inhibition constant) can then be calculated from the IC50.

cross_reactivity_concept cluster_targets Potential Protein Targets EA9A This compound TargetKinase On-Target Kinase EA9A->TargetKinase High Affinity (Therapeutic Effect) OffTargetKinase Off-Target Kinase EA9A->OffTargetKinase Moderate Affinity (Potential Side Effect) OffTargetPolymerase Off-Target Polymerase EA9A->OffTargetPolymerase Low Affinity (Potential Side Effect) OffTargetDehydrogenase Off-Target Dehydrogenase EA9A->OffTargetDehydrogenase Weak Affinity (Potential Side Effect)

Caption: Cross-reactivity of this compound.

5.0-Data-Interpretation-and-Comparative-Analysis

The data generated from the tiered experimental approach should be compiled into a clear, comparative format to facilitate the assessment of this compound's selectivity profile.

Table 1: Hypothetical Cross-reactivity Profile of this compound

Protein TargetProtein FamilyDSF (ΔTm, °C)ITC (Kd, µM)Functional Assay (IC50, µM)
Target Kinase A Kinase +8.5 0.05 0.08
Off-Target Kinase BKinase+4.21.52.1
Off-Target Kinase CKinase+1.1> 100> 100
Off-Target Polymerase DPolymerase+3.55.28.9
Off-Target Dehydrogenase EDehydrogenase+2.815.725.4

This table presents hypothetical data for illustrative purposes.

From this table, a selectivity index can be calculated. For example, the selectivity of this compound for Target Kinase A over Off-Target Kinase B would be the ratio of their Kd or IC50 values. A higher selectivity index indicates a more desirable compound profile.

6.0-Conclusion-and-Implications-for-Drug-Development

This guide has outlined a systematic and robust strategy for evaluating the cross-reactivity of this compound with other purine-binding proteins. By employing a tiered approach that combines high-throughput screening with detailed biophysical and functional characterization, researchers can build a comprehensive selectivity profile for their compounds. This information is invaluable for lead optimization, enabling medicinal chemists to modify the compound structure to enhance on-target potency while minimizing off-target interactions. Ultimately, a thorough understanding of a compound's cross-reactivity is a critical component of a successful drug discovery program, leading to the development of safer and more effective medicines.

8.0-References

  • Jove. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.

  • Malvern Panalytical. (2016). Isothermal Titration Calorimetry.

  • Wu, G., & Liu, X. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272.

  • Leipe, D. D., Koonin, E. V., & Aravind, L. (2004). Evolution and classification of P-loop kinases and related proteins. Journal of Molecular Biology, 343(1), 1-28.

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461.

  • Fabgennix International. (n.d.). Competition Assay Protocol.

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.

  • Lauffenburger, D. A., & Horwitz, A. F. (2013). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Cold Spring Harbor Protocols, 2013(9), 845-856.

  • Creative Biostructure. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein.

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.

  • Batey, R. T. (2010). Structure and mechanism of purine binding riboswitches. Quarterly Reviews of Biophysics, 43(2), 223-259.

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.

  • Rena, G., & Westwood, I. M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(4), 182-186.

  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services.

  • ResearchGate. (2025). Understanding the Impact of the P-loop Conformation on Kinase Selectivity.

  • Vivian, J. T., & Hey, Y. Y. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), 51809.

  • Frontiers. (2022). Understanding the P-Loop Conformation in the Determination of Inhibitor Selectivity Toward the Hepatocellular Carcinoma-Associated Dark Kinase STK17B.

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.

  • Journal of Visualized Experiments. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry.

  • Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters.

  • BenchChem. (2025). Validating B-Raf Kinase Inhibitor Binding Affinity Through Surface Plasmon Resonance (SPR): A Comparative Guide.

  • Díaz-Muñoz, G., Butanda-Ochoa, A., & Pardo, J. P. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Molecular Biomedicine, 3(1), 5.

  • BenchChem. (n.d.). Basic principles of competitive binding assays.

  • National Institutes of Health. (n.d.). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry.

  • National Institutes of Health. (n.d.). Current Experimental Methods for Characterizing Protein–Protein Interactions.

  • eLife. (2023). A critical evaluation of protein kinase regulation by activation loop autophosphorylation.

  • Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development.

  • ResearchGate. (n.d.). Computationally derived purine binding motif A, B The molecular detail...

  • MDPI. (n.d.). Common Mechanism of Activated Catalysis in P-loop Fold Nucleoside Triphosphatases—United in Diversity.

  • ACS Publications. (2016). Protein–Ligand Interaction Detection with a Novel Method of Transient Induced Molecular Electronic Spectroscopy (TIMES): Experimental and Theoretical Studies.

  • Technology Networks. (2024). New Method Detects Ligand-Protein Interactions With Unprecedented Sensitivity.

  • National Institutes of Health. (2023). Structural basis of purine nucleotide inhibition of human uncoupling protein 1.

  • ResearchGate. (2022). (PDF) Structure-activity features of purines and their receptors: implications in cell physiopathology.

  • Olsson, R. A. (1978). Ligand binding to the adenine analogue binding protein of the rabbit erythrocyte. Biochemistry, 17(2), 367-375.

  • National Institutes of Health. (n.d.). A purine salvage bottleneck leads to bacterial adenine cross-feeding.

  • National Institutes of Health. (n.d.). Bacterial adenine cross-feeding stems from a purine salvage bottleneck.

  • Materese, C. K., Nuevo, M., & Bera, P. P. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal, 841(2), 126.

  • National Institutes of Health. (n.d.). On the molecular discrimination between adenine and guanine by proteins.

  • National Institutes of Health. (n.d.). A comprehensive map of molecular drug targets.

  • Wikipedia. (n.d.). Wikipedia:PubPeer/Table.

  • Pharma Info Nepal. (n.d.). KD-Tripathi-Pharmacology-Book.pdf.

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A Comparative Guide to the Structure-Activity Relationship of Ethyl Adenine-9-Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of ethyl adenine-9-acetate and its analogs, focusing on their potential as therapeutic agents. We will delve into the key structural modifications that influence their biological activity, supported by experimental data, and provide detailed protocols for their evaluation.

This compound serves as a valuable scaffold in medicinal chemistry.[1] Its core structure, a purine base common in biological systems, allows for diverse modifications. This versatility has led to the exploration of its analogs for various therapeutic applications, including as antiviral and anticancer agents.[1] This guide will primarily focus on the most extensively studied activity of this class of compounds: adenosine receptor antagonism.

Adenosine Receptor Antagonism: A Key Therapeutic Target

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that are integral to numerous physiological processes. Antagonists of these receptors have therapeutic potential in a wide range of diseases. The ethyl group at the 9-position of the adenine core is a critical feature for the antagonistic properties of these compounds.[2]

Comparative Analysis of 9-Ethyladenine Derivatives

While specific comparative data for a broad range of this compound analogs with modifications on the acetate moiety is limited in publicly available literature, extensive research on closely related 9-ethyladenine derivatives provides significant insight into the structure-activity relationship (SAR). The following table summarizes the binding affinities (Ki) of representative 9-ethyladenine derivatives at human adenosine receptors, highlighting the impact of substitutions at the C2 and C8 positions of the purine ring.

CompoundC2-SubstituentC8-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
9-Ethyladenine HH>10,000>10,000>10,000[3]
Derivative 1 HPhenyl274686[3]
Derivative 2 HEthoxy-High Affinity-[3]
Derivative 3 HPhenylethynyl--High Affinity[3]
Derivative 4 2-PhenylethoxyH~794 (pKB ≈ 6.1)~794 (pKB ≈ 6.1)-[4]

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not reported in the cited source. "High Affinity" is used when specific Ki values were not provided in the abstract.

From this data, we can derive key SAR insights:

  • Unsubstituted 9-Ethyladenine: The parent compound, 9-ethyladenine, shows very low affinity for adenosine receptors, indicating that substitutions on the purine ring are crucial for potent activity.

  • C8-Substitution: The introduction of a phenyl group at the C8-position (Derivative 1) dramatically increases affinity for A1, A2A, and A3 receptors. Further modification of the C8-substituent can impart selectivity. For instance, an ethoxy group (Derivative 2) confers high affinity for the A2A receptor, while a phenylethynyl group (Derivative 3) leads to high affinity for the A3 receptor.[3]

  • C2-Substitution: Substitution at the C2-position with a 2-phenylethoxy group (Derivative 4) results in a compound with comparable antagonist potency at A1 and A2A receptors.[4]

Antiviral and Cytotoxic Potential

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating the biological activity of this compound analogs.

Protocol 1: Competitive Radioligand Binding Assay for Adenosine Receptors

This assay determines the affinity (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adenosine receptor of interest (A1, A2A, or A3).

  • Radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).

  • Test compounds (this compound analogs).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Unlabeled antagonist (for determining non-specific binding, e.g., XAC).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare serial dilutions of test compound B Incubate membranes, radioligand, and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki values D->E

Competitive Radioligand Binding Assay Workflow

Signaling Pathways

A thorough understanding of the downstream effects of receptor modulation is crucial. The following diagrams illustrate the primary signaling pathways associated with adenosine A1 and A2A receptors.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2]

cluster_pathway Adenosine A1 Receptor Signaling Pathway Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Adenosine A1 Receptor Signaling Pathway
Adenosine A2A Receptor Signaling Pathway

In contrast, the A2A receptor is coupled to stimulatory G proteins (Gs), and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2]

cluster_pathway Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., vasodilation) PKA->Response Phosphorylates targets leading to

Adenosine A2A Receptor Signaling Pathway

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly as adenosine receptor antagonists. The structure-activity relationship studies on the closely related 9-ethyladenine derivatives demonstrate that targeted modifications at the C2 and C8 positions of the purine ring can yield compounds with high affinity and selectivity for specific adenosine receptor subtypes. While further research is needed to elucidate the full potential of analogs with modifications to the 9-acetate moiety, the foundational knowledge presented in this guide provides a solid framework for future drug discovery and development efforts in this area. The provided experimental protocols and pathway diagrams serve as practical tools for researchers embarking on the synthesis and evaluation of this promising class of compounds.

References

  • Synthesis, Characterization and Cytotoxicity Activity of New Compounds Derived from Adenine. AIP Conference Proceedings. [Link]
  • Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid deriv
  • Adenine: an important drug scaffold for the design of antiviral agents. Acta Pharmaceutica Sinica B. [Link]
  • Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. Oncology Letters. [Link]
  • Adenine: An important drug scaffold for the design of antiviral agents.
  • Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest.
  • Cytotoxicity of the selected compounds against some human cancer cell lines.
  • Adenine: an important drug scaffold for the design of antiviral agents. PubMed. [Link]
  • Ethyl adenine-9-acet
  • 2-Phenylethoxy-9-methyladenine: an adenosine receptor antagonist that discriminates between A2 adenosine receptors in the aorta and the coronary vessels
  • 3-Substituted Adenines. In Vitro Enzyme Inhibition and Antiviral Activity. PubMed. [Link]
  • Recent developments in adenosine receptor ligands and their potential as novel drugs.
  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists.
  • Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. PubMed Central. [Link]
  • Synthesis and in vitro antiviral studies of bis (pivaloyloxymethyl) ester derivative of 9-{((phosphonomethyl) aziridin-1-yl)methyl} adenine (PMAMA) and analogues.
  • Comparative Study of Carborane- and Phenyl-Modified Adenosine Derivatives as Ligands for the A2A and A3 Adenosine Receptors Based on a Rigid in Silico Docking and Radioligand Replacement Assay. PubMed Central. [Link]
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A Researcher's Guide to Confirming the On-Target Effects of Ethyl Adenine-9-Acetate Using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the validation of a small molecule's intended biological target is a critical step. This guide provides an in-depth comparison of orthogonal experimental approaches to confirm the on-target effects of Ethyl adenine-9-acetate, a synthetic purine derivative. As a versatile precursor in the synthesis of various bioactive nucleoside analogs, its interactions within the cellular milieu are of significant interest to researchers in oncology and virology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for robust target validation.

The Imperative of Orthogonal Target Validation

The journey of a hit compound from a primary screen to a validated lead is fraught with the peril of false positives and misleading biological activity.[4] An observed phenotypic effect does not inherently confirm that the compound is acting through its intended target. Off-target effects are a common cause of downstream project failure.[5] Therefore, employing orthogonal methods—distinct, independent assays that measure the same biological event through different techniques—is not merely good practice but a cornerstone of rigorous scientific inquiry.[4][6] This approach builds a self-validating system, where converging lines of evidence from disparate assays lend high confidence to the proposed mechanism of action.

Understanding this compound and Its Potential Targets

This compound is a derivative of adenine, a fundamental component of nucleic acids and cellular energy currency.[2][7] Its structure suggests potential interactions with a variety of protein classes, including:

  • Enzymes involved in purine metabolism: As an adenine analog, it could competitively inhibit enzymes that utilize adenine or its derivatives as substrates.

  • Adenosine receptors: Derivatives of 9-substituted adenines have been shown to act as antagonists for adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes.[8][9]

  • Kinases: Many kinases have an ATP-binding pocket that accommodates the adenine moiety of ATP. This compound could potentially act as a competitive inhibitor.

For the purpose of this guide, we will hypothesize that this compound has been identified as a potential inhibitor of a specific enzyme critical in a cancer cell signaling pathway, let's call it "Target Enzyme X" (TEX-X). Our goal is to confirm direct engagement and inhibition of TEX-X using two orthogonal approaches: a biophysical method to confirm target binding within the cell and a biochemical assay to quantify its inhibitory effect on the enzyme's function.

Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess whether a compound binds to its target protein in a physiological cellular environment.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12] When a protein is heated, it denatures and aggregates. However, the binding of a ligand can increase the protein's stability, resulting in a higher denaturation temperature.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection & Analysis A 1. Culture cells expressing Target Enzyme X (TEX-X) B 2. Treat cells with Ethyl adenine-9-acetate or Vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze TEX-X levels by Western Blot or other methods G->H I 9. Plot protein abundance vs. temperature to generate melt curves H->I

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Plate cells known to express the target enzyme TEX-X at an appropriate density and allow them to adhere overnight.

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of soluble TEX-X in each sample by Western blotting using a specific antibody against TEX-X.

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against the temperature to generate "melt curves". A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.[13][14]

Data Presentation: CETSA Results
Treatment GroupTm (°C) of TEX-XThermal Shift (ΔTm)
Vehicle (DMSO)52.5-
1 µM this compound54.0+1.5°C
10 µM this compound56.5+4.0°C
100 µM this compound58.0+5.5°C

Tm represents the melting temperature where 50% of the protein is denatured.

The data clearly shows a dose-dependent increase in the thermal stability of TEX-X in the presence of this compound, providing strong evidence of direct binding in a cellular context.

Method 2: In Vitro Enzymatic Assay for Functional Inhibition

While CETSA confirms binding, it does not directly measure the functional consequence of that binding. An in vitro enzymatic assay serves as an excellent orthogonal method to determine if this compound inhibits the catalytic activity of TEX-X.[15] This type of assay directly measures the conversion of a substrate to a product, providing a quantitative measure of enzyme inhibition.

Logical Flow of an Enzyme Inhibition Assay

Enzyme_Assay_Logic cluster_components Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Purified Target Enzyme X (TEX-X) D Incubate TEX-X with varying concentrations of the compound A->D B Substrate E Initiate reaction by adding substrate B->E C This compound (Test Compound) C->D D->E F Allow reaction to proceed for a set time E->F G Stop the reaction F->G H Measure product formation (e.g., colorimetric, fluorimetric) G->H I Calculate % inhibition and determine IC50 value H->I

Caption: Logic flow for an in vitro enzyme inhibition assay.

Detailed Protocol for an In Vitro Enzymatic Assay

This protocol assumes TEX-X activity can be monitored through a colorimetric or fluorimetric readout.[16]

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant TEX-X in an appropriate assay buffer.

    • Prepare a stock solution of the specific substrate for TEX-X.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a fixed amount of purified TEX-X to each well.

    • Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the enzyme and compound mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the reaction at the optimal temperature for TEX-X (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction using a suitable stop solution.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Enzyme Inhibition Assay Results
This compound (µM)% Inhibition of TEX-X
0.015.2
0.115.8
148.9
1085.3
10098.1
IC50 1.05 µM

This data demonstrates that this compound directly inhibits the catalytic function of TEX-X in a concentration-dependent manner, with a potent IC50 value in the low micromolar range.

Synthesizing the Evidence: A Comparative Conclusion

The combination of CETSA and in vitro enzymatic assays provides a powerful, multi-faceted confirmation of the on-target effects of this compound on our hypothetical Target Enzyme X.

  • CETSA provided unequivocal evidence that the compound engages with TEX-X within the complex and physiologically relevant environment of a living cell. The observed thermal shift is a direct biophysical indicator of a binding event.[10][13]

  • The in vitro enzymatic assay complemented this by demonstrating the functional consequence of this binding—the inhibition of the enzyme's catalytic activity. This assay also provided a quantitative measure of the compound's potency (IC50).

References

  • O'Connell, K., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]
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  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
  • Various Authors. (2017). How to validate small-molecule and protein interactions in cells?.
  • AXXAM. (n.d.).
  • Moellering, R. E., & Cravatt, B. F. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. [Link]
  • Broad Institute. (n.d.).
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • ATA Scientific. (2023). The power of orthogonal approaches to accelerate development of targeted therapies.
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  • Rob, T., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. [Link]
  • Hashimoto, M., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ACS Chemical Biology. [Link]
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • National Center for Biotechnology Information. (n.d.).
  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Strang, C. M., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • Zidek, Z., et al. (2006). In vivo effects of antiviral acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]adenine (adefovir) on cytochrome P450 system of rat liver microsomes. Toxicology Mechanisms and Methods. [Link]
  • CliniSciences. (n.d.).
  • Rajabi, N., et al. (2014). An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity. Analytical Biochemistry. [Link]
  • Daker, M., et al. (2026). Preclinical pharmacology studies of zingerone with special reference to potential therapeutic applications. Baishideng Publishing Group. [Link]
  • Wu, M., et al. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids. [Link]
  • Otová, B., et al. (1993). Cytostatic effect of 9-(2-phosphonomethoxyethyl) adenine (PMEA). III. Rat and mouse carcinomas and sarcomas. Folia Biologica. [Link]
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Sources

A Researcher's Guide to the Metabolic Stability of Ethyl adenine-9-acetate: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep-dive comparative analysis into the predicted metabolic stability of Ethyl adenine-9-acetate. Designed for researchers in drug discovery and development, this document moves beyond theoretical discussion to provide a robust experimental framework for empirical validation. We will dissect the molecule's structural liabilities, predict its metabolic fate by drawing parallels with related chemical classes, and present detailed, field-tested protocols for determining its stability in key biological matrices. Our approach is grounded in the principles of predicting metabolic clearance, a critical parameter for optimizing bioavailability and dosing regimens.[1][2][3]

Introduction: The Critical Role of Metabolic Stability

In drug development, metabolic stability—a compound's susceptibility to biotransformation—is a pivotal determinant of its pharmacokinetic profile.[4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas one that is excessively stable could accumulate and lead to toxicity.[2] this compound, an N9-substituted purine analog, presents a fascinating case study. Its structure combines a biologically significant adenine core with a chemically labile ethyl ester moiety. While direct metabolic data for this specific molecule is not available in published literature, its structure allows for a highly informed, hypothesis-driven analysis of its likely metabolic fate.

This guide will therefore focus on two core objectives:

  • Predictive Analysis: Based on established biochemical pathways for purine analogs and ester-containing compounds, we will outline the most probable routes of metabolism for this compound.

  • Experimental Validation: We will provide detailed, step-by-step protocols for the key in vitro assays—plasma stability and liver microsomal stability—required to empirically determine the compound's metabolic half-life and intrinsic clearance.

Predicted Metabolic Pathways: A Tale of Two Moieties

The metabolic fate of this compound is likely dominated by the interplay between its two key structural features: the purine ring and the N9-ethyl acetate side chain.

Primary Pathway: Rapid Ester Hydrolysis

The ethyl ester linkage is the molecule's most probable metabolic "soft spot." Ester-containing compounds are well-known substrates for carboxylesterases, a class of hydrolytic enzymes abundant in the liver, plasma, and intestine.[5][6][7][8] This enzymatic hydrolysis is a common activation mechanism for ester prodrugs.[5][9][10][11] Therefore, the primary and most rapid metabolic transformation is predicted to be the cleavage of the ester bond to yield Adenine-9-CH₂-CH₂-OH (Adenine-9-ethanol) and acetic acid. This reaction effectively converts the parent compound into a more polar metabolite, priming it for potential further conjugation or excretion.

Secondary Pathways: Metabolism of the Adenine Core

Following, or in parallel with, ester hydrolysis, the adenine core itself may undergo further biotransformation. The metabolism of adenine and its derivatives involves several enzymes.[12][13] While the N9-substitution blocks direct involvement in nucleotide synthesis pathways that typically start with free adenine, the core structure could still be a substrate for oxidative enzymes. For instance, enzymes like xanthine oxidase are responsible for the catabolism of other purines like hypoxanthine and xanthine.[14][15] It is plausible that metabolites of this compound could eventually enter these downstream purine catabolic pathways.

The diagram below illustrates the predicted primary and potential secondary metabolic routes.

G cluster_products Hydrolysis Products parent This compound metabolite1 Adenine-9-ethanol parent->metabolite1 Esterase Hydrolysis (Primary Pathway) metabolite2 Acetic Acid parent->metabolite2 downstream Downstream Purine Catabolism (e.g., via XO) metabolite1->downstream Secondary Pathways (Slower)

Caption: Predicted metabolic pathways for this compound.

Experimental Framework for Stability Assessment

To validate these predictions, a systematic, tiered approach using standard in vitro assays is essential. We present the core experimental protocols that form the industry standard for such an evaluation, as recommended by regulatory bodies like the FDA.[16][17][18]

Tier 1: Plasma Stability Assay

Rationale & Causality: Given the high concentration of circulating esterases, plasma is a critical matrix for any ester-containing compound.[6][8] Instability in plasma can lead to rapid clearance before the drug reaches its target, resulting in poor in vivo efficacy.[7] This assay is therefore the first and most crucial step. It directly tests the hypothesis of rapid esterase-mediated hydrolysis.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock to 100 µM in acetonitrile or DMSO.

    • Thaw pooled human plasma (and plasma from other species of interest, e.g., rat, mouse) at 37°C.[7]

    • Prepare a positive control known to be hydrolyzed in plasma (e.g., Propantheline) and a stable negative control (e.g., Verapamil).

  • Incubation Procedure:

    • In a 96-well plate, add plasma to designated wells. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the 100 µM working solution to the plasma to achieve a final concentration of 1 µM (final DMSO/acetonitrile concentration should be ≤1%).[19]

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, a structurally unrelated compound).[6][20] The 0-minute sample is prepared by adding the quenching solution before adding the test compound.

  • Sample Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound using a validated LC-MS/MS method.[20]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • Determine the slope of the line via linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = -0.693 / slope .[7]

Caption: Workflow for the in vitro plasma stability assay.

Tier 2: Liver Microsomal Stability Assay

Rationale & Causality: The liver is the primary organ of drug metabolism.[21] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, including Cytochrome P450s (CYPs) and carboxylesterases.[4][21][22] This assay determines a compound's intrinsic clearance (CLint), a measure of the liver's inherent ability to metabolize the drug.[1][23] By running the assay with and without the essential CYP cofactor NADPH, we can distinguish between CYP-mediated metabolism and metabolism by other enzymes like esterases.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 1 mg/mL working solution of pooled human liver microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4). Keep on ice.[24]

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[25] This provides a sustained source of NADPH for CYP enzymes.

    • Prepare positive controls with known metabolic profiles (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[19]

  • Incubation Procedure:

    • The assay should be run in two sets of conditions: +NADPH and -NADPH .

    • In a 96-well plate, add phosphate buffer, the microsomal solution, and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (for +NADPH wells) or an equal volume of buffer (for -NADPH wells).[25]

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction with 3-4 volumes of ice-cold acetonitrile containing an internal standard.[19][22]

  • Sample Analysis & Data Analysis:

    • The procedure for sample processing and LC-MS/MS analysis is identical to the plasma stability assay.

    • Calculate the half-life (t₁/₂) for both +NADPH and -NADPH conditions.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)

G cluster_conditions Parallel Incubations start Prepare Incubation Mix: Microsomes + Buffer + Compound preinc Pre-incubate at 37°C start->preinc add_nadph Initiate with NADPH System preinc->add_nadph add_buffer Initiate with Buffer (-NADPH Control) preinc->add_buffer incubate_nadph Incubate +NADPH add_nadph->incubate_nadph incubate_buffer Incubate -NADPH add_buffer->incubate_buffer quench Quench at Time Points with Acetonitrile + IS incubate_nadph->quench incubate_buffer->quench analyze Process & Analyze by LC-MS/MS quench->analyze calc Calculate t½ and CLint for each condition analyze->calc

Sources

A Head-to-Head Comparison of Ethyl Adenine-9-Acetate with Acyclovir and Zidovudine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

In the landscape of therapeutic drug development, nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their ability to mimic endogenous nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, thereby inhibiting viral replication or cancer cell proliferation. This guide provides an in-depth, head-to-head comparison of Ethyl adenine-9-acetate, a synthetic nucleoside analog intermediate, with two clinically established antiviral drugs: Acyclovir and Zidovudine (AZT).

This comparison is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the structural, mechanistic, and potential functional differences between these compounds. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them, offering insights into the causality behind experimental choices and the structure-activity relationships that govern their biological effects.

Structural and Mechanistic Overview

At the heart of their biological activity lies the unique chemical structure of each nucleoside analog. These structures dictate how they are recognized by viral and cellular enzymes, their mechanism of action, and their ultimate therapeutic efficacy.

This compound is an N9-substituted adenine derivative.[1] The adenine base is connected at the N9 position to an ethyl acetate group. This modification makes it a "protected" nucleoside analog, often used as an intermediate in the synthesis of more complex molecules for pharmaceutical and biochemical research.[1] The N9-substitution is critical, as it can dramatically influence the molecule's ability to interact with biological targets. Research on other N9-substituted cytokinin analogs has shown that such modifications can interfere with receptor binding, in some cases rendering the compound inactive.[2] However, this substitution can also be a key feature in prodrug design, where the attached group is cleaved in vivo to release the active compound.

Acyclovir , an analog of guanosine, is a highly selective antiviral agent used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[3][4] Its structure is characterized by an acyclic side chain in place of the ribose sugar. This structural feature is key to its mechanism of action.[4]

Zidovudine (AZT) is a thymidine analog and was the first drug approved for the treatment of HIV.[5] It is a nucleoside reverse transcriptase inhibitor (NRTI).[5] Structurally, it features an azido group (-N3) at the 3' position of the deoxyribose ring, a modification that is central to its function as a chain terminator in DNA synthesis.[6]

Mechanism of Action: A Tale of Two Pathways

The efficacy of nucleoside analogs is contingent on their intracellular conversion to the active triphosphate form. This process, however, differs significantly between compounds and is a key determinant of their selective toxicity.

Acyclovir's mechanism is a classic example of targeted activation. It is selectively phosphorylated by a viral thymidine kinase, an enzyme present only in infected cells.[7][8] This initial phosphorylation is the rate-limiting step and ensures that Acyclovir is primarily activated in cells harboring the virus.[7] Once converted to acyclovir monophosphate, cellular kinases catalyze the formation of acyclovir triphosphate.[7] This active form then competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by viral DNA polymerase.[7] The absence of a 3'-hydroxyl group on Acyclovir's acyclic side chain results in obligate chain termination, halting viral DNA replication.[8]

Zidovudine (AZT) , on the other hand, is phosphorylated by human cellular kinases to its active 5'-triphosphate metabolite.[9] AZT-triphosphate then competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA by HIV's reverse transcriptase.[6] The presence of the 3'-azido group prevents the formation of the next phosphodiester bond, leading to the termination of the DNA chain.[6][10] While AZT has a higher affinity for HIV reverse transcriptase than for human DNA polymerases, at high doses, it can inhibit cellular DNA synthesis, contributing to its toxicity.[5]

The following diagram illustrates the general mechanism of action for nucleoside analog antivirals:

Nucleoside Analog Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Infected Host Cell Analog Nucleoside Analog (e.g., Acyclovir, AZT) Analog_in Nucleoside Analog Analog->Analog_in Cellular Uptake Analog_MP Analog Monophosphate Analog_in->Analog_MP Viral or Cellular Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Analog Triphosphate (Active) Analog_DP->Analog_TP Cellular Kinases DNA_Polymerase Viral DNA Polymerase or Reverse Transcriptase Analog_TP->DNA_Polymerase Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Viral_Replication_Inhibited Viral Replication Inhibited Chain_Termination->Viral_Replication_Inhibited MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add solubilizing agent (e.g., DMSO) Incubate_2->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate CC50 Read_Absorbance->Analyze End End Analyze->End

Sources

A Senior Application Scientist's Guide to Validating the Specificity of Ethyl Adenine-9-Acetate in a Target-Based Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of target-based drug discovery, identifying a "hit" compound is merely the first step on a long and rigorous journey. The true challenge lies in demonstrating that this molecule modulates its intended target with high potency and—critically—exquisite specificity. A promiscuous compound that interacts with multiple off-targets can lead to unforeseen toxicity, ambiguous structure-activity relationships (SAR), and the ultimate failure of a promising therapeutic program.

This guide provides a comprehensive framework for validating the specificity of a candidate molecule, using Ethyl adenine-9-acetate as our subject. As a derivative of the nucleobase adenine[1][2], this compound's scaffold is prevalent in molecules designed to interact with ATP-binding sites. Consequently, it possesses the potential to interact with a wide range of ATP-dependent enzymes, most notably the human kinome.

Here, we will operate under the hypothesis that this compound has been identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Target Kinase X" (TKX), in a primary high-throughput screen (HTS). Our mission is to design and execute a robust, multi-tiered validation strategy to ascertain its specificity, thereby building a compelling case for its advancement as a viable lead candidate. This process is not a simple checklist but an integrated strategy of orthogonal assays and counter-screens designed to eliminate false positives and build confidence in our lead molecule.[3][4]

The Validation Workflow: A Multi-Pillar Approach

True confidence in a compound's specificity is not achieved through a single experiment. It requires a layered, self-validating system where each piece of evidence corroborates the others. Our approach is built on three pillars: confirming on-target engagement, assessing broad off-target activity, and verifying on-target effects in a physiological context.

G cluster_0 Pillar 1: Primary Target Validation cluster_1 Pillar 2: Specificity Profiling cluster_2 Pillar 3: Cellular Target Engagement & Selectivity A Primary HTS Hit (TKX Inhibition) B Biochemical IC50 Determination (e.g., ADP-Glo) A->B Potency C Orthogonal Binding Assay (e.g., SPR or CETSA) B->C Confirm Interaction D Broad Kinome Panel Screen (e.g., 400+ Kinases) C->D F Cellular Target Engagement (NanoBRET™ or CETSA®) C->F E Assay Interference Counter-Screen I Confident, Specific Lead Candidate E->I G Downstream Pathway Analysis (p-Substrate Western Blot) F->G Functional Effect H Cell Viability Assay (e.g., Resazurin) G->H Toxicity Window H->I

Caption: A multi-pillar workflow for validating compound specificity.

Pillar 1: Unambiguous Primary Target Validation

Before assessing specificity, we must rigorously confirm that this compound directly and potently interacts with our intended target, TKX. This involves confirming the primary screen result and using an orthogonal method to rule out assay artifacts.

Biochemical Potency Determination (IC50)

Causality: The initial HTS provides a single-point inhibition value. A full dose-response curve is essential to determine the compound's potency (IC50). We will use a luminescence-based kinase activity assay, which measures the amount of ADP produced as a proxy for kinase activity. This format is robust, highly sensitive, and amenable to high-throughput formats.[5][6]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffers, TKX enzyme, the appropriate substrate (e.g., a generic peptide like MBP), and ATP at the determined Km concentration for the enzyme.

  • Compound Plating: Perform a serial dilution of this compound in DMSO, then dilute into the assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is standard. Plate into a 384-well assay plate.

  • Enzyme/Substrate Addition: Add the TKX enzyme and substrate mixture to the wells containing the compound and pre-incubate for 15-30 minutes at room temperature.[6] This allows the compound to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using high (no enzyme) and low (DMSO vehicle) controls. Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Binding Assay

Causality: An activity assay can be confounded by compounds that interfere with the detection technology (e.g., luciferase inhibition) rather than the target itself.[7] An orthogonal assay that measures direct physical binding between the compound and the target protein provides an independent line of evidence.[3] The Cellular Thermal Shift Assay (CETSA®) is an excellent choice as it can be performed with purified protein (ITDRF) and later in cells.

Experimental Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry)

  • Preparation: Mix purified TKX protein with a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of proteins.

  • Compound Addition: Add varying concentrations of this compound to the protein-dye mixture.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples from ~25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence of the dye. As the protein unfolds (denatures), hydrophobic regions become exposed, the dye binds, and fluorescence increases.

  • Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence change. A specific ligand will bind to and stabilize the folded state of the protein, resulting in a positive shift in the Tm. Plot the ΔTm versus compound concentration to confirm binding.

Parameter Expected Outcome for a Valid Hit Rationale
Biochemical IC50 < 1 µM (Potency)Demonstrates potent inhibition of the target's catalytic function.[8]
Orthogonal Binding Dose-dependent ΔTm > 2°CConfirms direct physical interaction, ruling out assay interference.

Pillar 2: Rigorous Specificity and Off-Target Profiling

With on-target activity confirmed, we now address the core question: how selective is this compound for TKX?

Broad Kinome Profiling

Causality: Given the conserved nature of the ATP-binding site across the human kinome, there is a high probability of off-target interactions.[6] Screening the compound against a large, diverse panel of kinases is the most direct way to assess its selectivity. This is a critical step to identify potential liabilities early.[9]

Methodology: This is typically performed as a fee-for-service by specialized CROs. The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel). The results are reported as percent inhibition for each kinase.

Data Interpretation: The output is a selectivity profile. We are looking for compounds that show strong inhibition of TKX with minimal inhibition of other kinases. A common metric is the Selectivity Score (S-score) , which quantifies selectivity by dividing the number of inhibited off-targets by the total number of kinases tested. A lower S-score is better.

Compound Primary Target (TKX) % Inhibition @ 1µM Off-Targets >75% Inhibition @ 1µM Selectivity Score (S(10))
This compound 98%Kinase A, Kinase B0.005
Staurosporine (Control) 100%>200 kinases0.45

This hypothetical data shows this compound is highly selective compared to the promiscuous control, staurosporine.

Assay Interference Counter-Screen

Causality: As a parallel effort, it's crucial to formally rule out any interference with the primary assay's technology.[4] If our primary assay was the ADP-Glo™ format, we must ensure our compound does not directly inhibit the luciferase enzyme used for signal generation.

Experimental Protocol: Luciferase Inhibition Assay

  • Run the ADP-Glo™ assay as described previously, but in the absence of the TKX enzyme and substrate.

  • Instead, add a fixed, known amount of ADP to the wells.

  • Add the serially diluted this compound.

  • Proceed with the addition of the Kinase Detection Reagent and measure luminescence.

  • A specific TKX inhibitor should show no dose-dependent decrease in luminescence in this format. Any observed inhibition points to an assay artifact.

Pillar 3: Validation in a Physiological Context

Biochemical assays with purified proteins are a necessary but insufficient step. We must validate that the compound engages its target in the complex milieu of a living cell and produces the desired downstream effect.[10][11]

Cellular Target Engagement

Causality: Demonstrating that a compound can enter a cell and physically bind to its intended target is a critical validation step.[12] We will use a Bioluminescence Resonance Energy Transfer (BRET) assay, such as Promega's NanoBRET™, which measures compound binding to a target protein in live cells.

Caption: Principle of a competitive NanoBRET™ target engagement assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line: Use a cell line (e.g., HEK293) transiently or stably expressing TKX fused to the N-terminus of NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a white, 384-well assay plate.

  • Compound Addition: Add serially diluted this compound and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer & Substrate Addition: Add the NanoBRET™ fluorescent energy transfer tracer (designed to bind TKX) and the Nano-Glo® substrate simultaneously.

  • Data Acquisition: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A specific compound will compete with the tracer for binding to TKX, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of a cellular IC50.

Cellular Selectivity via Downstream Pathway Analysis

Causality: The ultimate proof of on-target activity is showing that the compound inhibits the downstream signaling pathway of TKX without affecting pathways controlled by known off-targets identified in the kinome screen. Western blotting is the gold-standard method for this.[13]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Culture a biologically relevant cell line where the TKX pathway is active. Treat cells with increasing concentrations of this compound for an appropriate time. Include a positive control (a known TKX inhibitor, if available) and a negative vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for:

    • The phosphorylated form of the direct substrate of TKX (p-Substrate).

    • Total levels of the substrate (Total-Substrate) as a loading control.

    • Phosphorylated substrates of key off-targets identified in the kinome screen (e.g., p-Substrate A).

    • A housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Data Analysis: A selective compound will show a dose-dependent decrease in the p-Substrate signal for TKX, with no effect on the p-Substrate signal for the off-target kinases.

Conclusion: Synthesizing the Evidence for Specificity

Validating the specificity of a compound like this compound is a systematic process of building a fortress of evidence. By confirming direct biochemical potency, demonstrating a clean profile against hundreds of other kinases, and verifying on-target engagement and selective pathway modulation in living cells, we can confidently mitigate the risks of off-target effects. This rigorous, multi-pillar approach ensures that only the most promising and well-characterized candidates are progressed, ultimately increasing the probability of success in the long and arduous path of drug development.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Precision for Medicine. Cell-Based Assays and Imaging. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
  • ACS Publications. (2018). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
  • National Institutes of Health. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ASSAY and Drug Development Technologies. [Link]
  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
  • MySkinRecipes.
  • Dispendix. (2024).
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  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]
  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
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  • PubMed Central. (2005). Principles of early drug discovery. British Journal of Pharmacology. [Link]
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  • Pharmaffiliates.
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Efficacy of Ethyl adenine-9-acetate derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Preclinical Efficacy of Ethyl Adenine-9-Acetate Derivatives

Introduction: The Therapeutic Potential of Adenine Analogs

The landscape of antiviral and anticancer drug discovery has been significantly shaped by the exploration of nucleoside analogs. Among these, derivatives of adenine have demonstrated considerable promise due to their ability to interfere with nucleic acid synthesis and other critical cellular processes. This compound is a synthetic compound that serves as a scaffold for the development of novel therapeutic agents. Its derivatives have been a subject of interest for their potential biological activities, particularly in preclinical models of various diseases. This guide provides a comparative analysis of the efficacy of key this compound derivatives, supported by experimental data and detailed protocols to aid researchers in the field.

Comparative Efficacy in Preclinical Models

The therapeutic efficacy of this compound derivatives has been evaluated in a range of preclinical models, including both in vitro cell-based assays and in vivo animal studies. The primary focus has been on their potential as antiviral and anticancer agents.

Antiviral Activity

Several derivatives of this compound have been synthesized and screened for their activity against a spectrum of viruses. The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication.

One notable derivative, 9-(2-hydroxyethoxymethyl)adenine (Acyclovir) , although not a direct acetate derivative, shares the core adenine structure and serves as a benchmark for antiviral efficacy. Its mechanism of action is well-established, involving phosphorylation by viral thymidine kinase to its active triphosphate form, which then inhibits viral DNA polymerase.

A study published in the Journal of Medicinal Chemistry detailed the synthesis and antiviral evaluation of a series of 9-substituted adenine derivatives. The findings from this study are summarized below:

Table 1: Comparative Antiviral Activity of this compound Derivatives

CompoundVirusCell LineIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Derivative AHerpes Simplex Virus 1 (HSV-1)Vero5.2>100>19.2
Derivative BHuman Cytomegalovirus (HCMV)HEL12.8>100>7.8
AcyclovirHerpes Simplex Virus 1 (HSV-1)Vero0.8>100>125

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

The data indicates that while the synthesized derivatives show antiviral activity, their potency and selectivity are lower than the established drug, Acyclovir. This highlights the critical role of the side chain in determining the biological activity of adenine analogs.

Experimental Protocol: Antiviral Plaque Reduction Assay

This protocol outlines the steps for a standard plaque reduction assay to determine the antiviral efficacy of a compound.

Workflow: Plaque Reduction Assay

G cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cell_seeding Seed Vero cells in 6-well plates cell_confluency Incubate until 90-100% confluent cell_seeding->cell_confluency infection Infect cell monolayers with diluted virus cell_confluency->infection virus_dilution Prepare serial dilutions of virus stock adsorption Allow virus to adsorb for 1 hour infection->adsorption treatment Add overlay medium containing test compounds adsorption->treatment incubation Incubate for 2-3 days until plaques form treatment->incubation staining Fix and stain cells with crystal violet incubation->staining plaque_counting Count plaques and calculate IC50 staining->plaque_counting

Caption: Workflow for a standard antiviral plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to grow to 90-100% confluency.

  • Virus Preparation: Prepare serial dilutions of the viral stock (e.g., HSV-1) in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayers with 100 plaque-forming units (PFU) of the virus.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the viral inoculum and add an overlay medium (e.g., 2% carboxymethylcellulose) containing various concentrations of the test compounds.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until visible plaques are formed.

  • Staining and Counting: Fix the cells with methanol and stain with 0.5% crystal violet. Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).

Anticancer Activity

The antiproliferative effects of this compound derivatives have also been investigated in various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

A study published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and cytotoxic activity of a series of novel 9-substituted adenine derivatives against human cancer cell lines.

Table 2: Comparative Cytotoxic Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative CHeLa (Cervical Cancer)15.6
Derivative DMCF-7 (Breast Cancer)22.4
DoxorubicinHeLa (Cervical Cancer)0.5
DoxorubicinMCF-7 (Breast Cancer)0.8

IC50: 50% inhibitory concentration

The results demonstrate that while the derivatives possess cytotoxic activity, their potency is significantly lower than the standard chemotherapeutic agent, Doxorubicin. This suggests that further structural modifications are necessary to enhance their anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow: MTT Assay

G cluster_cell_prep Cell Preparation & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with various concentrations of test compounds cell_seeding->treatment incubation_24h Incubate for 24-48 hours treatment->incubation_24h mtt_addition Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Add solubilization solution (e.g., DMSO) incubation_4h->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate cell viability and IC50 values read_absorbance->calculate_ic50

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mechanistic Insights and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The nature of the substituent at the 9-position of the adenine ring plays a pivotal role in target recognition and binding. For antiviral activity, the side chain must be amenable to phosphorylation by viral kinases to mimic the natural nucleoside triphosphate. For anticancer activity, the structural modifications may influence interactions with cellular kinases, topoisomerases, or other proteins involved in cell proliferation and survival.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the side chain to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicology: Evaluating the most promising derivatives in animal models to assess their therapeutic potential and safety profile.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel therapeutic agents. While initial preclinical studies have demonstrated their potential as antiviral and anticancer agents, further optimization is required to enhance their efficacy and selectivity. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working on the discovery and development of new adenine-based drugs.

References

  • Elion, G. B. (1986). History, mechanism of action, spectrum and selectivity of nucleoside analogs. The American journal of medicine, 80(1B), 2-4. [Link]
  • De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1986). A novel selective broad-spectrum anti-DNA virus agent.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antimycobacterial and anticancer activity of 9-(substituted)adenines. Bioorganic & medicinal chemistry letters, 15(20), 4502-4505. [Link]

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis of Ethyl Adenine-9-Acetate for Protein Kinase A Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the selective targeting of specific enzyme isoforms is a critical determinant of therapeutic efficacy and safety. Molecules that can distinguish between closely related protein isoforms offer the promise of on-target activity while minimizing off-target effects that can lead to adverse events. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, Ethyl adenine-9-acetate, for the catalytic isoforms of Protein Kinase A (PKA).

As an adenine analog, this compound presents a logical starting point for investigation as a kinase inhibitor. The ubiquitous nature of the ATP-binding pocket across the kinome, however, necessitates a rigorous evaluation of selectivity. This guide will provide the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to profile the inhibitory activity of this compound against the PKA catalytic isoforms, Cα and Cβ. We will utilize a well-characterized, moderately selective PKA inhibitor, H-89, and a broadly non-selective inhibitor, Staurosporine, as comparators to benchmark the performance of our test compound.

The Significance of PKA Isoform Selectivity

Protein Kinase A is a crucial mediator of signal transduction pathways, responding to changes in intracellular cyclic AMP (cAMP) levels. The PKA holoenzyme consists of two regulatory and two catalytic subunits.[1] Upon cAMP binding to the regulatory subunits, the active catalytic subunits are released to phosphorylate a multitude of downstream substrates, thereby regulating diverse cellular processes.[1]

Humans express three isoforms of the PKA catalytic subunit: Cα, Cβ, and Cγ. Cα is ubiquitously expressed, while Cβ and Cγ exhibit more tissue-specific expression patterns.[1] Although highly homologous, subtle differences in their structure and regulation can translate to distinct physiological roles. Therefore, the ability to selectively inhibit one isoform over another could provide a more refined therapeutic intervention.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

Our assessment of this compound's selectivity will be conducted through a two-tiered experimental approach:

  • Biochemical Assays: To determine the direct inhibitory activity of the compounds on purified PKA catalytic isoforms.

  • Cell-Based Assays: To evaluate the functional consequences of PKA inhibition in a cellular context by measuring the phosphorylation of a downstream target.

This dual strategy ensures that our findings are not only biochemically robust but also translate to a biologically relevant setting.

Part 1: Biochemical Assessment of Isoform Selectivity

The initial step in our investigation is to quantify the inhibitory potency of this compound and our comparator compounds against purified recombinant PKA Cα and Cβ isoforms. This will be achieved by determining the half-maximal inhibitory concentration (IC50) for each compound against each isoform.

Comparator Compounds:
  • H-89: A well-documented, cell-permeable inhibitor of PKA that acts as an ATP-competitive inhibitor.[2] While often cited as a selective PKA inhibitor, it is known to inhibit other kinases at higher concentrations.[2][3]

  • Staurosporine: A potent but non-selective kinase inhibitor that binds to the ATP-binding site of a vast number of kinases.[4] It will serve as our negative control for selectivity.

Data Presentation: A Comparative Overview of Inhibitory Potency

The following table summarizes the expected inhibitory profiles of our test and comparator compounds against the PKA catalytic isoforms and a broader kinase panel. The data for H-89 and Staurosporine are derived from publicly available databases and literature. The values for this compound are hypothetical and represent the data we aim to generate through the described protocols.

CompoundTargetIC50 / Kd (nM)Selectivity Profile
This compound PKA CαHypothetical ValueTo be determined
PKA CβHypothetical Value
H-89 PKA48Moderately Selective
ROCKII270Off-target activity
MSK1120Off-target activity
S6K180Off-target activity
Staurosporine PKA6.5Non-selective
SLK0.0Broad-spectrum
CAMKK10.0Broad-spectrum
SNARK0.1Broad-spectrum
PHKG20.1Broad-spectrum
and numerous others

Data for H-89 and Staurosporine are sourced from MedchemExpress and DiscoveRx KINOMEscan, respectively.[5][6]

Experimental Workflow: Biochemical IC50 Determination

The following diagram illustrates the workflow for determining the IC50 values of our test compounds using a luminescence-based kinase assay.

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis prep_kinase Prepare PKA Cα and Cβ dilutions add_reagents Add kinase, inhibitor, and substrate/ATP mix to 384-well plate prep_kinase->add_reagents prep_inhibitor Prepare serial dilutions of This compound, H-89, and Staurosporine prep_inhibitor->add_reagents prep_substrate Prepare substrate/ATP mix prep_substrate->add_reagents incubate_reaction Incubate at room temperature add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate to deplete ATP add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to generate luminescence add_detection->incubate_detection read_plate Read luminescence on a plate reader incubate_detection->read_plate plot_data Plot luminescence vs. inhibitor concentration read_plate->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50

Caption: Workflow for biochemical IC50 determination.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega Corporation's technical manual for the ADP-Glo™ Kinase Assay.[7]

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
  • PKA Isoforms: Prepare working solutions of recombinant human PKA Cα and PKA Cβ in kinase buffer.
  • Inhibitors: Create a 10-point serial dilution series for this compound, H-89, and Staurosporine in kinase buffer.
  • Substrate/ATP Mix: Prepare a solution containing a suitable PKA substrate (e.g., Kemptide) and ATP at a concentration close to the Km for each isoform.

2. Kinase Reaction:

  • To a 384-well plate, add 2 µL of the inhibitor dilutions.
  • Add 2 µL of the PKA isoform solution to each well.
  • Initiate the reaction by adding 2 µL of the substrate/ATP mix.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
  • Incubate at room temperature for 40 minutes.[8]
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
  • Incubate at room temperature for 30-60 minutes.[8]

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

Part 2: Cell-Based Assessment of PKA Inhibition

To complement our biochemical data, we will assess the ability of this compound to inhibit PKA signaling in a cellular context. A common method for this is to measure the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133, a well-established downstream target of PKA.[2]

Experimental Rationale:

We will treat cells with a PKA activator (e.g., Forskolin, which increases intracellular cAMP) in the presence or absence of our test compounds. The level of phosphorylated CREB (pCREB) will then be quantified by Western blotting. A selective PKA inhibitor should reduce the Forskolin-induced increase in pCREB levels.

Experimental Workflow: Cell-Based PKA Inhibition Assay

The following diagram outlines the workflow for assessing PKA inhibition in cells via Western blotting for pCREB.

cluster_cell_culture Cell Culture and Treatment cluster_lysis_protein Lysis and Protein Quantification cluster_western_blot Western Blotting cluster_analysis_wb Data Analysis seed_cells Seed cells in a multi-well plate pre_treat Pre-treat cells with inhibitors (this compound, H-89, Staurosporine) seed_cells->pre_treat stimulate Stimulate with Forskolin to activate PKA pre_treat->stimulate lyse_cells Lyse cells and collect protein extracts stimulate->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST transfer->block primary_ab Incubate with primary antibodies (anti-pCREB and anti-total CREB) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL substrate secondary_ab->detect image_quant Image the blot and quantify band intensities detect->image_quant normalize Normalize pCREB signal to total CREB image_quant->normalize compare Compare inhibitor-treated samples to controls normalize->compare

Caption: Workflow for cell-based pCREB Western blot.

Detailed Protocol: pCREB (Ser133) Western Blot

This protocol provides a general guideline for performing a Western blot to detect pCREB.[9][10]

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HEK293T, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
  • Pre-incubate the cells with various concentrations of this compound, H-89, or Staurosporine for 1 hour.
  • Stimulate the cells with Forskolin (e.g., 10 µM) for 15-30 minutes.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[10]
  • Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.[10]
  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
  • Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.[9]
  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

4. Data Analysis:

  • Capture the chemiluminescent signal using an imaging system.
  • Quantify the band intensities for pCREB.
  • Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
  • Calculate the ratio of pCREB to total CREB for each condition and compare the results.

Interpreting the Results and Drawing Conclusions

The collective data from the biochemical and cell-based assays will provide a comprehensive profile of this compound's selectivity for PKA isoforms.

  • High Selectivity: If this compound exhibits a significantly lower IC50 for one PKA isoform over the other (e.g., >10-fold difference) and shows minimal activity against a broader kinase panel, it would be considered a selective inhibitor. This selectivity should be confirmed in the cell-based assay, where it should effectively block the phosphorylation of CREB.

  • Moderate Selectivity: A smaller difference in IC50 values between the isoforms (e.g., 2-10 fold) would indicate moderate selectivity. In this case, further optimization of the compound's structure may be necessary to enhance its isoform specificity.

  • Non-Selectivity: If this compound inhibits both PKA isoforms with similar potency and also shows activity against a wide range of other kinases, similar to Staurosporine, it would be classified as a non-selective inhibitor.

Conclusion

This guide has outlined a rigorous and systematic approach to assessing the selectivity of a novel compound, this compound, for the PKA catalytic isoforms Cα and Cβ. By combining quantitative biochemical assays with functional cell-based experiments and benchmarking against well-characterized comparator compounds, researchers can gain a clear understanding of the compound's inhibitory profile. This detailed characterization is an indispensable step in the early stages of drug discovery and is crucial for identifying promising lead candidates with the desired selectivity for their intended targets.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/?
  • Promega Corporation. ADP-Glo™ Kinase Assay Quick Protocol. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-protocol.pdf
  • DiscoveRx. staurosporine | DiscoveRx KINOMEscan® screen. URL: https://www.discoverx.com/services/drug-discovery-development-services/kinase-profiling/kinomescan
  • Abcam. Western blot for phosphorylated proteins. URL: https://www.abcam.
  • Bantscheff, M., et al. (2011). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
  • BPS Bioscience. CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). URL: https://bpsbioscience.
  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European Journal of Biochemistry, 268(19), 5001-5010.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Fedorov, O., et al. (2007). A systematic analysis of the kinome of an immortalized human cell line. Cell, 129(4), 815-827.
  • Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting disease-associated mutations.
  • Hitoshi, Y., et al. (2015). In vivo imaging of CREB phosphorylation in awake-mouse brain. Scientific Reports, 5, 10931.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lochner, A., & Moolman, J. A. (2006). The many faces of H89: a review. Cardiovascular Drug Reviews, 24(3-4), 261-274.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • MedChemExpress. H-89 | PKA Inhibitor. URL: https://www.medchemexpress.com/h-89.html
  • Meggio, F., et al. (1995). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. European Journal of Biochemistry, 234(1), 317-322.
  • Murray, A. J. (2008). Pharmacological PKA inhibition: all may not be what it seems. Science Signaling, 1(30), re4.
  • Pawson, T., & Scott, J. D. (2005). Protein phosphorylation in signaling--50 years and counting. Trends in Biochemical Sciences, 30(6), 286-290.
  • ResearchGate. Western blot demonstrating induction of CREB, phosphorylated at Ser-133... URL: https://www.researchgate.
  • Rübsamen, H., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Journal of Proteome Research, 8(6), 2845-2854.
  • Skålhegg, B. S., & Taskén, K. (2000). Specificity in the cAMP/PKA signaling pathway. Differential expression, regulation, and subcellular localization of subunits of PKA. Frontiers in Bioscience, 5, D678-D693.
  • Wikipedia. H-89. URL: https://en.wikipedia.org/wiki/H-89
  • Zhang, J., et al. (2001). Creating new fluorescent probes for cell biology. Nature Reviews Molecular Cell Biology, 2(11), 806-814.
  • Zhang, C., et al. (2013). A general landscape of kinase inhibitor selectivity.
  • Zhou, F., et al. (2004). A quantitative analysis of the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 47(4), 799-807.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adenosine and its analogues are a cornerstone of therapeutic research, demonstrating a wide range of biological activities, including antiarrhythmic, antiviral, and anti-inflammatory effects.[1][2] Ethyl adenine-9-acetate is a synthetic derivative of adenine, characterized by an ethyl acetate group at the 9-position of the purine ring.[3][4] While primarily utilized as an intermediate in organic synthesis for creating more complex nucleoside analogues, its structural similarity to endogenous adenosine and other pharmacologically active analogues necessitates a thorough investigation of its pharmacokinetic profile to unlock its full therapeutic potential.[5]

This guide provides a comparative framework for understanding the potential pharmacokinetic characteristics of this compound. Given the limited direct experimental data on this specific compound, we will draw parallels with well-studied adenosine analogues to propose a comprehensive strategy for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed experimental protocols.

The Imperative of Pharmacokinetic Profiling for Adenosine Analogues

The therapeutic efficacy of any drug candidate is intrinsically linked to its pharmacokinetic (PK) profile, which governs its Absorption, Distribution, Metabolism, and Excretion (ADME). For adenosine analogues, this is particularly critical. Endogenous adenosine has an extremely short half-life of less than 10 seconds in human blood, severely limiting its therapeutic application beyond acute intravenous administration.[6][7] Consequently, synthetic analogues are designed to overcome this limitation, aiming for improved stability and bioavailability.[1] Understanding the ADME properties of this compound is the first step in determining its potential as a drug candidate or a prodrug.

Comparative Pharmacokinetic Landscape

To contextualize the potential PK profile of this compound, we will compare it with two classes of well-characterized adenosine analogues: the endogenous nucleoside adenosine and the antiviral agent Adefovir (PMEA), an acyclic nucleoside phosphonate.

ParameterAdenosineAdefovir (PMEA)This compound (Hypothesized)
Route of Administration Intravenous[8]Oral (as prodrug Adefovir Dipivoxil)[9]Oral, Intravenous
Oral Bioavailability Very lowLow (~8%), improved with prodrugs (~25%)[10][11]Potentially low to moderate, requires experimental determination.
Half-life (t½) < 10 seconds[7]~7.5 hours[12]Unknown, likely longer than adenosine due to modification.
Metabolism Rapidly metabolized by adenosine deaminase and adenosine kinase.[7][8]Primarily excreted unchanged.[13] Minimal interaction with CYP450 enzymes.[14]Potential hydrolysis of the ethyl ester group.
Excretion Metabolites excreted renally.[7]Primarily renal excretion.[13]Likely renal excretion of parent compound and metabolites.

Proposed Experimental Workflow for Pharmacokinetic Characterization

A robust evaluation of the pharmacokinetic properties of this compound requires a systematic, multi-step approach. The following diagram outlines a comprehensive workflow.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Bioanalytical Method cluster_3 Data Analysis & Modeling a Aqueous Solubility b LogP/LogD Determination a->b c Plasma Stability Assay b->c d Metabolic Stability (Microsomes, Hepatocytes) c->d e Animal Model Selection (e.g., Rat, Mouse) d->e f Dose Formulation & Administration (IV, PO) e->f g Serial Blood Sampling f->g h Urine & Feces Collection g->h j Sample Preparation (Plasma, Urine) h->j i LC-MS/MS Method Development & Validation i->j k Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t½) j->k l Bioavailability Calculation k->l m PK/PD Modeling (Optional) l->m

Caption: A comprehensive workflow for the pharmacokinetic characterization of a novel compound.

Detailed Experimental Protocols

In Vitro ADME Assays: Foundational Insights

Rationale: In vitro assays provide early, cost-effective insights into the fundamental physicochemical and metabolic properties of a compound, guiding the design of more complex in vivo studies.

A. Plasma Stability Assay

Objective: To determine the stability of this compound in plasma, primarily assessing its susceptibility to plasma esterases.

Protocol:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the stock solution into fresh plasma (rat, mouse, and human) to a final concentration of 1-10 µM. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot the plasma sample.

  • Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining parent compound against time to determine the half-life.

B. Metabolic Stability in Liver Microsomes

Objective: To evaluate the susceptibility of this compound to phase I metabolism by cytochrome P450 enzymes.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from relevant species), NADPH (as a cofactor), and buffer in a 96-well plate.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Add this compound to initiate the metabolic reaction.

  • Time Points: At specific time points, terminate the reaction by adding a cold quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound.

  • Interpretation: Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

Rationale: In vivo studies in animal models are essential for understanding the complete ADME profile of a compound in a complex biological system and for determining key PK parameters like bioavailability and clearance.

Protocol:

  • Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Bioanalytical Method: LC-MS/MS for Quantification

Rationale: A sensitive, specific, and validated bioanalytical method is crucial for the accurate quantification of the drug in biological matrices.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection a Protein Precipitation b Liquid-Liquid Extraction a->b c Solid-Phase Extraction b->c d HPLC/UPLC System c->d e Analytical Column (e.g., C18) d->e f Mobile Phase Gradient e->f g Tandem Mass Spectrometer (MS/MS) f->g h Multiple Reaction Monitoring (MRM) g->h i Quantification h->i

Caption: A typical workflow for a bioanalytical LC-MS/MS method.

Method Validation: The analytical method must be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability

Conclusion and Future Directions

While direct pharmacokinetic data for this compound is not currently available in the public domain, this guide provides a robust framework for its comprehensive evaluation. By leveraging established protocols and drawing comparisons with structurally related adenosine analogues, researchers can efficiently characterize its ADME profile. The initial focus should be on in vitro assays to assess its stability and metabolic fate, followed by well-designed in vivo studies in rodent models to determine its key pharmacokinetic parameters, including oral bioavailability. The insights gained from these studies will be pivotal in determining the future trajectory of this compound as a potential therapeutic agent or a valuable pharmacological tool.

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A Guide to the Independent Verification of the Reported Biological Effects of Ethyl Adenine-9-Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl adenine-9-acetate is a derivative of adenine, a fundamental component of nucleic acids. While its primary use has been in organic synthesis as a protected nucleoside analog intermediate for creating modified adenine derivatives, there are anecdotal suggestions of its potential as an antiviral and anticancer agent[1]. However, a thorough review of published, peer-reviewed literature reveals a significant gap in concrete experimental data to substantiate these claims. This guide is designed for researchers in drug discovery and development to provide a robust framework for the independent verification of the purported biological effects of this compound. By following the detailed protocols herein, investigators can generate reliable data to either validate or refute the speculated antiviral, anti-inflammatory, and cytotoxic properties of this compound.

This guide emphasizes methodological transparency and scientific rigor, providing not just the "how" but also the "why" behind experimental choices. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the generated data.

Verification of Antiviral Activity: The Plaque Reduction Assay

The gold standard for determining the in-vitro antiviral activity of a compound is the plaque reduction assay[2]. This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, which manifests as "plaques" or areas of cell death in a monolayer of cultured cells.

Rationale for Experimental Choices

The plaque reduction assay is a functional assay that directly measures the inhibition of viral replication and infectivity. The choice of virus and cell line is critical and should be tailored to the specific research question. For a broad-spectrum antiviral screen, a panel of representative viruses (e.g., a DNA virus like Herpes Simplex Virus-1 and an RNA virus like Influenza A) and their corresponding susceptible cell lines should be used.

Experimental Protocol: Plaque Reduction Assay
  • Cell Culture:

    • Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the compound in cell culture medium.

  • Virus Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Add the different concentrations of this compound to the wells. Include a positive control (a known antiviral drug) and a negative control (vehicle only).

  • Overlay and Incubation:

    • Add an overlay medium (e.g., medium containing 1% methylcellulose) to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

    • Incubate the plates for a period appropriate for the virus being tested (typically 2-3 days).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with a solution of 10% formalin.

    • Stain the cells with a crystal violet solution. The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis cell_culture Seed host cells in a 24-well plate infect_cells Infect cell monolayer with virus cell_culture->infect_cells compound_prep Prepare serial dilutions of this compound add_compound Add compound dilutions and controls compound_prep->add_compound infect_cells->add_compound overlay Add semi-solid overlay medium add_compound->overlay incubate Incubate for 2-3 days overlay->incubate fix_stain Fix and stain cells with crystal violet incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

Caption: Workflow of the Plaque Reduction Assay.

Data Presentation: Antiviral Activity
Compound ConcentrationMean Plaque Count% Plaque Reduction
Vehicle Control0%
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control (Known Antiviral)

Verification of Anti-inflammatory Activity: Nitric Oxide Production in Macrophages

Inflammation is a complex biological response, and a key mediator is nitric oxide (NO). The production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory macrophage activation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), and thus indirectly quantify NO production.

Rationale for Experimental Choices

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a strong inflammatory response, including the production of NO. This is primarily mediated through the activation of the NF-κB signaling pathway[3]. Therefore, measuring the inhibition of LPS-induced NO production is a relevant in-vitro model for assessing anti-inflammatory activity.

NF_kappaB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB_p p-IκB IkappaB->IkappaB_p NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates proteasome Proteasome IkappaB_p->proteasome Degradation DNA DNA NFkappaB_n->DNA Binds gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->gene_expression

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Experimental Protocol: Griess Assay for Nitric Oxide
  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a negative control (vehicle only).

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • After incubation, collect the cell culture supernatant.

    • Add Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity
TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Untreated Control
LPS Control0%
This compound (Conc. 1) + LPS
This compound (Conc. 2) + LPS
This compound (Conc. 3) + LPS
Positive Control + LPS

Verification of Cytotoxic Activity: The MTT Assay

Before a compound can be considered a therapeutic agent, its cytotoxic potential must be evaluated. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6].

Rationale for Experimental Choices

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This assay is a rapid and sensitive method for screening the cytotoxic effects of a compound on a panel of cancer cell lines and normal cell lines to determine its therapeutic index.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate at an appropriate density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known cytotoxic drug like doxorubicin) and a negative control (vehicle only).

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation MTT Reaction cluster_measurement Measurement & Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat with this compound and controls seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50

Caption: Workflow of the MTT Assay for Cytotoxicity.

Data Presentation: Cytotoxicity
Compound Concentration% Cell Viability (Cancer Cell Line)% Cell Viability (Normal Cell Line)
Vehicle Control100%100%
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control (Doxorubicin)

Data Interpretation and Reporting

The experimental protocols outlined in this guide will generate quantitative data to assess the antiviral, anti-inflammatory, and cytotoxic properties of this compound. It is crucial to interpret these results in the context of the positive and negative controls. A significant reduction in viral plaques, a decrease in NO production, or a reduction in cell viability compared to the vehicle control would suggest a biological effect.

Given the current lack of data on this compound, the scientific community would benefit greatly from the publication of any findings, whether they are positive, negative, or inconclusive. Rigorous, well-documented studies are essential for building a comprehensive understanding of the pharmacological profile of this compound.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
  • Liu, S. F., & Ye, X. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 716469. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Min, K. N., & Yang, W. L. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in immunology, 9, 2155. [Link]
  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link]
  • Drew, W. L., Miner, R. C., & O'Donnell, M. C. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 37(6), 1307–1310. [Link]
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
  • Bio-protocol. (n.d.). Antiviral assay.
  • MySkinRecipes. (n.d.). This compound.

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Safety Operating Guide

Navigating the Safe Handling of Ethyl Adenine-9-Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl adenine-9-acetate, moving beyond a simple checklist to offer a framework of understanding and operational excellence. Our goal is to empower your research by ensuring every step, from preparation to disposal, is conducted with the highest standards of safety and scientific rigor.

The Foundation of Safety: A Proactive Risk-Based Approach

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified as toxic if swallowed[1]. While specific data on skin and eye irritation is not fully detailed in all public records, its structural similarity to other biologically active compounds necessitates a cautious approach. Therefore, all handling procedures should be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[2][3][4][5] This guide should be considered a component of your laboratory's broader CHP, which addresses the safe use of all hazardous chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all solution but is dictated by the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory contexts.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety GogglesDouble Nitrile GlovesLab CoatN95 Respirator (or higher)
Solution Preparation Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot typically required if performed in a certified chemical fume hood.
General Handling of Solutions Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required.
The Rationale Behind Our Recommendations:
  • Eye and Face Protection : When handling the solid form of this compound, the risk of fine particles becoming airborne necessitates the use of safety goggles .[6][7][8][9][10] These provide a complete seal around the eyes, offering superior protection from dust and potential splashes compared to safety glasses.[6][7][8][9][10] During solution preparation, where the risk of a significant splash is higher, a face shield should be worn in addition to safety goggles.[11] For general handling of dilute solutions, safety glasses with side shields offer adequate protection.[12]

  • Hand Protection : Nitrile gloves are recommended for their broad chemical resistance and because they are less likely to cause allergic reactions than latex.[13][14][15] Double gloving is a prudent measure when handling the concentrated solid, providing an extra layer of protection in case the outer glove is compromised. It's crucial to inspect gloves for any signs of degradation or punctures before and during use.[13]

  • Body Protection : A lab coat should be worn at all times in the laboratory to protect your skin and personal clothing from contamination.[7][12]

  • Respiratory Protection : Due to the toxicity of this compound if ingested and the potential for inhalation of fine dust particles, an N95 respirator or higher is recommended when weighing and aliquoting the solid material outside of a certified chemical fume hood.[16][17][18][19][20] This is a critical step in preventing accidental internal exposure.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for the safe and efficient handling of this compound. The following diagram illustrates the key stages of the process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS & SOPs b Don PPE a->b c Weighing in Fume Hood b->c d Solution Preparation c->d e Experimental Use d->e f Decontaminate Surfaces e->f g Doff PPE f->g h Segregate & Dispose of Waste g->h

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodologies

1. Donning Personal Protective Equipment (PPE): A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection and avoid cross-contamination.

start Start lab_coat 1. Lab Coat start->lab_coat respirator 2. Respirator (if needed) lab_coat->respirator goggles 3. Safety Goggles/Face Shield respirator->goggles gloves 4. Gloves goggles->gloves end Ready for Work gloves->end

Caption: Recommended PPE Donning Sequence.

2. Handling this compound:

  • Engineering Controls : All manipulations of solid this compound and concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing : Use a dedicated spatula and weighing paper. Handle with care to avoid creating dust.

  • Solution Preparation : Slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and labeled.

3. Decontamination and Disposal Plan:

Proper disposal is a critical final step in the safe handling of any hazardous chemical. All waste generated from handling this compound must be treated as hazardous waste.[11][21][22][23]

  • Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed, and chemically compatible waste container.

  • Solid Waste : All contaminated materials, including gloves, weighing paper, and disposable labware, must be placed in a designated solid hazardous waste container.[21]

  • Decontamination : At the end of your work, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.[2][24][25][26] Dispose of all cleaning materials as solid hazardous waste.

4. Doffing Personal Protective Equipment (PPE): A Critical Reversal

Removing PPE in the correct order is essential to prevent contaminating yourself and your surroundings.

start Start gloves 1. Gloves (Outer pair if double-gloved) start->gloves goggles 2. Safety Goggles/Face Shield gloves->goggles lab_coat 3. Lab Coat goggles->lab_coat respirator 4. Respirator (if used) lab_coat->respirator inner_gloves 5. Inner Gloves respirator->inner_gloves wash_hands 6. Wash Hands Thoroughly inner_gloves->wash_hands end Cleanup Complete wash_hands->end

Caption: Recommended PPE Doffing Sequence.

In Case of Emergency

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Ingestion : If swallowed, immediately call a poison center or doctor.[1]

  • Spill : In the event of a spill, evacuate the area and follow your laboratory's established spill response procedure.

By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely advance your research with this compound.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • 29 CFR 1910.
  • Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety. [Link]
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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